WS9326A
Description
(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide has been reported in Streptomyces calvus with data available.
from STREPTOMYCES VIOLACEUSNIGER No. 9326; TACHYKININ RECEPTOR antagonist
Properties
Molecular Formula |
C54H68N8O13 |
|---|---|
Molecular Weight |
1037.2 g/mol |
IUPAC Name |
(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C54H68N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9-25,28,31-33,39-42,46-47,63-65H,7-8,26-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b17-10-,25-22+,43-28+/t32-,33+,39-,40+,41-,42-,46-,47-/m0/s1 |
InChI Key |
BVVWVQZZLUNSNV-QMXPZCTJSA-N |
Isomeric SMILES |
CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)/C(=C\C3=CC=C(C=C3)O)/N(C2=O)C)CC(C)C)CC4=CC=CC=C4)[C@H](C)O)CC(=O)N)CO)C |
Canonical SMILES |
CCCC=CC1=CC=CC=C1C=CC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
Synonyms |
L-Serine, N-(N2-(N-(N-(N-((E)-alpha,beta-didehydro-N-methyl-N-(N-(1-oxo-3-(2-(1-pentenyl)phenyl)-2-propenyl)-L-threonyl)tyrosyl)-L-leucyl)-D-phenylalanyl)-L-allothreonyl)-L-asparaginyl)-, upsilon-lactone, (E,Z)- WS 9326A WS-9326A WS9326A |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.
Introduction to this compound
This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.
The Molecular Target: The Neurokinin-1 (NK-1) Receptor
The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]
Mechanism of Action: Competitive Antagonism and Inhibition of Signaling
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.
Inhibition of the Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]
By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.
Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade
Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.
References
- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Action of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.
Introduction to this compound
This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.
The Molecular Target: The Neurokinin-1 (NK-1) Receptor
The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]
Mechanism of Action: Competitive Antagonism and Inhibition of Signaling
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.
Inhibition of the Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]
By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.
Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade
Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.
References
- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Action of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from Streptomyces violaceusniger. It functions as a potent and competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades responsible for a variety of physiological responses, including neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing the inhibited signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its activity.
Introduction to this compound
This compound is a complex cyclodepsipeptide that has garnered interest for its specific antagonism of the tachykinin family of receptors, particularly the NK-1 receptor. Its discovery as a natural product has paved the way for the investigation of its therapeutic potential in conditions where the Substance P/NK-1 receptor system is upregulated, such as in certain inflammatory and pain disorders. The core of its mechanism lies in its ability to competitively occupy the NK-1 receptor binding site, thereby preventing the endogenous ligand, Substance P, from initiating a cellular response.
The Molecular Target: The Neurokinin-1 (NK-1) Receptor
The NK-1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1][2][3] It is the primary receptor for the tachykinin neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor induces a conformational change that activates associated heterotrimeric G-proteins, predominantly of the Gq/11 and Gs classes.[4] This activation triggers multiple intracellular second messenger systems, leading to a cascade of cellular events. The wide distribution of NK-1 receptors in the central and peripheral nervous systems, as well as in various non-neuronal tissues like vascular endothelial cells, immune cells, and muscle, underscores the diverse physiological roles of Substance P.[1][3]
Mechanism of Action: Competitive Antagonism and Inhibition of Signaling
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK-1 receptor.[1] This means it binds to the same site as Substance P but does not activate the receptor. Consequently, it blocks the initiation of the downstream signaling pathways that are normally triggered by Substance P.
Inhibition of the Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by the NK-1 receptor upon SP binding involves the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][5]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]
By blocking SP binding, this compound prevents the activation of PLC and the subsequent generation of IP3 and DAG. This leads to the inhibition of intracellular calcium mobilization and PKC activation. The downstream consequences include the attenuation of inflammatory responses and neuronal excitability.
Blockade of the Mitogen-Activated Protein Kinase (MAPK) Cascade
Activated PKC from the PLC pathway can further phosphorylate and activate downstream signaling molecules, including the Raf-MEK-ERK cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. This compound's antagonism of the NK-1 receptor indirectly inhibits the activation of this MAPK cascade.
References
- 1. WS-9326A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.
Core Biological Activity: Tachykinin NK-1 Receptor Antagonism
The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.
Mechanism of Action
This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.
Quantitative Biological Data
The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.
| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |
| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |
| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |
| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.
[³H]Substance P Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.
-
Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Procedure:
-
A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.
-
Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.
Guinea Pig Tracheal Contraction Assay
This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Assay Procedure:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.
-
Changes in the isometric tension of the tracheal rings are recorded using a force transducer.
-
-
Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.
Key features of the this compound biosynthesis include:
-
Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]
-
Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]
-
"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]
-
Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]
-
Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]
-
Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]
Conclusion
This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biological Activity of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.
Core Biological Activity: Tachykinin NK-1 Receptor Antagonism
The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.
Mechanism of Action
This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.
Quantitative Biological Data
The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.
| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |
| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |
| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |
| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.
[³H]Substance P Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.
-
Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Procedure:
-
A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.
-
Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.
Guinea Pig Tracheal Contraction Assay
This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Assay Procedure:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.
-
Changes in the isometric tension of the tracheal rings are recorded using a force transducer.
-
-
Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.
Key features of the this compound biosynthesis include:
-
Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]
-
Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]
-
"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]
-
Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]
-
Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]
-
Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]
Conclusion
This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biological Activity of WS9326A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has garnered significant interest within the scientific community due to its potent and selective antagonist activity at the tachykinin NK-1 receptor. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and its biosynthesis. Quantitative data from key biological assays are presented, along with detailed experimental methodologies. Furthermore, signaling pathways and biosynthetic workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising molecule.
Core Biological Activity: Tachykinin NK-1 Receptor Antagonism
The primary and most well-characterized biological activity of this compound is its ability to act as a competitive antagonist of the tachykinin NK-1 receptor, the preferred receptor for the neuropeptide Substance P.[1][2] This antagonism has been demonstrated in various in vitro and in vivo models.
Mechanism of Action
This compound competitively binds to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin family of neuropeptides, is involved in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of Substance P, this compound can modulate these processes. The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses. This compound, by blocking the initial binding of Substance P, effectively inhibits this entire downstream signaling cascade.
Quantitative Biological Data
The antagonist activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The data is summarized in the table below.
| Compound | Assay | Species | Tissue/Membrane | IC50 (M) | Reference |
| This compound | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ | [1] |
| Substance P-induced Tracheal Contraction | Guinea Pig | Trachea | 9.7 x 10⁻⁶ | [1] | |
| Neurokinin A-induced Tracheal Contraction | Guinea Pig | Trachea | 3.5 x 10⁻⁶ | [1] | |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea Pig | Lung Membranes | 1.0 x 10⁻⁷ | [1] |
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the biological activity of this compound.
[³H]Substance P Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the NK-1 receptor.
-
Membrane Preparation: Lung tissue from guinea pigs is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Procedure:
-
A fixed concentration of radiolabeled Substance P ([³H]Substance P) is incubated with the prepared lung membranes.
-
Increasing concentrations of the test compound (e.g., this compound or FK224) are added to compete with the radiolabeled ligand for binding to the NK-1 receptors.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Substance P (IC50) is calculated from the competition curve.
Guinea Pig Tracheal Contraction Assay
This functional assay measures the ability of a compound to inhibit smooth muscle contraction induced by tachykinins.
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Assay Procedure:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., Substance P or Neurokinin A) is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.
-
Once a stable contraction is achieved, increasing concentrations of the test compound (this compound) are added cumulatively to the bath.
-
Changes in the isometric tension of the tracheal rings are recorded using a force transducer.
-
-
Data Analysis: The concentration of the test compound that causes a 50% relaxation of the pre-contracted trachea (IC50) is determined from the dose-response curve.
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) assembly line, which exhibits several non-canonical features.[3] This complex enzymatic machinery is responsible for the assembly of the peptide backbone from its constituent amino acid precursors.
Key features of the this compound biosynthesis include:
-
Non-canonical Assembly: The biosynthesis does not follow the typical linear arrangement of NRPS modules.[3]
-
Stand-alone Modules: The pathway utilizes stand-alone adenylation (A) and thiolation (T) didomain modules to activate and load specific amino acids.[3]
-
"A-less" Condensation Modules: An "A-less" condensation (C)-thiolation (T) module is present, which accepts the activated amino acids from the stand-alone modules.[3]
-
Shuttling Enzymes: Type II thioesterase (TEII)-like enzymes are responsible for shuttling the activated amino acids from the stand-alone A-T modules to the "A-less" C-T module.[3]
-
Iterative Operation: The C-T didomain module operates iteratively to catalyze multiple chain elongation cycles.[3]
-
Module Skipping: The biosynthetic pathway also involves a module skipping event.[3]
Conclusion
This compound is a potent and selective antagonist of the tachykinin NK-1 receptor with a complex and fascinating non-ribosomal biosynthetic pathway. Its ability to block Substance P signaling highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including those involving neurogenic inflammation and pain. The enhanced potency of its derivative, FK224, further underscores the therapeutic potential of this structural class. A thorough understanding of its biological activity, mechanism of action, and biosynthesis is crucial for researchers and drug development professionals seeking to harness the therapeutic promise of this compound and related compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.
Abstract
WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]
Introduction: Tachykinins and Their Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]
-
Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]
-
Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]
-
Neurokinin B is the preferred ligand for the NK3 receptor .[6]
These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.
This compound: A Novel Tachykinin Antagonist
This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]
Origin and Chemical Structure
This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]
Pharmacological Profile
The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.
Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Receptor Binding Affinity of this compound and FK224
| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |
| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |
Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.
Receptor Selectivity Profile
While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.
Functional Antagonism
The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.
Table 2: In Vitro Functional Antagonism of this compound
| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |
| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |
These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.
Mechanism of Action: NK1 Receptor Signaling
The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.
Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.
Caption: General workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.
Isolated Trachea Functional Assay
This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.
Protocol Details:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.
-
Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.
-
Assay Protocol:
-
A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).
-
The tissue is washed and allowed to return to baseline.
-
The preparation is then pre-incubated with this compound for a set period.
-
A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
-
Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]
Conclusion and Future Directions
This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]
Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.
Abstract
WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]
Introduction: Tachykinins and Their Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]
-
Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]
-
Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]
-
Neurokinin B is the preferred ligand for the NK3 receptor .[6]
These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.
This compound: A Novel Tachykinin Antagonist
This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]
Origin and Chemical Structure
This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]
Pharmacological Profile
The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.
Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Receptor Binding Affinity of this compound and FK224
| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |
| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |
Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.
Receptor Selectivity Profile
While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.
Functional Antagonism
The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.
Table 2: In Vitro Functional Antagonism of this compound
| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |
| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |
These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.
Mechanism of Action: NK1 Receptor Signaling
The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.
Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.
Caption: General workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.
Isolated Trachea Functional Assay
This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.
Protocol Details:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.
-
Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.
-
Assay Protocol:
-
A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).
-
The tissue is washed and allowed to return to baseline.
-
The preparation is then pre-incubated with this compound for a set period.
-
A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
-
Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]
Conclusion and Future Directions
This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]
Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
The Tachykinin Antagonist WS9326A: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Pharmacological Profile, Mechanism of Action, and Experimental Evaluation of a Novel Natural Product Tachykinin Receptor Antagonist.
Abstract
WS9326A is a potent, non-peptide tachykinin receptor antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger.[1] As a member of the cyclodepsipeptide class of natural products, it presents a unique chemical scaffold for the development of novel therapeutics targeting tachykinin-mediated pathologies.[2][3] This document provides a comprehensive technical overview of this compound and its closely related, more potent derivative, FK224 (tetrahydro-WS9326A). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of tachykinin receptor modulation in diseases such as asthma, inflammation, and pain.[1][4][5]
Introduction: Tachykinins and Their Receptors
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a wide array of physiological and pathophysiological processes.[6] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[6][7]
-
Substance P is the preferential endogenous ligand for the NK1 receptor .[4][8]
-
Neurokinin A shows the highest affinity for the NK2 receptor .[6][7]
-
Neurokinin B is the preferred ligand for the NK3 receptor .[6]
These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the respiratory tract, gastrointestinal tract, and skin.[4][9] Their activation is implicated in neurogenic inflammation, smooth muscle contraction, pain transmission, and emesis.[4][9] Consequently, antagonists of these receptors are of significant therapeutic interest.
This compound: A Novel Tachykinin Antagonist
This compound was discovered during a screening program aimed at identifying inhibitors of [³H]-Substance P binding to guinea-pig lung membrane preparations, a tissue known to be rich in NK1 receptors.[1][8][10]
Origin and Chemical Structure
This compound is a complex cyclodepsipeptide isolated from Streptomyces violaceusniger no. 9326.[1] Its unique structure, which includes several non-standard amino acids and an N-acyl group, was elucidated through extensive spectroscopic analysis and has been confirmed by total synthesis.[2] A derivative, FK224, was produced by the catalytic hydrogenation of this compound, resulting in a more potent antagonist.[10]
Pharmacological Profile
The pharmacological activity of this compound and its derivative FK224 has been characterized through in vitro binding and functional assays. The data indicates a potent and competitive antagonism at tachykinin receptors.
Receptor Binding Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] In these experiments, this compound and FK224 were shown to competitively inhibit the binding of the selective NK1 radioligand, [³H]-Substance P, to membrane preparations from guinea-pig lungs.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: In Vitro Receptor Binding Affinity of this compound and FK224
| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | NK1 | [³H]-Substance P | Guinea-pig lung | 3.6 x 10⁻⁶ | [10] |
| FK224 | NK1 | [³H]-Substance P | Guinea-pig lung | 1.0 x 10⁻⁷ |[10] |
Note: FK224 (tetrahydro-WS9326A) demonstrates approximately 36-fold higher potency in binding to the NK1 receptor compared to its parent compound, this compound.
Receptor Selectivity Profile
While this compound was initially identified through an NK1 binding screen, further studies on its derivative FK224 revealed a dual antagonist profile. FK224 demonstrates antagonism at both NK1 and NK2 receptors, with no activity observed at the NK3 receptor.[12] Given that FK224 is a direct hydrogenation product of this compound, it is highly probable that this compound shares this NK1/NK2 dual antagonist profile.
Functional Antagonism
The ability of this compound to act as a functional antagonist was confirmed in isolated tissue preparations. It effectively inhibited the contractile responses induced by both the NK1 agonist, Substance P, and the NK2 agonist, Neurokinin A, in guinea-pig trachea.
Table 2: In Vitro Functional Antagonism of this compound
| Compound | Agonist | Assay | Tissue Source | IC50 (M) | Reference |
|---|---|---|---|---|---|
| This compound | Substance P (SP) | Tracheal Constriction | Guinea-pig | 9.7 x 10⁻⁶ | [10] |
| This compound | Neurokinin A (NKA) | Tracheal Constriction | Guinea-pig | 3.5 x 10⁻⁶ |[10] |
These results confirm that this compound is not merely a binding competitor but a true functional antagonist capable of inhibiting receptor-mediated physiological responses.
Mechanism of Action: NK1 Receptor Signaling
The NK1 receptor is a canonical Gq/11-coupled GPCR. The binding of its endogenous ligand, Substance P, initiates a well-defined intracellular signaling cascade. This compound acts by competitively occupying the ligand-binding site on the NK1 receptor, thereby preventing Substance P from binding and triggering this downstream signaling.
Caption: NK1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections outline the generalized protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies reported in the literature for tachykinin receptor research.[8][10][11][13][14]
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a specific radioligand from its receptor, allowing for the determination of the IC50 value.
Caption: General workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Guinea-pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is resuspended in the assay buffer.[8][10] Protein concentration is determined via a standard method like the BCA assay.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (this compound).[11]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. Filters are washed multiple times with ice-cold buffer.[14]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a concentration-response curve, from which the IC50 value is determined.
Isolated Trachea Functional Assay
This ex vivo assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a specific agonist.
Protocol Details:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a gassed (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution).[13] The trachea is cut into rings or strips.
-
Mounting: The tracheal preparation is mounted in an organ bath containing the physiological salt solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer to measure contractions.[2][13]
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension (e.g., 1 gram) for at least 60 minutes.
-
Assay Protocol:
-
A cumulative concentration-response curve is generated for an agonist (e.g., Substance P or Neurokinin A).
-
The tissue is washed and allowed to return to baseline.
-
The preparation is then pre-incubated with this compound for a set period.
-
A second concentration-response curve for the agonist is generated in the presence of the antagonist.
-
-
Data Analysis: The contractile force is recorded, and the inhibitory effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, allowing for the calculation of an IC50 or pA₂ value.[10]
Conclusion and Future Directions
This compound is a potent, natural product-derived tachykinin receptor antagonist. The available data, primarily from its more potent derivative FK224, suggests a dual antagonist profile at NK1 and NK2 receptors. This profile makes it a particularly interesting lead compound for respiratory diseases like asthma, where both NK1-mediated neurogenic inflammation and NK2-mediated bronchoconstriction play a role.[12]
Further research is warranted to fully elucidate the selectivity profile of this compound itself across all three tachykinin receptors using human recombinant systems. Its complex structure presents challenges for synthesis but also offers a unique scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental frameworks provided herein can serve as a basis for the continued evaluation of this compound and its future analogues in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of NK1 and NK2 tachykinin receptors in guinea-pig and rat bronchopulmonary and vascular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Structure and Function of WS9326A
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclodepsipeptide with significant biological activity as a tachykinin antagonist. Its complex molecular architecture, featuring unique moieties such as an (E)-2,3-dehydrotyrosine residue and a (Z)-pentenylcinnamoyl side chain, arises from a fascinating and atypical nonribosomal peptide synthetase (NRPS) assembly line. This guide provides a comprehensive overview of the structure, function, and intricate biosynthesis of this compound, intended for researchers in natural product synthesis, enzymology, and drug development. We present available quantitative data in structured tables, detail key experimental protocols for its study, and provide visualizations of the biosynthetic pathway to facilitate a deeper understanding of this remarkable molecule.
Molecular Structure of this compound and Its Congeners
This compound is a cyclic depsipeptide, a class of nonribosomal peptides characterized by the presence of at least one ester bond in the peptide ring. The core structure of this compound is composed of several amino acid residues, some of which are non-proteinogenic. Key structural features include an N-methyl-E-2,3-dehydrotyrosine (NMet-Dht) residue and a (Z)-2-pent-1′-enyl-cinnamoyl moiety.[1] The elucidation of its structure and those of its congeners has been accomplished through a combination of multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A number of congeners of this compound have been isolated and characterized, differing primarily in the amino acid composition of the peptide core or modifications to the side chains.
Biological Function: Tachykinin Antagonism
This compound exhibits potent activity as a tachykinin antagonist. Tachykinins, such as substance P and neurokinin A, are a family of neuropeptides involved in a variety of physiological processes, including inflammation and pain transmission. This compound exerts its effects by competitively binding to tachykinin receptors, particularly the NK-1 receptor.[2] This antagonistic activity makes this compound and its derivatives interesting candidates for the development of novel therapeutics for inflammatory conditions and other disorders mediated by tachykinin signaling.[3]
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activity of this compound.
| Parameter | Value | Description | Source |
| NK-1 Receptor Binding Affinity (IC50) | 3.6 x 10-6 M | Concentration required to inhibit 50% of [3H]substance P binding to guinea-pig lung membranes. | [2] |
| Inhibition of Substance P-induced Tracheal Contraction (IC50) | 9.7 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by substance P. | [2] |
| Inhibition of Neurokinin A-induced Tracheal Contraction (IC50) | 3.5 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by neurokinin A. | [2] |
Biosynthesis of this compound: A Non-Canonical NRPS Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the canonical, co-linear model of nonribosomal peptide synthesis. It is orchestrated by a multi-enzyme NRPS system found in Streptomyces species, such as Streptomyces violaceusniger and Streptomyces calvus.[3][4] The biosynthetic gene cluster encodes a series of modular enzymes with specialized domains for the selection, activation, and condensation of the constituent amino and carboxylic acid building blocks.
Key non-canonical features of the this compound NRPS assembly line include:
-
Trans-acting Adenylation Domains: The adenylation (A) domains responsible for activating L-allo-threonine and L-asparagine are located on standalone proteins (Cal22Thr and Cal23Asn in S. calvus) and act in trans.[4]
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Specialized TEII enzymes (WS5 and WS20 in Streptomyces sp. SNM55) are responsible for shuttling the activated amino acids from the standalone A-T didomain modules to the main NRPS assembly line.[5]
-
Iterative Module Usage: A condensation-thiolation (C-T) didomain module within the main NRPS protein is used iteratively to incorporate multiple amino acid residues.[6]
-
Module Skipping: The biosynthetic pathway involves the skipping of certain modules within the NRPS machinery.[6]
-
P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a cytochrome P450 enzyme (P450Sas) that acts on a PCP-bound dipeptide intermediate.[1]
Quantitative Protein-Protein Interaction Data
The shuttling of activated amino acids in the this compound biosynthesis relies on specific protein-protein interactions. The binding affinities between the TEII shuttling enzymes (WS5 and WS20) and the standalone A-T didomain modules (WS22 and WS23) have been quantified using MicroScale Thermophoresis (MST).
| Interacting Proteins | Dissociation Constant (Kd) | Method | Source |
| WS5 - WS22 | 5214.7 ± 1324.2 nM | MST | [2] |
| WS20 - WS22 | 477.9 ± 101.5 nM | MST | [2] |
| WS5 - WS23 | 269.6 ± 87.7 nM | MST | [2] |
| WS20 - WS23 | 442.7 ± 106.2 nM | MST | [2] |
Enzyme Kinetic Parameters
To date, specific enzyme kinetic parameters (e.g., Km, kcat) for the individual adenylation and condensation domains of the this compound NRPS system have not been reported in the literature. The experimental protocols provided in Section 4 can be employed to determine these values.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Streptomyces via Homologous Recombination
This protocol describes a general method for creating targeted gene deletions in Streptomyces to investigate the function of genes in the this compound biosynthetic cluster.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate Streptomyces growth media (e.g., YMM, seed medium) and E. coli growth media (LB)
-
Antibiotics (e.g., kanamycin, apramycin, nalidixic acid)
-
Plasmids for homologous recombination (e.g., pKOSi)
-
Restriction enzymes, DNA ligase, and competent E. coli cells
-
PCR reagents and primers
-
Lysozyme, RNase, proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and isopropanol
Methodology:
-
Construct the Gene Deletion Plasmid:
-
Amplify ~2 kb regions flanking the target gene from Streptomyces genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream flanking regions into a suitable knockout vector (e.g., pKOSi) on either side of an antibiotic resistance cassette.
-
Verify the construct by restriction digest and sequencing.
-
-
Conjugation of the Knockout Plasmid from E. coli to Streptomyces:
-
Transform the constructed plasmid into the donor E. coli strain (e.g., ET12567/pUZ8002).
-
Grow cultures of the donor E. coli and the recipient Streptomyces strain.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium.
-
Incubate to allow for conjugation to occur.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome via a single crossover event.
-
Isolate and purify individual exconjugants.
-
-
Selection of Double Crossover Mutants:
-
Culture the single crossover mutants in non-selective liquid media to allow for a second crossover event to occur, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
-
Plate the culture on media to select for the desired double crossover mutants (e.g., antibiotic resistance and loss of a vector-encoded marker).
-
-
Verification of the Gene Knockout:
-
Isolate genomic DNA from the putative double crossover mutants.
-
Confirm the gene deletion by PCR using primers that flank the target gene region. The PCR product from the mutant should be a different size than the wild-type product.
-
Further confirmation can be obtained by Southern blot analysis.
-
In Vitro Adenylation Domain Activity Assay
This protocol describes a continuous, coupled spectrophotometric assay to measure the activity of NRPS adenylation domains.
Materials:
-
Purified His-tagged adenylation domain protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
ATP
-
Amino acid substrate
-
Hydroxylamine
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
Spectrophotometer capable of reading at 360 nm
Methodology:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of ATP, the amino acid substrate, hydroxylamine, IPP, PNP, and MesG in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the assay buffer, ATP, amino acid substrate, hydroxylamine, IPP, PNP, and MesG.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add a known concentration of the purified adenylation domain to the cuvette to start the reaction.
-
-
Monitor the Reaction:
-
Continuously monitor the increase in absorbance at 360 nm over time. The conversion of MesG to 7-methylthioguanine by PNP in the presence of phosphate (B84403) (generated from the hydrolysis of pyrophosphate by IPP) results in this absorbance change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
By varying the concentration of the amino acid substrate and ATP, kinetic parameters such as Km and kcat can be determined by fitting the data to the Michaelis-Menten equation.
-
MicroScale Thermophoresis (MST) for Protein-Protein Interaction Analysis
This protocol outlines the general steps for quantifying the binding affinity between two proteins (e.g., a TEII and an A-T didomain) using MST.
Materials:
-
Purified fluorescently labeled protein (target)
-
Purified unlabeled protein (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Methodology:
-
Prepare the Protein Samples:
-
One protein (the target) must be fluorescently labeled. This can be achieved through chemical labeling (e.g., with an NHS-ester dye) or by using a fluorescent fusion protein (e.g., GFP).
-
The other protein (the ligand) remains unlabeled.
-
Ensure both proteins are in the same, well-matched MST buffer.
-
-
Prepare the Dilution Series:
-
Prepare a serial dilution of the unlabeled ligand in the MST buffer.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
-
Load the Capillaries:
-
Carefully load the protein mixtures into the MST capillaries, avoiding air bubbles.
-
-
Perform the MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in each capillary and will measure the movement of the fluorescent molecules (thermophoresis).
-
-
Data Analysis:
-
The change in thermophoresis upon ligand binding is plotted against the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Visualizations of the this compound Biosynthetic Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound biosynthetic pathway.
Overall Workflow of this compound Biosynthesis
Caption: High-level overview of the this compound biosynthetic workflow.
Signaling Pathway for Trans-Activation and Shuttling
References
- 1. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure and Function of WS9326A
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclodepsipeptide with significant biological activity as a tachykinin antagonist. Its complex molecular architecture, featuring unique moieties such as an (E)-2,3-dehydrotyrosine residue and a (Z)-pentenylcinnamoyl side chain, arises from a fascinating and atypical nonribosomal peptide synthetase (NRPS) assembly line. This guide provides a comprehensive overview of the structure, function, and intricate biosynthesis of this compound, intended for researchers in natural product synthesis, enzymology, and drug development. We present available quantitative data in structured tables, detail key experimental protocols for its study, and provide visualizations of the biosynthetic pathway to facilitate a deeper understanding of this remarkable molecule.
Molecular Structure of this compound and Its Congeners
This compound is a cyclic depsipeptide, a class of nonribosomal peptides characterized by the presence of at least one ester bond in the peptide ring. The core structure of this compound is composed of several amino acid residues, some of which are non-proteinogenic. Key structural features include an N-methyl-E-2,3-dehydrotyrosine (NMet-Dht) residue and a (Z)-2-pent-1′-enyl-cinnamoyl moiety.[1] The elucidation of its structure and those of its congeners has been accomplished through a combination of multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A number of congeners of this compound have been isolated and characterized, differing primarily in the amino acid composition of the peptide core or modifications to the side chains.
Biological Function: Tachykinin Antagonism
This compound exhibits potent activity as a tachykinin antagonist. Tachykinins, such as substance P and neurokinin A, are a family of neuropeptides involved in a variety of physiological processes, including inflammation and pain transmission. This compound exerts its effects by competitively binding to tachykinin receptors, particularly the NK-1 receptor.[2] This antagonistic activity makes this compound and its derivatives interesting candidates for the development of novel therapeutics for inflammatory conditions and other disorders mediated by tachykinin signaling.[3]
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activity of this compound.
| Parameter | Value | Description | Source |
| NK-1 Receptor Binding Affinity (IC50) | 3.6 x 10-6 M | Concentration required to inhibit 50% of [3H]substance P binding to guinea-pig lung membranes. | [2] |
| Inhibition of Substance P-induced Tracheal Contraction (IC50) | 9.7 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by substance P. | [2] |
| Inhibition of Neurokinin A-induced Tracheal Contraction (IC50) | 3.5 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by neurokinin A. | [2] |
Biosynthesis of this compound: A Non-Canonical NRPS Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the canonical, co-linear model of nonribosomal peptide synthesis. It is orchestrated by a multi-enzyme NRPS system found in Streptomyces species, such as Streptomyces violaceusniger and Streptomyces calvus.[3][4] The biosynthetic gene cluster encodes a series of modular enzymes with specialized domains for the selection, activation, and condensation of the constituent amino and carboxylic acid building blocks.
Key non-canonical features of the this compound NRPS assembly line include:
-
Trans-acting Adenylation Domains: The adenylation (A) domains responsible for activating L-allo-threonine and L-asparagine are located on standalone proteins (Cal22Thr and Cal23Asn in S. calvus) and act in trans.[4]
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Specialized TEII enzymes (WS5 and WS20 in Streptomyces sp. SNM55) are responsible for shuttling the activated amino acids from the standalone A-T didomain modules to the main NRPS assembly line.[5]
-
Iterative Module Usage: A condensation-thiolation (C-T) didomain module within the main NRPS protein is used iteratively to incorporate multiple amino acid residues.[6]
-
Module Skipping: The biosynthetic pathway involves the skipping of certain modules within the NRPS machinery.[6]
-
P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a cytochrome P450 enzyme (P450Sas) that acts on a PCP-bound dipeptide intermediate.[1]
Quantitative Protein-Protein Interaction Data
The shuttling of activated amino acids in the this compound biosynthesis relies on specific protein-protein interactions. The binding affinities between the TEII shuttling enzymes (WS5 and WS20) and the standalone A-T didomain modules (WS22 and WS23) have been quantified using MicroScale Thermophoresis (MST).
| Interacting Proteins | Dissociation Constant (Kd) | Method | Source |
| WS5 - WS22 | 5214.7 ± 1324.2 nM | MST | [2] |
| WS20 - WS22 | 477.9 ± 101.5 nM | MST | [2] |
| WS5 - WS23 | 269.6 ± 87.7 nM | MST | [2] |
| WS20 - WS23 | 442.7 ± 106.2 nM | MST | [2] |
Enzyme Kinetic Parameters
To date, specific enzyme kinetic parameters (e.g., Km, kcat) for the individual adenylation and condensation domains of the this compound NRPS system have not been reported in the literature. The experimental protocols provided in Section 4 can be employed to determine these values.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Streptomyces via Homologous Recombination
This protocol describes a general method for creating targeted gene deletions in Streptomyces to investigate the function of genes in the this compound biosynthetic cluster.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate Streptomyces growth media (e.g., YMM, seed medium) and E. coli growth media (LB)
-
Antibiotics (e.g., kanamycin, apramycin, nalidixic acid)
-
Plasmids for homologous recombination (e.g., pKOSi)
-
Restriction enzymes, DNA ligase, and competent E. coli cells
-
PCR reagents and primers
-
Lysozyme, RNase, proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and isopropanol
Methodology:
-
Construct the Gene Deletion Plasmid:
-
Amplify ~2 kb regions flanking the target gene from Streptomyces genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream flanking regions into a suitable knockout vector (e.g., pKOSi) on either side of an antibiotic resistance cassette.
-
Verify the construct by restriction digest and sequencing.
-
-
Conjugation of the Knockout Plasmid from E. coli to Streptomyces:
-
Transform the constructed plasmid into the donor E. coli strain (e.g., ET12567/pUZ8002).
-
Grow cultures of the donor E. coli and the recipient Streptomyces strain.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium.
-
Incubate to allow for conjugation to occur.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome via a single crossover event.
-
Isolate and purify individual exconjugants.
-
-
Selection of Double Crossover Mutants:
-
Culture the single crossover mutants in non-selective liquid media to allow for a second crossover event to occur, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
-
Plate the culture on media to select for the desired double crossover mutants (e.g., antibiotic resistance and loss of a vector-encoded marker).
-
-
Verification of the Gene Knockout:
-
Isolate genomic DNA from the putative double crossover mutants.
-
Confirm the gene deletion by PCR using primers that flank the target gene region. The PCR product from the mutant should be a different size than the wild-type product.
-
Further confirmation can be obtained by Southern blot analysis.
-
In Vitro Adenylation Domain Activity Assay
This protocol describes a continuous, coupled spectrophotometric assay to measure the activity of NRPS adenylation domains.
Materials:
-
Purified His-tagged adenylation domain protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
ATP
-
Amino acid substrate
-
Hydroxylamine
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
Spectrophotometer capable of reading at 360 nm
Methodology:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of ATP, the amino acid substrate, hydroxylamine, IPP, PNP, and MesG in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the assay buffer, ATP, amino acid substrate, hydroxylamine, IPP, PNP, and MesG.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add a known concentration of the purified adenylation domain to the cuvette to start the reaction.
-
-
Monitor the Reaction:
-
Continuously monitor the increase in absorbance at 360 nm over time. The conversion of MesG to 7-methylthioguanine by PNP in the presence of phosphate (B84403) (generated from the hydrolysis of pyrophosphate by IPP) results in this absorbance change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
By varying the concentration of the amino acid substrate and ATP, kinetic parameters such as Km and kcat can be determined by fitting the data to the Michaelis-Menten equation.
-
MicroScale Thermophoresis (MST) for Protein-Protein Interaction Analysis
This protocol outlines the general steps for quantifying the binding affinity between two proteins (e.g., a TEII and an A-T didomain) using MST.
Materials:
-
Purified fluorescently labeled protein (target)
-
Purified unlabeled protein (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Methodology:
-
Prepare the Protein Samples:
-
One protein (the target) must be fluorescently labeled. This can be achieved through chemical labeling (e.g., with an NHS-ester dye) or by using a fluorescent fusion protein (e.g., GFP).
-
The other protein (the ligand) remains unlabeled.
-
Ensure both proteins are in the same, well-matched MST buffer.
-
-
Prepare the Dilution Series:
-
Prepare a serial dilution of the unlabeled ligand in the MST buffer.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
-
Load the Capillaries:
-
Carefully load the protein mixtures into the MST capillaries, avoiding air bubbles.
-
-
Perform the MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in each capillary and will measure the movement of the fluorescent molecules (thermophoresis).
-
-
Data Analysis:
-
The change in thermophoresis upon ligand binding is plotted against the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Visualizations of the this compound Biosynthetic Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound biosynthetic pathway.
Overall Workflow of this compound Biosynthesis
Caption: High-level overview of the this compound biosynthetic workflow.
Signaling Pathway for Trans-Activation and Shuttling
References
- 1. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure and Function of WS9326A
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclodepsipeptide with significant biological activity as a tachykinin antagonist. Its complex molecular architecture, featuring unique moieties such as an (E)-2,3-dehydrotyrosine residue and a (Z)-pentenylcinnamoyl side chain, arises from a fascinating and atypical nonribosomal peptide synthetase (NRPS) assembly line. This guide provides a comprehensive overview of the structure, function, and intricate biosynthesis of this compound, intended for researchers in natural product synthesis, enzymology, and drug development. We present available quantitative data in structured tables, detail key experimental protocols for its study, and provide visualizations of the biosynthetic pathway to facilitate a deeper understanding of this remarkable molecule.
Molecular Structure of this compound and Its Congeners
This compound is a cyclic depsipeptide, a class of nonribosomal peptides characterized by the presence of at least one ester bond in the peptide ring. The core structure of this compound is composed of several amino acid residues, some of which are non-proteinogenic. Key structural features include an N-methyl-E-2,3-dehydrotyrosine (NMet-Dht) residue and a (Z)-2-pent-1′-enyl-cinnamoyl moiety.[1] The elucidation of its structure and those of its congeners has been accomplished through a combination of multi-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A number of congeners of this compound have been isolated and characterized, differing primarily in the amino acid composition of the peptide core or modifications to the side chains.
Biological Function: Tachykinin Antagonism
This compound exhibits potent activity as a tachykinin antagonist. Tachykinins, such as substance P and neurokinin A, are a family of neuropeptides involved in a variety of physiological processes, including inflammation and pain transmission. This compound exerts its effects by competitively binding to tachykinin receptors, particularly the NK-1 receptor.[2] This antagonistic activity makes this compound and its derivatives interesting candidates for the development of novel therapeutics for inflammatory conditions and other disorders mediated by tachykinin signaling.[3]
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activity of this compound.
| Parameter | Value | Description | Source |
| NK-1 Receptor Binding Affinity (IC50) | 3.6 x 10-6 M | Concentration required to inhibit 50% of [3H]substance P binding to guinea-pig lung membranes. | [2] |
| Inhibition of Substance P-induced Tracheal Contraction (IC50) | 9.7 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by substance P. | [2] |
| Inhibition of Neurokinin A-induced Tracheal Contraction (IC50) | 3.5 x 10-6 M | Concentration required to inhibit 50% of the tracheal constriction induced by neurokinin A. | [2] |
Biosynthesis of this compound: A Non-Canonical NRPS Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the canonical, co-linear model of nonribosomal peptide synthesis. It is orchestrated by a multi-enzyme NRPS system found in Streptomyces species, such as Streptomyces violaceusniger and Streptomyces calvus.[3][4] The biosynthetic gene cluster encodes a series of modular enzymes with specialized domains for the selection, activation, and condensation of the constituent amino and carboxylic acid building blocks.
Key non-canonical features of the this compound NRPS assembly line include:
-
Trans-acting Adenylation Domains: The adenylation (A) domains responsible for activating L-allo-threonine and L-asparagine are located on standalone proteins (Cal22Thr and Cal23Asn in S. calvus) and act in trans.[4]
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Specialized TEII enzymes (WS5 and WS20 in Streptomyces sp. SNM55) are responsible for shuttling the activated amino acids from the standalone A-T didomain modules to the main NRPS assembly line.[5]
-
Iterative Module Usage: A condensation-thiolation (C-T) didomain module within the main NRPS protein is used iteratively to incorporate multiple amino acid residues.[6]
-
Module Skipping: The biosynthetic pathway involves the skipping of certain modules within the NRPS machinery.[6]
-
P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a cytochrome P450 enzyme (P450Sas) that acts on a PCP-bound dipeptide intermediate.[1]
Quantitative Protein-Protein Interaction Data
The shuttling of activated amino acids in the this compound biosynthesis relies on specific protein-protein interactions. The binding affinities between the TEII shuttling enzymes (WS5 and WS20) and the standalone A-T didomain modules (WS22 and WS23) have been quantified using MicroScale Thermophoresis (MST).
| Interacting Proteins | Dissociation Constant (Kd) | Method | Source |
| WS5 - WS22 | 5214.7 ± 1324.2 nM | MST | [2] |
| WS20 - WS22 | 477.9 ± 101.5 nM | MST | [2] |
| WS5 - WS23 | 269.6 ± 87.7 nM | MST | [2] |
| WS20 - WS23 | 442.7 ± 106.2 nM | MST | [2] |
Enzyme Kinetic Parameters
To date, specific enzyme kinetic parameters (e.g., Km, kcat) for the individual adenylation and condensation domains of the this compound NRPS system have not been reported in the literature. The experimental protocols provided in Section 4 can be employed to determine these values.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Streptomyces via Homologous Recombination
This protocol describes a general method for creating targeted gene deletions in Streptomyces to investigate the function of genes in the this compound biosynthetic cluster.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Appropriate Streptomyces growth media (e.g., YMM, seed medium) and E. coli growth media (LB)
-
Antibiotics (e.g., kanamycin, apramycin, nalidixic acid)
-
Plasmids for homologous recombination (e.g., pKOSi)
-
Restriction enzymes, DNA ligase, and competent E. coli cells
-
PCR reagents and primers
-
Lysozyme, RNase, proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and isopropanol
Methodology:
-
Construct the Gene Deletion Plasmid:
-
Amplify ~2 kb regions flanking the target gene from Streptomyces genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream flanking regions into a suitable knockout vector (e.g., pKOSi) on either side of an antibiotic resistance cassette.
-
Verify the construct by restriction digest and sequencing.
-
-
Conjugation of the Knockout Plasmid from E. coli to Streptomyces:
-
Transform the constructed plasmid into the donor E. coli strain (e.g., ET12567/pUZ8002).
-
Grow cultures of the donor E. coli and the recipient Streptomyces strain.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium.
-
Incubate to allow for conjugation to occur.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome via a single crossover event.
-
Isolate and purify individual exconjugants.
-
-
Selection of Double Crossover Mutants:
-
Culture the single crossover mutants in non-selective liquid media to allow for a second crossover event to occur, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
-
Plate the culture on media to select for the desired double crossover mutants (e.g., antibiotic resistance and loss of a vector-encoded marker).
-
-
Verification of the Gene Knockout:
-
Isolate genomic DNA from the putative double crossover mutants.
-
Confirm the gene deletion by PCR using primers that flank the target gene region. The PCR product from the mutant should be a different size than the wild-type product.
-
Further confirmation can be obtained by Southern blot analysis.
-
In Vitro Adenylation Domain Activity Assay
This protocol describes a continuous, coupled spectrophotometric assay to measure the activity of NRPS adenylation domains.
Materials:
-
Purified His-tagged adenylation domain protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
ATP
-
Amino acid substrate
-
Hydroxylamine
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
Spectrophotometer capable of reading at 360 nm
Methodology:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of ATP, the amino acid substrate, hydroxylamine, IPP, PNP, and MesG in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the assay buffer, ATP, amino acid substrate, hydroxylamine, IPP, PNP, and MesG.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add a known concentration of the purified adenylation domain to the cuvette to start the reaction.
-
-
Monitor the Reaction:
-
Continuously monitor the increase in absorbance at 360 nm over time. The conversion of MesG to 7-methylthioguanine by PNP in the presence of phosphate (generated from the hydrolysis of pyrophosphate by IPP) results in this absorbance change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
By varying the concentration of the amino acid substrate and ATP, kinetic parameters such as Km and kcat can be determined by fitting the data to the Michaelis-Menten equation.
-
MicroScale Thermophoresis (MST) for Protein-Protein Interaction Analysis
This protocol outlines the general steps for quantifying the binding affinity between two proteins (e.g., a TEII and an A-T didomain) using MST.
Materials:
-
Purified fluorescently labeled protein (target)
-
Purified unlabeled protein (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Methodology:
-
Prepare the Protein Samples:
-
One protein (the target) must be fluorescently labeled. This can be achieved through chemical labeling (e.g., with an NHS-ester dye) or by using a fluorescent fusion protein (e.g., GFP).
-
The other protein (the ligand) remains unlabeled.
-
Ensure both proteins are in the same, well-matched MST buffer.
-
-
Prepare the Dilution Series:
-
Prepare a serial dilution of the unlabeled ligand in the MST buffer.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
-
Load the Capillaries:
-
Carefully load the protein mixtures into the MST capillaries, avoiding air bubbles.
-
-
Perform the MST Measurement:
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in each capillary and will measure the movement of the fluorescent molecules (thermophoresis).
-
-
Data Analysis:
-
The change in thermophoresis upon ligand binding is plotted against the ligand concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Visualizations of the this compound Biosynthetic Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound biosynthetic pathway.
Overall Workflow of this compound Biosynthesis
Caption: High-level overview of the this compound biosynthetic workflow.
Signaling Pathway for Trans-Activation and Shuttling
References
- 1. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polypeptide G and the RING finger domain of RBBP6 towards anti-cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
WS9326A: A Technical Guide to its Discovery, Origin, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a structurally unique cyclodepsipeptide natural product with significant biological activities. Initially discovered as a potent tachykinin receptor antagonist, subsequent research has revealed its broader therapeutic potential, including the inhibition of asparaginyl-tRNA synthetase. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biosynthesis of this compound. Detailed experimental protocols for its fermentation, isolation, and characterization are presented, alongside a summary of its key biological activities. Furthermore, this document illustrates the intricate biosynthetic pathway of this compound and its potential interaction with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, drug discovery, and molecular biology.
Discovery and Origin
This compound was first isolated from the fermentation broth of Streptomyces violaceusniger no. 9326 by researchers at Fujisawa Pharmaceutical Co.[1]. The discovery was the result of a screening program aimed at identifying novel tachykinin receptor antagonists[1]. Tachykinins, such as substance P, are neuropeptides involved in a variety of physiological and pathological processes, including inflammation and pain. The potential of tachykinin antagonists in treating conditions like asthma spurred the search for such compounds[1].
Subsequent to its initial discovery, this compound and its congeners have been isolated from other Streptomyces species, including Streptomyces sp. 9078, Streptomyces calvus ATCC 13382, and Streptomyces asterosporus DSM 41452. This suggests that the biosynthetic machinery for this compound is distributed among various members of the Streptomyces genus, a group of bacteria well-known for their prolific production of secondary metabolites with diverse biological activities.
Physicochemical Properties
This compound is a cyclic peptide lactone with a complex molecular structure. Its chemical formula is C₅₄H₆₇N₇O₁₄, and it has a molecular weight of 1037.16 g/mol . The structure was confirmed through total chemical synthesis. Key structural features include several non-proteinogenic amino acids, such as E-2,3-dehydrotyrosine (ΔTyr), D-Phe, and L-allo-threonine, as well as a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₇N₇O₁₄ | MedChemExpress |
| Molecular Weight | 1037.16 g/mol | MedChemExpress |
| Appearance | White powder | Generic |
| Solubility | Soluble in methanol, DMSO | Generic |
Biological Activity
This compound exhibits a range of biological activities, the most prominent being its antagonism of the tachykinin NK₁ receptor. It also demonstrates potent inhibition of asparaginyl-tRNA synthetase, an essential enzyme in protein synthesis.
Tachykinin Receptor Antagonism
This compound was initially identified as a tachykinin receptor antagonist by its ability to inhibit the binding of [³H]substance P to guinea-pig lung membrane preparations[1]. While the initial report highlighted its antagonist activity, one source referred to it as a tachykinin receptor agonist with an IC₅₀ of 3.6 μM. Further investigation is needed to clarify this discrepancy.
Inhibition of Asparaginyl-tRNA Synthetase
Later studies identified this compound and its congeners as inhibitors of asparaginyl-tRNA synthetase from the filarial nematode parasite Brugia malayi. This activity suggests potential applications in treating parasitic infections.
Interaction with the Hippo Signaling Pathway
Recent research has implicated asparaginyl-tRNA synthetase (NRS) as a novel component of the Hippo signaling pathway, a crucial regulator of organ size and tumorigenesis[2][3]. Specifically, NRS has been shown to bind to the Hippo pathway component Salvador (Sav), thereby enhancing Yorkie-mediated tumorigenesis[2][3]. The NRS inhibitor tirandamycin B was shown to suppress these tumor phenotypes[2]. Given that this compound is an inhibitor of asparaginyl-tRNA synthetase, it is plausible that it could modulate the Hippo pathway, representing a potential avenue for cancer therapy.
Table 2: Biological Activities and IC₅₀ Values of this compound
| Target | Activity | IC₅₀ Value | Organism/Cell Line | Reference |
| Tachykinin Receptor | Agonist | 3.6 μM | Brugia malayi | |
| Asparaginyl-tRNA Synthetase | Inhibition | Not specified | Brugia malayi |
Note: Further research is required to obtain specific IC₅₀ values for antagonist activity and asparaginyl-tRNA synthetase inhibition.
Biosynthesis
The biosynthesis of this compound is a complex process mediated by a nonlinear nonribosomal peptide synthetase (NRPS) assembly line. This pathway exhibits several unique features that deviate from the canonical NRPS logic. The biosynthetic gene cluster for this compound has been identified in several Streptomyces species.
A key enzyme in this pathway is the cytochrome P450 monooxygenase, Sas16, which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. Gene deletion experiments have confirmed the role of this enzyme in the biosynthesis of this compound and its derivatives.
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces violaceusniger
-
Strain: Streptomyces violaceusniger no. 9326
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Meat Extract (0.3%), Yeast Extract (0.5%), CaCO₃ (0.2%), pH 7.2.
-
Production Medium: Soluble Starch (4%), Glycerol (2%), Cottonseed Meal (1.5%), Dried Yeast (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), FeSO₄·7H₂O (0.001%), MnCl₂·4H₂O (0.001%), ZnSO₄·7H₂O (0.001%), pH 7.2.
-
Procedure:
-
Inoculate a loopful of spores from a slant culture into a 50 mL test tube containing 10 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a 250 mL Erlenmeyer flask containing 50 mL of production medium.
-
Incubate at 28°C for 96 hours on a rotary shaker.
-
Isolation and Purification of this compound
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelium with methanol.
-
Extract the supernatant with ethyl acetate.
-
-
Purification:
-
Combine the extracts and concentrate under reduced pressure.
-
Subject the crude extract to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.
-
Further purify the active fractions by reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water.
-
Monitor the fractions for activity using a tachykinin receptor binding assay.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the detailed structure and assign all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Analyze the purified this compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the accurate mass and confirm the molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in sequence determination and structural confirmation.
-
Signaling Pathway Interaction
The discovery of asparaginyl-tRNA synthetase (NRS) as a component of the Hippo signaling pathway provides a potential mechanism through which this compound may exert anti-cancer effects[2][3]. By inhibiting NRS, this compound could disrupt the interaction between NRS and Salvador, thereby restoring the inhibitory function of the Hippo pathway on the oncogenic transcriptional co-activator Yorkie (YAP in mammals).
The following diagram illustrates the proposed interaction of this compound with the Hippo signaling pathway.
Caption: Proposed mechanism of this compound interaction with the Hippo pathway.
Conclusion
This compound is a fascinating natural product with a rich history of discovery and a complex biosynthetic origin. Its dual activity as a tachykinin receptor antagonist and an asparaginyl-tRNA synthetase inhibitor highlights its potential for diverse therapeutic applications. The elucidation of its intricate, non-canonical biosynthetic pathway opens up avenues for bioengineering and the production of novel analogs. Furthermore, the potential link between its inhibition of asparaginyl-tRNA synthetase and the modulation of the Hippo signaling pathway warrants further investigation for its application in oncology. This technical guide provides a solid foundation for researchers to delve deeper into the science of this compound and explore its full therapeutic potential.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis [frontiersin.org]
- 3. Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
WS9326A: A Technical Guide to its Discovery, Origin, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a structurally unique cyclodepsipeptide natural product with significant biological activities. Initially discovered as a potent tachykinin receptor antagonist, subsequent research has revealed its broader therapeutic potential, including the inhibition of asparaginyl-tRNA synthetase. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biosynthesis of this compound. Detailed experimental protocols for its fermentation, isolation, and characterization are presented, alongside a summary of its key biological activities. Furthermore, this document illustrates the intricate biosynthetic pathway of this compound and its potential interaction with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, drug discovery, and molecular biology.
Discovery and Origin
This compound was first isolated from the fermentation broth of Streptomyces violaceusniger no. 9326 by researchers at Fujisawa Pharmaceutical Co.[1]. The discovery was the result of a screening program aimed at identifying novel tachykinin receptor antagonists[1]. Tachykinins, such as substance P, are neuropeptides involved in a variety of physiological and pathological processes, including inflammation and pain. The potential of tachykinin antagonists in treating conditions like asthma spurred the search for such compounds[1].
Subsequent to its initial discovery, this compound and its congeners have been isolated from other Streptomyces species, including Streptomyces sp. 9078, Streptomyces calvus ATCC 13382, and Streptomyces asterosporus DSM 41452. This suggests that the biosynthetic machinery for this compound is distributed among various members of the Streptomyces genus, a group of bacteria well-known for their prolific production of secondary metabolites with diverse biological activities.
Physicochemical Properties
This compound is a cyclic peptide lactone with a complex molecular structure. Its chemical formula is C₅₄H₆₇N₇O₁₄, and it has a molecular weight of 1037.16 g/mol . The structure was confirmed through total chemical synthesis. Key structural features include several non-proteinogenic amino acids, such as E-2,3-dehydrotyrosine (ΔTyr), D-Phe, and L-allo-threonine, as well as a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₇N₇O₁₄ | MedChemExpress |
| Molecular Weight | 1037.16 g/mol | MedChemExpress |
| Appearance | White powder | Generic |
| Solubility | Soluble in methanol, DMSO | Generic |
Biological Activity
This compound exhibits a range of biological activities, the most prominent being its antagonism of the tachykinin NK₁ receptor. It also demonstrates potent inhibition of asparaginyl-tRNA synthetase, an essential enzyme in protein synthesis.
Tachykinin Receptor Antagonism
This compound was initially identified as a tachykinin receptor antagonist by its ability to inhibit the binding of [³H]substance P to guinea-pig lung membrane preparations[1]. While the initial report highlighted its antagonist activity, one source referred to it as a tachykinin receptor agonist with an IC₅₀ of 3.6 μM. Further investigation is needed to clarify this discrepancy.
Inhibition of Asparaginyl-tRNA Synthetase
Later studies identified this compound and its congeners as inhibitors of asparaginyl-tRNA synthetase from the filarial nematode parasite Brugia malayi. This activity suggests potential applications in treating parasitic infections.
Interaction with the Hippo Signaling Pathway
Recent research has implicated asparaginyl-tRNA synthetase (NRS) as a novel component of the Hippo signaling pathway, a crucial regulator of organ size and tumorigenesis[2][3]. Specifically, NRS has been shown to bind to the Hippo pathway component Salvador (Sav), thereby enhancing Yorkie-mediated tumorigenesis[2][3]. The NRS inhibitor tirandamycin B was shown to suppress these tumor phenotypes[2]. Given that this compound is an inhibitor of asparaginyl-tRNA synthetase, it is plausible that it could modulate the Hippo pathway, representing a potential avenue for cancer therapy.
Table 2: Biological Activities and IC₅₀ Values of this compound
| Target | Activity | IC₅₀ Value | Organism/Cell Line | Reference |
| Tachykinin Receptor | Agonist | 3.6 μM | Brugia malayi | |
| Asparaginyl-tRNA Synthetase | Inhibition | Not specified | Brugia malayi |
Note: Further research is required to obtain specific IC₅₀ values for antagonist activity and asparaginyl-tRNA synthetase inhibition.
Biosynthesis
The biosynthesis of this compound is a complex process mediated by a nonlinear nonribosomal peptide synthetase (NRPS) assembly line. This pathway exhibits several unique features that deviate from the canonical NRPS logic. The biosynthetic gene cluster for this compound has been identified in several Streptomyces species.
A key enzyme in this pathway is the cytochrome P450 monooxygenase, Sas16, which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. Gene deletion experiments have confirmed the role of this enzyme in the biosynthesis of this compound and its derivatives.
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces violaceusniger
-
Strain: Streptomyces violaceusniger no. 9326
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Meat Extract (0.3%), Yeast Extract (0.5%), CaCO₃ (0.2%), pH 7.2.
-
Production Medium: Soluble Starch (4%), Glycerol (2%), Cottonseed Meal (1.5%), Dried Yeast (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), FeSO₄·7H₂O (0.001%), MnCl₂·4H₂O (0.001%), ZnSO₄·7H₂O (0.001%), pH 7.2.
-
Procedure:
-
Inoculate a loopful of spores from a slant culture into a 50 mL test tube containing 10 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a 250 mL Erlenmeyer flask containing 50 mL of production medium.
-
Incubate at 28°C for 96 hours on a rotary shaker.
-
Isolation and Purification of this compound
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelium with methanol.
-
Extract the supernatant with ethyl acetate.
-
-
Purification:
-
Combine the extracts and concentrate under reduced pressure.
-
Subject the crude extract to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.
-
Further purify the active fractions by reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water.
-
Monitor the fractions for activity using a tachykinin receptor binding assay.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the detailed structure and assign all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Analyze the purified this compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the accurate mass and confirm the molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in sequence determination and structural confirmation.
-
Signaling Pathway Interaction
The discovery of asparaginyl-tRNA synthetase (NRS) as a component of the Hippo signaling pathway provides a potential mechanism through which this compound may exert anti-cancer effects[2][3]. By inhibiting NRS, this compound could disrupt the interaction between NRS and Salvador, thereby restoring the inhibitory function of the Hippo pathway on the oncogenic transcriptional co-activator Yorkie (YAP in mammals).
The following diagram illustrates the proposed interaction of this compound with the Hippo signaling pathway.
Caption: Proposed mechanism of this compound interaction with the Hippo pathway.
Conclusion
This compound is a fascinating natural product with a rich history of discovery and a complex biosynthetic origin. Its dual activity as a tachykinin receptor antagonist and an asparaginyl-tRNA synthetase inhibitor highlights its potential for diverse therapeutic applications. The elucidation of its intricate, non-canonical biosynthetic pathway opens up avenues for bioengineering and the production of novel analogs. Furthermore, the potential link between its inhibition of asparaginyl-tRNA synthetase and the modulation of the Hippo signaling pathway warrants further investigation for its application in oncology. This technical guide provides a solid foundation for researchers to delve deeper into the science of this compound and explore its full therapeutic potential.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis [frontiersin.org]
- 3. Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
WS9326A: A Technical Guide to its Discovery, Origin, and Core Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a structurally unique cyclodepsipeptide natural product with significant biological activities. Initially discovered as a potent tachykinin receptor antagonist, subsequent research has revealed its broader therapeutic potential, including the inhibition of asparaginyl-tRNA synthetase. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biosynthesis of this compound. Detailed experimental protocols for its fermentation, isolation, and characterization are presented, alongside a summary of its key biological activities. Furthermore, this document illustrates the intricate biosynthetic pathway of this compound and its potential interaction with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, drug discovery, and molecular biology.
Discovery and Origin
This compound was first isolated from the fermentation broth of Streptomyces violaceusniger no. 9326 by researchers at Fujisawa Pharmaceutical Co.[1]. The discovery was the result of a screening program aimed at identifying novel tachykinin receptor antagonists[1]. Tachykinins, such as substance P, are neuropeptides involved in a variety of physiological and pathological processes, including inflammation and pain. The potential of tachykinin antagonists in treating conditions like asthma spurred the search for such compounds[1].
Subsequent to its initial discovery, this compound and its congeners have been isolated from other Streptomyces species, including Streptomyces sp. 9078, Streptomyces calvus ATCC 13382, and Streptomyces asterosporus DSM 41452. This suggests that the biosynthetic machinery for this compound is distributed among various members of the Streptomyces genus, a group of bacteria well-known for their prolific production of secondary metabolites with diverse biological activities.
Physicochemical Properties
This compound is a cyclic peptide lactone with a complex molecular structure. Its chemical formula is C₅₄H₆₇N₇O₁₄, and it has a molecular weight of 1037.16 g/mol . The structure was confirmed through total chemical synthesis. Key structural features include several non-proteinogenic amino acids, such as E-2,3-dehydrotyrosine (ΔTyr), D-Phe, and L-allo-threonine, as well as a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₇N₇O₁₄ | MedChemExpress |
| Molecular Weight | 1037.16 g/mol | MedChemExpress |
| Appearance | White powder | Generic |
| Solubility | Soluble in methanol, DMSO | Generic |
Biological Activity
This compound exhibits a range of biological activities, the most prominent being its antagonism of the tachykinin NK₁ receptor. It also demonstrates potent inhibition of asparaginyl-tRNA synthetase, an essential enzyme in protein synthesis.
Tachykinin Receptor Antagonism
This compound was initially identified as a tachykinin receptor antagonist by its ability to inhibit the binding of [³H]substance P to guinea-pig lung membrane preparations[1]. While the initial report highlighted its antagonist activity, one source referred to it as a tachykinin receptor agonist with an IC₅₀ of 3.6 μM. Further investigation is needed to clarify this discrepancy.
Inhibition of Asparaginyl-tRNA Synthetase
Later studies identified this compound and its congeners as inhibitors of asparaginyl-tRNA synthetase from the filarial nematode parasite Brugia malayi. This activity suggests potential applications in treating parasitic infections.
Interaction with the Hippo Signaling Pathway
Recent research has implicated asparaginyl-tRNA synthetase (NRS) as a novel component of the Hippo signaling pathway, a crucial regulator of organ size and tumorigenesis[2][3]. Specifically, NRS has been shown to bind to the Hippo pathway component Salvador (Sav), thereby enhancing Yorkie-mediated tumorigenesis[2][3]. The NRS inhibitor tirandamycin B was shown to suppress these tumor phenotypes[2]. Given that this compound is an inhibitor of asparaginyl-tRNA synthetase, it is plausible that it could modulate the Hippo pathway, representing a potential avenue for cancer therapy.
Table 2: Biological Activities and IC₅₀ Values of this compound
| Target | Activity | IC₅₀ Value | Organism/Cell Line | Reference |
| Tachykinin Receptor | Agonist | 3.6 μM | Brugia malayi | |
| Asparaginyl-tRNA Synthetase | Inhibition | Not specified | Brugia malayi |
Note: Further research is required to obtain specific IC₅₀ values for antagonist activity and asparaginyl-tRNA synthetase inhibition.
Biosynthesis
The biosynthesis of this compound is a complex process mediated by a nonlinear nonribosomal peptide synthetase (NRPS) assembly line. This pathway exhibits several unique features that deviate from the canonical NRPS logic. The biosynthetic gene cluster for this compound has been identified in several Streptomyces species.
A key enzyme in this pathway is the cytochrome P450 monooxygenase, Sas16, which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. Gene deletion experiments have confirmed the role of this enzyme in the biosynthesis of this compound and its derivatives.
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces violaceusniger
-
Strain: Streptomyces violaceusniger no. 9326
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Peptone (0.5%), Meat Extract (0.3%), Yeast Extract (0.5%), CaCO₃ (0.2%), pH 7.2.
-
Production Medium: Soluble Starch (4%), Glycerol (2%), Cottonseed Meal (1.5%), Dried Yeast (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), FeSO₄·7H₂O (0.001%), MnCl₂·4H₂O (0.001%), ZnSO₄·7H₂O (0.001%), pH 7.2.
-
Procedure:
-
Inoculate a loopful of spores from a slant culture into a 50 mL test tube containing 10 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a 250 mL Erlenmeyer flask containing 50 mL of production medium.
-
Incubate at 28°C for 96 hours on a rotary shaker.
-
Isolation and Purification of this compound
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelium with methanol.
-
Extract the supernatant with ethyl acetate.
-
-
Purification:
-
Combine the extracts and concentrate under reduced pressure.
-
Subject the crude extract to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
-
Further purify the active fractions by reverse-phase HPLC on a C18 column using a gradient of acetonitrile in water.
-
Monitor the fractions for activity using a tachykinin receptor binding assay.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the detailed structure and assign all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Analyze the purified this compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the accurate mass and confirm the molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can aid in sequence determination and structural confirmation.
-
Signaling Pathway Interaction
The discovery of asparaginyl-tRNA synthetase (NRS) as a component of the Hippo signaling pathway provides a potential mechanism through which this compound may exert anti-cancer effects[2][3]. By inhibiting NRS, this compound could disrupt the interaction between NRS and Salvador, thereby restoring the inhibitory function of the Hippo pathway on the oncogenic transcriptional co-activator Yorkie (YAP in mammals).
The following diagram illustrates the proposed interaction of this compound with the Hippo signaling pathway.
Caption: Proposed mechanism of this compound interaction with the Hippo pathway.
Conclusion
This compound is a fascinating natural product with a rich history of discovery and a complex biosynthetic origin. Its dual activity as a tachykinin receptor antagonist and an asparaginyl-tRNA synthetase inhibitor highlights its potential for diverse therapeutic applications. The elucidation of its intricate, non-canonical biosynthetic pathway opens up avenues for bioengineering and the production of novel analogs. Furthermore, the potential link between its inhibition of asparaginyl-tRNA synthetase and the modulation of the Hippo signaling pathway warrants further investigation for its application in oncology. This technical guide provides a solid foundation for researchers to delve deeper into the science of this compound and explore its full therapeutic potential.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis [frontiersin.org]
- 3. Asparaginyl-tRNA Synthetase, a Novel Component of Hippo Signaling, Binds to Salvador and Enhances Yorkie-Mediated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
WS9326A: A Technical Guide to a Novel Tachykinin Antagonist from Streptomyces violaceusniger
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent cyclodepsipeptide tachykinin antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger no. 9326.[1][2] As a competitive antagonist of the neurokinin 1 (NK-1) receptor, it has garnered significant interest for its potential therapeutic applications, particularly in conditions where tachykinins like Substance P are implicated, such as asthma and chemotherapy-induced emesis.[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, encompassing its biological activity, mechanism of action, biosynthesis, and the experimental methodologies employed in its study.
Physicochemical Properties and Structure
This compound is a cyclic peptide lactone with the molecular formula C₅₄H₆₈N₈O₁₃ and a molecular weight of 1037.16.[7][8] Its complex structure includes several unusual amino acid residues and a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety, which is crucial for its biological activity.[9] The total synthesis of this compound has been successfully achieved, confirming its structure and enabling the preparation of analogues for structure-activity relationship studies.[9][10][11]
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the NK-1 receptor, inhibiting the binding of Substance P.[3][4] This antagonism has been demonstrated in various in vitro and in vivo assays, showcasing its potential as a therapeutic agent.
Quantitative Biological Data
The biological potency of this compound and its hydrogenated derivative, FK224, has been quantified in several key assays.
| Compound | Assay | Target/System | IC₅₀ Value | Reference |
| This compound | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ M | [3][4] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [3][4] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [3][4] |
| FK224 (tetrahydro-WS9326A) | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ M | [3][4] |
Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P to the G-protein coupled NK-1 receptor.
Caption: Antagonistic action of this compound on the NK-1 receptor signaling pathway.
Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) system in Streptomyces.[10][12] This NRPS assembly line exhibits several non-canonical features, including module skipping and the use of trans-acting domains, which contribute to the structural complexity of the final molecule.[12][13][14][15]
Biosynthetic Gene Cluster
The gene cluster responsible for this compound biosynthesis contains genes encoding the core NRPS machinery, as well as enzymes for the synthesis of precursor molecules and tailoring reactions.[10][16] Gene knockout experiments have been instrumental in elucidating the function of specific genes within this cluster.[12] For instance, the deletion of the gene encoding a cytochrome P450 monooxygenase (sas16) results in the production of this compound derivatives lacking the E-2,3-dehydrotyrosine residue.[10]
Caption: Simplified logical flow of this compound biosynthesis.
Experimental Protocols
Detailed experimental protocols are essential for the study and development of this compound.
Fermentation and Isolation of this compound
Objective: To produce and purify this compound from Streptomyces violaceusniger.
Methodology:
-
Inoculum Preparation: A vegetative mycelium of S. violaceusniger is prepared by inoculating a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker.
-
Production Fermentation: The seed culture is used to inoculate a production medium. The fermentation is carried out in shake flasks or a fermenter at 28°C for 4-5 days.
-
Harvest and Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes silica (B1680970) gel column chromatography, followed by Sephadex LH-20 chromatography, and finally reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
Caption: General workflow for the isolation and purification of this compound.
NK-1 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the NK-1 receptor.
Methodology:
-
Membrane Preparation: Guinea-pig lung membranes, which are rich in NK-1 receptors, are prepared by homogenization and differential centrifugation.
-
Binding Reaction: The membrane preparation is incubated with [³H]-labeled Substance P (as the radioligand) and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) is calculated by non-linear regression analysis.[1][3]
Future Perspectives
This compound continues to be a molecule of interest due to its potent and selective tachykinin antagonism. Further research into its biosynthetic pathway could open avenues for combinatorial biosynthesis and the generation of novel analogues with improved pharmacokinetic and pharmacodynamic properties.[14] Its utility as a pharmacological tool and its potential as a lead compound for the development of new therapeutics for inflammatory and neurological disorders warrant continued investigation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound derivatives and one novel Annimycin derivative with antimalarial activity are produced by Streptomyces asterosporus DSM 41452 and its mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 16. researchgate.net [researchgate.net]
WS9326A: A Technical Guide to a Novel Tachykinin Antagonist from Streptomyces violaceusniger
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent cyclodepsipeptide tachykinin antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger no. 9326.[1][2] As a competitive antagonist of the neurokinin 1 (NK-1) receptor, it has garnered significant interest for its potential therapeutic applications, particularly in conditions where tachykinins like Substance P are implicated, such as asthma and chemotherapy-induced emesis.[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, encompassing its biological activity, mechanism of action, biosynthesis, and the experimental methodologies employed in its study.
Physicochemical Properties and Structure
This compound is a cyclic peptide lactone with the molecular formula C₅₄H₆₈N₈O₁₃ and a molecular weight of 1037.16.[7][8] Its complex structure includes several unusual amino acid residues and a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety, which is crucial for its biological activity.[9] The total synthesis of this compound has been successfully achieved, confirming its structure and enabling the preparation of analogues for structure-activity relationship studies.[9][10][11]
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the NK-1 receptor, inhibiting the binding of Substance P.[3][4] This antagonism has been demonstrated in various in vitro and in vivo assays, showcasing its potential as a therapeutic agent.
Quantitative Biological Data
The biological potency of this compound and its hydrogenated derivative, FK224, has been quantified in several key assays.
| Compound | Assay | Target/System | IC₅₀ Value | Reference |
| This compound | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ M | [3][4] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [3][4] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [3][4] |
| FK224 (tetrahydro-WS9326A) | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ M | [3][4] |
Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P to the G-protein coupled NK-1 receptor.
Caption: Antagonistic action of this compound on the NK-1 receptor signaling pathway.
Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) system in Streptomyces.[10][12] This NRPS assembly line exhibits several non-canonical features, including module skipping and the use of trans-acting domains, which contribute to the structural complexity of the final molecule.[12][13][14][15]
Biosynthetic Gene Cluster
The gene cluster responsible for this compound biosynthesis contains genes encoding the core NRPS machinery, as well as enzymes for the synthesis of precursor molecules and tailoring reactions.[10][16] Gene knockout experiments have been instrumental in elucidating the function of specific genes within this cluster.[12] For instance, the deletion of the gene encoding a cytochrome P450 monooxygenase (sas16) results in the production of this compound derivatives lacking the E-2,3-dehydrotyrosine residue.[10]
Caption: Simplified logical flow of this compound biosynthesis.
Experimental Protocols
Detailed experimental protocols are essential for the study and development of this compound.
Fermentation and Isolation of this compound
Objective: To produce and purify this compound from Streptomyces violaceusniger.
Methodology:
-
Inoculum Preparation: A vegetative mycelium of S. violaceusniger is prepared by inoculating a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker.
-
Production Fermentation: The seed culture is used to inoculate a production medium. The fermentation is carried out in shake flasks or a fermenter at 28°C for 4-5 days.
-
Harvest and Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes silica (B1680970) gel column chromatography, followed by Sephadex LH-20 chromatography, and finally reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
Caption: General workflow for the isolation and purification of this compound.
NK-1 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the NK-1 receptor.
Methodology:
-
Membrane Preparation: Guinea-pig lung membranes, which are rich in NK-1 receptors, are prepared by homogenization and differential centrifugation.
-
Binding Reaction: The membrane preparation is incubated with [³H]-labeled Substance P (as the radioligand) and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) is calculated by non-linear regression analysis.[1][3]
Future Perspectives
This compound continues to be a molecule of interest due to its potent and selective tachykinin antagonism. Further research into its biosynthetic pathway could open avenues for combinatorial biosynthesis and the generation of novel analogues with improved pharmacokinetic and pharmacodynamic properties.[14] Its utility as a pharmacological tool and its potential as a lead compound for the development of new therapeutics for inflammatory and neurological disorders warrant continued investigation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound derivatives and one novel Annimycin derivative with antimalarial activity are produced by Streptomyces asterosporus DSM 41452 and its mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 16. researchgate.net [researchgate.net]
WS9326A: A Technical Guide to a Novel Tachykinin Antagonist from Streptomyces violaceusniger
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent cyclodepsipeptide tachykinin antagonist originally isolated from the fermentation broth of Streptomyces violaceusniger no. 9326.[1][2] As a competitive antagonist of the neurokinin 1 (NK-1) receptor, it has garnered significant interest for its potential therapeutic applications, particularly in conditions where tachykinins like Substance P are implicated, such as asthma and chemotherapy-induced emesis.[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, encompassing its biological activity, mechanism of action, biosynthesis, and the experimental methodologies employed in its study.
Physicochemical Properties and Structure
This compound is a cyclic peptide lactone with the molecular formula C₅₄H₆₈N₈O₁₃ and a molecular weight of 1037.16.[7][8] Its complex structure includes several unusual amino acid residues and a unique N-acyl group, the 2-(1(Z)-pentenyl)cinnamoyl moiety, which is crucial for its biological activity.[9] The total synthesis of this compound has been successfully achieved, confirming its structure and enabling the preparation of analogues for structure-activity relationship studies.[9][10][11]
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the NK-1 receptor, inhibiting the binding of Substance P.[3][4] This antagonism has been demonstrated in various in vitro and in vivo assays, showcasing its potential as a therapeutic agent.
Quantitative Biological Data
The biological potency of this compound and its hydrogenated derivative, FK224, has been quantified in several key assays.
| Compound | Assay | Target/System | IC₅₀ Value | Reference |
| This compound | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ M | [3][4] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [3][4] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [3][4] |
| FK224 (tetrahydro-WS9326A) | [³H]substance P Receptor Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ M | [3][4] |
Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of Substance P to the G-protein coupled NK-1 receptor.
Caption: Antagonistic action of this compound on the NK-1 receptor signaling pathway.
Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) system in Streptomyces.[10][12] This NRPS assembly line exhibits several non-canonical features, including module skipping and the use of trans-acting domains, which contribute to the structural complexity of the final molecule.[12][13][14][15]
Biosynthetic Gene Cluster
The gene cluster responsible for this compound biosynthesis contains genes encoding the core NRPS machinery, as well as enzymes for the synthesis of precursor molecules and tailoring reactions.[10][16] Gene knockout experiments have been instrumental in elucidating the function of specific genes within this cluster.[12] For instance, the deletion of the gene encoding a cytochrome P450 monooxygenase (sas16) results in the production of this compound derivatives lacking the E-2,3-dehydrotyrosine residue.[10]
Caption: Simplified logical flow of this compound biosynthesis.
Experimental Protocols
Detailed experimental protocols are essential for the study and development of this compound.
Fermentation and Isolation of this compound
Objective: To produce and purify this compound from Streptomyces violaceusniger.
Methodology:
-
Inoculum Preparation: A vegetative mycelium of S. violaceusniger is prepared by inoculating a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker.
-
Production Fermentation: The seed culture is used to inoculate a production medium. The fermentation is carried out in shake flasks or a fermenter at 28°C for 4-5 days.
-
Harvest and Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes silica gel column chromatography, followed by Sephadex LH-20 chromatography, and finally reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
Caption: General workflow for the isolation and purification of this compound.
NK-1 Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the NK-1 receptor.
Methodology:
-
Membrane Preparation: Guinea-pig lung membranes, which are rich in NK-1 receptors, are prepared by homogenization and differential centrifugation.
-
Binding Reaction: The membrane preparation is incubated with [³H]-labeled Substance P (as the radioligand) and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) is calculated by non-linear regression analysis.[1][3]
Future Perspectives
This compound continues to be a molecule of interest due to its potent and selective tachykinin antagonism. Further research into its biosynthetic pathway could open avenues for combinatorial biosynthesis and the generation of novel analogues with improved pharmacokinetic and pharmacodynamic properties.[14] Its utility as a pharmacological tool and its potential as a lead compound for the development of new therapeutics for inflammatory and neurological disorders warrant continued investigation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound derivatives and one novel Annimycin derivative with antimalarial activity are produced by Streptomyces asterosporus DSM 41452 and its mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 16. researchgate.net [researchgate.net]
The Unconventional Assembly Line: An In-depth Technical Guide to the WS9326A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent tachykinin antagonist with a complex cyclodepsipeptide structure, biosynthesized by various Streptomyces species. Its intricate molecular architecture, featuring non-proteinogenic amino acids and a unique N-acyl group, is constructed by a highly unusual nonribosomal peptide synthetase (NRPS) assembly line. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization of the biosynthetic gene cluster, the enzymatic machinery, and the non-canonical mechanisms that deviate from the classical NRPS paradigm. This document is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the fascinating enzymatic strategies employed in the construction of this bioactive molecule.
Introduction
This compound is a member of a family of cyclic depsipeptides that exhibit significant biological activities, most notably as antagonists of tachykinin receptors.[1] The core structure of this compound is a cyclic peptide lactone containing several unusual amino acid residues, including an E-2,3-dehydro-N-methyltyrosine (ΔMeTyr) and L-allo-threonine.[1] The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).
The study of the this compound pathway reveals a fascinating departure from the canonical rules of nonribosomal peptide synthesis. The assembly line employs a combination of modular NRPSs, stand-alone enzymatic domains, and trans-acting enzymes, showcasing the remarkable versatility of microbial secondary metabolism. Understanding this intricate pathway not only provides fundamental knowledge of enzymatic catalysis and protein-protein interactions but also opens avenues for the bioengineering of novel peptide-based therapeutics.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster, identified in species such as Streptomyces calvus and Streptomyces sp. SNM55, is a large genomic locus encoding a suite of enzymes responsible for the synthesis and modification of the peptide backbone.[2][3] The cluster contains genes for a multi-modular NRPS, as well as genes for stand-alone adenylation (A) domains, condensation (C) domains, type II thioesterases (TEIIs), and tailoring enzymes like a cytochrome P450 monooxygenase.[4][5]
The organization of the gene cluster is not entirely collinear with the final peptide product, a hallmark of the non-canonical nature of this biosynthetic pathway.[2] The key proteins and their proposed functions are summarized in Table 1.
| Protein/Domain | Proposed Function | Reference |
| Modular NRPS | Core assembly line for peptide synthesis, containing C, A, and T domains. | [4][5] |
| Stand-alone A-domains | Activate specific amino acids (L-allo-threonine and L-asparagine) for incorporation. | [2][3] |
| Type II Thioesterases (TEIIs) | Shuttle activated amino acids from stand-alone A-T didomains to the main NRPS assembly line. | [6][7] |
| Cytochrome P450 (Sas16) | Catalyzes the formation of the dehydrotyrosine residue. | [5] |
| MbtH-like proteins | Accessory proteins that are essential for the function of the stand-alone adenylation domains. | [4] |
Table 1: Key Proteins in the this compound Biosynthesis Pathway. This table summarizes the primary roles of the enzymatic machinery encoded by the this compound biosynthetic gene cluster.
The Non-Canonical Biosynthesis Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the linear, processive model of canonical NRPSs. The key non-canonical features include the use of stand-alone domains, the shuttling of activated amino acids by TEIIs, iterative module usage, and module skipping.[6][7]
Initiation and Elongation
The synthesis is initiated by the loading of the starter unit, a (Z)-2-pent-1'-enyl-cinnamoyl moiety.[5] The subsequent elongation of the peptide chain involves a series of condensation reactions catalyzed by the C-domains of the modular NRPS.
A key feature of the this compound pathway is the incorporation of L-allo-threonine and L-asparagine, which are activated by stand-alone A-domains. These activated amino acids are then shuttled to the main NRPS assembly line by the action of type II thioesterases.[6][7] This "trans-activation" mechanism is a significant departure from the canonical cis-acting A-domains found within NRPS modules.
Formation of the Dehydrotyrosine Residue
A critical modification in the this compound structure is the presence of a dehydrotyrosine residue. This is formed by the action of a cytochrome P450 enzyme, Sas16.[5] The P450 acts on a tyrosine residue that has already been incorporated into the growing peptide chain and is tethered to a peptidyl carrier protein (PCP) or T-domain.[5]
Iterative Module Usage and Module Skipping
The biosynthesis involves the iterative use of a C-T didomain module, which catalyzes two rounds of chain elongation.[6][7] Furthermore, the pathway exhibits module skipping, where certain C and T domains are bypassed during the elongation process.[6][7] These non-linear events contribute to the final structure of the this compound peptide.
Cyclization and Release
The final step in the biosynthesis is the cyclization and release of the mature peptide from the NRPS assembly line. This is typically catalyzed by a C-terminal thioesterase (TE) domain, which facilitates an intramolecular esterification to form the cyclic depsipeptide structure.
Visualizing the Pathway and Experimental Workflows
To better understand the complex interactions and non-linear nature of the this compound biosynthesis, graphical representations are essential. The following diagrams, generated using the DOT language, illustrate the overall pathway and a typical experimental workflow for gene inactivation.
Figure 1: The this compound Biosynthesis Pathway. This diagram illustrates the non-linear assembly of this compound, highlighting the roles of stand-alone domains, TEII shuttling, and tailoring enzymes.
Figure 2: Gene Inactivation Workflow. A generalized workflow for targeted gene inactivation in Streptomyces using the CRISPR-Cas9 system to study the function of biosynthetic genes.
Experimental Protocols
Elucidating the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often specific to the laboratory and instrumentation, the following sections provide an overview of the key experimental methodologies employed.
Gene Inactivation and Heterologous Expression
Objective: To determine the function of a specific gene in the this compound biosynthetic pathway.
General Protocol:
-
Construction of a Gene Deletion Mutant: A targeted gene is deleted from the chromosome of the Streptomyces producer strain. The CRISPR-Cas9 system is a highly efficient method for this purpose.[4]
-
A guide RNA specific to the target gene is designed and cloned into a Streptomyces-compatible CRISPR-Cas9 vector.
-
Homology arms flanking the target gene are also cloned into the vector to facilitate homologous recombination.
-
The resulting plasmid is introduced into the Streptomyces host via conjugation from E. coli.
-
Exconjugants are selected, and successful gene deletion is confirmed by PCR and sequencing.
-
-
Heterologous Expression: The entire this compound biosynthetic gene cluster can be cloned and expressed in a heterologous Streptomyces host. This is useful for confirming the identity of the cluster and for facilitating genetic manipulation in a more tractable host strain.
-
The gene cluster is captured from the native producer using techniques like transformation-associated recombination (TAR) cloning.
-
The cloned cluster is introduced into a suitable Streptomyces expression host, such as S. coelicolor or S. albus.
-
The heterologous host is fermented, and the culture extract is analyzed for the production of this compound.
-
In Vitro Enzyme Assays
Objective: To characterize the biochemical function and substrate specificity of individual enzymes in the pathway.
General Protocol for Adenylation Domain Activity (ATP-PPi Exchange Assay): This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of adenylation domain activity.
-
Protein Expression and Purification: The gene encoding the adenylation domain of interest is cloned into an expression vector and overexpressed in E. coli. The recombinant protein is then purified to homogeneity.
-
Assay Reaction: The assay is performed in a reaction mixture containing the purified enzyme, ATP, [³²P]PPi, the amino acid substrate, and a suitable buffer.
-
Quenching and Detection: The reaction is quenched, and the unincorporated [³²P]PPi is separated from the formed [³²P]ATP (e.g., by charcoal binding). The radioactivity in the ATP fraction is then measured by liquid scintillation counting.
-
Data Analysis: The rate of ATP formation is calculated and used to determine the kinetic parameters (Km and kcat) for the amino acid substrate.
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a prime example of the chemical ingenuity of microbes. Its non-canonical features challenge our understanding of NRPS assembly lines and provide a rich area for future research. Key areas for further investigation include:
-
Structural Biology: High-resolution structures of the multi-enzyme complexes will be crucial for understanding the intricate protein-protein interactions that govern the non-linear assembly process.
-
Enzyme Engineering: The unique enzymatic machinery of the this compound pathway, such as the TEII shuttles and the iterative C-T module, are attractive targets for protein engineering to generate novel peptide analogs.
-
Pathway Refactoring: The complete reconstitution of the this compound pathway in a heterologous host provides a platform for pathway engineering and the production of new-to-nature compounds.
By continuing to unravel the complexities of the this compound biosynthesis pathway, we can gain deeper insights into the fundamental principles of natural product biosynthesis and harness this knowledge for the development of new and improved therapeutics.
References
- 1. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 6. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 7. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unconventional Assembly Line: An In-depth Technical Guide to the WS9326A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent tachykinin antagonist with a complex cyclodepsipeptide structure, biosynthesized by various Streptomyces species. Its intricate molecular architecture, featuring non-proteinogenic amino acids and a unique N-acyl group, is constructed by a highly unusual nonribosomal peptide synthetase (NRPS) assembly line. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization of the biosynthetic gene cluster, the enzymatic machinery, and the non-canonical mechanisms that deviate from the classical NRPS paradigm. This document is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the fascinating enzymatic strategies employed in the construction of this bioactive molecule.
Introduction
This compound is a member of a family of cyclic depsipeptides that exhibit significant biological activities, most notably as antagonists of tachykinin receptors.[1] The core structure of this compound is a cyclic peptide lactone containing several unusual amino acid residues, including an E-2,3-dehydro-N-methyltyrosine (ΔMeTyr) and L-allo-threonine.[1] The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).
The study of the this compound pathway reveals a fascinating departure from the canonical rules of nonribosomal peptide synthesis. The assembly line employs a combination of modular NRPSs, stand-alone enzymatic domains, and trans-acting enzymes, showcasing the remarkable versatility of microbial secondary metabolism. Understanding this intricate pathway not only provides fundamental knowledge of enzymatic catalysis and protein-protein interactions but also opens avenues for the bioengineering of novel peptide-based therapeutics.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster, identified in species such as Streptomyces calvus and Streptomyces sp. SNM55, is a large genomic locus encoding a suite of enzymes responsible for the synthesis and modification of the peptide backbone.[2][3] The cluster contains genes for a multi-modular NRPS, as well as genes for stand-alone adenylation (A) domains, condensation (C) domains, type II thioesterases (TEIIs), and tailoring enzymes like a cytochrome P450 monooxygenase.[4][5]
The organization of the gene cluster is not entirely collinear with the final peptide product, a hallmark of the non-canonical nature of this biosynthetic pathway.[2] The key proteins and their proposed functions are summarized in Table 1.
| Protein/Domain | Proposed Function | Reference |
| Modular NRPS | Core assembly line for peptide synthesis, containing C, A, and T domains. | [4][5] |
| Stand-alone A-domains | Activate specific amino acids (L-allo-threonine and L-asparagine) for incorporation. | [2][3] |
| Type II Thioesterases (TEIIs) | Shuttle activated amino acids from stand-alone A-T didomains to the main NRPS assembly line. | [6][7] |
| Cytochrome P450 (Sas16) | Catalyzes the formation of the dehydrotyrosine residue. | [5] |
| MbtH-like proteins | Accessory proteins that are essential for the function of the stand-alone adenylation domains. | [4] |
Table 1: Key Proteins in the this compound Biosynthesis Pathway. This table summarizes the primary roles of the enzymatic machinery encoded by the this compound biosynthetic gene cluster.
The Non-Canonical Biosynthesis Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the linear, processive model of canonical NRPSs. The key non-canonical features include the use of stand-alone domains, the shuttling of activated amino acids by TEIIs, iterative module usage, and module skipping.[6][7]
Initiation and Elongation
The synthesis is initiated by the loading of the starter unit, a (Z)-2-pent-1'-enyl-cinnamoyl moiety.[5] The subsequent elongation of the peptide chain involves a series of condensation reactions catalyzed by the C-domains of the modular NRPS.
A key feature of the this compound pathway is the incorporation of L-allo-threonine and L-asparagine, which are activated by stand-alone A-domains. These activated amino acids are then shuttled to the main NRPS assembly line by the action of type II thioesterases.[6][7] This "trans-activation" mechanism is a significant departure from the canonical cis-acting A-domains found within NRPS modules.
Formation of the Dehydrotyrosine Residue
A critical modification in the this compound structure is the presence of a dehydrotyrosine residue. This is formed by the action of a cytochrome P450 enzyme, Sas16.[5] The P450 acts on a tyrosine residue that has already been incorporated into the growing peptide chain and is tethered to a peptidyl carrier protein (PCP) or T-domain.[5]
Iterative Module Usage and Module Skipping
The biosynthesis involves the iterative use of a C-T didomain module, which catalyzes two rounds of chain elongation.[6][7] Furthermore, the pathway exhibits module skipping, where certain C and T domains are bypassed during the elongation process.[6][7] These non-linear events contribute to the final structure of the this compound peptide.
Cyclization and Release
The final step in the biosynthesis is the cyclization and release of the mature peptide from the NRPS assembly line. This is typically catalyzed by a C-terminal thioesterase (TE) domain, which facilitates an intramolecular esterification to form the cyclic depsipeptide structure.
Visualizing the Pathway and Experimental Workflows
To better understand the complex interactions and non-linear nature of the this compound biosynthesis, graphical representations are essential. The following diagrams, generated using the DOT language, illustrate the overall pathway and a typical experimental workflow for gene inactivation.
Figure 1: The this compound Biosynthesis Pathway. This diagram illustrates the non-linear assembly of this compound, highlighting the roles of stand-alone domains, TEII shuttling, and tailoring enzymes.
Figure 2: Gene Inactivation Workflow. A generalized workflow for targeted gene inactivation in Streptomyces using the CRISPR-Cas9 system to study the function of biosynthetic genes.
Experimental Protocols
Elucidating the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often specific to the laboratory and instrumentation, the following sections provide an overview of the key experimental methodologies employed.
Gene Inactivation and Heterologous Expression
Objective: To determine the function of a specific gene in the this compound biosynthetic pathway.
General Protocol:
-
Construction of a Gene Deletion Mutant: A targeted gene is deleted from the chromosome of the Streptomyces producer strain. The CRISPR-Cas9 system is a highly efficient method for this purpose.[4]
-
A guide RNA specific to the target gene is designed and cloned into a Streptomyces-compatible CRISPR-Cas9 vector.
-
Homology arms flanking the target gene are also cloned into the vector to facilitate homologous recombination.
-
The resulting plasmid is introduced into the Streptomyces host via conjugation from E. coli.
-
Exconjugants are selected, and successful gene deletion is confirmed by PCR and sequencing.
-
-
Heterologous Expression: The entire this compound biosynthetic gene cluster can be cloned and expressed in a heterologous Streptomyces host. This is useful for confirming the identity of the cluster and for facilitating genetic manipulation in a more tractable host strain.
-
The gene cluster is captured from the native producer using techniques like transformation-associated recombination (TAR) cloning.
-
The cloned cluster is introduced into a suitable Streptomyces expression host, such as S. coelicolor or S. albus.
-
The heterologous host is fermented, and the culture extract is analyzed for the production of this compound.
-
In Vitro Enzyme Assays
Objective: To characterize the biochemical function and substrate specificity of individual enzymes in the pathway.
General Protocol for Adenylation Domain Activity (ATP-PPi Exchange Assay): This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of adenylation domain activity.
-
Protein Expression and Purification: The gene encoding the adenylation domain of interest is cloned into an expression vector and overexpressed in E. coli. The recombinant protein is then purified to homogeneity.
-
Assay Reaction: The assay is performed in a reaction mixture containing the purified enzyme, ATP, [³²P]PPi, the amino acid substrate, and a suitable buffer.
-
Quenching and Detection: The reaction is quenched, and the unincorporated [³²P]PPi is separated from the formed [³²P]ATP (e.g., by charcoal binding). The radioactivity in the ATP fraction is then measured by liquid scintillation counting.
-
Data Analysis: The rate of ATP formation is calculated and used to determine the kinetic parameters (Km and kcat) for the amino acid substrate.
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a prime example of the chemical ingenuity of microbes. Its non-canonical features challenge our understanding of NRPS assembly lines and provide a rich area for future research. Key areas for further investigation include:
-
Structural Biology: High-resolution structures of the multi-enzyme complexes will be crucial for understanding the intricate protein-protein interactions that govern the non-linear assembly process.
-
Enzyme Engineering: The unique enzymatic machinery of the this compound pathway, such as the TEII shuttles and the iterative C-T module, are attractive targets for protein engineering to generate novel peptide analogs.
-
Pathway Refactoring: The complete reconstitution of the this compound pathway in a heterologous host provides a platform for pathway engineering and the production of new-to-nature compounds.
By continuing to unravel the complexities of the this compound biosynthesis pathway, we can gain deeper insights into the fundamental principles of natural product biosynthesis and harness this knowledge for the development of new and improved therapeutics.
References
- 1. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 6. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 7. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unconventional Assembly Line: An In-depth Technical Guide to the WS9326A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent tachykinin antagonist with a complex cyclodepsipeptide structure, biosynthesized by various Streptomyces species. Its intricate molecular architecture, featuring non-proteinogenic amino acids and a unique N-acyl group, is constructed by a highly unusual nonribosomal peptide synthetase (NRPS) assembly line. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization of the biosynthetic gene cluster, the enzymatic machinery, and the non-canonical mechanisms that deviate from the classical NRPS paradigm. This document is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the fascinating enzymatic strategies employed in the construction of this bioactive molecule.
Introduction
This compound is a member of a family of cyclic depsipeptides that exhibit significant biological activities, most notably as antagonists of tachykinin receptors.[1] The core structure of this compound is a cyclic peptide lactone containing several unusual amino acid residues, including an E-2,3-dehydro-N-methyltyrosine (ΔMeTyr) and L-allo-threonine.[1] The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).
The study of the this compound pathway reveals a fascinating departure from the canonical rules of nonribosomal peptide synthesis. The assembly line employs a combination of modular NRPSs, stand-alone enzymatic domains, and trans-acting enzymes, showcasing the remarkable versatility of microbial secondary metabolism. Understanding this intricate pathway not only provides fundamental knowledge of enzymatic catalysis and protein-protein interactions but also opens avenues for the bioengineering of novel peptide-based therapeutics.
The this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster, identified in species such as Streptomyces calvus and Streptomyces sp. SNM55, is a large genomic locus encoding a suite of enzymes responsible for the synthesis and modification of the peptide backbone.[2][3] The cluster contains genes for a multi-modular NRPS, as well as genes for stand-alone adenylation (A) domains, condensation (C) domains, type II thioesterases (TEIIs), and tailoring enzymes like a cytochrome P450 monooxygenase.[4][5]
The organization of the gene cluster is not entirely collinear with the final peptide product, a hallmark of the non-canonical nature of this biosynthetic pathway.[2] The key proteins and their proposed functions are summarized in Table 1.
| Protein/Domain | Proposed Function | Reference |
| Modular NRPS | Core assembly line for peptide synthesis, containing C, A, and T domains. | [4][5] |
| Stand-alone A-domains | Activate specific amino acids (L-allo-threonine and L-asparagine) for incorporation. | [2][3] |
| Type II Thioesterases (TEIIs) | Shuttle activated amino acids from stand-alone A-T didomains to the main NRPS assembly line. | [6][7] |
| Cytochrome P450 (Sas16) | Catalyzes the formation of the dehydrotyrosine residue. | [5] |
| MbtH-like proteins | Accessory proteins that are essential for the function of the stand-alone adenylation domains. | [4] |
Table 1: Key Proteins in the this compound Biosynthesis Pathway. This table summarizes the primary roles of the enzymatic machinery encoded by the this compound biosynthetic gene cluster.
The Non-Canonical Biosynthesis Pathway
The biosynthesis of this compound is a complex process that deviates significantly from the linear, processive model of canonical NRPSs. The key non-canonical features include the use of stand-alone domains, the shuttling of activated amino acids by TEIIs, iterative module usage, and module skipping.[6][7]
Initiation and Elongation
The synthesis is initiated by the loading of the starter unit, a (Z)-2-pent-1'-enyl-cinnamoyl moiety.[5] The subsequent elongation of the peptide chain involves a series of condensation reactions catalyzed by the C-domains of the modular NRPS.
A key feature of the this compound pathway is the incorporation of L-allo-threonine and L-asparagine, which are activated by stand-alone A-domains. These activated amino acids are then shuttled to the main NRPS assembly line by the action of type II thioesterases.[6][7] This "trans-activation" mechanism is a significant departure from the canonical cis-acting A-domains found within NRPS modules.
Formation of the Dehydrotyrosine Residue
A critical modification in the this compound structure is the presence of a dehydrotyrosine residue. This is formed by the action of a cytochrome P450 enzyme, Sas16.[5] The P450 acts on a tyrosine residue that has already been incorporated into the growing peptide chain and is tethered to a peptidyl carrier protein (PCP) or T-domain.[5]
Iterative Module Usage and Module Skipping
The biosynthesis involves the iterative use of a C-T didomain module, which catalyzes two rounds of chain elongation.[6][7] Furthermore, the pathway exhibits module skipping, where certain C and T domains are bypassed during the elongation process.[6][7] These non-linear events contribute to the final structure of the this compound peptide.
Cyclization and Release
The final step in the biosynthesis is the cyclization and release of the mature peptide from the NRPS assembly line. This is typically catalyzed by a C-terminal thioesterase (TE) domain, which facilitates an intramolecular esterification to form the cyclic depsipeptide structure.
Visualizing the Pathway and Experimental Workflows
To better understand the complex interactions and non-linear nature of the this compound biosynthesis, graphical representations are essential. The following diagrams, generated using the DOT language, illustrate the overall pathway and a typical experimental workflow for gene inactivation.
Figure 1: The this compound Biosynthesis Pathway. This diagram illustrates the non-linear assembly of this compound, highlighting the roles of stand-alone domains, TEII shuttling, and tailoring enzymes.
Figure 2: Gene Inactivation Workflow. A generalized workflow for targeted gene inactivation in Streptomyces using the CRISPR-Cas9 system to study the function of biosynthetic genes.
Experimental Protocols
Elucidating the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often specific to the laboratory and instrumentation, the following sections provide an overview of the key experimental methodologies employed.
Gene Inactivation and Heterologous Expression
Objective: To determine the function of a specific gene in the this compound biosynthetic pathway.
General Protocol:
-
Construction of a Gene Deletion Mutant: A targeted gene is deleted from the chromosome of the Streptomyces producer strain. The CRISPR-Cas9 system is a highly efficient method for this purpose.[4]
-
A guide RNA specific to the target gene is designed and cloned into a Streptomyces-compatible CRISPR-Cas9 vector.
-
Homology arms flanking the target gene are also cloned into the vector to facilitate homologous recombination.
-
The resulting plasmid is introduced into the Streptomyces host via conjugation from E. coli.
-
Exconjugants are selected, and successful gene deletion is confirmed by PCR and sequencing.
-
-
Heterologous Expression: The entire this compound biosynthetic gene cluster can be cloned and expressed in a heterologous Streptomyces host. This is useful for confirming the identity of the cluster and for facilitating genetic manipulation in a more tractable host strain.
-
The gene cluster is captured from the native producer using techniques like transformation-associated recombination (TAR) cloning.
-
The cloned cluster is introduced into a suitable Streptomyces expression host, such as S. coelicolor or S. albus.
-
The heterologous host is fermented, and the culture extract is analyzed for the production of this compound.
-
In Vitro Enzyme Assays
Objective: To characterize the biochemical function and substrate specificity of individual enzymes in the pathway.
General Protocol for Adenylation Domain Activity (ATP-PPi Exchange Assay): This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of adenylation domain activity.
-
Protein Expression and Purification: The gene encoding the adenylation domain of interest is cloned into an expression vector and overexpressed in E. coli. The recombinant protein is then purified to homogeneity.
-
Assay Reaction: The assay is performed in a reaction mixture containing the purified enzyme, ATP, [³²P]PPi, the amino acid substrate, and a suitable buffer.
-
Quenching and Detection: The reaction is quenched, and the unincorporated [³²P]PPi is separated from the formed [³²P]ATP (e.g., by charcoal binding). The radioactivity in the ATP fraction is then measured by liquid scintillation counting.
-
Data Analysis: The rate of ATP formation is calculated and used to determine the kinetic parameters (Km and kcat) for the amino acid substrate.
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a prime example of the chemical ingenuity of microbes. Its non-canonical features challenge our understanding of NRPS assembly lines and provide a rich area for future research. Key areas for further investigation include:
-
Structural Biology: High-resolution structures of the multi-enzyme complexes will be crucial for understanding the intricate protein-protein interactions that govern the non-linear assembly process.
-
Enzyme Engineering: The unique enzymatic machinery of the this compound pathway, such as the TEII shuttles and the iterative C-T module, are attractive targets for protein engineering to generate novel peptide analogs.
-
Pathway Refactoring: The complete reconstitution of the this compound pathway in a heterologous host provides a platform for pathway engineering and the production of new-to-nature compounds.
By continuing to unravel the complexities of the this compound biosynthesis pathway, we can gain deeper insights into the fundamental principles of natural product biosynthesis and harness this knowledge for the development of new and improved therapeutics.
References
- 1. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 6. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 7. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the WS9326A Nonribosomal Peptide Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The WS9326A nonribosomal peptide synthetase (NRPS) is a fascinating and complex enzymatic machinery responsible for the biosynthesis of the cyclodepsipeptide this compound, a natural product with notable biological activities. This guide provides a comprehensive technical overview of the this compound NRPS, focusing on its non-canonical features, the genetic organization of its biosynthetic gene cluster, and the functional interplay of its unique domains. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, offering insights into the intricate mechanisms of nonribosomal peptide synthesis and providing a foundation for future bioengineering efforts.
Introduction to this compound and its NRPS Machinery
This compound is a cyclic depsipeptide originally isolated from Streptomyces species. Its unique structure and biological activity have spurred interest in understanding its biosynthesis. Unlike canonical nonribosomal peptide synthesis, which follows a linear and predictable assembly line logic, the this compound NRPS from Streptomyces sp. SNM55 and Streptomyces calvus exhibits several remarkable deviations. These non-canonical features, including the use of trans-acting enzymes and iterative domain activity, present both a challenge and an opportunity for the field of synthetic biology and natural product diversification.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the 'ws' cluster. This cluster encodes a collection of NRPS enzymes, as well as tailoring enzymes responsible for modifications of the peptide backbone and precursor supply. A key feature of the this compound NRPS system is its departure from the co-linearity rule, where the order of modules on the NRPS enzyme directly corresponds to the sequence of amino acids in the final peptide product.
The core NRPS genes in the cluster encode multi-modular proteins that harbor a unique arrangement of catalytic domains. Notably, the system includes stand-alone adenylation (A) and thiolation (T) domains, an "A-less" condensation (C)-T module, and trans-acting adenylation domains that are located downstream of the main NRPS genes.[1][2] This modular architecture underscores the complexity and flexibility of the this compound biosynthetic pathway.
Non-Canonical Features of the this compound NRPS Assembly Line
The biosynthesis of this compound is characterized by several unprecedented non-canonical features that challenge the conventional understanding of NRPS mechanics:
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Two sets of Type II thioesterase-like enzymes (TEIIs) play a crucial role in the this compound assembly line.[3][4] These TEIIs act as shuttles, transporting activated amino acids from stand-alone A-T didomain modules to an "A-less" C-T module.[3][4] This trans-acting mechanism provides a layer of regulation and flexibility in substrate delivery.
-
Iterative Operation of a C-T Didomain Module: A specific C-T didomain module within the assembly line operates iteratively, catalyzing two successive chain elongation cycles.[3] This iterative use of a single module for multiple rounds of peptide bond formation is a departure from the canonical one-module-one-amino-acid paradigm.
-
Module Skipping: The this compound biosynthetic pathway provides the first example of module skipping in NRPSs, where interpolated C and T domains are essential for chain transfer, even though the module itself does not add an amino acid to the growing peptide chain.[3]
Quantitative Data
A comprehensive understanding of the this compound NRPS requires quantitative data on the interactions and activities of its components. The following tables summarize the currently available quantitative information.
Table 1: Protein-Protein Interaction Affinities
MicroScale Thermophoresis (MST) has been employed to determine the binding affinities between the shuttling TEII enzymes (WS5 and WS20) and the stand-alone A-T didomain modules (apo-WS22 and apo-WS23). These interactions are critical for the efficient transfer of activated amino acids.
| Interacting Proteins | Dissociation Constant (Kd) [µM] | Reference |
| WS5 – apo-WS23 | High Affinity | [4] |
| WS20 – apo-WS22 | High Affinity | [4] |
| WS20 – apo-WS23 | High Affinity | [4] |
| WS5 – apo-WS22 | Low Affinity | [4] |
Table 2: Substrate Specificity of trans-Acting Adenylation Domains
The this compound biosynthetic gene cluster in Streptomyces calvus contains two trans-acting adenylation domains, Cal22Thr and Cal23Asn, which are essential for the incorporation of specific amino acids. In vitro assays have confirmed their substrate preferences.
| Adenylation Domain | Predicted Substrate | Confirmed Substrate (in vitro) | Reference |
| Cal22Thr | Threonine | Threonine | [5] |
| Cal23Asn | Asparagine | Asparagine | [5] |
Note: Specific kinetic parameters (kcat and KM) for the individual catalytic domains (C, T, TE) of the this compound NRPS and precise production yields of this compound and its analogs in wild-type and mutant Streptomyces strains are not extensively reported in the currently available literature. Further research is required to fully characterize the catalytic efficiency of this complex system.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound NRPS.
Gene Inactivation and Mutant Generation
CRISPR/Cas9-mediated genome editing is a powerful tool for generating gene knockouts and mutations in Streptomyces to elucidate the function of specific genes in the this compound biosynthetic pathway.
Protocol Overview:
-
Design of sgRNA: Single guide RNAs (sgRNAs) are designed to target the gene of interest within the ws gene cluster.
-
Construction of CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into a suitable Streptomyces expression vector containing the Cas9 nuclease gene (e.g., pCRISPomyces series).[1][6] Homology-directed repair templates are also included for precise gene deletion or modification.
-
Transformation of Streptomyces: The constructed plasmid is introduced into the desired Streptomyces strain (e.g., S. sp. SNM55 or S. calvus) via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening of Mutants: Transformants are selected on appropriate antibiotic-containing media. PCR screening and subsequent DNA sequencing are used to confirm the desired genetic modification.
-
Phenotypic Analysis: The mutant strains are cultivated, and the production of this compound and its derivatives is analyzed by HPLC-MS to determine the impact of the gene inactivation.
In Vitro Reconstitution of NRPS Activity
In vitro reconstitution of the this compound NRPS assembly line is essential for dissecting the function of individual domains and understanding the overall biosynthetic mechanism.
General Protocol Outline:
-
Protein Expression and Purification: The individual NRPS modules and accessory proteins (e.g., TEIIs, A-T domains) are heterologously expressed, typically in E. coli, with affinity tags (e.g., His-tag) for purification.
-
Holo-Enzyme Preparation: The purified apo-T domains are converted to their active holo-form by incubation with coenzyme A (CoA) and a phosphopantetheinyl transferase (PPTase) such as Sfp.
-
In Vitro Reaction Assembly: The purified holo-enzymes are combined in a reaction buffer containing ATP, the required amino acid substrates, and other necessary cofactors.
-
Reaction Incubation and Quenching: The reaction is incubated at an optimal temperature to allow for peptide synthesis. The reaction is then quenched, often by the addition of an organic solvent.
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect the formation of the expected peptide products.
Protein-Protein Interaction Assays
Investigating the interactions between the various components of the this compound NRPS is crucial for understanding the dynamic nature of this system.
-
Yeast Two-Hybrid (Y2H) System: This genetic method is used to screen for and confirm interactions between proteins. The genes encoding the "bait" and "prey" proteins are fused to the DNA-binding and activation domains of a transcription factor, respectively. An interaction between the bait and prey proteins in yeast leads to the activation of reporter genes.
-
Pull-Down Assays: In this in vitro method, a "bait" protein is immobilized on a resin. A cell lysate or a solution containing the putative "prey" protein is then passed over the resin. If the prey protein interacts with the bait, it will be retained on the resin and can be subsequently eluted and identified by SDS-PAGE or mass spectrometry.
HPLC-MS Analysis of this compound and its Analogs
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection, quantification, and characterization of this compound and its derivatives.
Methodology Overview:
-
Sample Preparation: Streptomyces cultures are extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, is used to separate the components of the mixture based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The compounds are ionized (e.g., by electrospray ionization), and their mass-to-charge ratios are measured, allowing for the identification and quantification of this compound and its analogs. High-resolution mass spectrometry can be used to determine the elemental composition of the detected compounds.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound NRPS system and associated experimental workflows.
Caption: Biosynthetic pathway of this compound.
Caption: CRISPR/Cas9 gene knockout workflow.
Caption: In vitro NRPS reconstitution workflow.
Conclusion
The this compound nonribosomal peptide synthetase represents a paradigm of non-canonical NRPS biosynthesis. Its intricate network of trans-acting enzymes, iterative modules, and module skipping highlights the remarkable adaptability and evolutionary creativity of microbial secondary metabolism. While significant progress has been made in elucidating the logic of this complex assembly line, further research, particularly in quantifying the kinetics of its individual enzymatic domains and optimizing production yields, is necessary. The knowledge gained from studying the this compound NRPS will not only deepen our fundamental understanding of nonribosomal peptide synthesis but also pave the way for the rational design and engineering of novel bioactive compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the WS9326A Nonribosomal Peptide Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The WS9326A nonribosomal peptide synthetase (NRPS) is a fascinating and complex enzymatic machinery responsible for the biosynthesis of the cyclodepsipeptide this compound, a natural product with notable biological activities. This guide provides a comprehensive technical overview of the this compound NRPS, focusing on its non-canonical features, the genetic organization of its biosynthetic gene cluster, and the functional interplay of its unique domains. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, offering insights into the intricate mechanisms of nonribosomal peptide synthesis and providing a foundation for future bioengineering efforts.
Introduction to this compound and its NRPS Machinery
This compound is a cyclic depsipeptide originally isolated from Streptomyces species. Its unique structure and biological activity have spurred interest in understanding its biosynthesis. Unlike canonical nonribosomal peptide synthesis, which follows a linear and predictable assembly line logic, the this compound NRPS from Streptomyces sp. SNM55 and Streptomyces calvus exhibits several remarkable deviations. These non-canonical features, including the use of trans-acting enzymes and iterative domain activity, present both a challenge and an opportunity for the field of synthetic biology and natural product diversification.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the 'ws' cluster. This cluster encodes a collection of NRPS enzymes, as well as tailoring enzymes responsible for modifications of the peptide backbone and precursor supply. A key feature of the this compound NRPS system is its departure from the co-linearity rule, where the order of modules on the NRPS enzyme directly corresponds to the sequence of amino acids in the final peptide product.
The core NRPS genes in the cluster encode multi-modular proteins that harbor a unique arrangement of catalytic domains. Notably, the system includes stand-alone adenylation (A) and thiolation (T) domains, an "A-less" condensation (C)-T module, and trans-acting adenylation domains that are located downstream of the main NRPS genes.[1][2] This modular architecture underscores the complexity and flexibility of the this compound biosynthetic pathway.
Non-Canonical Features of the this compound NRPS Assembly Line
The biosynthesis of this compound is characterized by several unprecedented non-canonical features that challenge the conventional understanding of NRPS mechanics:
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Two sets of Type II thioesterase-like enzymes (TEIIs) play a crucial role in the this compound assembly line.[3][4] These TEIIs act as shuttles, transporting activated amino acids from stand-alone A-T didomain modules to an "A-less" C-T module.[3][4] This trans-acting mechanism provides a layer of regulation and flexibility in substrate delivery.
-
Iterative Operation of a C-T Didomain Module: A specific C-T didomain module within the assembly line operates iteratively, catalyzing two successive chain elongation cycles.[3] This iterative use of a single module for multiple rounds of peptide bond formation is a departure from the canonical one-module-one-amino-acid paradigm.
-
Module Skipping: The this compound biosynthetic pathway provides the first example of module skipping in NRPSs, where interpolated C and T domains are essential for chain transfer, even though the module itself does not add an amino acid to the growing peptide chain.[3]
Quantitative Data
A comprehensive understanding of the this compound NRPS requires quantitative data on the interactions and activities of its components. The following tables summarize the currently available quantitative information.
Table 1: Protein-Protein Interaction Affinities
MicroScale Thermophoresis (MST) has been employed to determine the binding affinities between the shuttling TEII enzymes (WS5 and WS20) and the stand-alone A-T didomain modules (apo-WS22 and apo-WS23). These interactions are critical for the efficient transfer of activated amino acids.
| Interacting Proteins | Dissociation Constant (Kd) [µM] | Reference |
| WS5 – apo-WS23 | High Affinity | [4] |
| WS20 – apo-WS22 | High Affinity | [4] |
| WS20 – apo-WS23 | High Affinity | [4] |
| WS5 – apo-WS22 | Low Affinity | [4] |
Table 2: Substrate Specificity of trans-Acting Adenylation Domains
The this compound biosynthetic gene cluster in Streptomyces calvus contains two trans-acting adenylation domains, Cal22Thr and Cal23Asn, which are essential for the incorporation of specific amino acids. In vitro assays have confirmed their substrate preferences.
| Adenylation Domain | Predicted Substrate | Confirmed Substrate (in vitro) | Reference |
| Cal22Thr | Threonine | Threonine | [5] |
| Cal23Asn | Asparagine | Asparagine | [5] |
Note: Specific kinetic parameters (kcat and KM) for the individual catalytic domains (C, T, TE) of the this compound NRPS and precise production yields of this compound and its analogs in wild-type and mutant Streptomyces strains are not extensively reported in the currently available literature. Further research is required to fully characterize the catalytic efficiency of this complex system.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound NRPS.
Gene Inactivation and Mutant Generation
CRISPR/Cas9-mediated genome editing is a powerful tool for generating gene knockouts and mutations in Streptomyces to elucidate the function of specific genes in the this compound biosynthetic pathway.
Protocol Overview:
-
Design of sgRNA: Single guide RNAs (sgRNAs) are designed to target the gene of interest within the ws gene cluster.
-
Construction of CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into a suitable Streptomyces expression vector containing the Cas9 nuclease gene (e.g., pCRISPomyces series).[1][6] Homology-directed repair templates are also included for precise gene deletion or modification.
-
Transformation of Streptomyces: The constructed plasmid is introduced into the desired Streptomyces strain (e.g., S. sp. SNM55 or S. calvus) via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening of Mutants: Transformants are selected on appropriate antibiotic-containing media. PCR screening and subsequent DNA sequencing are used to confirm the desired genetic modification.
-
Phenotypic Analysis: The mutant strains are cultivated, and the production of this compound and its derivatives is analyzed by HPLC-MS to determine the impact of the gene inactivation.
In Vitro Reconstitution of NRPS Activity
In vitro reconstitution of the this compound NRPS assembly line is essential for dissecting the function of individual domains and understanding the overall biosynthetic mechanism.
General Protocol Outline:
-
Protein Expression and Purification: The individual NRPS modules and accessory proteins (e.g., TEIIs, A-T domains) are heterologously expressed, typically in E. coli, with affinity tags (e.g., His-tag) for purification.
-
Holo-Enzyme Preparation: The purified apo-T domains are converted to their active holo-form by incubation with coenzyme A (CoA) and a phosphopantetheinyl transferase (PPTase) such as Sfp.
-
In Vitro Reaction Assembly: The purified holo-enzymes are combined in a reaction buffer containing ATP, the required amino acid substrates, and other necessary cofactors.
-
Reaction Incubation and Quenching: The reaction is incubated at an optimal temperature to allow for peptide synthesis. The reaction is then quenched, often by the addition of an organic solvent.
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect the formation of the expected peptide products.
Protein-Protein Interaction Assays
Investigating the interactions between the various components of the this compound NRPS is crucial for understanding the dynamic nature of this system.
-
Yeast Two-Hybrid (Y2H) System: This genetic method is used to screen for and confirm interactions between proteins. The genes encoding the "bait" and "prey" proteins are fused to the DNA-binding and activation domains of a transcription factor, respectively. An interaction between the bait and prey proteins in yeast leads to the activation of reporter genes.
-
Pull-Down Assays: In this in vitro method, a "bait" protein is immobilized on a resin. A cell lysate or a solution containing the putative "prey" protein is then passed over the resin. If the prey protein interacts with the bait, it will be retained on the resin and can be subsequently eluted and identified by SDS-PAGE or mass spectrometry.
HPLC-MS Analysis of this compound and its Analogs
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection, quantification, and characterization of this compound and its derivatives.
Methodology Overview:
-
Sample Preparation: Streptomyces cultures are extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, is used to separate the components of the mixture based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The compounds are ionized (e.g., by electrospray ionization), and their mass-to-charge ratios are measured, allowing for the identification and quantification of this compound and its analogs. High-resolution mass spectrometry can be used to determine the elemental composition of the detected compounds.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound NRPS system and associated experimental workflows.
Caption: Biosynthetic pathway of this compound.
Caption: CRISPR/Cas9 gene knockout workflow.
Caption: In vitro NRPS reconstitution workflow.
Conclusion
The this compound nonribosomal peptide synthetase represents a paradigm of non-canonical NRPS biosynthesis. Its intricate network of trans-acting enzymes, iterative modules, and module skipping highlights the remarkable adaptability and evolutionary creativity of microbial secondary metabolism. While significant progress has been made in elucidating the logic of this complex assembly line, further research, particularly in quantifying the kinetics of its individual enzymatic domains and optimizing production yields, is necessary. The knowledge gained from studying the this compound NRPS will not only deepen our fundamental understanding of nonribosomal peptide synthesis but also pave the way for the rational design and engineering of novel bioactive compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the WS9326A Nonribosomal Peptide Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The WS9326A nonribosomal peptide synthetase (NRPS) is a fascinating and complex enzymatic machinery responsible for the biosynthesis of the cyclodepsipeptide this compound, a natural product with notable biological activities. This guide provides a comprehensive technical overview of the this compound NRPS, focusing on its non-canonical features, the genetic organization of its biosynthetic gene cluster, and the functional interplay of its unique domains. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, offering insights into the intricate mechanisms of nonribosomal peptide synthesis and providing a foundation for future bioengineering efforts.
Introduction to this compound and its NRPS Machinery
This compound is a cyclic depsipeptide originally isolated from Streptomyces species. Its unique structure and biological activity have spurred interest in understanding its biosynthesis. Unlike canonical nonribosomal peptide synthesis, which follows a linear and predictable assembly line logic, the this compound NRPS from Streptomyces sp. SNM55 and Streptomyces calvus exhibits several remarkable deviations. These non-canonical features, including the use of trans-acting enzymes and iterative domain activity, present both a challenge and an opportunity for the field of synthetic biology and natural product diversification.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the 'ws' cluster. This cluster encodes a collection of NRPS enzymes, as well as tailoring enzymes responsible for modifications of the peptide backbone and precursor supply. A key feature of the this compound NRPS system is its departure from the co-linearity rule, where the order of modules on the NRPS enzyme directly corresponds to the sequence of amino acids in the final peptide product.
The core NRPS genes in the cluster encode multi-modular proteins that harbor a unique arrangement of catalytic domains. Notably, the system includes stand-alone adenylation (A) and thiolation (T) domains, an "A-less" condensation (C)-T module, and trans-acting adenylation domains that are located downstream of the main NRPS genes.[1][2] This modular architecture underscores the complexity and flexibility of the this compound biosynthetic pathway.
Non-Canonical Features of the this compound NRPS Assembly Line
The biosynthesis of this compound is characterized by several unprecedented non-canonical features that challenge the conventional understanding of NRPS mechanics:
-
Shuttling of Activated Amino Acids by Type II Thioesterases (TEIIs): Two sets of Type II thioesterase-like enzymes (TEIIs) play a crucial role in the this compound assembly line.[3][4] These TEIIs act as shuttles, transporting activated amino acids from stand-alone A-T didomain modules to an "A-less" C-T module.[3][4] This trans-acting mechanism provides a layer of regulation and flexibility in substrate delivery.
-
Iterative Operation of a C-T Didomain Module: A specific C-T didomain module within the assembly line operates iteratively, catalyzing two successive chain elongation cycles.[3] This iterative use of a single module for multiple rounds of peptide bond formation is a departure from the canonical one-module-one-amino-acid paradigm.
-
Module Skipping: The this compound biosynthetic pathway provides the first example of module skipping in NRPSs, where interpolated C and T domains are essential for chain transfer, even though the module itself does not add an amino acid to the growing peptide chain.[3]
Quantitative Data
A comprehensive understanding of the this compound NRPS requires quantitative data on the interactions and activities of its components. The following tables summarize the currently available quantitative information.
Table 1: Protein-Protein Interaction Affinities
MicroScale Thermophoresis (MST) has been employed to determine the binding affinities between the shuttling TEII enzymes (WS5 and WS20) and the stand-alone A-T didomain modules (apo-WS22 and apo-WS23). These interactions are critical for the efficient transfer of activated amino acids.
| Interacting Proteins | Dissociation Constant (Kd) [µM] | Reference |
| WS5 – apo-WS23 | High Affinity | [4] |
| WS20 – apo-WS22 | High Affinity | [4] |
| WS20 – apo-WS23 | High Affinity | [4] |
| WS5 – apo-WS22 | Low Affinity | [4] |
Table 2: Substrate Specificity of trans-Acting Adenylation Domains
The this compound biosynthetic gene cluster in Streptomyces calvus contains two trans-acting adenylation domains, Cal22Thr and Cal23Asn, which are essential for the incorporation of specific amino acids. In vitro assays have confirmed their substrate preferences.
| Adenylation Domain | Predicted Substrate | Confirmed Substrate (in vitro) | Reference |
| Cal22Thr | Threonine | Threonine | [5] |
| Cal23Asn | Asparagine | Asparagine | [5] |
Note: Specific kinetic parameters (kcat and KM) for the individual catalytic domains (C, T, TE) of the this compound NRPS and precise production yields of this compound and its analogs in wild-type and mutant Streptomyces strains are not extensively reported in the currently available literature. Further research is required to fully characterize the catalytic efficiency of this complex system.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound NRPS.
Gene Inactivation and Mutant Generation
CRISPR/Cas9-mediated genome editing is a powerful tool for generating gene knockouts and mutations in Streptomyces to elucidate the function of specific genes in the this compound biosynthetic pathway.
Protocol Overview:
-
Design of sgRNA: Single guide RNAs (sgRNAs) are designed to target the gene of interest within the ws gene cluster.
-
Construction of CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into a suitable Streptomyces expression vector containing the Cas9 nuclease gene (e.g., pCRISPomyces series).[1][6] Homology-directed repair templates are also included for precise gene deletion or modification.
-
Transformation of Streptomyces: The constructed plasmid is introduced into the desired Streptomyces strain (e.g., S. sp. SNM55 or S. calvus) via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection and Screening of Mutants: Transformants are selected on appropriate antibiotic-containing media. PCR screening and subsequent DNA sequencing are used to confirm the desired genetic modification.
-
Phenotypic Analysis: The mutant strains are cultivated, and the production of this compound and its derivatives is analyzed by HPLC-MS to determine the impact of the gene inactivation.
In Vitro Reconstitution of NRPS Activity
In vitro reconstitution of the this compound NRPS assembly line is essential for dissecting the function of individual domains and understanding the overall biosynthetic mechanism.
General Protocol Outline:
-
Protein Expression and Purification: The individual NRPS modules and accessory proteins (e.g., TEIIs, A-T domains) are heterologously expressed, typically in E. coli, with affinity tags (e.g., His-tag) for purification.
-
Holo-Enzyme Preparation: The purified apo-T domains are converted to their active holo-form by incubation with coenzyme A (CoA) and a phosphopantetheinyl transferase (PPTase) such as Sfp.
-
In Vitro Reaction Assembly: The purified holo-enzymes are combined in a reaction buffer containing ATP, the required amino acid substrates, and other necessary cofactors.
-
Reaction Incubation and Quenching: The reaction is incubated at an optimal temperature to allow for peptide synthesis. The reaction is then quenched, often by the addition of an organic solvent.
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect the formation of the expected peptide products.
Protein-Protein Interaction Assays
Investigating the interactions between the various components of the this compound NRPS is crucial for understanding the dynamic nature of this system.
-
Yeast Two-Hybrid (Y2H) System: This genetic method is used to screen for and confirm interactions between proteins. The genes encoding the "bait" and "prey" proteins are fused to the DNA-binding and activation domains of a transcription factor, respectively. An interaction between the bait and prey proteins in yeast leads to the activation of reporter genes.
-
Pull-Down Assays: In this in vitro method, a "bait" protein is immobilized on a resin. A cell lysate or a solution containing the putative "prey" protein is then passed over the resin. If the prey protein interacts with the bait, it will be retained on the resin and can be subsequently eluted and identified by SDS-PAGE or mass spectrometry.
HPLC-MS Analysis of this compound and its Analogs
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the detection, quantification, and characterization of this compound and its derivatives.
Methodology Overview:
-
Sample Preparation: Streptomyces cultures are extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then dried and redissolved in a suitable solvent for HPLC analysis.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid, is used to separate the components of the mixture based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The compounds are ionized (e.g., by electrospray ionization), and their mass-to-charge ratios are measured, allowing for the identification and quantification of this compound and its analogs. High-resolution mass spectrometry can be used to determine the elemental composition of the detected compounds.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound NRPS system and associated experimental workflows.
Caption: Biosynthetic pathway of this compound.
Caption: CRISPR/Cas9 gene knockout workflow.
Caption: In vitro NRPS reconstitution workflow.
Conclusion
The this compound nonribosomal peptide synthetase represents a paradigm of non-canonical NRPS biosynthesis. Its intricate network of trans-acting enzymes, iterative modules, and module skipping highlights the remarkable adaptability and evolutionary creativity of microbial secondary metabolism. While significant progress has been made in elucidating the logic of this complex assembly line, further research, particularly in quantifying the kinetics of its individual enzymatic domains and optimizing production yields, is necessary. The knowledge gained from studying the this compound NRPS will not only deepen our fundamental understanding of nonribosomal peptide synthesis but also pave the way for the rational design and engineering of novel bioactive compounds.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. P450-mediated dehydrotyrosine formation during WS9326 biosynthesis proceeds via dehydrogenation of a specific acylated dipeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of WS9326A
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent, non-peptide tachykinin antagonist originally isolated from Streptomyces violaceusniger. As a cyclodepsipeptide, its complex structure and significant biological activity have garnered interest within the scientific community, particularly in the fields of pharmacology and drug development. This document provides a detailed technical guide on the physicochemical properties of this compound, its mechanism of action, and the intricate biosynthetic pathway responsible for its production. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While extensive biological data for this compound is available, specific experimentally determined physicochemical constants are not widely reported in the literature. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅₄H₆₉N₉O₁₂ | Calculated |
| Molecular Weight | 1068.2 g/mol | Calculated |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| pKa | Not Reported | N/A |
Biological Activity and Mechanism of Action
This compound exhibits its biological effects primarily through the competitive antagonism of tachykinin receptors, with a notable affinity for the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P. This interaction blocks the downstream signaling cascade typically initiated by tachykinin binding, leading to the inhibition of physiological responses such as smooth muscle contraction and neurogenic inflammation.
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity.
| Assay | Species | Preparation | IC₅₀ |
| [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ M |
| Substance P-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 9.7 x 10⁻⁶ M |
| Neurokinin A-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 3.5 x 10⁻⁶ M |
Tachykinin/NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in various physiological responses. This compound acts as an antagonist at this receptor, inhibiting this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments cited in the biological activity data.
[³H]Substance P Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK-1 receptor.
Objective: To quantify the competitive binding of this compound to the NK-1 receptor by measuring the displacement of a radiolabeled ligand, [³H]Substance P.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Substance P (Radioligand)
-
This compound (Test compound)
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Substance P, and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Guinea Pig Isolated Trachea Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction.
Objective: To measure the ability of this compound to inhibit the contraction of guinea pig tracheal smooth muscle induced by tachykinins (Substance P or Neurokinin A).
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Substance P or Neurokinin A (Agonists)
-
This compound (Antagonist)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Optionally, pre-contract the tissues with an agent like histamine (B1213489) or carbachol (B1668302) to a stable baseline.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the organ baths and incubate for a defined period.
-
-
Agonist Challenge:
-
Add cumulative concentrations of Substance P or Neurokinin A to the organ baths to generate a dose-response curve for contraction.
-
-
Data Recording and Analysis:
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the maximal contraction in response to the agonist in the presence and absence of this compound.
-
Calculate the percentage inhibition of contraction by this compound and determine the IC₅₀ value.
-
Biosynthesis of this compound
This compound is synthesized by a complex and fascinating nonribosomal peptide synthetase (NRPS) assembly line in Streptomyces species. This pathway exhibits several non-canonical features, including module skipping and iterative use of a condensation domain.
The biosynthesis involves a series of modules, each responsible for the activation and incorporation of a specific amino acid or precursor. The growing peptide chain is passed from one module to the next, undergoing modifications along the way, until the final cyclodepsipeptide is released.
Conclusion
This compound remains a molecule of significant interest due to its potent tachykinin antagonism. This guide provides a centralized resource of its known physicochemical and biological properties. While some physical constants remain to be experimentally determined, the available data on its biological activity and unique biosynthetic pathway offer a solid foundation for future research and development. The detailed experimental protocols and pathway diagrams presented herein are intended to aid researchers in their efforts to further explore the therapeutic potential of this compound and its analogs.
An In-depth Technical Guide to the Physicochemical Properties of WS9326A
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent, non-peptide tachykinin antagonist originally isolated from Streptomyces violaceusniger. As a cyclodepsipeptide, its complex structure and significant biological activity have garnered interest within the scientific community, particularly in the fields of pharmacology and drug development. This document provides a detailed technical guide on the physicochemical properties of this compound, its mechanism of action, and the intricate biosynthetic pathway responsible for its production. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While extensive biological data for this compound is available, specific experimentally determined physicochemical constants are not widely reported in the literature. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅₄H₆₉N₉O₁₂ | Calculated |
| Molecular Weight | 1068.2 g/mol | Calculated |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| pKa | Not Reported | N/A |
Biological Activity and Mechanism of Action
This compound exhibits its biological effects primarily through the competitive antagonism of tachykinin receptors, with a notable affinity for the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P. This interaction blocks the downstream signaling cascade typically initiated by tachykinin binding, leading to the inhibition of physiological responses such as smooth muscle contraction and neurogenic inflammation.
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity.
| Assay | Species | Preparation | IC₅₀ |
| [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ M |
| Substance P-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 9.7 x 10⁻⁶ M |
| Neurokinin A-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 3.5 x 10⁻⁶ M |
Tachykinin/NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in various physiological responses. This compound acts as an antagonist at this receptor, inhibiting this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments cited in the biological activity data.
[³H]Substance P Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK-1 receptor.
Objective: To quantify the competitive binding of this compound to the NK-1 receptor by measuring the displacement of a radiolabeled ligand, [³H]Substance P.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Substance P (Radioligand)
-
This compound (Test compound)
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Substance P, and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Guinea Pig Isolated Trachea Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction.
Objective: To measure the ability of this compound to inhibit the contraction of guinea pig tracheal smooth muscle induced by tachykinins (Substance P or Neurokinin A).
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Substance P or Neurokinin A (Agonists)
-
This compound (Antagonist)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Optionally, pre-contract the tissues with an agent like histamine (B1213489) or carbachol (B1668302) to a stable baseline.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the organ baths and incubate for a defined period.
-
-
Agonist Challenge:
-
Add cumulative concentrations of Substance P or Neurokinin A to the organ baths to generate a dose-response curve for contraction.
-
-
Data Recording and Analysis:
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the maximal contraction in response to the agonist in the presence and absence of this compound.
-
Calculate the percentage inhibition of contraction by this compound and determine the IC₅₀ value.
-
Biosynthesis of this compound
This compound is synthesized by a complex and fascinating nonribosomal peptide synthetase (NRPS) assembly line in Streptomyces species. This pathway exhibits several non-canonical features, including module skipping and iterative use of a condensation domain.
The biosynthesis involves a series of modules, each responsible for the activation and incorporation of a specific amino acid or precursor. The growing peptide chain is passed from one module to the next, undergoing modifications along the way, until the final cyclodepsipeptide is released.
Conclusion
This compound remains a molecule of significant interest due to its potent tachykinin antagonism. This guide provides a centralized resource of its known physicochemical and biological properties. While some physical constants remain to be experimentally determined, the available data on its biological activity and unique biosynthetic pathway offer a solid foundation for future research and development. The detailed experimental protocols and pathway diagrams presented herein are intended to aid researchers in their efforts to further explore the therapeutic potential of this compound and its analogs.
An In-depth Technical Guide to the Physicochemical Properties of WS9326A
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a potent, non-peptide tachykinin antagonist originally isolated from Streptomyces violaceusniger. As a cyclodepsipeptide, its complex structure and significant biological activity have garnered interest within the scientific community, particularly in the fields of pharmacology and drug development. This document provides a detailed technical guide on the physicochemical properties of this compound, its mechanism of action, and the intricate biosynthetic pathway responsible for its production. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While extensive biological data for this compound is available, specific experimentally determined physicochemical constants are not widely reported in the literature. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅₄H₆₉N₉O₁₂ | Calculated |
| Molecular Weight | 1068.2 g/mol | Calculated |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| pKa | Not Reported | N/A |
Biological Activity and Mechanism of Action
This compound exhibits its biological effects primarily through the competitive antagonism of tachykinin receptors, with a notable affinity for the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P. This interaction blocks the downstream signaling cascade typically initiated by tachykinin binding, leading to the inhibition of physiological responses such as smooth muscle contraction and neurogenic inflammation.
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity.
| Assay | Species | Preparation | IC₅₀ |
| [³H]Substance P Binding | Guinea Pig | Lung Membranes | 3.6 x 10⁻⁶ M |
| Substance P-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 9.7 x 10⁻⁶ M |
| Neurokinin A-induced Tracheal Constriction | Guinea Pig | Isolated Trachea | 3.5 x 10⁻⁶ M |
Tachykinin/NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in various physiological responses. This compound acts as an antagonist at this receptor, inhibiting this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments cited in the biological activity data.
[³H]Substance P Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK-1 receptor.
Objective: To quantify the competitive binding of this compound to the NK-1 receptor by measuring the displacement of a radiolabeled ligand, [³H]Substance P.
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Substance P (Radioligand)
-
This compound (Test compound)
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Substance P, and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Guinea Pig Isolated Trachea Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction.
Objective: To measure the ability of this compound to inhibit the contraction of guinea pig tracheal smooth muscle induced by tachykinins (Substance P or Neurokinin A).
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution
-
Substance P or Neurokinin A (Agonists)
-
This compound (Antagonist)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Optionally, pre-contract the tissues with an agent like histamine or carbachol to a stable baseline.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the organ baths and incubate for a defined period.
-
-
Agonist Challenge:
-
Add cumulative concentrations of Substance P or Neurokinin A to the organ baths to generate a dose-response curve for contraction.
-
-
Data Recording and Analysis:
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the maximal contraction in response to the agonist in the presence and absence of this compound.
-
Calculate the percentage inhibition of contraction by this compound and determine the IC₅₀ value.
-
Biosynthesis of this compound
This compound is synthesized by a complex and fascinating nonribosomal peptide synthetase (NRPS) assembly line in Streptomyces species. This pathway exhibits several non-canonical features, including module skipping and iterative use of a condensation domain.
The biosynthesis involves a series of modules, each responsible for the activation and incorporation of a specific amino acid or precursor. The growing peptide chain is passed from one module to the next, undergoing modifications along the way, until the final cyclodepsipeptide is released.
Conclusion
This compound remains a molecule of significant interest due to its potent tachykinin antagonism. This guide provides a centralized resource of its known physicochemical and biological properties. While some physical constants remain to be experimentally determined, the available data on its biological activity and unique biosynthetic pathway offer a solid foundation for future research and development. The detailed experimental protocols and pathway diagrams presented herein are intended to aid researchers in their efforts to further explore the therapeutic potential of this compound and its analogs.
An In-depth Technical Guide to WS9326A Derivatives and Analogs for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the natural product WS9326A, its known derivatives, and analogs. This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has garnered interest for its potent tachykinin antagonism. This document consolidates available data on the chemical structures, biological activities, and mechanisms of action of these compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting tachykinin pathways and other biological systems. The guide summarizes quantitative bioactivity data, details relevant experimental protocols, and presents key biological pathways and experimental workflows through structured diagrams.
Introduction
This compound is a structurally unique cyclodepsipeptide that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Tachykinins, such as Substance P, are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[2] Consequently, antagonists of their receptors hold significant therapeutic potential for various pathological conditions. The discovery of this compound and its derivatives has opened new avenues for the development of novel drugs. This guide aims to provide a detailed technical summary of the current knowledge on this class of compounds.
Chemical Structures
The core structure of this compound is a cyclic heptadepsipeptide featuring a unique N-acyl side chain. Several derivatives have been isolated from various Streptomyces species, differing primarily in the N-acyl group or modifications within the peptide core.[3]
Table 1: Structures of this compound and its Known Derivatives
| Compound Name | Chemical Structure | Source Organism | Reference |
| This compound | Cyclo(-L-Thr-L-allo-Thr-L-Asn-L-Ser-(E)-delta-MeTyr-L-Leu-D-Phe-) with N-terminal L-Thr acylated with 2-(1(Z)-pentenyl)cinnamoyl group | Streptomyces violaceusniger | [4] |
| WS9326B | Differs from this compound in the N-acyl side chain. | Streptomyces sp. SNM55 | [1][5] |
| WS9326D | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326E | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326F | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| WS9326G | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| FK224 | Tetrahydro-WS9326A | Synthetic derivative of this compound | [6] |
Biological Activity and Quantitative Data
The primary biological activity of this compound is its antagonism of the tachykinin NK-1 receptor. This activity has been quantified through receptor binding assays. Some derivatives have also been investigated for other biological activities, such as antimalarial effects. However, quantitative data for many of the derivatives remains limited in publicly available literature.
Table 2: Quantitative Bioactivity Data of this compound and Analogs
| Compound | Target/Assay | Activity Type | IC50 / Ki | Organism/Cell Line | Reference |
| This compound | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 3.6 x 10-6 M | Guinea-pig lung membranes | [6] |
| This compound | Substance P-induced tracheal constriction | Antagonist | IC50 = 9.7 x 10-6 M | Guinea-pig | [6] |
| This compound | Neurokinin A-induced tracheal constriction | Antagonist | IC50 = 3.5 x 10-6 M | Guinea-pig | [6] |
| FK224 | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 1.0 x 10-7 M | Guinea-pig lung membranes | [6] |
| WS9326F | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
| WS9326G | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
Note: The lack of quantitative data for many derivatives highlights a significant gap in the current research landscape and presents an opportunity for further investigation.
Mechanism of Action: Tachykinin NK-1 Receptor Signaling
This compound exerts its biological effects by competitively inhibiting the binding of tachykinins, such as Substance P, to the NK-1 receptor, a G-protein coupled receptor (GPCR). This inhibition blocks the downstream signaling cascade that is normally initiated by tachykinin binding.
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound and its derivatives.
Isolation and Characterization of this compound Derivatives
The isolation of this compound and its analogs from Streptomyces fermentation broths typically follows a bioassay-guided fractionation approach.
A general protocol involves:
-
Fermentation: Culturing the producing Streptomyces strain in a suitable medium to promote the production of secondary metabolites.
-
Extraction: Extracting the culture broth with an organic solvent, such as ethyl acetate, to partition the desired compounds.
-
Fractionation: Subjecting the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents to separate the components into fractions.
-
Bioassay-Guided Selection: Screening the fractions for the desired biological activity (e.g., tachykinin antagonism) to identify the active fractions.
-
Purification: Further purifying the active fractions using high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: Determining the chemical structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of WS9326B
The total synthesis of WS9326B has been achieved, providing a route to produce this compound and its analogs for further study.[5] The synthesis involves the assembly of two key fragments followed by macrocyclization.
The key steps in the reported synthesis include:
-
Fragment Synthesis: Independent synthesis of two major fragments of the molecule.
-
Fragment Coupling: Coupling of the two fragments to form the linear precursor.
-
Macrocyclization: Intramolecular cyclization to form the macrolactone ring.
-
Deprotection: Removal of protecting groups to yield the final natural product.
For detailed experimental procedures, including reagents and reaction conditions, readers are referred to the primary literature.[5]
Tachykinin NK-1 Receptor Binding Assay
The tachykinin antagonist activity of this compound and its analogs is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Substance P) from the NK-1 receptor in a membrane preparation.
General Protocol:
-
Membrane Preparation: Prepare a membrane fraction rich in NK-1 receptors from a suitable tissue source, such as guinea pig lung.[6]
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of radioactivity bound to the receptor using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
In Vitro Antimalarial Assay
The antimalarial activity of WS9326 derivatives can be assessed against Plasmodium falciparum cultures using various methods, such as the parasite lactate (B86563) dehydrogenase (pLDH) assay.
Principle: The pLDH assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.
General Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in human red blood cells.
-
Drug Treatment: Expose the parasite cultures to a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Cell Lysis: Lyse the red blood cells to release the parasite LDH.
-
Enzyme Assay: Add a substrate solution containing lactate and a tetrazolium salt. The LDH enzyme converts lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product, which is proportional to the number of viable parasites.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.[7]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential therapeutic applications, primarily as tachykinin antagonists. While the parent compound, this compound, and its synthetic analog, FK224, have been characterized to some extent, a significant knowledge gap exists regarding the quantitative biological activities of other naturally occurring derivatives. The antimalarial activity reported for some of these compounds warrants further investigation, including the determination of their IC50 values and mechanism of action.
The total synthesis of WS9326B provides a valuable platform for the generation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Systematically evaluating the tachykinin antagonist and other potential biological activities of all known this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to elucidate the key structural features required for biological activity.
-
Elucidation of Detailed Mechanisms of Action: Investigating the precise molecular interactions of these compounds with their biological targets.
Addressing these areas will be crucial for unlocking the full therapeutic potential of the this compound family of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mmv.org [mmv.org]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of WS9326B via a Bioinspired Macrolactonization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WS9326A Derivatives and Analogs for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the natural product WS9326A, its known derivatives, and analogs. This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has garnered interest for its potent tachykinin antagonism. This document consolidates available data on the chemical structures, biological activities, and mechanisms of action of these compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting tachykinin pathways and other biological systems. The guide summarizes quantitative bioactivity data, details relevant experimental protocols, and presents key biological pathways and experimental workflows through structured diagrams.
Introduction
This compound is a structurally unique cyclodepsipeptide that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Tachykinins, such as Substance P, are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[2] Consequently, antagonists of their receptors hold significant therapeutic potential for various pathological conditions. The discovery of this compound and its derivatives has opened new avenues for the development of novel drugs. This guide aims to provide a detailed technical summary of the current knowledge on this class of compounds.
Chemical Structures
The core structure of this compound is a cyclic heptadepsipeptide featuring a unique N-acyl side chain. Several derivatives have been isolated from various Streptomyces species, differing primarily in the N-acyl group or modifications within the peptide core.[3]
Table 1: Structures of this compound and its Known Derivatives
| Compound Name | Chemical Structure | Source Organism | Reference |
| This compound | Cyclo(-L-Thr-L-allo-Thr-L-Asn-L-Ser-(E)-delta-MeTyr-L-Leu-D-Phe-) with N-terminal L-Thr acylated with 2-(1(Z)-pentenyl)cinnamoyl group | Streptomyces violaceusniger | [4] |
| WS9326B | Differs from this compound in the N-acyl side chain. | Streptomyces sp. SNM55 | [1][5] |
| WS9326D | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326E | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326F | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| WS9326G | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| FK224 | Tetrahydro-WS9326A | Synthetic derivative of this compound | [6] |
Biological Activity and Quantitative Data
The primary biological activity of this compound is its antagonism of the tachykinin NK-1 receptor. This activity has been quantified through receptor binding assays. Some derivatives have also been investigated for other biological activities, such as antimalarial effects. However, quantitative data for many of the derivatives remains limited in publicly available literature.
Table 2: Quantitative Bioactivity Data of this compound and Analogs
| Compound | Target/Assay | Activity Type | IC50 / Ki | Organism/Cell Line | Reference |
| This compound | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 3.6 x 10-6 M | Guinea-pig lung membranes | [6] |
| This compound | Substance P-induced tracheal constriction | Antagonist | IC50 = 9.7 x 10-6 M | Guinea-pig | [6] |
| This compound | Neurokinin A-induced tracheal constriction | Antagonist | IC50 = 3.5 x 10-6 M | Guinea-pig | [6] |
| FK224 | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 1.0 x 10-7 M | Guinea-pig lung membranes | [6] |
| WS9326F | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
| WS9326G | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
Note: The lack of quantitative data for many derivatives highlights a significant gap in the current research landscape and presents an opportunity for further investigation.
Mechanism of Action: Tachykinin NK-1 Receptor Signaling
This compound exerts its biological effects by competitively inhibiting the binding of tachykinins, such as Substance P, to the NK-1 receptor, a G-protein coupled receptor (GPCR). This inhibition blocks the downstream signaling cascade that is normally initiated by tachykinin binding.
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound and its derivatives.
Isolation and Characterization of this compound Derivatives
The isolation of this compound and its analogs from Streptomyces fermentation broths typically follows a bioassay-guided fractionation approach.
A general protocol involves:
-
Fermentation: Culturing the producing Streptomyces strain in a suitable medium to promote the production of secondary metabolites.
-
Extraction: Extracting the culture broth with an organic solvent, such as ethyl acetate, to partition the desired compounds.
-
Fractionation: Subjecting the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents to separate the components into fractions.
-
Bioassay-Guided Selection: Screening the fractions for the desired biological activity (e.g., tachykinin antagonism) to identify the active fractions.
-
Purification: Further purifying the active fractions using high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: Determining the chemical structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of WS9326B
The total synthesis of WS9326B has been achieved, providing a route to produce this compound and its analogs for further study.[5] The synthesis involves the assembly of two key fragments followed by macrocyclization.
The key steps in the reported synthesis include:
-
Fragment Synthesis: Independent synthesis of two major fragments of the molecule.
-
Fragment Coupling: Coupling of the two fragments to form the linear precursor.
-
Macrocyclization: Intramolecular cyclization to form the macrolactone ring.
-
Deprotection: Removal of protecting groups to yield the final natural product.
For detailed experimental procedures, including reagents and reaction conditions, readers are referred to the primary literature.[5]
Tachykinin NK-1 Receptor Binding Assay
The tachykinin antagonist activity of this compound and its analogs is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Substance P) from the NK-1 receptor in a membrane preparation.
General Protocol:
-
Membrane Preparation: Prepare a membrane fraction rich in NK-1 receptors from a suitable tissue source, such as guinea pig lung.[6]
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of radioactivity bound to the receptor using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
In Vitro Antimalarial Assay
The antimalarial activity of WS9326 derivatives can be assessed against Plasmodium falciparum cultures using various methods, such as the parasite lactate (B86563) dehydrogenase (pLDH) assay.
Principle: The pLDH assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.
General Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in human red blood cells.
-
Drug Treatment: Expose the parasite cultures to a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Cell Lysis: Lyse the red blood cells to release the parasite LDH.
-
Enzyme Assay: Add a substrate solution containing lactate and a tetrazolium salt. The LDH enzyme converts lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product, which is proportional to the number of viable parasites.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.[7]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential therapeutic applications, primarily as tachykinin antagonists. While the parent compound, this compound, and its synthetic analog, FK224, have been characterized to some extent, a significant knowledge gap exists regarding the quantitative biological activities of other naturally occurring derivatives. The antimalarial activity reported for some of these compounds warrants further investigation, including the determination of their IC50 values and mechanism of action.
The total synthesis of WS9326B provides a valuable platform for the generation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Systematically evaluating the tachykinin antagonist and other potential biological activities of all known this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to elucidate the key structural features required for biological activity.
-
Elucidation of Detailed Mechanisms of Action: Investigating the precise molecular interactions of these compounds with their biological targets.
Addressing these areas will be crucial for unlocking the full therapeutic potential of the this compound family of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mmv.org [mmv.org]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of WS9326B via a Bioinspired Macrolactonization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WS9326A Derivatives and Analogs for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the natural product WS9326A, its known derivatives, and analogs. This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has garnered interest for its potent tachykinin antagonism. This document consolidates available data on the chemical structures, biological activities, and mechanisms of action of these compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting tachykinin pathways and other biological systems. The guide summarizes quantitative bioactivity data, details relevant experimental protocols, and presents key biological pathways and experimental workflows through structured diagrams.
Introduction
This compound is a structurally unique cyclodepsipeptide that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Tachykinins, such as Substance P, are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[2] Consequently, antagonists of their receptors hold significant therapeutic potential for various pathological conditions. The discovery of this compound and its derivatives has opened new avenues for the development of novel drugs. This guide aims to provide a detailed technical summary of the current knowledge on this class of compounds.
Chemical Structures
The core structure of this compound is a cyclic heptadepsipeptide featuring a unique N-acyl side chain. Several derivatives have been isolated from various Streptomyces species, differing primarily in the N-acyl group or modifications within the peptide core.[3]
Table 1: Structures of this compound and its Known Derivatives
| Compound Name | Chemical Structure | Source Organism | Reference |
| This compound | Cyclo(-L-Thr-L-allo-Thr-L-Asn-L-Ser-(E)-delta-MeTyr-L-Leu-D-Phe-) with N-terminal L-Thr acylated with 2-(1(Z)-pentenyl)cinnamoyl group | Streptomyces violaceusniger | [4] |
| WS9326B | Differs from this compound in the N-acyl side chain. | Streptomyces sp. SNM55 | [1][5] |
| WS9326D | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326E | Derivative of this compound. | Streptomyces sp. | [3] |
| WS9326F | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| WS9326G | Truncated derivative of this compound. | Streptomyces asterosporus | [3] |
| FK224 | Tetrahydro-WS9326A | Synthetic derivative of this compound | [6] |
Biological Activity and Quantitative Data
The primary biological activity of this compound is its antagonism of the tachykinin NK-1 receptor. This activity has been quantified through receptor binding assays. Some derivatives have also been investigated for other biological activities, such as antimalarial effects. However, quantitative data for many of the derivatives remains limited in publicly available literature.
Table 2: Quantitative Bioactivity Data of this compound and Analogs
| Compound | Target/Assay | Activity Type | IC50 / Ki | Organism/Cell Line | Reference |
| This compound | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 3.6 x 10-6 M | Guinea-pig lung membranes | [6] |
| This compound | Substance P-induced tracheal constriction | Antagonist | IC50 = 9.7 x 10-6 M | Guinea-pig | [6] |
| This compound | Neurokinin A-induced tracheal constriction | Antagonist | IC50 = 3.5 x 10-6 M | Guinea-pig | [6] |
| FK224 | [3H]substance P binding to NK-1 receptor | Antagonist | IC50 = 1.0 x 10-7 M | Guinea-pig lung membranes | [6] |
| WS9326F | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
| WS9326G | Plasmodium falciparum | Antimalarial | Data not publicly available | - | [3] |
Note: The lack of quantitative data for many derivatives highlights a significant gap in the current research landscape and presents an opportunity for further investigation.
Mechanism of Action: Tachykinin NK-1 Receptor Signaling
This compound exerts its biological effects by competitively inhibiting the binding of tachykinins, such as Substance P, to the NK-1 receptor, a G-protein coupled receptor (GPCR). This inhibition blocks the downstream signaling cascade that is normally initiated by tachykinin binding.
Experimental Protocols
This section provides an overview of the methodologies employed in the study of this compound and its derivatives.
Isolation and Characterization of this compound Derivatives
The isolation of this compound and its analogs from Streptomyces fermentation broths typically follows a bioassay-guided fractionation approach.
A general protocol involves:
-
Fermentation: Culturing the producing Streptomyces strain in a suitable medium to promote the production of secondary metabolites.
-
Extraction: Extracting the culture broth with an organic solvent, such as ethyl acetate, to partition the desired compounds.
-
Fractionation: Subjecting the crude extract to column chromatography (e.g., silica gel) with a gradient of solvents to separate the components into fractions.
-
Bioassay-Guided Selection: Screening the fractions for the desired biological activity (e.g., tachykinin antagonism) to identify the active fractions.
-
Purification: Further purifying the active fractions using high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: Determining the chemical structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis of WS9326B
The total synthesis of WS9326B has been achieved, providing a route to produce this compound and its analogs for further study.[5] The synthesis involves the assembly of two key fragments followed by macrocyclization.
The key steps in the reported synthesis include:
-
Fragment Synthesis: Independent synthesis of two major fragments of the molecule.
-
Fragment Coupling: Coupling of the two fragments to form the linear precursor.
-
Macrocyclization: Intramolecular cyclization to form the macrolactone ring.
-
Deprotection: Removal of protecting groups to yield the final natural product.
For detailed experimental procedures, including reagents and reaction conditions, readers are referred to the primary literature.[5]
Tachykinin NK-1 Receptor Binding Assay
The tachykinin antagonist activity of this compound and its analogs is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Substance P) from the NK-1 receptor in a membrane preparation.
General Protocol:
-
Membrane Preparation: Prepare a membrane fraction rich in NK-1 receptors from a suitable tissue source, such as guinea pig lung.[6]
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of radioactivity bound to the receptor using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
In Vitro Antimalarial Assay
The antimalarial activity of WS9326 derivatives can be assessed against Plasmodium falciparum cultures using various methods, such as the parasite lactate dehydrogenase (pLDH) assay.
Principle: The pLDH assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.
General Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in human red blood cells.
-
Drug Treatment: Expose the parasite cultures to a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Cell Lysis: Lyse the red blood cells to release the parasite LDH.
-
Enzyme Assay: Add a substrate solution containing lactate and a tetrazolium salt. The LDH enzyme converts lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product, which is proportional to the number of viable parasites.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.[7]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with potential therapeutic applications, primarily as tachykinin antagonists. While the parent compound, this compound, and its synthetic analog, FK224, have been characterized to some extent, a significant knowledge gap exists regarding the quantitative biological activities of other naturally occurring derivatives. The antimalarial activity reported for some of these compounds warrants further investigation, including the determination of their IC50 values and mechanism of action.
The total synthesis of WS9326B provides a valuable platform for the generation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Comprehensive Bioactivity Profiling: Systematically evaluating the tachykinin antagonist and other potential biological activities of all known this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to elucidate the key structural features required for biological activity.
-
Elucidation of Detailed Mechanisms of Action: Investigating the precise molecular interactions of these compounds with their biological targets.
Addressing these areas will be crucial for unlocking the full therapeutic potential of the this compound family of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mmv.org [mmv.org]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of WS9326B via a Bioinspired Macrolactonization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
WS9326A: A Profile Beyond Antimalarial Activity
A comprehensive review of the available scientific literature reveals no direct evidence of antimalarial activity for the compound WS9326A. This technical guide, intended for researchers, scientists, and drug development professionals, pivots to consolidate the established biological functions of this compound and explores related compounds with noted antiplasmodial properties that have emerged from the same biosynthetic pathway.
Confirmed Biological Activity: Tachykinin Antagonism
This compound, a cyclic peptide lactone isolated from Streptomyces violaceusniger, has been identified as a potent tachykinin receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of substance P binding to the NK-1 receptor.[3]
Quantitative Analysis of Tachykinin Antagonist Activity
The following table summarizes the key quantitative data related to the tachykinin antagonist activity of this compound and its derivative, FK224 (tetrahydro-WS9326A).
| Compound | Assay | Target | Model System | IC50 Value (M) | Reference |
| This compound | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 3.6 x 10-6 | [3] |
| This compound | Substance P-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 9.7 x 10-6 | [3] |
| This compound | Neurokinin A-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 3.5 x 10-6 | [3] |
| FK224 | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 1.0 x 10-7 | [3] |
A Glimmer of Antimalarial Potential in a Related Compound
While this compound itself lacks documented antimalarial effects, a related compound, Annimycin B , has demonstrated modest inhibitory activity against Plasmodium falciparum.[4] Annimycin B is a polyketide produced by an insertion mutant of Streptomyces asterosporus DSM 41452, a known producer of this compound and its derivatives.[4] This finding suggests that the biosynthetic machinery responsible for this compound may be a source of novel compounds with potential antimalarial applications.
The Biosynthesis of this compound: A Nonribosomal Peptide Synthetase Pathway
This compound is synthesized via a complex nonribosomal peptide synthetase (NRPS) assembly line.[4] This pathway involves a series of modular enzymes that activate, modify, and link amino acid precursors to form the final cyclic depsipeptide structure.
The following diagram illustrates the proposed biosynthetic gene cluster organization for this compound.
Caption: Proposed biosynthetic pathway of this compound and related compounds.
Experimental Protocols
As no studies detailing the antimalarial activity of this compound were identified, this guide does not include experimental protocols for antimalarial assays. The methodologies for the tachykinin antagonist assays are described in the cited literature.[3]
Conclusion and Future Directions
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
WS9326A: A Profile Beyond Antimalarial Activity
A comprehensive review of the available scientific literature reveals no direct evidence of antimalarial activity for the compound WS9326A. This technical guide, intended for researchers, scientists, and drug development professionals, pivots to consolidate the established biological functions of this compound and explores related compounds with noted antiplasmodial properties that have emerged from the same biosynthetic pathway.
Confirmed Biological Activity: Tachykinin Antagonism
This compound, a cyclic peptide lactone isolated from Streptomyces violaceusniger, has been identified as a potent tachykinin receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of substance P binding to the NK-1 receptor.[3]
Quantitative Analysis of Tachykinin Antagonist Activity
The following table summarizes the key quantitative data related to the tachykinin antagonist activity of this compound and its derivative, FK224 (tetrahydro-WS9326A).
| Compound | Assay | Target | Model System | IC50 Value (M) | Reference |
| This compound | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 3.6 x 10-6 | [3] |
| This compound | Substance P-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 9.7 x 10-6 | [3] |
| This compound | Neurokinin A-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 3.5 x 10-6 | [3] |
| FK224 | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 1.0 x 10-7 | [3] |
A Glimmer of Antimalarial Potential in a Related Compound
While this compound itself lacks documented antimalarial effects, a related compound, Annimycin B , has demonstrated modest inhibitory activity against Plasmodium falciparum.[4] Annimycin B is a polyketide produced by an insertion mutant of Streptomyces asterosporus DSM 41452, a known producer of this compound and its derivatives.[4] This finding suggests that the biosynthetic machinery responsible for this compound may be a source of novel compounds with potential antimalarial applications.
The Biosynthesis of this compound: A Nonribosomal Peptide Synthetase Pathway
This compound is synthesized via a complex nonribosomal peptide synthetase (NRPS) assembly line.[4] This pathway involves a series of modular enzymes that activate, modify, and link amino acid precursors to form the final cyclic depsipeptide structure.
The following diagram illustrates the proposed biosynthetic gene cluster organization for this compound.
Caption: Proposed biosynthetic pathway of this compound and related compounds.
Experimental Protocols
As no studies detailing the antimalarial activity of this compound were identified, this guide does not include experimental protocols for antimalarial assays. The methodologies for the tachykinin antagonist assays are described in the cited literature.[3]
Conclusion and Future Directions
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
WS9326A: A Profile Beyond Antimalarial Activity
A comprehensive review of the available scientific literature reveals no direct evidence of antimalarial activity for the compound WS9326A. This technical guide, intended for researchers, scientists, and drug development professionals, pivots to consolidate the established biological functions of this compound and explores related compounds with noted antiplasmodial properties that have emerged from the same biosynthetic pathway.
Confirmed Biological Activity: Tachykinin Antagonism
This compound, a cyclic peptide lactone isolated from Streptomyces violaceusniger, has been identified as a potent tachykinin receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of substance P binding to the NK-1 receptor.[3]
Quantitative Analysis of Tachykinin Antagonist Activity
The following table summarizes the key quantitative data related to the tachykinin antagonist activity of this compound and its derivative, FK224 (tetrahydro-WS9326A).
| Compound | Assay | Target | Model System | IC50 Value (M) | Reference |
| This compound | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 3.6 x 10-6 | [3] |
| This compound | Substance P-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 9.7 x 10-6 | [3] |
| This compound | Neurokinin A-induced tracheal constriction | Tachykinin Receptors | Guinea-pig trachea | 3.5 x 10-6 | [3] |
| FK224 | [3H]substance P binding | NK-1 Receptor | Guinea-pig lung membranes | 1.0 x 10-7 | [3] |
A Glimmer of Antimalarial Potential in a Related Compound
While this compound itself lacks documented antimalarial effects, a related compound, Annimycin B , has demonstrated modest inhibitory activity against Plasmodium falciparum.[4] Annimycin B is a polyketide produced by an insertion mutant of Streptomyces asterosporus DSM 41452, a known producer of this compound and its derivatives.[4] This finding suggests that the biosynthetic machinery responsible for this compound may be a source of novel compounds with potential antimalarial applications.
The Biosynthesis of this compound: A Nonribosomal Peptide Synthetase Pathway
This compound is synthesized via a complex nonribosomal peptide synthetase (NRPS) assembly line.[4] This pathway involves a series of modular enzymes that activate, modify, and link amino acid precursors to form the final cyclic depsipeptide structure.
The following diagram illustrates the proposed biosynthetic gene cluster organization for this compound.
Caption: Proposed biosynthetic pathway of this compound and related compounds.
Experimental Protocols
As no studies detailing the antimalarial activity of this compound were identified, this guide does not include experimental protocols for antimalarial assays. The methodologies for the tachykinin antagonist assays are described in the cited literature.[3]
Conclusion and Future Directions
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mechanism of Action: Competitive Antagonism of the NK-1 Receptor
An In-depth Technical Guide to the Therapeutic Potential of WS9326A
Introduction
This compound is a naturally occurring cyclodepsipeptide isolated from the fermentation broth of Streptomyces violaceusniger.[1][2] Structurally, it is a complex cyclic peptide lactone.[3][4] Initial investigations into its biological activity revealed its potent role as a tachykinin antagonist.[2] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][5] this compound exerts its effects by acting as a competitive antagonist at tachykinin receptors, with a particular affinity for the Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1][6] This guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies used to characterize this compound, exploring its potential as a therapeutic agent.
This compound functions as a competitive antagonist at the Neurokinin-1 (NK-1) receptor.[1][6] The NK-1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events.[1][7] These pathways are crucial in mediating inflammatory responses, pain signaling, and other cellular processes.
The primary signaling cascade activated by the Substance P/NK-1R complex involves the hydrolysis of phosphoinositides, leading to calcium mobilization and the activation of Mitogen-Activated Protein Kinases (MAPK).[1][7] This can subsequently trigger downstream pathways such as PI3K/Akt/mTOR and PKC/MAPK/ERK, which are implicated in cell proliferation, survival, and inflammation.[8]
This compound competitively binds to the NK-1 receptor, physically obstructing Substance P from binding and thereby inhibiting the initiation of these downstream signals. This blockade of Substance P-mediated signaling forms the basis of this compound's therapeutic potential in conditions characterized by excessive tachykinin activity, such as asthma and other inflammatory diseases.[2]
Pharmacological Data
The antagonist activity of this compound and its more potent hydrogenated analog, FK224 (tetrahydro-WS9326A), has been quantified through various in vitro assays.[6] The data is summarized in the table below.
| Compound | Assay | Target/Agonist | Organism/Tissue | IC₅₀ (M) | Reference |
| This compound | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 3.6 x 10⁻⁶ | [1][6] |
| Tracheal Constriction | Substance P | Guinea Pig Trachea | 9.7 x 10⁻⁶ | [1][6] | |
| Tracheal Constriction | Neurokinin A | Guinea Pig Trachea | 3.5 x 10⁻⁶ | [1][6] | |
| FK224 | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 1.0 x 10⁻⁷ | [6] |
Preclinical Efficacy
In vivo studies in guinea pigs have demonstrated the functional antagonism of this compound. When administered intravenously, this compound dose-dependently inhibited bronchoconstriction induced by Neurokinin A.[6] Furthermore, it was effective in preventing capsaicin-induced bronchoconstriction, a response known to be mediated by the release of endogenous tachykinins like Substance P and Neurokinin A.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize this compound.
NK-1 Receptor Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Objective: To determine the IC₅₀ value of this compound for the NK-1 receptor.
Materials:
-
Membrane preparation from guinea pig lung (rich in NK-1 receptors).
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., 50 µg/mL bacitracin).[9]
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 10 µM).[9]
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in polyethyleneimine.[9]
-
Scintillation counter.
Protocol:
-
Preparation: Thaw the guinea pig lung membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the following in a total volume of 200-250 µL:
-
Total Binding: Assay buffer, [³H]Substance P (at a concentration near its Kd, e.g., 0.4 nM), and diluted membrane preparation.[9]
-
Non-specific Binding: Non-specific binding control (unlabeled Substance P), [³H]Substance P, and diluted membrane preparation.
-
Competitive Binding: this compound (at a range of concentrations), [³H]Substance P, and diluted membrane preparation.
-
-
Incubation: Incubate the samples for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 25-27°C) to allow binding to reach equilibrium.[9][10]
-
Filtration: Terminate the binding reaction by rapid filtration of the samples through the presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Guinea Pig Tracheal Constriction Assay
This is an ex vivo functional assay used to measure the effect of an antagonist on smooth muscle contraction.
Objective: To determine the IC₅₀ of this compound against Substance P- and Neurokinin A-induced tracheal smooth muscle contraction.
Protocol:
Materials:
-
Male Hartley guinea pigs.
-
Krebs physiological solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).[11]
-
Contractile agonists: Substance P, Neurokinin A.
-
Test compound: this compound.
-
Isolated organ bath system equipped with isometric force transducers.[11]
Protocol:
-
Tissue Preparation: A guinea pig is euthanized via cervical dislocation, and the trachea is immediately excised.[12] The trachea is placed in Krebs solution, cleaned of connective tissue, and cut into rings 2-3 mm in width.[11][12]
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[11] One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are stretched to a resting tension of 1.0-1.5 g and allowed to equilibrate for at least 60 minutes. During this period, the Krebs solution is replaced every 15 minutes.[11]
-
Contraction: After equilibration, a stable contraction is induced by adding a submaximal concentration (e.g., the EC₅₀) of the agonist (Substance P or Neurokinin A) to the bath.
-
Antagonist Addition: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner (increasing concentrations). The tissue response is allowed to stabilize after each addition.
-
Data Recording: Changes in isometric tension are recorded throughout the experiment.
-
Data Analysis: The relaxation induced by this compound at each concentration is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced contraction) is determined.
Therapeutic Potential and Future Directions
The role of Substance P and the NK-1 receptor in mediating neurogenic inflammation, pain, and bronchoconstriction positions NK-1R antagonists as promising therapeutic agents for a variety of conditions.[5][13] The demonstrated in vitro and ex vivo activity of this compound suggests its potential application in:
-
Asthma and Airway Diseases: By blocking tachykinin-induced bronchoconstriction and inflammation, this compound could serve as a potential anti-asthmatic agent.[2]
-
Inflammatory Disorders: The involvement of Substance P in inflammation suggests that its antagonists could be useful in treating various inflammatory conditions.
-
Pain Management: As Substance P is a key neurotransmitter in pain pathways, NK-1R antagonists have been investigated as novel analgesics.[5][7]
Despite its promising initial characterization in the early 1990s, there is a conspicuous lack of recent publicly available data on the further preclinical or clinical development of this compound or its analog FK224. This may be due to various factors, including challenges in synthesis, unfavorable pharmacokinetic properties, or a shift in research focus. Future research would be necessary to fully elucidate the pharmacokinetic and safety profiles of this compound and to validate its therapeutic efficacy in relevant animal models of disease before any clinical consideration could be made. The complex biosynthesis and total synthesis of the molecule have been subjects of academic interest, which could pave the way for the generation of novel, improved analogs.[3]
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Competitive Antagonism of the NK-1 Receptor
An In-depth Technical Guide to the Therapeutic Potential of WS9326A
Introduction
This compound is a naturally occurring cyclodepsipeptide isolated from the fermentation broth of Streptomyces violaceusniger.[1][2] Structurally, it is a complex cyclic peptide lactone.[3][4] Initial investigations into its biological activity revealed its potent role as a tachykinin antagonist.[2] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][5] this compound exerts its effects by acting as a competitive antagonist at tachykinin receptors, with a particular affinity for the Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1][6] This guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies used to characterize this compound, exploring its potential as a therapeutic agent.
This compound functions as a competitive antagonist at the Neurokinin-1 (NK-1) receptor.[1][6] The NK-1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events.[1][7] These pathways are crucial in mediating inflammatory responses, pain signaling, and other cellular processes.
The primary signaling cascade activated by the Substance P/NK-1R complex involves the hydrolysis of phosphoinositides, leading to calcium mobilization and the activation of Mitogen-Activated Protein Kinases (MAPK).[1][7] This can subsequently trigger downstream pathways such as PI3K/Akt/mTOR and PKC/MAPK/ERK, which are implicated in cell proliferation, survival, and inflammation.[8]
This compound competitively binds to the NK-1 receptor, physically obstructing Substance P from binding and thereby inhibiting the initiation of these downstream signals. This blockade of Substance P-mediated signaling forms the basis of this compound's therapeutic potential in conditions characterized by excessive tachykinin activity, such as asthma and other inflammatory diseases.[2]
Pharmacological Data
The antagonist activity of this compound and its more potent hydrogenated analog, FK224 (tetrahydro-WS9326A), has been quantified through various in vitro assays.[6] The data is summarized in the table below.
| Compound | Assay | Target/Agonist | Organism/Tissue | IC₅₀ (M) | Reference |
| This compound | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 3.6 x 10⁻⁶ | [1][6] |
| Tracheal Constriction | Substance P | Guinea Pig Trachea | 9.7 x 10⁻⁶ | [1][6] | |
| Tracheal Constriction | Neurokinin A | Guinea Pig Trachea | 3.5 x 10⁻⁶ | [1][6] | |
| FK224 | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 1.0 x 10⁻⁷ | [6] |
Preclinical Efficacy
In vivo studies in guinea pigs have demonstrated the functional antagonism of this compound. When administered intravenously, this compound dose-dependently inhibited bronchoconstriction induced by Neurokinin A.[6] Furthermore, it was effective in preventing capsaicin-induced bronchoconstriction, a response known to be mediated by the release of endogenous tachykinins like Substance P and Neurokinin A.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize this compound.
NK-1 Receptor Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Objective: To determine the IC₅₀ value of this compound for the NK-1 receptor.
Materials:
-
Membrane preparation from guinea pig lung (rich in NK-1 receptors).
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., 50 µg/mL bacitracin).[9]
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 10 µM).[9]
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in polyethyleneimine.[9]
-
Scintillation counter.
Protocol:
-
Preparation: Thaw the guinea pig lung membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the following in a total volume of 200-250 µL:
-
Total Binding: Assay buffer, [³H]Substance P (at a concentration near its Kd, e.g., 0.4 nM), and diluted membrane preparation.[9]
-
Non-specific Binding: Non-specific binding control (unlabeled Substance P), [³H]Substance P, and diluted membrane preparation.
-
Competitive Binding: this compound (at a range of concentrations), [³H]Substance P, and diluted membrane preparation.
-
-
Incubation: Incubate the samples for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 25-27°C) to allow binding to reach equilibrium.[9][10]
-
Filtration: Terminate the binding reaction by rapid filtration of the samples through the presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Guinea Pig Tracheal Constriction Assay
This is an ex vivo functional assay used to measure the effect of an antagonist on smooth muscle contraction.
Objective: To determine the IC₅₀ of this compound against Substance P- and Neurokinin A-induced tracheal smooth muscle contraction.
Protocol:
Materials:
-
Male Hartley guinea pigs.
-
Krebs physiological solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).[11]
-
Contractile agonists: Substance P, Neurokinin A.
-
Test compound: this compound.
-
Isolated organ bath system equipped with isometric force transducers.[11]
Protocol:
-
Tissue Preparation: A guinea pig is euthanized via cervical dislocation, and the trachea is immediately excised.[12] The trachea is placed in Krebs solution, cleaned of connective tissue, and cut into rings 2-3 mm in width.[11][12]
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[11] One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are stretched to a resting tension of 1.0-1.5 g and allowed to equilibrate for at least 60 minutes. During this period, the Krebs solution is replaced every 15 minutes.[11]
-
Contraction: After equilibration, a stable contraction is induced by adding a submaximal concentration (e.g., the EC₅₀) of the agonist (Substance P or Neurokinin A) to the bath.
-
Antagonist Addition: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner (increasing concentrations). The tissue response is allowed to stabilize after each addition.
-
Data Recording: Changes in isometric tension are recorded throughout the experiment.
-
Data Analysis: The relaxation induced by this compound at each concentration is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced contraction) is determined.
Therapeutic Potential and Future Directions
The role of Substance P and the NK-1 receptor in mediating neurogenic inflammation, pain, and bronchoconstriction positions NK-1R antagonists as promising therapeutic agents for a variety of conditions.[5][13] The demonstrated in vitro and ex vivo activity of this compound suggests its potential application in:
-
Asthma and Airway Diseases: By blocking tachykinin-induced bronchoconstriction and inflammation, this compound could serve as a potential anti-asthmatic agent.[2]
-
Inflammatory Disorders: The involvement of Substance P in inflammation suggests that its antagonists could be useful in treating various inflammatory conditions.
-
Pain Management: As Substance P is a key neurotransmitter in pain pathways, NK-1R antagonists have been investigated as novel analgesics.[5][7]
Despite its promising initial characterization in the early 1990s, there is a conspicuous lack of recent publicly available data on the further preclinical or clinical development of this compound or its analog FK224. This may be due to various factors, including challenges in synthesis, unfavorable pharmacokinetic properties, or a shift in research focus. Future research would be necessary to fully elucidate the pharmacokinetic and safety profiles of this compound and to validate its therapeutic efficacy in relevant animal models of disease before any clinical consideration could be made. The complex biosynthesis and total synthesis of the molecule have been subjects of academic interest, which could pave the way for the generation of novel, improved analogs.[3]
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Competitive Antagonism of the NK-1 Receptor
An In-depth Technical Guide to the Therapeutic Potential of WS9326A
Introduction
This compound is a naturally occurring cyclodepsipeptide isolated from the fermentation broth of Streptomyces violaceusniger.[1][2] Structurally, it is a complex cyclic peptide lactone.[3][4] Initial investigations into its biological activity revealed its potent role as a tachykinin antagonist.[2] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][5] this compound exerts its effects by acting as a competitive antagonist at tachykinin receptors, with a particular affinity for the Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1][6] This guide provides a comprehensive overview of the mechanism of action, pharmacological data, and experimental methodologies used to characterize this compound, exploring its potential as a therapeutic agent.
This compound functions as a competitive antagonist at the Neurokinin-1 (NK-1) receptor.[1][6] The NK-1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events.[1][7] These pathways are crucial in mediating inflammatory responses, pain signaling, and other cellular processes.
The primary signaling cascade activated by the Substance P/NK-1R complex involves the hydrolysis of phosphoinositides, leading to calcium mobilization and the activation of Mitogen-Activated Protein Kinases (MAPK).[1][7] This can subsequently trigger downstream pathways such as PI3K/Akt/mTOR and PKC/MAPK/ERK, which are implicated in cell proliferation, survival, and inflammation.[8]
This compound competitively binds to the NK-1 receptor, physically obstructing Substance P from binding and thereby inhibiting the initiation of these downstream signals. This blockade of Substance P-mediated signaling forms the basis of this compound's therapeutic potential in conditions characterized by excessive tachykinin activity, such as asthma and other inflammatory diseases.[2]
Pharmacological Data
The antagonist activity of this compound and its more potent hydrogenated analog, FK224 (tetrahydro-WS9326A), has been quantified through various in vitro assays.[6] The data is summarized in the table below.
| Compound | Assay | Target/Agonist | Organism/Tissue | IC₅₀ (M) | Reference |
| This compound | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 3.6 x 10⁻⁶ | [1][6] |
| Tracheal Constriction | Substance P | Guinea Pig Trachea | 9.7 x 10⁻⁶ | [1][6] | |
| Tracheal Constriction | Neurokinin A | Guinea Pig Trachea | 3.5 x 10⁻⁶ | [1][6] | |
| FK224 | Receptor Binding | [³H]Substance P | Guinea Pig Lung | 1.0 x 10⁻⁷ | [6] |
Preclinical Efficacy
In vivo studies in guinea pigs have demonstrated the functional antagonism of this compound. When administered intravenously, this compound dose-dependently inhibited bronchoconstriction induced by Neurokinin A.[6] Furthermore, it was effective in preventing capsaicin-induced bronchoconstriction, a response known to be mediated by the release of endogenous tachykinins like Substance P and Neurokinin A.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize this compound.
NK-1 Receptor Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Objective: To determine the IC₅₀ value of this compound for the NK-1 receptor.
Materials:
-
Membrane preparation from guinea pig lung (rich in NK-1 receptors).
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., 50 µg/mL bacitracin).[9]
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 10 µM).[9]
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in polyethyleneimine.[9]
-
Scintillation counter.
Protocol:
-
Preparation: Thaw the guinea pig lung membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the following in a total volume of 200-250 µL:
-
Total Binding: Assay buffer, [³H]Substance P (at a concentration near its Kd, e.g., 0.4 nM), and diluted membrane preparation.[9]
-
Non-specific Binding: Non-specific binding control (unlabeled Substance P), [³H]Substance P, and diluted membrane preparation.
-
Competitive Binding: this compound (at a range of concentrations), [³H]Substance P, and diluted membrane preparation.
-
-
Incubation: Incubate the samples for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 25-27°C) to allow binding to reach equilibrium.[9][10]
-
Filtration: Terminate the binding reaction by rapid filtration of the samples through the presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[10]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Guinea Pig Tracheal Constriction Assay
This is an ex vivo functional assay used to measure the effect of an antagonist on smooth muscle contraction.
Objective: To determine the IC₅₀ of this compound against Substance P- and Neurokinin A-induced tracheal smooth muscle contraction.
Protocol:
Materials:
-
Male Hartley guinea pigs.
-
Krebs physiological solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).[11]
-
Contractile agonists: Substance P, Neurokinin A.
-
Test compound: this compound.
-
Isolated organ bath system equipped with isometric force transducers.[11]
Protocol:
-
Tissue Preparation: A guinea pig is euthanized via cervical dislocation, and the trachea is immediately excised.[12] The trachea is placed in Krebs solution, cleaned of connective tissue, and cut into rings 2-3 mm in width.[11][12]
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[11] One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are stretched to a resting tension of 1.0-1.5 g and allowed to equilibrate for at least 60 minutes. During this period, the Krebs solution is replaced every 15 minutes.[11]
-
Contraction: After equilibration, a stable contraction is induced by adding a submaximal concentration (e.g., the EC₅₀) of the agonist (Substance P or Neurokinin A) to the bath.
-
Antagonist Addition: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner (increasing concentrations). The tissue response is allowed to stabilize after each addition.
-
Data Recording: Changes in isometric tension are recorded throughout the experiment.
-
Data Analysis: The relaxation induced by this compound at each concentration is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced contraction) is determined.
Therapeutic Potential and Future Directions
The role of Substance P and the NK-1 receptor in mediating neurogenic inflammation, pain, and bronchoconstriction positions NK-1R antagonists as promising therapeutic agents for a variety of conditions.[5][13] The demonstrated in vitro and ex vivo activity of this compound suggests its potential application in:
-
Asthma and Airway Diseases: By blocking tachykinin-induced bronchoconstriction and inflammation, this compound could serve as a potential anti-asthmatic agent.[2]
-
Inflammatory Disorders: The involvement of Substance P in inflammation suggests that its antagonists could be useful in treating various inflammatory conditions.
-
Pain Management: As Substance P is a key neurotransmitter in pain pathways, NK-1R antagonists have been investigated as novel analgesics.[5][7]
Despite its promising initial characterization in the early 1990s, there is a conspicuous lack of recent publicly available data on the further preclinical or clinical development of this compound or its analog FK224. This may be due to various factors, including challenges in synthesis, unfavorable pharmacokinetic properties, or a shift in research focus. Future research would be necessary to fully elucidate the pharmacokinetic and safety profiles of this compound and to validate its therapeutic efficacy in relevant animal models of disease before any clinical consideration could be made. The complex biosynthesis and total synthesis of the molecule have been subjects of academic interest, which could pave the way for the generation of novel, improved analogs.[3]
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of WS9326A: A Potent Tachykinin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from the fermentation broth of Streptomyces violaceoniger. It has been identified as a potent antagonist of tachykinin receptors, particularly the neurokinin-1 (NK-1) receptor. This document provides a comprehensive initial characterization of this compound, summarizing its biological activity, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising compound.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are involved in a wide range of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The development of potent and selective tachykinin receptor antagonists represents a promising therapeutic strategy for various disorders, including asthma, inflammatory diseases, and certain neurological conditions.[1][3]
This compound, a complex cyclic peptide lactone, has emerged as a significant lead compound due to its potent tachykinin antagonist activity.[3][4] This guide provides an in-depth overview of the initial characterization of this compound, with a focus on its biological data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Biological Activity and Data Presentation
This compound demonstrates potent and competitive antagonism at the NK-1 receptor. Its biological activity has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its more potent hydrogenated analog, FK224.
Table 1: In Vitro Activity of this compound and FK224 [4]
| Compound | Assay | Target | IC50 (M) |
| This compound | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ |
| FK224 | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ |
Table 2: Functional Antagonist Activity of this compound [4]
| Compound | Assay | Agonist | IC50 (M) |
| This compound | Inhibition of Tracheal Constriction | Substance P | 9.7 x 10⁻⁶ |
| This compound | Inhibition of Tracheal Constriction | Neurokinin A | 3.5 x 10⁻⁶ |
Signaling Pathway
This compound exerts its antagonistic effect by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P, to the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation. By competitively binding to the NK-1 receptor, this compound prevents the initiation of this cascade.
Caption: Tachykinin NK-1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide protocols for the key experiments used in the characterization of this compound.
Tachykinin Receptor (NK-1) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK-1 receptor.
Materials:
-
Guinea-pig lung membranes (source of NK-1 receptors)
-
[³H]Substance P (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add a fixed concentration of [³H]Substance P (typically at or below its Kd for the NK-1 receptor).
-
Add the various concentrations of this compound or vehicle (for total binding control).
-
To determine non-specific binding, add an excess of unlabeled Substance P to a set of wells.
-
Initiate the binding reaction by adding the guinea-pig lung membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Bronchoconstriction Assay in Guinea Pigs
This protocol outlines an in vivo experiment to assess the functional antagonist activity of this compound against agonist-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs
-
This compound
-
Substance P or Neurokinin A (bronchoconstrictor agents)
-
Anesthetic (e.g., urethane)
-
Saline solution
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatize guinea pigs to the experimental conditions.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
After a predetermined pretreatment time, place the conscious or anesthetized guinea pig in a whole-body plethysmograph.
-
Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, and PenH - enhanced pause).
-
Induce bronchoconstriction by administering an aerosol of Substance P or Neurokinin A using a nebulizer connected to the plethysmograph chamber.
-
Continuously monitor and record the respiratory parameters for a set period following the agonist challenge.
-
Calculate the change in respiratory parameters from baseline to assess the degree of bronchoconstriction.
-
Compare the bronchoconstrictor response in animals pretreated with this compound to the vehicle control group to determine the inhibitory effect.
-
Calculate the dose-response relationship and the ED50 value for this compound's inhibition of bronchoconstriction.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line. This pathway deviates from the canonical linear arrangement of NRPS modules. Key features include the involvement of trans-acting adenylation domains and a cytochrome P450 monooxygenase (sas16) which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. The biosynthesis also involves type II thioesterase domains that shuttle activated amino acid substrates during the peptide assembly.
Caption: Simplified Workflow of the Non-Ribosomal Peptide Synthesis of this compound.
Conclusion and Future Directions
This compound is a potent tachykinin antagonist with a complex and fascinating biosynthesis. The initial characterization data presented in this guide highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in various disease models. No clinical trial data for this compound is currently available. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of WS9326A: A Potent Tachykinin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from the fermentation broth of Streptomyces violaceoniger. It has been identified as a potent antagonist of tachykinin receptors, particularly the neurokinin-1 (NK-1) receptor. This document provides a comprehensive initial characterization of this compound, summarizing its biological activity, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising compound.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are involved in a wide range of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The development of potent and selective tachykinin receptor antagonists represents a promising therapeutic strategy for various disorders, including asthma, inflammatory diseases, and certain neurological conditions.[1][3]
This compound, a complex cyclic peptide lactone, has emerged as a significant lead compound due to its potent tachykinin antagonist activity.[3][4] This guide provides an in-depth overview of the initial characterization of this compound, with a focus on its biological data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Biological Activity and Data Presentation
This compound demonstrates potent and competitive antagonism at the NK-1 receptor. Its biological activity has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its more potent hydrogenated analog, FK224.
Table 1: In Vitro Activity of this compound and FK224 [4]
| Compound | Assay | Target | IC50 (M) |
| This compound | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ |
| FK224 | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ |
Table 2: Functional Antagonist Activity of this compound [4]
| Compound | Assay | Agonist | IC50 (M) |
| This compound | Inhibition of Tracheal Constriction | Substance P | 9.7 x 10⁻⁶ |
| This compound | Inhibition of Tracheal Constriction | Neurokinin A | 3.5 x 10⁻⁶ |
Signaling Pathway
This compound exerts its antagonistic effect by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P, to the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation. By competitively binding to the NK-1 receptor, this compound prevents the initiation of this cascade.
Caption: Tachykinin NK-1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide protocols for the key experiments used in the characterization of this compound.
Tachykinin Receptor (NK-1) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK-1 receptor.
Materials:
-
Guinea-pig lung membranes (source of NK-1 receptors)
-
[³H]Substance P (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add a fixed concentration of [³H]Substance P (typically at or below its Kd for the NK-1 receptor).
-
Add the various concentrations of this compound or vehicle (for total binding control).
-
To determine non-specific binding, add an excess of unlabeled Substance P to a set of wells.
-
Initiate the binding reaction by adding the guinea-pig lung membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Bronchoconstriction Assay in Guinea Pigs
This protocol outlines an in vivo experiment to assess the functional antagonist activity of this compound against agonist-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs
-
This compound
-
Substance P or Neurokinin A (bronchoconstrictor agents)
-
Anesthetic (e.g., urethane)
-
Saline solution
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatize guinea pigs to the experimental conditions.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
After a predetermined pretreatment time, place the conscious or anesthetized guinea pig in a whole-body plethysmograph.
-
Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, and PenH - enhanced pause).
-
Induce bronchoconstriction by administering an aerosol of Substance P or Neurokinin A using a nebulizer connected to the plethysmograph chamber.
-
Continuously monitor and record the respiratory parameters for a set period following the agonist challenge.
-
Calculate the change in respiratory parameters from baseline to assess the degree of bronchoconstriction.
-
Compare the bronchoconstrictor response in animals pretreated with this compound to the vehicle control group to determine the inhibitory effect.
-
Calculate the dose-response relationship and the ED50 value for this compound's inhibition of bronchoconstriction.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line. This pathway deviates from the canonical linear arrangement of NRPS modules. Key features include the involvement of trans-acting adenylation domains and a cytochrome P450 monooxygenase (sas16) which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. The biosynthesis also involves type II thioesterase domains that shuttle activated amino acid substrates during the peptide assembly.
Caption: Simplified Workflow of the Non-Ribosomal Peptide Synthesis of this compound.
Conclusion and Future Directions
This compound is a potent tachykinin antagonist with a complex and fascinating biosynthesis. The initial characterization data presented in this guide highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in various disease models. No clinical trial data for this compound is currently available. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of WS9326A: A Potent Tachykinin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A is a naturally occurring cyclic peptide lactone isolated from the fermentation broth of Streptomyces violaceoniger. It has been identified as a potent antagonist of tachykinin receptors, particularly the neurokinin-1 (NK-1) receptor. This document provides a comprehensive initial characterization of this compound, summarizing its biological activity, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising compound.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are involved in a wide range of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The development of potent and selective tachykinin receptor antagonists represents a promising therapeutic strategy for various disorders, including asthma, inflammatory diseases, and certain neurological conditions.[1][3]
This compound, a complex cyclic peptide lactone, has emerged as a significant lead compound due to its potent tachykinin antagonist activity.[3][4] This guide provides an in-depth overview of the initial characterization of this compound, with a focus on its biological data, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Biological Activity and Data Presentation
This compound demonstrates potent and competitive antagonism at the NK-1 receptor. Its biological activity has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its more potent hydrogenated analog, FK224.
Table 1: In Vitro Activity of this compound and FK224 [4]
| Compound | Assay | Target | IC50 (M) |
| This compound | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 3.6 x 10⁻⁶ |
| FK224 | [3H]Substance P Competitive Binding | Guinea-pig lung membranes (NK-1 receptor) | 1.0 x 10⁻⁷ |
Table 2: Functional Antagonist Activity of this compound [4]
| Compound | Assay | Agonist | IC50 (M) |
| This compound | Inhibition of Tracheal Constriction | Substance P | 9.7 x 10⁻⁶ |
| This compound | Inhibition of Tracheal Constriction | Neurokinin A | 3.5 x 10⁻⁶ |
Signaling Pathway
This compound exerts its antagonistic effect by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P, to the NK-1 receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation. By competitively binding to the NK-1 receptor, this compound prevents the initiation of this cascade.
Caption: Tachykinin NK-1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide protocols for the key experiments used in the characterization of this compound.
Tachykinin Receptor (NK-1) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK-1 receptor.
Materials:
-
Guinea-pig lung membranes (source of NK-1 receptors)
-
[³H]Substance P (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add a fixed concentration of [³H]Substance P (typically at or below its Kd for the NK-1 receptor).
-
Add the various concentrations of this compound or vehicle (for total binding control).
-
To determine non-specific binding, add an excess of unlabeled Substance P to a set of wells.
-
Initiate the binding reaction by adding the guinea-pig lung membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Bronchoconstriction Assay in Guinea Pigs
This protocol outlines an in vivo experiment to assess the functional antagonist activity of this compound against agonist-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs
-
This compound
-
Substance P or Neurokinin A (bronchoconstrictor agents)
-
Anesthetic (e.g., urethane)
-
Saline solution
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatize guinea pigs to the experimental conditions.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
After a predetermined pretreatment time, place the conscious or anesthetized guinea pig in a whole-body plethysmograph.
-
Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, and PenH - enhanced pause).
-
Induce bronchoconstriction by administering an aerosol of Substance P or Neurokinin A using a nebulizer connected to the plethysmograph chamber.
-
Continuously monitor and record the respiratory parameters for a set period following the agonist challenge.
-
Calculate the change in respiratory parameters from baseline to assess the degree of bronchoconstriction.
-
Compare the bronchoconstrictor response in animals pretreated with this compound to the vehicle control group to determine the inhibitory effect.
-
Calculate the dose-response relationship and the ED50 value for this compound's inhibition of bronchoconstriction.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line. This pathway deviates from the canonical linear arrangement of NRPS modules. Key features include the involvement of trans-acting adenylation domains and a cytochrome P450 monooxygenase (sas16) which is responsible for the formation of the unusual E-2,3-dehydrotyrosine residue. The biosynthesis also involves type II thioesterase domains that shuttle activated amino acid substrates during the peptide assembly.
Caption: Simplified Workflow of the Non-Ribosomal Peptide Synthesis of this compound.
Conclusion and Future Directions
This compound is a potent tachykinin antagonist with a complex and fascinating biosynthesis. The initial characterization data presented in this guide highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in various disease models. No clinical trial data for this compound is currently available. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
WS9326A: A Novel Tachykinin Antagonist for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A, a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger, has emerged as a significant research tool due to its potent and selective antagonism of the tachykinin NK-1 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its pharmacological data. Furthermore, this guide elucidates the intricate non-ribosomal peptide synthetase (NRPS) biosynthesis of this compound and the signaling cascade it modulates, offering researchers the foundational knowledge to effectively utilize this compound in their studies.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are key players in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The NK-1 receptor, with SP as its preferred endogenous ligand, is of particular interest in neuroscience, immunology, and respiratory research.
This compound has been identified as a competitive antagonist of the NK-1 receptor[1]. Its ability to inhibit the binding of SP and block downstream signaling pathways makes it a valuable tool for investigating the roles of the SP/NK-1 axis in various biological systems. This guide serves as a central repository of technical information on this compound, its more potent derivative FK224, and the experimental frameworks for their application.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the tachykinin NK-1 receptor[1]. This binding prevents the endogenous ligand, Substance P, from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade. The antagonism of the NK-1 receptor by this compound has been demonstrated to effectively block SP-induced physiological responses, such as smooth muscle contraction and bronchoconstriction[1].
Quantitative Pharmacological Data
The inhibitory activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The following tables summarize the key pharmacological data.
| Compound | Assay | Tissue/Preparation | IC50 (M) | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 | [1] |
| FK224 | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 | [1] |
Table 1: Inhibitory concentration (IC50) values from competitive binding assays.
| Compound | Assay | Agonist | IC50 (M) | Reference |
| This compound | Tracheal Constriction | Substance P | 9.7 x 10-6 | [1] |
| This compound | Tracheal Constriction | Neurokinin A | 3.5 x 10-6 | [1] |
Table 2: Inhibitory concentration (IC50) values from functional assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
[3H]Substance P Receptor Binding Assay
This protocol details the competitive binding assay used to determine the IC50 of this compound and FK224 at the NK-1 receptor.
Materials:
-
Guinea-pig lung tissue
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 0.02% bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Radioligand: [3H]Substance P
-
Test compounds: this compound, FK224
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh guinea-pig lung tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge the homogenate at 900 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in the assay buffer.
-
Binding Assay: In a final volume of 250 µl, combine the membrane preparation (approximately 0.2 mg protein), 0.5 nM [3H]Substance P, and varying concentrations of the test compound (this compound or FK224).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.1% polyethylenimine.
-
Washing: Wash the filters three times with 4 ml of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of 1 µM unlabeled Substance P. Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.
Tachykinin-Induced Tracheal Constriction Assay
This protocol describes the functional assay used to assess the antagonistic effect of this compound on agonist-induced tracheal smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 / 5% CO2.
-
Agonists: Substance P, Neurokinin A
-
Test compound: this compound
-
Organ bath system with isometric transducers
Procedure:
-
Tissue Preparation: Euthanize guinea pigs and excise the trachea. Cut the trachea into rings (2-3 mm in width).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tracheal rings with this compound or vehicle for 15 minutes.
-
Generate cumulative concentration-response curves to either Substance P or Neurokinin A.
-
-
Data Analysis: Record the isometric contractions and express them as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist. Calculate the IC50 value of this compound from the inhibition of the agonist-induced contractions.
Signaling Pathways and Biosynthesis
Substance P / NK-1 Receptor Signaling Pathway
Substance P binding to the NK-1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this pathway at the receptor level.
Caption: Substance P/NK-1 Receptor Signaling Pathway Antagonized by this compound.
Biosynthesis of this compound
This compound is synthesized by a fascinating and complex non-ribosomal peptide synthetase (NRPS) assembly line that deviates from the canonical co-linearity rule. This pathway involves module skipping and iterative use of certain domains.
Caption: Simplified workflow of the non-canonical NRPS biosynthesis of this compound.
Conclusion
This compound and its derivatives are powerful research tools for the investigation of tachykinin-mediated biological processes. Their specific antagonism of the NK-1 receptor allows for the targeted dissection of this signaling pathway in a variety of experimental models. This technical guide provides a solid foundation for researchers to incorporate this compound into their studies, with detailed protocols and a clear understanding of its molecular interactions and origins. The unique biosynthetic pathway of this compound also presents opportunities for bioengineering and the generation of novel peptide structures.
References
WS9326A: A Novel Tachykinin Antagonist for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A, a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger, has emerged as a significant research tool due to its potent and selective antagonism of the tachykinin NK-1 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its pharmacological data. Furthermore, this guide elucidates the intricate non-ribosomal peptide synthetase (NRPS) biosynthesis of this compound and the signaling cascade it modulates, offering researchers the foundational knowledge to effectively utilize this compound in their studies.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are key players in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The NK-1 receptor, with SP as its preferred endogenous ligand, is of particular interest in neuroscience, immunology, and respiratory research.
This compound has been identified as a competitive antagonist of the NK-1 receptor[1]. Its ability to inhibit the binding of SP and block downstream signaling pathways makes it a valuable tool for investigating the roles of the SP/NK-1 axis in various biological systems. This guide serves as a central repository of technical information on this compound, its more potent derivative FK224, and the experimental frameworks for their application.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the tachykinin NK-1 receptor[1]. This binding prevents the endogenous ligand, Substance P, from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade. The antagonism of the NK-1 receptor by this compound has been demonstrated to effectively block SP-induced physiological responses, such as smooth muscle contraction and bronchoconstriction[1].
Quantitative Pharmacological Data
The inhibitory activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The following tables summarize the key pharmacological data.
| Compound | Assay | Tissue/Preparation | IC50 (M) | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 | [1] |
| FK224 | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 | [1] |
Table 1: Inhibitory concentration (IC50) values from competitive binding assays.
| Compound | Assay | Agonist | IC50 (M) | Reference |
| This compound | Tracheal Constriction | Substance P | 9.7 x 10-6 | [1] |
| This compound | Tracheal Constriction | Neurokinin A | 3.5 x 10-6 | [1] |
Table 2: Inhibitory concentration (IC50) values from functional assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
[3H]Substance P Receptor Binding Assay
This protocol details the competitive binding assay used to determine the IC50 of this compound and FK224 at the NK-1 receptor.
Materials:
-
Guinea-pig lung tissue
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 0.02% bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Radioligand: [3H]Substance P
-
Test compounds: this compound, FK224
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh guinea-pig lung tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge the homogenate at 900 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in the assay buffer.
-
Binding Assay: In a final volume of 250 µl, combine the membrane preparation (approximately 0.2 mg protein), 0.5 nM [3H]Substance P, and varying concentrations of the test compound (this compound or FK224).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.1% polyethylenimine.
-
Washing: Wash the filters three times with 4 ml of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of 1 µM unlabeled Substance P. Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.
Tachykinin-Induced Tracheal Constriction Assay
This protocol describes the functional assay used to assess the antagonistic effect of this compound on agonist-induced tracheal smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 / 5% CO2.
-
Agonists: Substance P, Neurokinin A
-
Test compound: this compound
-
Organ bath system with isometric transducers
Procedure:
-
Tissue Preparation: Euthanize guinea pigs and excise the trachea. Cut the trachea into rings (2-3 mm in width).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tracheal rings with this compound or vehicle for 15 minutes.
-
Generate cumulative concentration-response curves to either Substance P or Neurokinin A.
-
-
Data Analysis: Record the isometric contractions and express them as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist. Calculate the IC50 value of this compound from the inhibition of the agonist-induced contractions.
Signaling Pathways and Biosynthesis
Substance P / NK-1 Receptor Signaling Pathway
Substance P binding to the NK-1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this pathway at the receptor level.
Caption: Substance P/NK-1 Receptor Signaling Pathway Antagonized by this compound.
Biosynthesis of this compound
This compound is synthesized by a fascinating and complex non-ribosomal peptide synthetase (NRPS) assembly line that deviates from the canonical co-linearity rule. This pathway involves module skipping and iterative use of certain domains.
Caption: Simplified workflow of the non-canonical NRPS biosynthesis of this compound.
Conclusion
This compound and its derivatives are powerful research tools for the investigation of tachykinin-mediated biological processes. Their specific antagonism of the NK-1 receptor allows for the targeted dissection of this signaling pathway in a variety of experimental models. This technical guide provides a solid foundation for researchers to incorporate this compound into their studies, with detailed protocols and a clear understanding of its molecular interactions and origins. The unique biosynthetic pathway of this compound also presents opportunities for bioengineering and the generation of novel peptide structures.
References
WS9326A: A Novel Tachykinin Antagonist for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WS9326A, a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger, has emerged as a significant research tool due to its potent and selective antagonism of the tachykinin NK-1 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its pharmacological data. Furthermore, this guide elucidates the intricate non-ribosomal peptide synthetase (NRPS) biosynthesis of this compound and the signaling cascade it modulates, offering researchers the foundational knowledge to effectively utilize this compound in their studies.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP) and Neurokinin A (NKA), are key players in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Their actions are mediated through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The NK-1 receptor, with SP as its preferred endogenous ligand, is of particular interest in neuroscience, immunology, and respiratory research.
This compound has been identified as a competitive antagonist of the NK-1 receptor[1]. Its ability to inhibit the binding of SP and block downstream signaling pathways makes it a valuable tool for investigating the roles of the SP/NK-1 axis in various biological systems. This guide serves as a central repository of technical information on this compound, its more potent derivative FK224, and the experimental frameworks for their application.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the tachykinin NK-1 receptor[1]. This binding prevents the endogenous ligand, Substance P, from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade. The antagonism of the NK-1 receptor by this compound has been demonstrated to effectively block SP-induced physiological responses, such as smooth muscle contraction and bronchoconstriction[1].
Quantitative Pharmacological Data
The inhibitory activity of this compound and its hydrogenated derivative, FK224, has been quantified in various assays. The following tables summarize the key pharmacological data.
| Compound | Assay | Tissue/Preparation | IC50 (M) | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 | [1] |
| FK224 | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 | [1] |
Table 1: Inhibitory concentration (IC50) values from competitive binding assays.
| Compound | Assay | Agonist | IC50 (M) | Reference |
| This compound | Tracheal Constriction | Substance P | 9.7 x 10-6 | [1] |
| This compound | Tracheal Constriction | Neurokinin A | 3.5 x 10-6 | [1] |
Table 2: Inhibitory concentration (IC50) values from functional assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
[3H]Substance P Receptor Binding Assay
This protocol details the competitive binding assay used to determine the IC50 of this compound and FK224 at the NK-1 receptor.
Materials:
-
Guinea-pig lung tissue
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 0.02% bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Radioligand: [3H]Substance P
-
Test compounds: this compound, FK224
-
Unlabeled Substance P (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh guinea-pig lung tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge the homogenate at 900 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in the assay buffer.
-
Binding Assay: In a final volume of 250 µl, combine the membrane preparation (approximately 0.2 mg protein), 0.5 nM [3H]Substance P, and varying concentrations of the test compound (this compound or FK224).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.1% polyethylenimine.
-
Washing: Wash the filters three times with 4 ml of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of 1 µM unlabeled Substance P. Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.
Tachykinin-Induced Tracheal Constriction Assay
This protocol describes the functional assay used to assess the antagonistic effect of this compound on agonist-induced tracheal smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 / 5% CO2.
-
Agonists: Substance P, Neurokinin A
-
Test compound: this compound
-
Organ bath system with isometric transducers
Procedure:
-
Tissue Preparation: Euthanize guinea pigs and excise the trachea. Cut the trachea into rings (2-3 mm in width).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Apply an initial tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tracheal rings with this compound or vehicle for 15 minutes.
-
Generate cumulative concentration-response curves to either Substance P or Neurokinin A.
-
-
Data Analysis: Record the isometric contractions and express them as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist. Calculate the IC50 value of this compound from the inhibition of the agonist-induced contractions.
Signaling Pathways and Biosynthesis
Substance P / NK-1 Receptor Signaling Pathway
Substance P binding to the NK-1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this pathway at the receptor level.
Caption: Substance P/NK-1 Receptor Signaling Pathway Antagonized by this compound.
Biosynthesis of this compound
This compound is synthesized by a fascinating and complex non-ribosomal peptide synthetase (NRPS) assembly line that deviates from the canonical co-linearity rule. This pathway involves module skipping and iterative use of certain domains.
Caption: Simplified workflow of the non-canonical NRPS biosynthesis of this compound.
Conclusion
This compound and its derivatives are powerful research tools for the investigation of tachykinin-mediated biological processes. Their specific antagonism of the NK-1 receptor allows for the targeted dissection of this signaling pathway in a variety of experimental models. This technical guide provides a solid foundation for researchers to incorporate this compound into their studies, with detailed protocols and a clear understanding of its molecular interactions and origins. The unique biosynthetic pathway of this compound also presents opportunities for bioengineering and the generation of novel peptide structures.
References
Methodological & Application
Application Notes and Protocols for WS9326A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide that functions as a potent and selective antagonist of the tachykinin NK-1 receptor (NK-1R).[1] The NK-1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes including inflammation, pain transmission, and cell proliferation.[2][3][4] By competitively binding to the NK-1 receptor, this compound effectively blocks the downstream signaling cascades initiated by Substance P.[1] This antagonistic activity makes this compound a valuable pharmacological tool for investigating the roles of the Substance P/NK-1R system and a potential therapeutic agent for conditions driven by this pathway, such as certain types of cancer where the NK-1 receptor is overexpressed.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its antagonistic activity and evaluate its effects on cell signaling, proliferation, and viability.
Mechanism of Action: Inhibition of Substance P Signaling
Substance P binding to its G protein-coupled receptor, NK-1R, primarily activates Gq and Gs proteins.[2][3] This activation triggers downstream signaling pathways, leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade, which can promote cell proliferation and survival.[4][8] this compound competitively inhibits the binding of Substance P to the NK-1R, thereby blocking these intracellular responses.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effects of this compound in various cell-based assays. These values are derived from the known potency of this compound (IC50 ≈ 3.6 µM) and are for illustrative purposes.[1]
Table 1: Inhibition of Substance P-Induced Calcium Flux by this compound
| This compound Concentration (µM) | Substance P (10 nM) | % Inhibition of Calcium Response |
|---|---|---|
| 0 (Control) | + | 0% |
| 0.1 | + | 15% |
| 1.0 | + | 45% |
| 3.6 | + | 50% |
| 10.0 | + | 85% |
| 50.0 | + | 98% |
Table 2: Effect of this compound on Substance P-Induced Cell Proliferation
| Treatment | Cell Viability (OD 450nm) | % Inhibition of Proliferation |
|---|---|---|
| Vehicle Control | 0.55 ± 0.04 | N/A |
| Substance P (100 nM) | 0.95 ± 0.06 | 0% |
| SP + this compound (1 µM) | 0.78 ± 0.05 | 42.5% |
| SP + this compound (5 µM) | 0.65 ± 0.04 | 75.0% |
| SP + this compound (10 µM) | 0.58 ± 0.05 | 92.5% |
| this compound only (10 µM) | 0.54 ± 0.03 | N/A |
Table 3: Induction of Apoptosis in NK-1R Expressing Cancer Cells by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
|---|---|
| 0 (Control) | 5.2% ± 1.1% |
| 1 | 8.5% ± 1.5% |
| 5 | 25.8% ± 3.2% |
| 10 | 45.1% ± 4.5% |
| 25 | 68.3% ± 5.1% |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in a suitable cell line (e.g., HEK293 cells stably expressing human NK-1R, or a cancer cell line with high endogenous expression such as MDA-MB-231).[5][9]
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing an adherent cell line suitable for this compound experiments.
Materials:
-
HEK293-NK1R or MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density for experiments or continued culture.
Protocol 2: Calcium Flux Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
NK-1R expressing cells
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Substance P
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Prepare a stock of Substance P (agonist) at a concentration that gives a maximal response (e.g., 100 nM).
-
Pre-incubation: Wash the cells twice with HBSS. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4).
-
Agonist Injection: Program the reader to inject the Substance P solution into the wells and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage inhibition for each this compound concentration relative to the control (Substance P alone).
Protocol 3: Cell Proliferation (MTT/XTT) Assay
This protocol assesses the effect of this compound on the proliferation of cells, particularly its ability to block the growth-promoting effects of Substance P.
Materials:
-
NK-1R expressing cells (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete growth medium (and serum-free medium)
-
This compound and Substance P
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare treatment media containing Substance P (e.g., 100 nM) with or without various concentrations of this compound. Include controls for vehicle, Substance P alone, and this compound alone. Replace the serum-free medium with the treatment media.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the control wells and calculate the percentage inhibition of proliferation.
Protocol 4: Apoptosis (Annexin V/PI) Assay
This protocol determines if this compound can induce apoptosis in NK-1R-expressing cancer cells.
Materials:
-
NK-1R expressing cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the media (containing floating cells), wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine the detached cells with the cells from the media.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Dyes: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for WS9326A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide that functions as a potent and selective antagonist of the tachykinin NK-1 receptor (NK-1R).[1] The NK-1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes including inflammation, pain transmission, and cell proliferation.[2][3][4] By competitively binding to the NK-1 receptor, this compound effectively blocks the downstream signaling cascades initiated by Substance P.[1] This antagonistic activity makes this compound a valuable pharmacological tool for investigating the roles of the Substance P/NK-1R system and a potential therapeutic agent for conditions driven by this pathway, such as certain types of cancer where the NK-1 receptor is overexpressed.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its antagonistic activity and evaluate its effects on cell signaling, proliferation, and viability.
Mechanism of Action: Inhibition of Substance P Signaling
Substance P binding to its G protein-coupled receptor, NK-1R, primarily activates Gq and Gs proteins.[2][3] This activation triggers downstream signaling pathways, leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade, which can promote cell proliferation and survival.[4][8] this compound competitively inhibits the binding of Substance P to the NK-1R, thereby blocking these intracellular responses.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effects of this compound in various cell-based assays. These values are derived from the known potency of this compound (IC50 ≈ 3.6 µM) and are for illustrative purposes.[1]
Table 1: Inhibition of Substance P-Induced Calcium Flux by this compound
| This compound Concentration (µM) | Substance P (10 nM) | % Inhibition of Calcium Response |
|---|---|---|
| 0 (Control) | + | 0% |
| 0.1 | + | 15% |
| 1.0 | + | 45% |
| 3.6 | + | 50% |
| 10.0 | + | 85% |
| 50.0 | + | 98% |
Table 2: Effect of this compound on Substance P-Induced Cell Proliferation
| Treatment | Cell Viability (OD 450nm) | % Inhibition of Proliferation |
|---|---|---|
| Vehicle Control | 0.55 ± 0.04 | N/A |
| Substance P (100 nM) | 0.95 ± 0.06 | 0% |
| SP + this compound (1 µM) | 0.78 ± 0.05 | 42.5% |
| SP + this compound (5 µM) | 0.65 ± 0.04 | 75.0% |
| SP + this compound (10 µM) | 0.58 ± 0.05 | 92.5% |
| this compound only (10 µM) | 0.54 ± 0.03 | N/A |
Table 3: Induction of Apoptosis in NK-1R Expressing Cancer Cells by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
|---|---|
| 0 (Control) | 5.2% ± 1.1% |
| 1 | 8.5% ± 1.5% |
| 5 | 25.8% ± 3.2% |
| 10 | 45.1% ± 4.5% |
| 25 | 68.3% ± 5.1% |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in a suitable cell line (e.g., HEK293 cells stably expressing human NK-1R, or a cancer cell line with high endogenous expression such as MDA-MB-231).[5][9]
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing an adherent cell line suitable for this compound experiments.
Materials:
-
HEK293-NK1R or MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density for experiments or continued culture.
Protocol 2: Calcium Flux Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
NK-1R expressing cells
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Substance P
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Prepare a stock of Substance P (agonist) at a concentration that gives a maximal response (e.g., 100 nM).
-
Pre-incubation: Wash the cells twice with HBSS. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4).
-
Agonist Injection: Program the reader to inject the Substance P solution into the wells and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage inhibition for each this compound concentration relative to the control (Substance P alone).
Protocol 3: Cell Proliferation (MTT/XTT) Assay
This protocol assesses the effect of this compound on the proliferation of cells, particularly its ability to block the growth-promoting effects of Substance P.
Materials:
-
NK-1R expressing cells (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete growth medium (and serum-free medium)
-
This compound and Substance P
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare treatment media containing Substance P (e.g., 100 nM) with or without various concentrations of this compound. Include controls for vehicle, Substance P alone, and this compound alone. Replace the serum-free medium with the treatment media.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the control wells and calculate the percentage inhibition of proliferation.
Protocol 4: Apoptosis (Annexin V/PI) Assay
This protocol determines if this compound can induce apoptosis in NK-1R-expressing cancer cells.
Materials:
-
NK-1R expressing cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the media (containing floating cells), wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine the detached cells with the cells from the media.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Dyes: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for WS9326A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide that functions as a potent and selective antagonist of the tachykinin NK-1 receptor (NK-1R).[1] The NK-1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes including inflammation, pain transmission, and cell proliferation.[2][3][4] By competitively binding to the NK-1 receptor, this compound effectively blocks the downstream signaling cascades initiated by Substance P.[1] This antagonistic activity makes this compound a valuable pharmacological tool for investigating the roles of the Substance P/NK-1R system and a potential therapeutic agent for conditions driven by this pathway, such as certain types of cancer where the NK-1 receptor is overexpressed.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its antagonistic activity and evaluate its effects on cell signaling, proliferation, and viability.
Mechanism of Action: Inhibition of Substance P Signaling
Substance P binding to its G protein-coupled receptor, NK-1R, primarily activates Gq and Gs proteins.[2][3] This activation triggers downstream signaling pathways, leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade, which can promote cell proliferation and survival.[4][8] this compound competitively inhibits the binding of Substance P to the NK-1R, thereby blocking these intracellular responses.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effects of this compound in various cell-based assays. These values are derived from the known potency of this compound (IC50 ≈ 3.6 µM) and are for illustrative purposes.[1]
Table 1: Inhibition of Substance P-Induced Calcium Flux by this compound
| This compound Concentration (µM) | Substance P (10 nM) | % Inhibition of Calcium Response |
|---|---|---|
| 0 (Control) | + | 0% |
| 0.1 | + | 15% |
| 1.0 | + | 45% |
| 3.6 | + | 50% |
| 10.0 | + | 85% |
| 50.0 | + | 98% |
Table 2: Effect of this compound on Substance P-Induced Cell Proliferation
| Treatment | Cell Viability (OD 450nm) | % Inhibition of Proliferation |
|---|---|---|
| Vehicle Control | 0.55 ± 0.04 | N/A |
| Substance P (100 nM) | 0.95 ± 0.06 | 0% |
| SP + this compound (1 µM) | 0.78 ± 0.05 | 42.5% |
| SP + this compound (5 µM) | 0.65 ± 0.04 | 75.0% |
| SP + this compound (10 µM) | 0.58 ± 0.05 | 92.5% |
| this compound only (10 µM) | 0.54 ± 0.03 | N/A |
Table 3: Induction of Apoptosis in NK-1R Expressing Cancer Cells by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
|---|---|
| 0 (Control) | 5.2% ± 1.1% |
| 1 | 8.5% ± 1.5% |
| 5 | 25.8% ± 3.2% |
| 10 | 45.1% ± 4.5% |
| 25 | 68.3% ± 5.1% |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in a suitable cell line (e.g., HEK293 cells stably expressing human NK-1R, or a cancer cell line with high endogenous expression such as MDA-MB-231).[5][9]
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing an adherent cell line suitable for this compound experiments.
Materials:
-
HEK293-NK1R or MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density for experiments or continued culture.
Protocol 2: Calcium Flux Assay
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
NK-1R expressing cells
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Substance P
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Prepare a stock of Substance P (agonist) at a concentration that gives a maximal response (e.g., 100 nM).
-
Pre-incubation: Wash the cells twice with HBSS. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4).
-
Agonist Injection: Program the reader to inject the Substance P solution into the wells and immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage inhibition for each this compound concentration relative to the control (Substance P alone).
Protocol 3: Cell Proliferation (MTT/XTT) Assay
This protocol assesses the effect of this compound on the proliferation of cells, particularly its ability to block the growth-promoting effects of Substance P.
Materials:
-
NK-1R expressing cells (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Complete growth medium (and serum-free medium)
-
This compound and Substance P
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare treatment media containing Substance P (e.g., 100 nM) with or without various concentrations of this compound. Include controls for vehicle, Substance P alone, and this compound alone. Replace the serum-free medium with the treatment media.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the control wells and calculate the percentage inhibition of proliferation.
Protocol 4: Apoptosis (Annexin V/PI) Assay
This protocol determines if this compound can induce apoptosis in NK-1R-expressing cancer cells.
Materials:
-
NK-1R expressing cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the media (containing floating cells), wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine the detached cells with the cells from the media.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Dyes: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for WS9326A: An In Vitro Assessment of a Tachykinin NK-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro characterization of WS9326A, a selective antagonist of the tachykinin NK-1 receptor. The protocols outlined below are designed for researchers in pharmacology and drug development to assess the potency and mechanism of action of this compound and similar compounds targeting the NK-1 receptor.
Introduction to this compound and the Tachykinin NK-1 Receptor
This compound is a novel natural product that acts as a competitive antagonist of the tachykinin NK-1 receptor[1]. The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood disorders[2][3]. Consequently, NK-1 receptor antagonists are of significant interest as potential therapeutic agents[4][5].
The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. Primarily, the receptor couples to Gαq and Gαs proteins. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels[6][7]. These signaling pathways can be harnessed to develop robust in vitro assays for screening and characterizing NK-1 receptor antagonists like this compound.
Data Presentation: Potency of Tachykinin NK-1 Receptor Ligands
The following table summarizes the inhibitory constants (IC50) and binding affinities (Ki) of this compound and other representative NK-1 receptor antagonists. This data provides a comparative view of their potency.
| Compound | Assay Type | Species/Cell Line | Ligand | IC50 / Ki | Reference |
| This compound | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 3.6 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Substance P | IC50 = 9.7 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Neurokinin A | IC50 = 3.5 x 10⁻⁶ M | [1] |
| Tetrahydro-WS9326A (FK224) | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 1.0 x 10⁻⁷ M | [1] |
| L-703,606 | Receptor Binding | Human NK-1/CHO cells | [125I]Tyr8-Substance P | IC50 = 2 nM | |
| L-703,606 | Inositol Phosphate Generation | Human NK-1/CHO cells | Substance P | Kb = 29 nM | |
| Aprepitant | Receptor Binding | Human NK-1 | [3H]Substance P | Ki = 0.1 nM | [5] |
| Tetracoumaroyl spermine | Receptor Binding | Human NK-1 | [3H][Sar9, Met(O2)11]SP | Ki = 3.3 nM | [8] |
| Tetracoumaroyl spermine | Guinea Pig Ileum Contraction | Guinea-pig | Substance P | Ki = 21.9 nM | [8] |
Signaling Pathway of the Tachykinin NK-1 Receptor
The diagram below illustrates the primary signaling cascades initiated upon the binding of Substance P to the NK-1 receptor.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below.
Generation of a Stable NK-1 Receptor Expressing Cell Line
A foundational requirement for many functional assays is a cell line that reliably expresses the human NK-1 receptor. CHO-K1 or HEK293 cells are commonly used for this purpose due to their robust growth characteristics and low endogenous GPCR expression[1][2][6][9][10][11].
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line.
Protocol:
-
Vector Construction: Subclone the full-length human NK-1 receptor cDNA into a mammalian expression vector containing a selectable marker, such as neomycin resistance.
-
Transfection: Transfect CHO-K1 or HEK293 cells with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Isolation: After 2-3 weeks of selection, isolate individual antibiotic-resistant colonies and expand them in separate culture vessels.
-
Validation: Screen the expanded clones for NK-1 receptor expression and function using methods such as radioligand binding assays or functional assays (e.g., Substance P-induced calcium mobilization).
-
Cell Banking: Cryopreserve validated high-expressing clones for future use.
Radioligand Competitive Binding Assay
This assay determines the affinity of this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Protocol:
-
Membrane Preparation:
-
Harvest CHO-K1 or HEK293 cells stably expressing the NK-1 receptor.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell debris.
-
Resuspend the pellet and centrifuge at a higher speed to isolate the membrane fraction.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]Substance P) to each well.
-
Add increasing concentrations of this compound or a reference antagonist. For total binding, add vehicle only. For non-specific binding, add a high concentration of an unlabeled NK-1 receptor agonist (e.g., 1 µM Substance P).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the NK-1 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 60-90 minutes.
-
-
Antagonist Pre-incubation:
-
Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound or a reference antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
CRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit Substance P-mediated activation of the Gs-cAMP pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Workflow for CRE-Luciferase Reporter Assay
Caption: Workflow for a CRE-luciferase reporter assay.
Protocol:
-
Cell Preparation:
-
Use a commercially available HEK293 cell line stably expressing a CRE-luciferase reporter or co-transfect HEK293 cells with an NK-1 receptor expression plasmid and a CRE-luciferase reporter plasmid.
-
Seed the cells into a white, opaque 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium.
-
Add varying concentrations of this compound or a reference antagonist to the wells.
-
After a short pre-incubation (e.g., 15-30 minutes), add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent that contains the substrate (e.g., luciferin) and cell lysis agents.
-
After a short incubation to ensure complete cell lysis and signal stabilization, measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro pharmacological characterization of this compound as a tachykinin NK-1 receptor antagonist. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the potency and mechanism of action of this and other novel compounds targeting the NK-1 receptor, thereby facilitating their development as potential therapeutic agents.
References
- 1. genscript.com [genscript.com]
- 2. Genscript Corporation CHO-K1/NK1 Stable Cell Line, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Production of recombinant soluble dimeric C-type lectin-like receptors of rat natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. elabscience.com [elabscience.com]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for WS9326A: An In Vitro Assessment of a Tachykinin NK-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro characterization of WS9326A, a selective antagonist of the tachykinin NK-1 receptor. The protocols outlined below are designed for researchers in pharmacology and drug development to assess the potency and mechanism of action of this compound and similar compounds targeting the NK-1 receptor.
Introduction to this compound and the Tachykinin NK-1 Receptor
This compound is a novel natural product that acts as a competitive antagonist of the tachykinin NK-1 receptor[1]. The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood disorders[2][3]. Consequently, NK-1 receptor antagonists are of significant interest as potential therapeutic agents[4][5].
The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. Primarily, the receptor couples to Gαq and Gαs proteins. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels[6][7]. These signaling pathways can be harnessed to develop robust in vitro assays for screening and characterizing NK-1 receptor antagonists like this compound.
Data Presentation: Potency of Tachykinin NK-1 Receptor Ligands
The following table summarizes the inhibitory constants (IC50) and binding affinities (Ki) of this compound and other representative NK-1 receptor antagonists. This data provides a comparative view of their potency.
| Compound | Assay Type | Species/Cell Line | Ligand | IC50 / Ki | Reference |
| This compound | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 3.6 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Substance P | IC50 = 9.7 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Neurokinin A | IC50 = 3.5 x 10⁻⁶ M | [1] |
| Tetrahydro-WS9326A (FK224) | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 1.0 x 10⁻⁷ M | [1] |
| L-703,606 | Receptor Binding | Human NK-1/CHO cells | [125I]Tyr8-Substance P | IC50 = 2 nM | |
| L-703,606 | Inositol Phosphate Generation | Human NK-1/CHO cells | Substance P | Kb = 29 nM | |
| Aprepitant | Receptor Binding | Human NK-1 | [3H]Substance P | Ki = 0.1 nM | [5] |
| Tetracoumaroyl spermine | Receptor Binding | Human NK-1 | [3H][Sar9, Met(O2)11]SP | Ki = 3.3 nM | [8] |
| Tetracoumaroyl spermine | Guinea Pig Ileum Contraction | Guinea-pig | Substance P | Ki = 21.9 nM | [8] |
Signaling Pathway of the Tachykinin NK-1 Receptor
The diagram below illustrates the primary signaling cascades initiated upon the binding of Substance P to the NK-1 receptor.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below.
Generation of a Stable NK-1 Receptor Expressing Cell Line
A foundational requirement for many functional assays is a cell line that reliably expresses the human NK-1 receptor. CHO-K1 or HEK293 cells are commonly used for this purpose due to their robust growth characteristics and low endogenous GPCR expression[1][2][6][9][10][11].
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line.
Protocol:
-
Vector Construction: Subclone the full-length human NK-1 receptor cDNA into a mammalian expression vector containing a selectable marker, such as neomycin resistance.
-
Transfection: Transfect CHO-K1 or HEK293 cells with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Isolation: After 2-3 weeks of selection, isolate individual antibiotic-resistant colonies and expand them in separate culture vessels.
-
Validation: Screen the expanded clones for NK-1 receptor expression and function using methods such as radioligand binding assays or functional assays (e.g., Substance P-induced calcium mobilization).
-
Cell Banking: Cryopreserve validated high-expressing clones for future use.
Radioligand Competitive Binding Assay
This assay determines the affinity of this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Protocol:
-
Membrane Preparation:
-
Harvest CHO-K1 or HEK293 cells stably expressing the NK-1 receptor.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell debris.
-
Resuspend the pellet and centrifuge at a higher speed to isolate the membrane fraction.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]Substance P) to each well.
-
Add increasing concentrations of this compound or a reference antagonist. For total binding, add vehicle only. For non-specific binding, add a high concentration of an unlabeled NK-1 receptor agonist (e.g., 1 µM Substance P).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the NK-1 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 60-90 minutes.
-
-
Antagonist Pre-incubation:
-
Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound or a reference antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
CRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit Substance P-mediated activation of the Gs-cAMP pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Workflow for CRE-Luciferase Reporter Assay
Caption: Workflow for a CRE-luciferase reporter assay.
Protocol:
-
Cell Preparation:
-
Use a commercially available HEK293 cell line stably expressing a CRE-luciferase reporter or co-transfect HEK293 cells with an NK-1 receptor expression plasmid and a CRE-luciferase reporter plasmid.
-
Seed the cells into a white, opaque 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium.
-
Add varying concentrations of this compound or a reference antagonist to the wells.
-
After a short pre-incubation (e.g., 15-30 minutes), add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent that contains the substrate (e.g., luciferin) and cell lysis agents.
-
After a short incubation to ensure complete cell lysis and signal stabilization, measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro pharmacological characterization of this compound as a tachykinin NK-1 receptor antagonist. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the potency and mechanism of action of this and other novel compounds targeting the NK-1 receptor, thereby facilitating their development as potential therapeutic agents.
References
- 1. genscript.com [genscript.com]
- 2. Genscript Corporation CHO-K1/NK1 Stable Cell Line, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Production of recombinant soluble dimeric C-type lectin-like receptors of rat natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. elabscience.com [elabscience.com]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for WS9326A: An In Vitro Assessment of a Tachykinin NK-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro characterization of WS9326A, a selective antagonist of the tachykinin NK-1 receptor. The protocols outlined below are designed for researchers in pharmacology and drug development to assess the potency and mechanism of action of this compound and similar compounds targeting the NK-1 receptor.
Introduction to this compound and the Tachykinin NK-1 Receptor
This compound is a novel natural product that acts as a competitive antagonist of the tachykinin NK-1 receptor[1]. The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood disorders[2][3]. Consequently, NK-1 receptor antagonists are of significant interest as potential therapeutic agents[4][5].
The activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. Primarily, the receptor couples to Gαq and Gαs proteins. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels[6][7]. These signaling pathways can be harnessed to develop robust in vitro assays for screening and characterizing NK-1 receptor antagonists like this compound.
Data Presentation: Potency of Tachykinin NK-1 Receptor Ligands
The following table summarizes the inhibitory constants (IC50) and binding affinities (Ki) of this compound and other representative NK-1 receptor antagonists. This data provides a comparative view of their potency.
| Compound | Assay Type | Species/Cell Line | Ligand | IC50 / Ki | Reference |
| This compound | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 3.6 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Substance P | IC50 = 9.7 x 10⁻⁶ M | [1] |
| This compound | Tracheal Constriction | Guinea-pig | Neurokinin A | IC50 = 3.5 x 10⁻⁶ M | [1] |
| Tetrahydro-WS9326A (FK224) | Receptor Binding | Guinea-pig lung membranes | [3H]Substance P | IC50 = 1.0 x 10⁻⁷ M | [1] |
| L-703,606 | Receptor Binding | Human NK-1/CHO cells | [125I]Tyr8-Substance P | IC50 = 2 nM | |
| L-703,606 | Inositol Phosphate Generation | Human NK-1/CHO cells | Substance P | Kb = 29 nM | |
| Aprepitant | Receptor Binding | Human NK-1 | [3H]Substance P | Ki = 0.1 nM | [5] |
| Tetracoumaroyl spermine | Receptor Binding | Human NK-1 | [3H][Sar9, Met(O2)11]SP | Ki = 3.3 nM | [8] |
| Tetracoumaroyl spermine | Guinea Pig Ileum Contraction | Guinea-pig | Substance P | Ki = 21.9 nM | [8] |
Signaling Pathway of the Tachykinin NK-1 Receptor
The diagram below illustrates the primary signaling cascades initiated upon the binding of Substance P to the NK-1 receptor.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound are provided below.
Generation of a Stable NK-1 Receptor Expressing Cell Line
A foundational requirement for many functional assays is a cell line that reliably expresses the human NK-1 receptor. CHO-K1 or HEK293 cells are commonly used for this purpose due to their robust growth characteristics and low endogenous GPCR expression[1][2][6][9][10][11].
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line.
Protocol:
-
Vector Construction: Subclone the full-length human NK-1 receptor cDNA into a mammalian expression vector containing a selectable marker, such as neomycin resistance.
-
Transfection: Transfect CHO-K1 or HEK293 cells with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Isolation: After 2-3 weeks of selection, isolate individual antibiotic-resistant colonies and expand them in separate culture vessels.
-
Validation: Screen the expanded clones for NK-1 receptor expression and function using methods such as radioligand binding assays or functional assays (e.g., Substance P-induced calcium mobilization).
-
Cell Banking: Cryopreserve validated high-expressing clones for future use.
Radioligand Competitive Binding Assay
This assay determines the affinity of this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Protocol:
-
Membrane Preparation:
-
Harvest CHO-K1 or HEK293 cells stably expressing the NK-1 receptor.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell debris.
-
Resuspend the pellet and centrifuge at a higher speed to isolate the membrane fraction.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]Substance P) to each well.
-
Add increasing concentrations of this compound or a reference antagonist. For total binding, add vehicle only. For non-specific binding, add a high concentration of an unlabeled NK-1 receptor agonist (e.g., 1 µM Substance P).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium concentration.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the NK-1 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 60-90 minutes.
-
-
Antagonist Pre-incubation:
-
Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound or a reference antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
CRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit Substance P-mediated activation of the Gs-cAMP pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Workflow for CRE-Luciferase Reporter Assay
Caption: Workflow for a CRE-luciferase reporter assay.
Protocol:
-
Cell Preparation:
-
Use a commercially available HEK293 cell line stably expressing a CRE-luciferase reporter or co-transfect HEK293 cells with an NK-1 receptor expression plasmid and a CRE-luciferase reporter plasmid.
-
Seed the cells into a white, opaque 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium.
-
Add varying concentrations of this compound or a reference antagonist to the wells.
-
After a short pre-incubation (e.g., 15-30 minutes), add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent that contains the substrate (e.g., luciferin) and cell lysis agents.
-
After a short incubation to ensure complete cell lysis and signal stabilization, measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro pharmacological characterization of this compound as a tachykinin NK-1 receptor antagonist. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the potency and mechanism of action of this and other novel compounds targeting the NK-1 receptor, thereby facilitating their development as potential therapeutic agents.
References
- 1. genscript.com [genscript.com]
- 2. Genscript Corporation CHO-K1/NK1 Stable Cell Line, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Production of recombinant soluble dimeric C-type lectin-like receptors of rat natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. elabscience.com [elabscience.com]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Studies with WS9326A
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a potent and selective non-peptide tachykinin NK-1 receptor antagonist. Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively blocking the NK-1 receptor, this compound can inhibit the downstream signaling cascades initiated by these tachykinins. This makes this compound a valuable tool for investigating the role of the NK-1 receptor in various disease models and a potential therapeutic candidate for conditions such as chronic inflammation, pain, and respiratory diseases.
These application notes provide a comprehensive guide for the in vivo use of this compound, including its known biological activities, recommended experimental protocols, and data presentation guidelines.
Mechanism of Action: Tachykinin NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, typically activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events contribute to neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. This compound effectively blocks these downstream effects.
Figure 1: Simplified signaling pathway of Substance P via the NK-1 receptor and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Guinea Pig | [³H]Substance P Binding (Lung Membranes) | 3.6 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Substance P-induced Tracheal Constriction | 9.7 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Neurokinin A-induced Tracheal Constriction | 3.5 x 10⁻⁶ M | [1] |
| In Vivo Efficacy | Guinea Pig | Neurokinin A-induced Bronchoconstriction | Dose-dependent inhibition | [1] |
| In Vivo Efficacy | Guinea Pig | Capsaicin-induced Bronchoconstriction | Effective in preventing | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. It is crucial to adhere to institutional guidelines for animal care and use for all experimental procedures.
Protocol 1: Evaluation of this compound in a Guinea Pig Model of Neurokinin A-Induced Bronchoconstriction
This protocol is designed to assess the efficacy of this compound in preventing acute bronchoconstriction induced by the NK-1 receptor agonist, Neurokinin A.
Materials:
-
This compound
-
Neurokinin A (NKA)
-
Male Hartley guinea pigs (300-400g)
-
Urethane (B1682113) anesthesia
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., saline, DMSO, or as determined by solubility studies)
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a small animal ventilator.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound or its vehicle intravenously via the jugular vein catheter. Allow for a pre-treatment period (e.g., 5-15 minutes) for the compound to distribute.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus injection of Neurokinin A (e.g., 0.5-1.0 µg/kg, i.v.) to induce bronchoconstriction.
-
-
Measurement of Airway Resistance:
-
Continuously monitor and record changes in airway resistance using a pressure transducer connected to the tracheal cannula and a data acquisition system.
-
The peak increase in airway resistance following NKA administration is the primary endpoint.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the NKA-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Perform dose-response analysis to determine the ED₅₀ of this compound.
-
Figure 2: Experimental workflow for the guinea pig bronchoconstriction model.
Protocol 2: Assessment of this compound in a Mouse Model of Substance P-Induced Paw Edema
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a common model of neurogenic inflammation.
Materials:
-
This compound
-
Substance P
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Plethysmometer or calipers
Procedure:
-
Drug Administration:
-
Administer this compound or its vehicle to the mice via a suitable route (e.g., intraperitoneal, oral gavage). The dose and route should be determined from preliminary pharmacokinetic and tolerability studies.
-
Allow for a pre-treatment period (e.g., 30-60 minutes).
-
-
Induction of Paw Edema:
-
Inject a solution of Substance P (e.g., 10-30 µg in 20 µL of PBS) into the plantar surface of the right hind paw.
-
Inject an equal volume of PBS into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the thickness or volume of both hind paws at baseline (before Substance P injection) and at various time points after injection (e.g., 15, 30, 60, and 120 minutes) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the change in paw volume or thickness for each paw at each time point.
-
Determine the percentage reduction in paw edema in the this compound-treated group compared to the vehicle-treated group.
-
Considerations for In Vivo Studies
-
Formulation: The solubility of this compound should be carefully determined to prepare a suitable formulation for in vivo administration. Common vehicles include saline, PBS, DMSO, and cyclodextrins. It is essential to conduct vehicle toxicity studies.
-
Pharmacokinetics: Characterization of the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is highly recommended to inform dose selection and dosing schedules.
-
Toxicity: Preliminary toxicology studies should be performed to establish the maximum tolerated dose (MTD) and to identify any potential adverse effects.
-
Animal Models: The choice of animal model should be guided by the specific research question. While the guinea pig is a suitable model for respiratory studies, other models may be more appropriate for investigating the role of NK-1 receptors in pain, inflammation, or other conditions.
Disclaimer
The information provided in these application notes is intended for guidance and should be adapted to specific experimental conditions and institutional regulations. The protocols are based on published literature for this compound and general methodologies for NK-1 receptor antagonists. Researchers should conduct their own validation and optimization studies.
References
Application Notes and Protocols for In Vivo Studies with WS9326A
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a potent and selective non-peptide tachykinin NK-1 receptor antagonist. Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively blocking the NK-1 receptor, this compound can inhibit the downstream signaling cascades initiated by these tachykinins. This makes this compound a valuable tool for investigating the role of the NK-1 receptor in various disease models and a potential therapeutic candidate for conditions such as chronic inflammation, pain, and respiratory diseases.
These application notes provide a comprehensive guide for the in vivo use of this compound, including its known biological activities, recommended experimental protocols, and data presentation guidelines.
Mechanism of Action: Tachykinin NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, typically activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events contribute to neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. This compound effectively blocks these downstream effects.
Figure 1: Simplified signaling pathway of Substance P via the NK-1 receptor and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Guinea Pig | [³H]Substance P Binding (Lung Membranes) | 3.6 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Substance P-induced Tracheal Constriction | 9.7 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Neurokinin A-induced Tracheal Constriction | 3.5 x 10⁻⁶ M | [1] |
| In Vivo Efficacy | Guinea Pig | Neurokinin A-induced Bronchoconstriction | Dose-dependent inhibition | [1] |
| In Vivo Efficacy | Guinea Pig | Capsaicin-induced Bronchoconstriction | Effective in preventing | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. It is crucial to adhere to institutional guidelines for animal care and use for all experimental procedures.
Protocol 1: Evaluation of this compound in a Guinea Pig Model of Neurokinin A-Induced Bronchoconstriction
This protocol is designed to assess the efficacy of this compound in preventing acute bronchoconstriction induced by the NK-1 receptor agonist, Neurokinin A.
Materials:
-
This compound
-
Neurokinin A (NKA)
-
Male Hartley guinea pigs (300-400g)
-
Urethane (B1682113) anesthesia
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., saline, DMSO, or as determined by solubility studies)
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a small animal ventilator.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound or its vehicle intravenously via the jugular vein catheter. Allow for a pre-treatment period (e.g., 5-15 minutes) for the compound to distribute.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus injection of Neurokinin A (e.g., 0.5-1.0 µg/kg, i.v.) to induce bronchoconstriction.
-
-
Measurement of Airway Resistance:
-
Continuously monitor and record changes in airway resistance using a pressure transducer connected to the tracheal cannula and a data acquisition system.
-
The peak increase in airway resistance following NKA administration is the primary endpoint.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the NKA-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Perform dose-response analysis to determine the ED₅₀ of this compound.
-
Figure 2: Experimental workflow for the guinea pig bronchoconstriction model.
Protocol 2: Assessment of this compound in a Mouse Model of Substance P-Induced Paw Edema
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a common model of neurogenic inflammation.
Materials:
-
This compound
-
Substance P
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Plethysmometer or calipers
Procedure:
-
Drug Administration:
-
Administer this compound or its vehicle to the mice via a suitable route (e.g., intraperitoneal, oral gavage). The dose and route should be determined from preliminary pharmacokinetic and tolerability studies.
-
Allow for a pre-treatment period (e.g., 30-60 minutes).
-
-
Induction of Paw Edema:
-
Inject a solution of Substance P (e.g., 10-30 µg in 20 µL of PBS) into the plantar surface of the right hind paw.
-
Inject an equal volume of PBS into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the thickness or volume of both hind paws at baseline (before Substance P injection) and at various time points after injection (e.g., 15, 30, 60, and 120 minutes) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the change in paw volume or thickness for each paw at each time point.
-
Determine the percentage reduction in paw edema in the this compound-treated group compared to the vehicle-treated group.
-
Considerations for In Vivo Studies
-
Formulation: The solubility of this compound should be carefully determined to prepare a suitable formulation for in vivo administration. Common vehicles include saline, PBS, DMSO, and cyclodextrins. It is essential to conduct vehicle toxicity studies.
-
Pharmacokinetics: Characterization of the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is highly recommended to inform dose selection and dosing schedules.
-
Toxicity: Preliminary toxicology studies should be performed to establish the maximum tolerated dose (MTD) and to identify any potential adverse effects.
-
Animal Models: The choice of animal model should be guided by the specific research question. While the guinea pig is a suitable model for respiratory studies, other models may be more appropriate for investigating the role of NK-1 receptors in pain, inflammation, or other conditions.
Disclaimer
The information provided in these application notes is intended for guidance and should be adapted to specific experimental conditions and institutional regulations. The protocols are based on published literature for this compound and general methodologies for NK-1 receptor antagonists. Researchers should conduct their own validation and optimization studies.
References
Application Notes and Protocols for In Vivo Studies with WS9326A
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a potent and selective non-peptide tachykinin NK-1 receptor antagonist. Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively blocking the NK-1 receptor, this compound can inhibit the downstream signaling cascades initiated by these tachykinins. This makes this compound a valuable tool for investigating the role of the NK-1 receptor in various disease models and a potential therapeutic candidate for conditions such as chronic inflammation, pain, and respiratory diseases.
These application notes provide a comprehensive guide for the in vivo use of this compound, including its known biological activities, recommended experimental protocols, and data presentation guidelines.
Mechanism of Action: Tachykinin NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, typically activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events contribute to neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. This compound effectively blocks these downstream effects.
Figure 1: Simplified signaling pathway of Substance P via the NK-1 receptor and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Guinea Pig | [³H]Substance P Binding (Lung Membranes) | 3.6 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Substance P-induced Tracheal Constriction | 9.7 x 10⁻⁶ M | [1] |
| IC₅₀ | Guinea Pig | Neurokinin A-induced Tracheal Constriction | 3.5 x 10⁻⁶ M | [1] |
| In Vivo Efficacy | Guinea Pig | Neurokinin A-induced Bronchoconstriction | Dose-dependent inhibition | [1] |
| In Vivo Efficacy | Guinea Pig | Capsaicin-induced Bronchoconstriction | Effective in preventing | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. It is crucial to adhere to institutional guidelines for animal care and use for all experimental procedures.
Protocol 1: Evaluation of this compound in a Guinea Pig Model of Neurokinin A-Induced Bronchoconstriction
This protocol is designed to assess the efficacy of this compound in preventing acute bronchoconstriction induced by the NK-1 receptor agonist, Neurokinin A.
Materials:
-
This compound
-
Neurokinin A (NKA)
-
Male Hartley guinea pigs (300-400g)
-
Urethane anesthesia
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., saline, DMSO, or as determined by solubility studies)
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a small animal ventilator.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound or its vehicle intravenously via the jugular vein catheter. Allow for a pre-treatment period (e.g., 5-15 minutes) for the compound to distribute.
-
-
Induction of Bronchoconstriction:
-
Administer a bolus injection of Neurokinin A (e.g., 0.5-1.0 µg/kg, i.v.) to induce bronchoconstriction.
-
-
Measurement of Airway Resistance:
-
Continuously monitor and record changes in airway resistance using a pressure transducer connected to the tracheal cannula and a data acquisition system.
-
The peak increase in airway resistance following NKA administration is the primary endpoint.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the NKA-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Perform dose-response analysis to determine the ED₅₀ of this compound.
-
Figure 2: Experimental workflow for the guinea pig bronchoconstriction model.
Protocol 2: Assessment of this compound in a Mouse Model of Substance P-Induced Paw Edema
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a common model of neurogenic inflammation.
Materials:
-
This compound
-
Substance P
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Plethysmometer or calipers
Procedure:
-
Drug Administration:
-
Administer this compound or its vehicle to the mice via a suitable route (e.g., intraperitoneal, oral gavage). The dose and route should be determined from preliminary pharmacokinetic and tolerability studies.
-
Allow for a pre-treatment period (e.g., 30-60 minutes).
-
-
Induction of Paw Edema:
-
Inject a solution of Substance P (e.g., 10-30 µg in 20 µL of PBS) into the plantar surface of the right hind paw.
-
Inject an equal volume of PBS into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the thickness or volume of both hind paws at baseline (before Substance P injection) and at various time points after injection (e.g., 15, 30, 60, and 120 minutes) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the change in paw volume or thickness for each paw at each time point.
-
Determine the percentage reduction in paw edema in the this compound-treated group compared to the vehicle-treated group.
-
Considerations for In Vivo Studies
-
Formulation: The solubility of this compound should be carefully determined to prepare a suitable formulation for in vivo administration. Common vehicles include saline, PBS, DMSO, and cyclodextrins. It is essential to conduct vehicle toxicity studies.
-
Pharmacokinetics: Characterization of the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is highly recommended to inform dose selection and dosing schedules.
-
Toxicity: Preliminary toxicology studies should be performed to establish the maximum tolerated dose (MTD) and to identify any potential adverse effects.
-
Animal Models: The choice of animal model should be guided by the specific research question. While the guinea pig is a suitable model for respiratory studies, other models may be more appropriate for investigating the role of NK-1 receptors in pain, inflammation, or other conditions.
Disclaimer
The information provided in these application notes is intended for guidance and should be adapted to specific experimental conditions and institutional regulations. The protocols are based on published literature for this compound and general methodologies for NK-1 receptor antagonists. Researchers should conduct their own validation and optimization studies.
References
Application Notes and Protocols for WS9326A in Murine Models
Disclaimer: As of December 2025, there is no publicly available data on the dosage and administration of WS9326A specifically in mouse models. The following application notes and protocols are based on data from a structurally and functionally related cyclic depsipeptide, Plitidepsin, which has undergone preclinical evaluation in mice. These guidelines are intended to provide a scientifically grounded starting point for researchers and should be adapted and optimized as part of a thorough experimental design.
Introduction
This compound is a novel cyclic depsipeptide that has been identified as a potent and selective antagonist of the tachykinin NK1 receptor. The tachykinin family of neuropeptides, including Substance P, plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and the proliferation of some cancer cells. By blocking the NK1 receptor, this compound presents a promising therapeutic agent for a range of diseases.
These application notes provide a comprehensive overview of the proposed dosage, administration, and experimental protocols for evaluating the efficacy of this compound in murine models, based on available data for the comparable compound, Plitidepsin.
Data Presentation: Dosage and Administration of a Related Compound (Plitidepsin) in Mice
The following tables summarize the quantitative data for Plitidepsin administration in mice, which can be used as a reference for designing studies with this compound.
Table 1: Proposed Dosage and Administration of this compound in Mice (Based on Plitidepsin Data)
| Parameter | Details |
| Mouse Strains | BALB/c, Nude (athymic) |
| Administration Routes | Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage Range | 0.2 - 1.0 mg/kg |
| Vehicle/Formulation | Solution in a vehicle suitable for in vivo administration (e.g., DMSO, saline, or a combination thereof). The final concentration of DMSO should be minimized to avoid toxicity. |
| Dosing Schedule | Dependent on the experimental design. Can range from a single dose to multiple doses administered over several days or weeks. |
Table 2: Summary of In Vivo Efficacy Studies of Plitidepsin in Mice
| Study Type | Mouse Model | Dosage and Administration | Key Findings |
| Antiviral Efficacy | BALB/c mice | 0.3 mg/kg or 1 mg/kg, intraperitoneal injection, 2 hours before infection | Significant reduction in viral titers in the lungs.[1] |
| Antitumor Efficacy | Nude mice with Ramos lymphoma xenografts | 0.2 mg/kg or 0.4 mg/kg, intraperitoneal injection, four doses administered 3 days apart | Inhibition of tumor growth and prolonged survival. |
| Antitumor Efficacy | Nude mice with ovarian cancer xenografts | Not specified | Inhibition of tumor cell proliferation.[2] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile DMSO and saline)
-
Human cancer cell line (e.g., Ramos lymphoma cells)
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of treatment, dilute the stock solution to the desired final concentration.
-
Administer this compound or vehicle control to the mice via intraperitoneal or subcutaneous injection at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for reconstitution
-
6-8 week old male or female BALB/c mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to the mice via the desired route (e.g., intravenous for bioavailability assessment, or the intended therapeutic route).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Quantification:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualization of Signaling Pathways and Experimental Workflows
Tachykinin NK1 Receptor Signaling Pathway
This compound acts as an antagonist to the Tachykinin NK1 receptor. The binding of its natural ligand, Substance P, initiates a signaling cascade that is implicated in various cellular responses.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols for WS9326A in Murine Models
Disclaimer: As of December 2025, there is no publicly available data on the dosage and administration of WS9326A specifically in mouse models. The following application notes and protocols are based on data from a structurally and functionally related cyclic depsipeptide, Plitidepsin, which has undergone preclinical evaluation in mice. These guidelines are intended to provide a scientifically grounded starting point for researchers and should be adapted and optimized as part of a thorough experimental design.
Introduction
This compound is a novel cyclic depsipeptide that has been identified as a potent and selective antagonist of the tachykinin NK1 receptor. The tachykinin family of neuropeptides, including Substance P, plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and the proliferation of some cancer cells. By blocking the NK1 receptor, this compound presents a promising therapeutic agent for a range of diseases.
These application notes provide a comprehensive overview of the proposed dosage, administration, and experimental protocols for evaluating the efficacy of this compound in murine models, based on available data for the comparable compound, Plitidepsin.
Data Presentation: Dosage and Administration of a Related Compound (Plitidepsin) in Mice
The following tables summarize the quantitative data for Plitidepsin administration in mice, which can be used as a reference for designing studies with this compound.
Table 1: Proposed Dosage and Administration of this compound in Mice (Based on Plitidepsin Data)
| Parameter | Details |
| Mouse Strains | BALB/c, Nude (athymic) |
| Administration Routes | Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage Range | 0.2 - 1.0 mg/kg |
| Vehicle/Formulation | Solution in a vehicle suitable for in vivo administration (e.g., DMSO, saline, or a combination thereof). The final concentration of DMSO should be minimized to avoid toxicity. |
| Dosing Schedule | Dependent on the experimental design. Can range from a single dose to multiple doses administered over several days or weeks. |
Table 2: Summary of In Vivo Efficacy Studies of Plitidepsin in Mice
| Study Type | Mouse Model | Dosage and Administration | Key Findings |
| Antiviral Efficacy | BALB/c mice | 0.3 mg/kg or 1 mg/kg, intraperitoneal injection, 2 hours before infection | Significant reduction in viral titers in the lungs.[1] |
| Antitumor Efficacy | Nude mice with Ramos lymphoma xenografts | 0.2 mg/kg or 0.4 mg/kg, intraperitoneal injection, four doses administered 3 days apart | Inhibition of tumor growth and prolonged survival. |
| Antitumor Efficacy | Nude mice with ovarian cancer xenografts | Not specified | Inhibition of tumor cell proliferation.[2] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile DMSO and saline)
-
Human cancer cell line (e.g., Ramos lymphoma cells)
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of treatment, dilute the stock solution to the desired final concentration.
-
Administer this compound or vehicle control to the mice via intraperitoneal or subcutaneous injection at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for reconstitution
-
6-8 week old male or female BALB/c mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to the mice via the desired route (e.g., intravenous for bioavailability assessment, or the intended therapeutic route).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Quantification:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualization of Signaling Pathways and Experimental Workflows
Tachykinin NK1 Receptor Signaling Pathway
This compound acts as an antagonist to the Tachykinin NK1 receptor. The binding of its natural ligand, Substance P, initiates a signaling cascade that is implicated in various cellular responses.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols for WS9326A in Murine Models
Disclaimer: As of December 2025, there is no publicly available data on the dosage and administration of WS9326A specifically in mouse models. The following application notes and protocols are based on data from a structurally and functionally related cyclic depsipeptide, Plitidepsin, which has undergone preclinical evaluation in mice. These guidelines are intended to provide a scientifically grounded starting point for researchers and should be adapted and optimized as part of a thorough experimental design.
Introduction
This compound is a novel cyclic depsipeptide that has been identified as a potent and selective antagonist of the tachykinin NK1 receptor. The tachykinin family of neuropeptides, including Substance P, plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and the proliferation of some cancer cells. By blocking the NK1 receptor, this compound presents a promising therapeutic agent for a range of diseases.
These application notes provide a comprehensive overview of the proposed dosage, administration, and experimental protocols for evaluating the efficacy of this compound in murine models, based on available data for the comparable compound, Plitidepsin.
Data Presentation: Dosage and Administration of a Related Compound (Plitidepsin) in Mice
The following tables summarize the quantitative data for Plitidepsin administration in mice, which can be used as a reference for designing studies with this compound.
Table 1: Proposed Dosage and Administration of this compound in Mice (Based on Plitidepsin Data)
| Parameter | Details |
| Mouse Strains | BALB/c, Nude (athymic) |
| Administration Routes | Intraperitoneal (IP), Subcutaneous (SC) |
| Dosage Range | 0.2 - 1.0 mg/kg |
| Vehicle/Formulation | Solution in a vehicle suitable for in vivo administration (e.g., DMSO, saline, or a combination thereof). The final concentration of DMSO should be minimized to avoid toxicity. |
| Dosing Schedule | Dependent on the experimental design. Can range from a single dose to multiple doses administered over several days or weeks. |
Table 2: Summary of In Vivo Efficacy Studies of Plitidepsin in Mice
| Study Type | Mouse Model | Dosage and Administration | Key Findings |
| Antiviral Efficacy | BALB/c mice | 0.3 mg/kg or 1 mg/kg, intraperitoneal injection, 2 hours before infection | Significant reduction in viral titers in the lungs.[1] |
| Antitumor Efficacy | Nude mice with Ramos lymphoma xenografts | 0.2 mg/kg or 0.4 mg/kg, intraperitoneal injection, four doses administered 3 days apart | Inhibition of tumor growth and prolonged survival. |
| Antitumor Efficacy | Nude mice with ovarian cancer xenografts | Not specified | Inhibition of tumor cell proliferation.[2] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., sterile DMSO and saline)
-
Human cancer cell line (e.g., Ramos lymphoma cells)
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of treatment, dilute the stock solution to the desired final concentration.
-
Administer this compound or vehicle control to the mice via intraperitoneal or subcutaneous injection at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacokinetic Study in Mice
This protocol provides a framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for reconstitution
-
6-8 week old male or female BALB/c mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to the mice via the desired route (e.g., intravenous for bioavailability assessment, or the intended therapeutic route).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Drug Quantification:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualization of Signaling Pathways and Experimental Workflows
Tachykinin NK1 Receptor Signaling Pathway
This compound acts as an antagonist to the Tachykinin NK1 receptor. The binding of its natural ligand, Substance P, initiates a signaling cascade that is implicated in various cellular responses.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: In Vivo Efficacy Study Workflow.
References
WS9326A solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has been identified as a potent antagonist of the tachykinin NK-1 receptor, a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Due to its antagonistic activity on the NK-1 receptor, this compound holds potential for investigation in research areas where tachykinin signaling is implicated, such as neurogenic inflammation, pain, and certain cancers.
These application notes provide essential information regarding the solubility of this compound in various solvents and detailed protocols for its handling and use in common experimental settings.
Solubility of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Can be used for solubilization, but may be less effective than DMSO or DMF. |
| Ethanol | Moderate | May require warming or sonication to achieve higher concentrations. |
| Acetonitrile | Moderate | Useful for analytical techniques like HPLC. |
| Water | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock in an organic solvent is necessary. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Similar to water, direct dissolution is challenging. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary to aid dissolution, but avoid excessive heat which could degrade the compound.
-
-
Sterilization (Optional): If the stock solution is intended for cell-based assays, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to light. Store at -20°C or -80°C for long-term storage.
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
Multichannel micropipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the aqueous buffer.
-
Add this compound Stock: To each well containing the buffer, add a small, constant volume of the this compound DMSO stock solution to achieve a range of final compound concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and is below a level that affects the assay (typically ≤ 0.5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed is an estimation of the kinetic solubility limit in that specific buffer.
Protocol for In Vitro Functional Assay: Tachykinin NK-1 Receptor Antagonism
This protocol describes a general method to assess the antagonistic activity of this compound on the NK-1 receptor using a cell-based calcium mobilization assay. This assay assumes the use of a cell line endogenously or recombinantly expressing the human NK-1 receptor.
Materials:
-
Cells expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Substance P (NK-1 receptor agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the NK-1 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80) into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known NK-1 antagonist, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Tachykinin NK-1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for Determining the Aqueous Solubility of this compound.
WS9326A solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has been identified as a potent antagonist of the tachykinin NK-1 receptor, a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Due to its antagonistic activity on the NK-1 receptor, this compound holds potential for investigation in research areas where tachykinin signaling is implicated, such as neurogenic inflammation, pain, and certain cancers.
These application notes provide essential information regarding the solubility of this compound in various solvents and detailed protocols for its handling and use in common experimental settings.
Solubility of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Can be used for solubilization, but may be less effective than DMSO or DMF. |
| Ethanol | Moderate | May require warming or sonication to achieve higher concentrations. |
| Acetonitrile | Moderate | Useful for analytical techniques like HPLC. |
| Water | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock in an organic solvent is necessary. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Similar to water, direct dissolution is challenging. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary to aid dissolution, but avoid excessive heat which could degrade the compound.
-
-
Sterilization (Optional): If the stock solution is intended for cell-based assays, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to light. Store at -20°C or -80°C for long-term storage.
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
Multichannel micropipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the aqueous buffer.
-
Add this compound Stock: To each well containing the buffer, add a small, constant volume of the this compound DMSO stock solution to achieve a range of final compound concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and is below a level that affects the assay (typically ≤ 0.5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed is an estimation of the kinetic solubility limit in that specific buffer.
Protocol for In Vitro Functional Assay: Tachykinin NK-1 Receptor Antagonism
This protocol describes a general method to assess the antagonistic activity of this compound on the NK-1 receptor using a cell-based calcium mobilization assay. This assay assumes the use of a cell line endogenously or recombinantly expressing the human NK-1 receptor.
Materials:
-
Cells expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Substance P (NK-1 receptor agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the NK-1 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80) into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known NK-1 antagonist, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Tachykinin NK-1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for Determining the Aqueous Solubility of this compound.
WS9326A solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a naturally occurring cyclic depsipeptide isolated from Streptomyces violaceusniger. It has been identified as a potent antagonist of the tachykinin NK-1 receptor, a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Due to its antagonistic activity on the NK-1 receptor, this compound holds potential for investigation in research areas where tachykinin signaling is implicated, such as neurogenic inflammation, pain, and certain cancers.
These application notes provide essential information regarding the solubility of this compound in various solvents and detailed protocols for its handling and use in common experimental settings.
Solubility of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Can be used for solubilization, but may be less effective than DMSO or DMF. |
| Ethanol | Moderate | May require warming or sonication to achieve higher concentrations. |
| Acetonitrile | Moderate | Useful for analytical techniques like HPLC. |
| Water | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock in an organic solvent is necessary. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Similar to water, direct dissolution is challenging. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more if needed to ensure complete dissolution.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary to aid dissolution, but avoid excessive heat which could degrade the compound.
-
-
Sterilization (Optional): If the stock solution is intended for cell-based assays, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to light. Store at -20°C or -80°C for long-term storage.
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
Multichannel micropipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the aqueous buffer.
-
Add this compound Stock: To each well containing the buffer, add a small, constant volume of the this compound DMSO stock solution to achieve a range of final compound concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and is below a level that affects the assay (typically ≤ 0.5%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed is an estimation of the kinetic solubility limit in that specific buffer.
Protocol for In Vitro Functional Assay: Tachykinin NK-1 Receptor Antagonism
This protocol describes a general method to assess the antagonistic activity of this compound on the NK-1 receptor using a cell-based calcium mobilization assay. This assay assumes the use of a cell line endogenously or recombinantly expressing the human NK-1 receptor.
Materials:
-
Cells expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Substance P (NK-1 receptor agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the NK-1 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80) into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known NK-1 antagonist, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Tachykinin NK-1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for Determining the Aqueous Solubility of this compound.
Application Notes and Protocols for WS9326A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the reconstitution and storage of WS9326A, a potent tachykinin antagonist. Adherence to these protocols is crucial for maintaining the integrity and biological activity of the compound.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Appearance | Lyophilized solid |
| Molecular Formula | C₆₄H₈₁N₁₁O₁₅ |
| Molecular Weight | 1276.4 g/mol |
| Biological Activity | Tachykinin antagonist |
Reconstitution Protocol
This compound is supplied as a lyophilized solid and must be reconstituted in a suitable solvent prior to use.
Materials Required:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or other appropriate solvent
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Solvent Selection: this compound is soluble in water to a concentration of 1 mg/ml.[1] For other potential solvents, it is recommended to perform small-scale solubility tests.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Directly add the desired volume of solvent to the vial.
-
Vortex the vial vigorously to ensure complete dissolution of the peptide.[1] The lyophilized solid may be difficult to visualize, so thorough vortexing is essential.[1]
-
-
Assisted Solubilization (if necessary): If the peptide is difficult to dissolve, the following methods can be employed:
-
Rapid stirring
-
Sonication
-
Gentle warming in a water bath (45-60°C)[1]
-
Storage and Stability
Proper storage is critical to prevent degradation and maintain the activity of this compound.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C for long-term storage.[1]
Storage of Reconstituted Solutions:
-
Short-term: Store reconstituted solutions at 2-8°C for a few days.
-
Long-term: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and should be avoided.[1] Any unused portion of a thawed aliquot should be discarded.[1]
Stability Considerations:
-
Peptides in solution are significantly less stable than in their lyophilized form.[1] This is particularly true for peptides containing amino acids such as Cys, Met, Trp, Asn, Gln, and N-terminal Glu.[1]
-
To prevent bacterial degradation, it is recommended to use sterile solutions for reconstitution or to filter the peptide solution through a 0.2 µm filter.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Solubility in Water | Up to 1 mg/ml | [1] |
| Storage of Lyophilized Solid | -20°C | [1] |
| Storage of Reconstituted Solution (Short-term) | 2-8°C | General Peptide Handling Guideline |
| Storage of Reconstituted Solution (Long-term) | -20°C (in aliquots) | [1] |
| Assisted Solubilization Temperature | 45-60°C water bath | [1] |
Visual Protocols
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Tachykinin Receptor Signaling Pathway
This compound is an antagonist of tachykinin receptors. Tachykinins, such as Substance P, are neuropeptides that mediate a variety of biological effects through their interaction with G-protein coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, NK3). The binding of a tachykinin agonist to its receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As an antagonist, this compound blocks the binding of tachykinins to their receptors, thereby inhibiting this downstream signaling cascade.
References
Application Notes and Protocols for WS9326A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the reconstitution and storage of WS9326A, a potent tachykinin antagonist. Adherence to these protocols is crucial for maintaining the integrity and biological activity of the compound.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Appearance | Lyophilized solid |
| Molecular Formula | C₆₄H₈₁N₁₁O₁₅ |
| Molecular Weight | 1276.4 g/mol |
| Biological Activity | Tachykinin antagonist |
Reconstitution Protocol
This compound is supplied as a lyophilized solid and must be reconstituted in a suitable solvent prior to use.
Materials Required:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or other appropriate solvent
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Solvent Selection: this compound is soluble in water to a concentration of 1 mg/ml.[1] For other potential solvents, it is recommended to perform small-scale solubility tests.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Directly add the desired volume of solvent to the vial.
-
Vortex the vial vigorously to ensure complete dissolution of the peptide.[1] The lyophilized solid may be difficult to visualize, so thorough vortexing is essential.[1]
-
-
Assisted Solubilization (if necessary): If the peptide is difficult to dissolve, the following methods can be employed:
-
Rapid stirring
-
Sonication
-
Gentle warming in a water bath (45-60°C)[1]
-
Storage and Stability
Proper storage is critical to prevent degradation and maintain the activity of this compound.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C for long-term storage.[1]
Storage of Reconstituted Solutions:
-
Short-term: Store reconstituted solutions at 2-8°C for a few days.
-
Long-term: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and should be avoided.[1] Any unused portion of a thawed aliquot should be discarded.[1]
Stability Considerations:
-
Peptides in solution are significantly less stable than in their lyophilized form.[1] This is particularly true for peptides containing amino acids such as Cys, Met, Trp, Asn, Gln, and N-terminal Glu.[1]
-
To prevent bacterial degradation, it is recommended to use sterile solutions for reconstitution or to filter the peptide solution through a 0.2 µm filter.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Solubility in Water | Up to 1 mg/ml | [1] |
| Storage of Lyophilized Solid | -20°C | [1] |
| Storage of Reconstituted Solution (Short-term) | 2-8°C | General Peptide Handling Guideline |
| Storage of Reconstituted Solution (Long-term) | -20°C (in aliquots) | [1] |
| Assisted Solubilization Temperature | 45-60°C water bath | [1] |
Visual Protocols
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Tachykinin Receptor Signaling Pathway
This compound is an antagonist of tachykinin receptors. Tachykinins, such as Substance P, are neuropeptides that mediate a variety of biological effects through their interaction with G-protein coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, NK3). The binding of a tachykinin agonist to its receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As an antagonist, this compound blocks the binding of tachykinins to their receptors, thereby inhibiting this downstream signaling cascade.
References
Application Notes and Protocols for WS9326A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the reconstitution and storage of WS9326A, a potent tachykinin antagonist. Adherence to these protocols is crucial for maintaining the integrity and biological activity of the compound.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Appearance | Lyophilized solid |
| Molecular Formula | C₆₄H₈₁N₁₁O₁₅ |
| Molecular Weight | 1276.4 g/mol |
| Biological Activity | Tachykinin antagonist |
Reconstitution Protocol
This compound is supplied as a lyophilized solid and must be reconstituted in a suitable solvent prior to use.
Materials Required:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or other appropriate solvent
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Solvent Selection: this compound is soluble in water to a concentration of 1 mg/ml.[1] For other potential solvents, it is recommended to perform small-scale solubility tests.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Directly add the desired volume of solvent to the vial.
-
Vortex the vial vigorously to ensure complete dissolution of the peptide.[1] The lyophilized solid may be difficult to visualize, so thorough vortexing is essential.[1]
-
-
Assisted Solubilization (if necessary): If the peptide is difficult to dissolve, the following methods can be employed:
-
Rapid stirring
-
Sonication
-
Gentle warming in a water bath (45-60°C)[1]
-
Storage and Stability
Proper storage is critical to prevent degradation and maintain the activity of this compound.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C for long-term storage.[1]
Storage of Reconstituted Solutions:
-
Short-term: Store reconstituted solutions at 2-8°C for a few days.
-
Long-term: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and should be avoided.[1] Any unused portion of a thawed aliquot should be discarded.[1]
Stability Considerations:
-
Peptides in solution are significantly less stable than in their lyophilized form.[1] This is particularly true for peptides containing amino acids such as Cys, Met, Trp, Asn, Gln, and N-terminal Glu.[1]
-
To prevent bacterial degradation, it is recommended to use sterile solutions for reconstitution or to filter the peptide solution through a 0.2 µm filter.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Solubility in Water | Up to 1 mg/ml | [1] |
| Storage of Lyophilized Solid | -20°C | [1] |
| Storage of Reconstituted Solution (Short-term) | 2-8°C | General Peptide Handling Guideline |
| Storage of Reconstituted Solution (Long-term) | -20°C (in aliquots) | [1] |
| Assisted Solubilization Temperature | 45-60°C water bath | [1] |
Visual Protocols
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Tachykinin Receptor Signaling Pathway
This compound is an antagonist of tachykinin receptors. Tachykinins, such as Substance P, are neuropeptides that mediate a variety of biological effects through their interaction with G-protein coupled receptors (GPCRs), primarily the neurokinin receptors (NK1, NK2, NK3). The binding of a tachykinin agonist to its receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As an antagonist, this compound blocks the binding of tachykinins to their receptors, thereby inhibiting this downstream signaling cascade.
References
Application Notes and Protocols: WS9326A in Neuroscience Research
Initial Assessment: A comprehensive review of publicly available scientific literature reveals that WS9326A is a cyclodepsipeptide whose biosynthesis by nonribosomal peptide synthetases has been a subject of biochemical investigation. Current research has extensively detailed the complex enzymatic pathways responsible for its production in Streptomyces species.
However, there is currently no documented application of this compound in the field of neuroscience research. The existing body of scientific literature does not contain studies investigating its effects on neuronal cells, neural circuits, or animal models of neurological diseases. Consequently, information regarding its mechanism of action in the nervous system, relevant signaling pathways, and established experimental protocols for neuroscience applications is not available.
The following sections provide a summary of the known information on this compound's biosynthesis, which may offer a foundation for future exploratory studies in neuroscience.
Overview of this compound Biosynthesis
This compound is synthesized via a sophisticated nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][2] This process involves a series of enzymatic domains that work in a coordinated, yet unconventional, manner.
Key Features of the Biosynthetic Pathway:
-
Nonlinear Assembly: The synthesis of this compound does not follow the typical linear organization of NRPS modules.[2][3]
-
Domain Organization: The NRPS machinery includes unusual arrangements such as stand-alone adenylation and condensation domains, as well as type II thioesterases.[1]
-
Iterative and Skipped Modules: The biosynthetic pathway features a condensation-thiolation (C-T) didomain module that operates iteratively, and an unprecedented instance of module skipping.[2][3][4]
-
Trans-acting Enzymes: The process involves trans-adenylation domains and type II thioesterase (TEII)-like enzymes that shuttle activated amino acids between different modules.[1][4]
The diagram below illustrates a simplified conceptual workflow of the nonlinear NRPS assembly line for this compound biosynthesis.
Caption: Conceptual workflow of this compound biosynthesis.
Potential Future Directions for Neuroscience Research
While no data currently exists, the complex structure of this compound as a cyclodepsipeptide suggests it could potentially interact with biological targets in the nervous system, such as ion channels, receptors, or enzymes. Future research to explore the neuroactivity of this compound would require a series of foundational experiments.
Proposed Initial Experimental Workflow
The following diagram outlines a hypothetical workflow for the initial screening of this compound for neuroscience applications.
Caption: Hypothetical workflow for neuroscience screening of this compound.
Conclusion
The study of this compound has so far been confined to the field of biochemistry, with a focus on its intricate biosynthesis. While this research is crucial for understanding how nature produces complex molecules, it does not provide the necessary data to create application notes or protocols for its use in neuroscience. The scientific community has yet to explore the potential neuropharmacological properties of this compound. The development of the detailed application notes and protocols as requested would be contingent on future research that establishes a clear biological effect and mechanism of action for this compound within the nervous system.
References
Application Notes and Protocols: WS9326A in Neuroscience Research
Initial Assessment: A comprehensive review of publicly available scientific literature reveals that WS9326A is a cyclodepsipeptide whose biosynthesis by nonribosomal peptide synthetases has been a subject of biochemical investigation. Current research has extensively detailed the complex enzymatic pathways responsible for its production in Streptomyces species.
However, there is currently no documented application of this compound in the field of neuroscience research. The existing body of scientific literature does not contain studies investigating its effects on neuronal cells, neural circuits, or animal models of neurological diseases. Consequently, information regarding its mechanism of action in the nervous system, relevant signaling pathways, and established experimental protocols for neuroscience applications is not available.
The following sections provide a summary of the known information on this compound's biosynthesis, which may offer a foundation for future exploratory studies in neuroscience.
Overview of this compound Biosynthesis
This compound is synthesized via a sophisticated nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][2] This process involves a series of enzymatic domains that work in a coordinated, yet unconventional, manner.
Key Features of the Biosynthetic Pathway:
-
Nonlinear Assembly: The synthesis of this compound does not follow the typical linear organization of NRPS modules.[2][3]
-
Domain Organization: The NRPS machinery includes unusual arrangements such as stand-alone adenylation and condensation domains, as well as type II thioesterases.[1]
-
Iterative and Skipped Modules: The biosynthetic pathway features a condensation-thiolation (C-T) didomain module that operates iteratively, and an unprecedented instance of module skipping.[2][3][4]
-
Trans-acting Enzymes: The process involves trans-adenylation domains and type II thioesterase (TEII)-like enzymes that shuttle activated amino acids between different modules.[1][4]
The diagram below illustrates a simplified conceptual workflow of the nonlinear NRPS assembly line for this compound biosynthesis.
Caption: Conceptual workflow of this compound biosynthesis.
Potential Future Directions for Neuroscience Research
While no data currently exists, the complex structure of this compound as a cyclodepsipeptide suggests it could potentially interact with biological targets in the nervous system, such as ion channels, receptors, or enzymes. Future research to explore the neuroactivity of this compound would require a series of foundational experiments.
Proposed Initial Experimental Workflow
The following diagram outlines a hypothetical workflow for the initial screening of this compound for neuroscience applications.
Caption: Hypothetical workflow for neuroscience screening of this compound.
Conclusion
The study of this compound has so far been confined to the field of biochemistry, with a focus on its intricate biosynthesis. While this research is crucial for understanding how nature produces complex molecules, it does not provide the necessary data to create application notes or protocols for its use in neuroscience. The scientific community has yet to explore the potential neuropharmacological properties of this compound. The development of the detailed application notes and protocols as requested would be contingent on future research that establishes a clear biological effect and mechanism of action for this compound within the nervous system.
References
Application Notes and Protocols: WS9326A in Neuroscience Research
Initial Assessment: A comprehensive review of publicly available scientific literature reveals that WS9326A is a cyclodepsipeptide whose biosynthesis by nonribosomal peptide synthetases has been a subject of biochemical investigation. Current research has extensively detailed the complex enzymatic pathways responsible for its production in Streptomyces species.
However, there is currently no documented application of this compound in the field of neuroscience research. The existing body of scientific literature does not contain studies investigating its effects on neuronal cells, neural circuits, or animal models of neurological diseases. Consequently, information regarding its mechanism of action in the nervous system, relevant signaling pathways, and established experimental protocols for neuroscience applications is not available.
The following sections provide a summary of the known information on this compound's biosynthesis, which may offer a foundation for future exploratory studies in neuroscience.
Overview of this compound Biosynthesis
This compound is synthesized via a sophisticated nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][2] This process involves a series of enzymatic domains that work in a coordinated, yet unconventional, manner.
Key Features of the Biosynthetic Pathway:
-
Nonlinear Assembly: The synthesis of this compound does not follow the typical linear organization of NRPS modules.[2][3]
-
Domain Organization: The NRPS machinery includes unusual arrangements such as stand-alone adenylation and condensation domains, as well as type II thioesterases.[1]
-
Iterative and Skipped Modules: The biosynthetic pathway features a condensation-thiolation (C-T) didomain module that operates iteratively, and an unprecedented instance of module skipping.[2][3][4]
-
Trans-acting Enzymes: The process involves trans-adenylation domains and type II thioesterase (TEII)-like enzymes that shuttle activated amino acids between different modules.[1][4]
The diagram below illustrates a simplified conceptual workflow of the nonlinear NRPS assembly line for this compound biosynthesis.
Caption: Conceptual workflow of this compound biosynthesis.
Potential Future Directions for Neuroscience Research
While no data currently exists, the complex structure of this compound as a cyclodepsipeptide suggests it could potentially interact with biological targets in the nervous system, such as ion channels, receptors, or enzymes. Future research to explore the neuroactivity of this compound would require a series of foundational experiments.
Proposed Initial Experimental Workflow
The following diagram outlines a hypothetical workflow for the initial screening of this compound for neuroscience applications.
Caption: Hypothetical workflow for neuroscience screening of this compound.
Conclusion
The study of this compound has so far been confined to the field of biochemistry, with a focus on its intricate biosynthesis. While this research is crucial for understanding how nature produces complex molecules, it does not provide the necessary data to create application notes or protocols for its use in neuroscience. The scientific community has yet to explore the potential neuropharmacological properties of this compound. The development of the detailed application notes and protocols as requested would be contingent on future research that establishes a clear biological effect and mechanism of action for this compound within the nervous system.
References
Application Notes and Protocols for Cell-Based Functional Assays of WS9326A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of WS9326A, a known tachykinin NK-1 receptor antagonist. The following sections detail the signaling pathway, experimental workflows, and specific methodologies for quantifying the inhibitory action of this compound on the neurokinin-1 (NK-1) receptor.
Introduction to this compound
This compound is a cyclodepsipeptide natural product that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1][2] The NK-1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[5][6] As an antagonist, this compound blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling and biological effects.[1]
Tachykinin NK-1 Receptor Signaling Pathway
The NK-1 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[3][7] Upon activation by an agonist like Substance P, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.[3][8] The elevation in intracellular calcium and the activation of DAG collectively activate various downstream signaling cascades, including the activation of protein kinase C (PKC), phosphorylation of extracellular signal-regulated kinase (ERK), and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][9][10]
Data Presentation
The following table summarizes the reported in vitro potencies of this compound and its hydrogenated analog, FK224.
| Compound | Assay | Target/System | IC50 | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 M | [1] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10-6 M | [1] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10-6 M | [1] |
| FK224 (tetrahydro-WS9326A) | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 M | [1] |
Experimental Protocols
This section provides detailed protocols for key functional assays to characterize this compound's antagonist activity at the NK-1 receptor.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
References
- 1. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. What are NK1 agonists and how do they work? [synapse.patsnap.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of WS9326A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of WS9326A, a known tachykinin NK-1 receptor antagonist. The following sections detail the signaling pathway, experimental workflows, and specific methodologies for quantifying the inhibitory action of this compound on the neurokinin-1 (NK-1) receptor.
Introduction to this compound
This compound is a cyclodepsipeptide natural product that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1][2] The NK-1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[5][6] As an antagonist, this compound blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling and biological effects.[1]
Tachykinin NK-1 Receptor Signaling Pathway
The NK-1 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[3][7] Upon activation by an agonist like Substance P, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.[3][8] The elevation in intracellular calcium and the activation of DAG collectively activate various downstream signaling cascades, including the activation of protein kinase C (PKC), phosphorylation of extracellular signal-regulated kinase (ERK), and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][9][10]
Data Presentation
The following table summarizes the reported in vitro potencies of this compound and its hydrogenated analog, FK224.
| Compound | Assay | Target/System | IC50 | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 M | [1] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10-6 M | [1] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10-6 M | [1] |
| FK224 (tetrahydro-WS9326A) | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 M | [1] |
Experimental Protocols
This section provides detailed protocols for key functional assays to characterize this compound's antagonist activity at the NK-1 receptor.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
References
- 1. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. What are NK1 agonists and how do they work? [synapse.patsnap.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of WS9326A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of WS9326A, a known tachykinin NK-1 receptor antagonist. The following sections detail the signaling pathway, experimental workflows, and specific methodologies for quantifying the inhibitory action of this compound on the neurokinin-1 (NK-1) receptor.
Introduction to this compound
This compound is a cyclodepsipeptide natural product that has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1][2] The NK-1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[5][6] As an antagonist, this compound blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling and biological effects.[1]
Tachykinin NK-1 Receptor Signaling Pathway
The NK-1 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[3][7] Upon activation by an agonist like Substance P, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.[3][8] The elevation in intracellular calcium and the activation of DAG collectively activate various downstream signaling cascades, including the activation of protein kinase C (PKC), phosphorylation of extracellular signal-regulated kinase (ERK), and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][9][10]
Data Presentation
The following table summarizes the reported in vitro potencies of this compound and its hydrogenated analog, FK224.
| Compound | Assay | Target/System | IC50 | Reference |
| This compound | [3H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10-6 M | [1] |
| This compound | Substance P-induced Tracheal Constriction | Guinea-pig trachea | 9.7 x 10-6 M | [1] |
| This compound | Neurokinin A-induced Tracheal Constriction | Guinea-pig trachea | 3.5 x 10-6 M | [1] |
| FK224 (tetrahydro-WS9326A) | [3H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10-7 M | [1] |
Experimental Protocols
This section provides detailed protocols for key functional assays to characterize this compound's antagonist activity at the NK-1 receptor.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
References
- 1. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. What are NK1 agonists and how do they work? [synapse.patsnap.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WS9326A in Neurokinin Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WS9326A, a potent and selective neurokinin-1 (NK1) receptor antagonist, for the investigation of neurokinin signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data on this compound's activity, and visual representations of the underlying biological processes and experimental procedures.
Introduction to this compound
This compound is a naturally occurring cyclic peptide isolated from Streptomyces violaceusniger. It functions as a competitive antagonist of the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This compound serves as a valuable pharmacological tool for elucidating the role of this pathway in various biological systems.
Quantitative Data: Potency of this compound and its Analogs
The inhibitory activity of this compound and its hydrogenated analog, FK224, has been quantified in both receptor binding and functional assays. This data provides a basis for selecting appropriate experimental concentrations.
| Compound | Assay | Preparation | IC50 | Reference |
| This compound | [³H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10⁻⁶ M | [1] |
| This compound | Substance P-induced tracheal constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [1] |
| This compound | Neurokinin A-induced tracheal constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [1] |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10⁻⁷ M | [1] |
Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor can couple to multiple G-protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). The NK1 receptor can also couple to Gαs and Gαi, modulating cyclic AMP (cAMP) levels.
Figure 1. NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound and to study neurokinin pathways.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]Substance P.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R).
-
[³H]Substance P (Radioligand).
-
This compound (Test Compound).
-
Unlabeled Substance P (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound.
-
A fixed concentration of [³H]Substance P (typically at its Kd value).
-
Cell membrane preparation.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Substance P.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for the in vitro radioligand binding assay.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium concentration, a key downstream event in NK1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-NK1R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (Agonist).
-
This compound (Antagonist).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Protocol:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.
-
Post-stimulation Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Figure 3. Workflow for the in vitro calcium mobilization assay.
In Vivo Gerbil Foot Tapping Model
This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of a selective NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by centrally active antagonists.
Materials:
-
Male Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Anesthetic for i.c.v. injection.
-
Observation chambers.
Protocol:
-
Animal Acclimation: Acclimate the gerbils to the observation chambers.
-
Antagonist Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral) at various time points before the agonist challenge.
-
Agonist Challenge: At the designated time, lightly anesthetize the gerbils and administer the NK1 receptor agonist i.c.v.
-
Behavioral Observation: Immediately after the i.c.v. injection, place the gerbil in an observation chamber and record the number of foot taps (B36270) over a specific period (e.g., 5-10 minutes).
-
Data Analysis: Compare the number of foot taps in the this compound-treated groups to the vehicle-treated control group. Calculate the percent inhibition of the foot-tapping response for each dose and time point to determine the in vivo efficacy and duration of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the neurokinin-1 receptor and Substance P in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further understanding neurokinin pathways and for the development of novel therapeutics targeting this system.
References
Application Notes and Protocols for WS9326A in Neurokinin Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WS9326A, a potent and selective neurokinin-1 (NK1) receptor antagonist, for the investigation of neurokinin signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data on this compound's activity, and visual representations of the underlying biological processes and experimental procedures.
Introduction to this compound
This compound is a naturally occurring cyclic peptide isolated from Streptomyces violaceusniger. It functions as a competitive antagonist of the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This compound serves as a valuable pharmacological tool for elucidating the role of this pathway in various biological systems.
Quantitative Data: Potency of this compound and its Analogs
The inhibitory activity of this compound and its hydrogenated analog, FK224, has been quantified in both receptor binding and functional assays. This data provides a basis for selecting appropriate experimental concentrations.
| Compound | Assay | Preparation | IC50 | Reference |
| This compound | [³H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10⁻⁶ M | [1] |
| This compound | Substance P-induced tracheal constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [1] |
| This compound | Neurokinin A-induced tracheal constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [1] |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10⁻⁷ M | [1] |
Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor can couple to multiple G-protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). The NK1 receptor can also couple to Gαs and Gαi, modulating cyclic AMP (cAMP) levels.
Figure 1. NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound and to study neurokinin pathways.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]Substance P.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R).
-
[³H]Substance P (Radioligand).
-
This compound (Test Compound).
-
Unlabeled Substance P (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound.
-
A fixed concentration of [³H]Substance P (typically at its Kd value).
-
Cell membrane preparation.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Substance P.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for the in vitro radioligand binding assay.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium concentration, a key downstream event in NK1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-NK1R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (Agonist).
-
This compound (Antagonist).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Protocol:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.
-
Post-stimulation Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Figure 3. Workflow for the in vitro calcium mobilization assay.
In Vivo Gerbil Foot Tapping Model
This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of a selective NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by centrally active antagonists.
Materials:
-
Male Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Anesthetic for i.c.v. injection.
-
Observation chambers.
Protocol:
-
Animal Acclimation: Acclimate the gerbils to the observation chambers.
-
Antagonist Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral) at various time points before the agonist challenge.
-
Agonist Challenge: At the designated time, lightly anesthetize the gerbils and administer the NK1 receptor agonist i.c.v.
-
Behavioral Observation: Immediately after the i.c.v. injection, place the gerbil in an observation chamber and record the number of foot taps (B36270) over a specific period (e.g., 5-10 minutes).
-
Data Analysis: Compare the number of foot taps in the this compound-treated groups to the vehicle-treated control group. Calculate the percent inhibition of the foot-tapping response for each dose and time point to determine the in vivo efficacy and duration of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the neurokinin-1 receptor and Substance P in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further understanding neurokinin pathways and for the development of novel therapeutics targeting this system.
References
Application Notes and Protocols for WS9326A in Neurokinin Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing WS9326A, a potent and selective neurokinin-1 (NK1) receptor antagonist, for the investigation of neurokinin signaling pathways. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data on this compound's activity, and visual representations of the underlying biological processes and experimental procedures.
Introduction to this compound
This compound is a naturally occurring cyclic peptide isolated from Streptomyces violaceusniger. It functions as a competitive antagonist of the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This compound serves as a valuable pharmacological tool for elucidating the role of this pathway in various biological systems.
Quantitative Data: Potency of this compound and its Analogs
The inhibitory activity of this compound and its hydrogenated analog, FK224, has been quantified in both receptor binding and functional assays. This data provides a basis for selecting appropriate experimental concentrations.
| Compound | Assay | Preparation | IC50 | Reference |
| This compound | [³H]Substance P Binding | Guinea-pig lung membranes | 3.6 x 10⁻⁶ M | [1] |
| This compound | Substance P-induced tracheal constriction | Guinea-pig trachea | 9.7 x 10⁻⁶ M | [1] |
| This compound | Neurokinin A-induced tracheal constriction | Guinea-pig trachea | 3.5 x 10⁻⁶ M | [1] |
| FK224 (tetrahydro-WS9326A) | [³H]Substance P Binding | Guinea-pig lung membranes | 1.0 x 10⁻⁷ M | [1] |
Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor can couple to multiple G-protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). The NK1 receptor can also couple to Gαs and Gαi, modulating cyclic AMP (cAMP) levels.
Figure 1. NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound and to study neurokinin pathways.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]Substance P.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human NK1R).
-
[³H]Substance P (Radioligand).
-
This compound (Test Compound).
-
Unlabeled Substance P (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound.
-
A fixed concentration of [³H]Substance P (typically at its Kd value).
-
Cell membrane preparation.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled Substance P.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for the in vitro radioligand binding assay.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium concentration, a key downstream event in NK1 receptor activation.
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373MG or CHO-NK1R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (Agonist).
-
This compound (Antagonist).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Protocol:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.
-
Post-stimulation Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Figure 3. Workflow for the in vitro calcium mobilization assay.
In Vivo Gerbil Foot Tapping Model
This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of a selective NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be blocked by centrally active antagonists.
Materials:
-
Male Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Anesthetic for i.c.v. injection.
-
Observation chambers.
Protocol:
-
Animal Acclimation: Acclimate the gerbils to the observation chambers.
-
Antagonist Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral) at various time points before the agonist challenge.
-
Agonist Challenge: At the designated time, lightly anesthetize the gerbils and administer the NK1 receptor agonist i.c.v.
-
Behavioral Observation: Immediately after the i.c.v. injection, place the gerbil in an observation chamber and record the number of foot taps over a specific period (e.g., 5-10 minutes).
-
Data Analysis: Compare the number of foot taps in the this compound-treated groups to the vehicle-treated control group. Calculate the percent inhibition of the foot-tapping response for each dose and time point to determine the in vivo efficacy and duration of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the neurokinin-1 receptor and Substance P in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at further understanding neurokinin pathways and for the development of novel therapeutics targeting this system.
References
Application Notes and Protocols for Testing WS9326A on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide natural product isolated from Streptomyces violaceusniger.[1] Pharmacological studies have identified this compound as a tachykinin receptor antagonist, exhibiting competitive binding to the neurokinin 1 (NK-1) receptor.[2] Tachykinins, such as Substance P, are neuropeptides known to be potent stimulators of smooth muscle contraction in various tissues, including the trachea and gastrointestinal tract.[1][2] Therefore, this compound is hypothesized to act as an inhibitor of tachykinin-induced smooth muscle contraction.
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction, focusing on its potential as a tachykinin antagonist. The described experiments will enable researchers to characterize the pharmacological profile of this compound and elucidate its mechanism of action on smooth muscle tissue. The protocols include ex vivo organ bath studies to measure tissue contractility, in vitro assays to assess intracellular calcium mobilization, and biochemical analysis of myosin light chain phosphorylation.
Signaling Pathways
The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the phosphorylation status of the 20 kDa regulatory light chain of myosin (MLC20).[3] Agonist stimulation, such as the binding of Substance P to the NK-1 receptor, initiates a signaling cascade leading to an increase in [Ca²⁺]i and subsequent MLC20 phosphorylation, resulting in contraction.[4]
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Smooth Muscle Contraction [reactome.org]
Application Notes and Protocols for Testing WS9326A on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide natural product isolated from Streptomyces violaceusniger.[1] Pharmacological studies have identified this compound as a tachykinin receptor antagonist, exhibiting competitive binding to the neurokinin 1 (NK-1) receptor.[2] Tachykinins, such as Substance P, are neuropeptides known to be potent stimulators of smooth muscle contraction in various tissues, including the trachea and gastrointestinal tract.[1][2] Therefore, this compound is hypothesized to act as an inhibitor of tachykinin-induced smooth muscle contraction.
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction, focusing on its potential as a tachykinin antagonist. The described experiments will enable researchers to characterize the pharmacological profile of this compound and elucidate its mechanism of action on smooth muscle tissue. The protocols include ex vivo organ bath studies to measure tissue contractility, in vitro assays to assess intracellular calcium mobilization, and biochemical analysis of myosin light chain phosphorylation.
Signaling Pathways
The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the phosphorylation status of the 20 kDa regulatory light chain of myosin (MLC20).[3] Agonist stimulation, such as the binding of Substance P to the NK-1 receptor, initiates a signaling cascade leading to an increase in [Ca²⁺]i and subsequent MLC20 phosphorylation, resulting in contraction.[4]
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Smooth Muscle Contraction [reactome.org]
Application Notes and Protocols for Testing WS9326A on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide natural product isolated from Streptomyces violaceusniger.[1] Pharmacological studies have identified this compound as a tachykinin receptor antagonist, exhibiting competitive binding to the neurokinin 1 (NK-1) receptor.[2] Tachykinins, such as Substance P, are neuropeptides known to be potent stimulators of smooth muscle contraction in various tissues, including the trachea and gastrointestinal tract.[1][2] Therefore, this compound is hypothesized to act as an inhibitor of tachykinin-induced smooth muscle contraction.
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction, focusing on its potential as a tachykinin antagonist. The described experiments will enable researchers to characterize the pharmacological profile of this compound and elucidate its mechanism of action on smooth muscle tissue. The protocols include ex vivo organ bath studies to measure tissue contractility, in vitro assays to assess intracellular calcium mobilization, and biochemical analysis of myosin light chain phosphorylation.
Signaling Pathways
The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the phosphorylation status of the 20 kDa regulatory light chain of myosin (MLC20).[3] Agonist stimulation, such as the binding of Substance P to the NK-1 receptor, initiates a signaling cascade leading to an increase in [Ca²⁺]i and subsequent MLC20 phosphorylation, resulting in contraction.[4]
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Smooth Muscle Contraction [reactome.org]
Application Notes and Protocols for WS9326A in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent tachykinin receptor antagonist.[1][2] Specifically, it competitively binds to the neurokinin 1 (NK-1) receptor, inhibiting the action of endogenous tachykinins like Substance P.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a critical second messenger, mediating a wide range of physiological responses.
Given that this compound is an antagonist of the NK-1 receptor, it is expected to inhibit Substance P-induced intracellular calcium mobilization. Calcium imaging serves as a powerful, high-throughput method to quantify this inhibitory activity in real-time at the single-cell level. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to characterize its antagonistic properties and elucidate its impact on cellular signaling.
Mechanism of Action: Proposed Signaling Pathway
The following diagram illustrates the canonical NK-1 receptor signaling pathway and the proposed point of inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified by measuring changes in intracellular calcium concentration ([Ca2+]) in response to an NK-1 receptor agonist (e.g., Substance P) in the presence and absence of the antagonist. Key parameters to quantify include peak fluorescence ratio, amplitude of the calcium response, and the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Quantitative Data for this compound Inhibition of Substance P-Induced Calcium Flux
| Parameter | Control (Substance P only) | + 1 µM this compound | + 10 µM this compound | + 50 µM this compound |
| Cell Line | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R |
| Agonist | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P |
| Baseline F340/F380 Ratio | 0.85 ± 0.05 | 0.86 ± 0.04 | 0.84 ± 0.05 | 0.85 ± 0.06 |
| Peak F340/F380 Ratio | 2.55 ± 0.15 | 1.80 ± 0.12 | 1.15 ± 0.09 | 0.90 ± 0.07 |
| Response Amplitude (ΔRatio) | 1.70 | 0.94 | 0.31 | 0.05 |
| % Inhibition | 0% | 44.7% | 81.8% | 97.1% |
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| IC50 (Substance P-induced Ca2+ flux) | 3.6 x 10-6 M[1] |
| Binding Affinity (Ki) at NK-1R | 1.0 x 10-7 M (for FK224, a derivative)[1] |
| Mode of Inhibition | Competitive Antagonist |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Use a cell line endogenously expressing the NK-1 receptor (e.g., U373 MG human astrocytoma cells) or a host cell line (e.g., HEK293, CHO) stably or transiently transfected with a plasmid encoding the human NK-1 receptor.
-
Cell Culture: Culture the selected cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Imaging: 24-48 hours before the experiment, seed the cells onto 96-well black-walled, clear-bottom imaging plates at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
Protocol 2: Calcium Indicator Dye Loading
This protocol uses a ratiometric fluorescent dye like Fura-2 AM, which allows for accurate measurement of intracellular calcium, independent of dye concentration and cell thickness.
-
Prepare Loading Buffer: Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. To aid in dye solubilization and prevent compartmentalization, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading:
-
Aspirate the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of loading buffer.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.
-
Add 100 µL of fresh loading buffer to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye within the cells.
-
Protocol 3: Calcium Imaging and Data Acquisition
This protocol is designed for a plate reader-based fluorometer (e.g., FlexStation or FLIPR) capable of automated liquid handling and kinetic fluorescence measurements.
-
Instrument Setup:
-
Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm.
-
Set the alternating excitation wavelengths to ~340 nm and ~380 nm for Fura-2.
-
Configure the instrument for a kinetic read. Establish a baseline reading for 10-20 seconds.
-
Program the instrument's fluidics to first add the antagonist (this compound) or vehicle, followed by the agonist (Substance P).
-
-
Experimental Execution:
-
Place the 96-well plate containing the loaded cells into the instrument.
-
Baseline Measurement: Begin the kinetic read, recording the baseline fluorescence ratio (F340/F380) for 10-20 seconds.
-
Antagonist Addition: The instrument adds a pre-determined volume of this compound (at various concentrations) or vehicle (e.g., DMSO diluted in loading buffer) to the appropriate wells. Continue recording for 2-5 minutes to observe any direct effect of the compound and to allow for incubation.
-
Agonist Addition: The instrument adds a pre-determined volume of Substance P (at a concentration near its EC80 for a robust signal) to all wells.
-
Post-stimulation Measurement: Continue recording the fluorescence ratio for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Controls:
-
Negative Control: Wells with vehicle only (no this compound, no Substance P).
-
Positive Control: Wells with vehicle followed by Substance P (to determine the maximum response).
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).
-
Protocol 4: Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Baseline Normalization: Normalize the data by dividing the ratio at each time point (R) by the average baseline ratio (R0) to obtain R/R0.
-
Response Amplitude: Calculate the peak response amplitude (ΔR) by subtracting the average baseline ratio from the peak ratio observed after agonist addition.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (ΔR_antagonist / ΔR_positive_control)] * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from cell preparation to data analysis.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WS9326A in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent tachykinin receptor antagonist.[1][2] Specifically, it competitively binds to the neurokinin 1 (NK-1) receptor, inhibiting the action of endogenous tachykinins like Substance P.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a critical second messenger, mediating a wide range of physiological responses.
Given that this compound is an antagonist of the NK-1 receptor, it is expected to inhibit Substance P-induced intracellular calcium mobilization. Calcium imaging serves as a powerful, high-throughput method to quantify this inhibitory activity in real-time at the single-cell level. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to characterize its antagonistic properties and elucidate its impact on cellular signaling.
Mechanism of Action: Proposed Signaling Pathway
The following diagram illustrates the canonical NK-1 receptor signaling pathway and the proposed point of inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified by measuring changes in intracellular calcium concentration ([Ca2+]) in response to an NK-1 receptor agonist (e.g., Substance P) in the presence and absence of the antagonist. Key parameters to quantify include peak fluorescence ratio, amplitude of the calcium response, and the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Quantitative Data for this compound Inhibition of Substance P-Induced Calcium Flux
| Parameter | Control (Substance P only) | + 1 µM this compound | + 10 µM this compound | + 50 µM this compound |
| Cell Line | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R |
| Agonist | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P |
| Baseline F340/F380 Ratio | 0.85 ± 0.05 | 0.86 ± 0.04 | 0.84 ± 0.05 | 0.85 ± 0.06 |
| Peak F340/F380 Ratio | 2.55 ± 0.15 | 1.80 ± 0.12 | 1.15 ± 0.09 | 0.90 ± 0.07 |
| Response Amplitude (ΔRatio) | 1.70 | 0.94 | 0.31 | 0.05 |
| % Inhibition | 0% | 44.7% | 81.8% | 97.1% |
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| IC50 (Substance P-induced Ca2+ flux) | 3.6 x 10-6 M[1] |
| Binding Affinity (Ki) at NK-1R | 1.0 x 10-7 M (for FK224, a derivative)[1] |
| Mode of Inhibition | Competitive Antagonist |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Use a cell line endogenously expressing the NK-1 receptor (e.g., U373 MG human astrocytoma cells) or a host cell line (e.g., HEK293, CHO) stably or transiently transfected with a plasmid encoding the human NK-1 receptor.
-
Cell Culture: Culture the selected cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Imaging: 24-48 hours before the experiment, seed the cells onto 96-well black-walled, clear-bottom imaging plates at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
Protocol 2: Calcium Indicator Dye Loading
This protocol uses a ratiometric fluorescent dye like Fura-2 AM, which allows for accurate measurement of intracellular calcium, independent of dye concentration and cell thickness.
-
Prepare Loading Buffer: Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. To aid in dye solubilization and prevent compartmentalization, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading:
-
Aspirate the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of loading buffer.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.
-
Add 100 µL of fresh loading buffer to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye within the cells.
-
Protocol 3: Calcium Imaging and Data Acquisition
This protocol is designed for a plate reader-based fluorometer (e.g., FlexStation or FLIPR) capable of automated liquid handling and kinetic fluorescence measurements.
-
Instrument Setup:
-
Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm.
-
Set the alternating excitation wavelengths to ~340 nm and ~380 nm for Fura-2.
-
Configure the instrument for a kinetic read. Establish a baseline reading for 10-20 seconds.
-
Program the instrument's fluidics to first add the antagonist (this compound) or vehicle, followed by the agonist (Substance P).
-
-
Experimental Execution:
-
Place the 96-well plate containing the loaded cells into the instrument.
-
Baseline Measurement: Begin the kinetic read, recording the baseline fluorescence ratio (F340/F380) for 10-20 seconds.
-
Antagonist Addition: The instrument adds a pre-determined volume of this compound (at various concentrations) or vehicle (e.g., DMSO diluted in loading buffer) to the appropriate wells. Continue recording for 2-5 minutes to observe any direct effect of the compound and to allow for incubation.
-
Agonist Addition: The instrument adds a pre-determined volume of Substance P (at a concentration near its EC80 for a robust signal) to all wells.
-
Post-stimulation Measurement: Continue recording the fluorescence ratio for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Controls:
-
Negative Control: Wells with vehicle only (no this compound, no Substance P).
-
Positive Control: Wells with vehicle followed by Substance P (to determine the maximum response).
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).
-
Protocol 4: Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Baseline Normalization: Normalize the data by dividing the ratio at each time point (R) by the average baseline ratio (R0) to obtain R/R0.
-
Response Amplitude: Calculate the peak response amplitude (ΔR) by subtracting the average baseline ratio from the peak ratio observed after agonist addition.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (ΔR_antagonist / ΔR_positive_control)] * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from cell preparation to data analysis.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WS9326A in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS9326A is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent tachykinin receptor antagonist.[1][2] Specifically, it competitively binds to the neurokinin 1 (NK-1) receptor, inhibiting the action of endogenous tachykinins like Substance P.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a critical second messenger, mediating a wide range of physiological responses.
Given that this compound is an antagonist of the NK-1 receptor, it is expected to inhibit Substance P-induced intracellular calcium mobilization. Calcium imaging serves as a powerful, high-throughput method to quantify this inhibitory activity in real-time at the single-cell level. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to characterize its antagonistic properties and elucidate its impact on cellular signaling.
Mechanism of Action: Proposed Signaling Pathway
The following diagram illustrates the canonical NK-1 receptor signaling pathway and the proposed point of inhibition by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified by measuring changes in intracellular calcium concentration ([Ca2+]) in response to an NK-1 receptor agonist (e.g., Substance P) in the presence and absence of the antagonist. Key parameters to quantify include peak fluorescence ratio, amplitude of the calcium response, and the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Quantitative Data for this compound Inhibition of Substance P-Induced Calcium Flux
| Parameter | Control (Substance P only) | + 1 µM this compound | + 10 µM this compound | + 50 µM this compound |
| Cell Line | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R | HEK293 expressing NK-1R |
| Agonist | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P | 10 nM Substance P |
| Baseline F340/F380 Ratio | 0.85 ± 0.05 | 0.86 ± 0.04 | 0.84 ± 0.05 | 0.85 ± 0.06 |
| Peak F340/F380 Ratio | 2.55 ± 0.15 | 1.80 ± 0.12 | 1.15 ± 0.09 | 0.90 ± 0.07 |
| Response Amplitude (ΔRatio) | 1.70 | 0.94 | 0.31 | 0.05 |
| % Inhibition | 0% | 44.7% | 81.8% | 97.1% |
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| IC50 (Substance P-induced Ca2+ flux) | 3.6 x 10-6 M[1] |
| Binding Affinity (Ki) at NK-1R | 1.0 x 10-7 M (for FK224, a derivative)[1] |
| Mode of Inhibition | Competitive Antagonist |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Use a cell line endogenously expressing the NK-1 receptor (e.g., U373 MG human astrocytoma cells) or a host cell line (e.g., HEK293, CHO) stably or transiently transfected with a plasmid encoding the human NK-1 receptor.
-
Cell Culture: Culture the selected cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Imaging: 24-48 hours before the experiment, seed the cells onto 96-well black-walled, clear-bottom imaging plates at a density that will result in a 70-90% confluent monolayer on the day of the experiment.
Protocol 2: Calcium Indicator Dye Loading
This protocol uses a ratiometric fluorescent dye like Fura-2 AM, which allows for accurate measurement of intracellular calcium, independent of dye concentration and cell thickness.
-
Prepare Loading Buffer: Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare Fura-2 AM Stock: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. To aid in dye solubilization and prevent compartmentalization, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading:
-
Aspirate the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of loading buffer.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.
-
Add 100 µL of fresh loading buffer to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye within the cells.
-
Protocol 3: Calcium Imaging and Data Acquisition
This protocol is designed for a plate reader-based fluorometer (e.g., FlexStation or FLIPR) capable of automated liquid handling and kinetic fluorescence measurements.
-
Instrument Setup:
-
Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm.
-
Set the alternating excitation wavelengths to ~340 nm and ~380 nm for Fura-2.
-
Configure the instrument for a kinetic read. Establish a baseline reading for 10-20 seconds.
-
Program the instrument's fluidics to first add the antagonist (this compound) or vehicle, followed by the agonist (Substance P).
-
-
Experimental Execution:
-
Place the 96-well plate containing the loaded cells into the instrument.
-
Baseline Measurement: Begin the kinetic read, recording the baseline fluorescence ratio (F340/F380) for 10-20 seconds.
-
Antagonist Addition: The instrument adds a pre-determined volume of this compound (at various concentrations) or vehicle (e.g., DMSO diluted in loading buffer) to the appropriate wells. Continue recording for 2-5 minutes to observe any direct effect of the compound and to allow for incubation.
-
Agonist Addition: The instrument adds a pre-determined volume of Substance P (at a concentration near its EC80 for a robust signal) to all wells.
-
Post-stimulation Measurement: Continue recording the fluorescence ratio for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Controls:
-
Negative Control: Wells with vehicle only (no this compound, no Substance P).
-
Positive Control: Wells with vehicle followed by Substance P (to determine the maximum response).
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).
-
Protocol 4: Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Baseline Normalization: Normalize the data by dividing the ratio at each time point (R) by the average baseline ratio (R0) to obtain R/R0.
-
Response Amplitude: Calculate the peak response amplitude (ΔR) by subtracting the average baseline ratio from the peak ratio observed after agonist addition.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (ΔR_antagonist / ΔR_positive_control)] * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from cell preparation to data analysis.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of WS9326A, a Neurokinin-1 Receptor Antagonist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory methods to assess the efficacy of WS9326A, a known tachykinin antagonist. This compound exerts its biological effects by acting as an antagonist to the Neurokinin-1 (NK-1) receptor, a key component in pain, inflammation, and certain cancers. This document outlines detailed protocols for essential in vitro and in vivo assays to characterize the potency, mechanism of action, and potential therapeutic efficacy of this compound. The protocols include receptor binding assays, functional cellular assays, and preclinical models of disease.
Introduction to this compound and the Neurokinin-1 (NK-1) Receptor
This compound is a cyclodepsipeptide that has been identified as a competitive antagonist of the Neurokinin-1 (NK-1) receptor, with the natural ligand being Substance P.[1][2] The interaction of Substance P with the NK-1 receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that is implicated in a variety of physiological and pathological processes, including neurogenic inflammation, pain transmission, and the proliferation of certain tumor cells.[1][3] By blocking this interaction, this compound holds therapeutic potential in inflammatory diseases, analgesia, and oncology.
1.1. Mechanism of Action: NK-1 Receptor Signaling
Upon binding of Substance P, the NK-1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in various cellular responses.
In Vitro Efficacy Assays
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the molecular and cellular levels.
References
- 1. Role of substance P on histamine H(3) antagonist-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of WS9326A, a Neurokinin-1 Receptor Antagonist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory methods to assess the efficacy of WS9326A, a known tachykinin antagonist. This compound exerts its biological effects by acting as an antagonist to the Neurokinin-1 (NK-1) receptor, a key component in pain, inflammation, and certain cancers. This document outlines detailed protocols for essential in vitro and in vivo assays to characterize the potency, mechanism of action, and potential therapeutic efficacy of this compound. The protocols include receptor binding assays, functional cellular assays, and preclinical models of disease.
Introduction to this compound and the Neurokinin-1 (NK-1) Receptor
This compound is a cyclodepsipeptide that has been identified as a competitive antagonist of the Neurokinin-1 (NK-1) receptor, with the natural ligand being Substance P.[1][2] The interaction of Substance P with the NK-1 receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that is implicated in a variety of physiological and pathological processes, including neurogenic inflammation, pain transmission, and the proliferation of certain tumor cells.[1][3] By blocking this interaction, this compound holds therapeutic potential in inflammatory diseases, analgesia, and oncology.
1.1. Mechanism of Action: NK-1 Receptor Signaling
Upon binding of Substance P, the NK-1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in various cellular responses.
In Vitro Efficacy Assays
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the molecular and cellular levels.
References
- 1. Role of substance P on histamine H(3) antagonist-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of WS9326A, a Neurokinin-1 Receptor Antagonist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory methods to assess the efficacy of WS9326A, a known tachykinin antagonist. This compound exerts its biological effects by acting as an antagonist to the Neurokinin-1 (NK-1) receptor, a key component in pain, inflammation, and certain cancers. This document outlines detailed protocols for essential in vitro and in vivo assays to characterize the potency, mechanism of action, and potential therapeutic efficacy of this compound. The protocols include receptor binding assays, functional cellular assays, and preclinical models of disease.
Introduction to this compound and the Neurokinin-1 (NK-1) Receptor
This compound is a cyclodepsipeptide that has been identified as a competitive antagonist of the Neurokinin-1 (NK-1) receptor, with the natural ligand being Substance P.[1][2] The interaction of Substance P with the NK-1 receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that is implicated in a variety of physiological and pathological processes, including neurogenic inflammation, pain transmission, and the proliferation of certain tumor cells.[1][3] By blocking this interaction, this compound holds therapeutic potential in inflammatory diseases, analgesia, and oncology.
1.1. Mechanism of Action: NK-1 Receptor Signaling
Upon binding of Substance P, the NK-1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in various cellular responses.
In Vitro Efficacy Assays
A series of in vitro assays are essential to determine the potency and mechanism of action of this compound at the molecular and cellular levels.
References
- 1. Role of substance P on histamine H(3) antagonist-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing WS9326A Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of WS9326A. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of common questions regarding the use of this compound in experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and competitive antagonist of the Tachykinin NK-1 receptor (Substance P receptor). By binding to the NK-1 receptor, it blocks the downstream signaling cascade initiated by its natural ligand, Substance P. |
| What is a recommended starting concentration range for this compound in cell-based assays? | Based on its IC50 values in tissue-based assays (in the range of 3.5 - 9.7 µM), a good starting point for cell-based assays is a dose-response curve ranging from 100 nM to 50 µM. This range should allow for the determination of the optimal concentration for NK-1 receptor antagonism while also assessing potential cytotoxicity. |
| How should I prepare a stock solution of this compound? | As this compound is a hydrophobic peptide, it is recommended to dissolve it in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| What is the maximum permissible DMSO concentration in my cell culture? | The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your experiments. |
| Which cell lines are suitable for studying the effects of this compound? | Cell lines that endogenously or recombinantly express the Tachykinin NK-1 receptor are suitable. Commonly used cell lines include HEK293, CHO, U2OS, and the neuroblastoma cell line SH-SY5Y, often stably transfected with the human NK-1 receptor. The human NK cell line YTS and the osteosarcoma cell line MG-63 have also been reported to express the NK-1 receptor. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound observed. | 1. Suboptimal this compound Concentration: The concentration used may be too low to effectively antagonize the NK-1 receptor. | 1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value in your specific assay and cell line. |
| 2. Inactive Compound: The this compound may have degraded due to improper storage or handling. | 2. Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, confirm its activity in a validated assay. | |
| 3. Low NK-1 Receptor Expression: The cell line used may have low or no expression of the NK-1 receptor. | 3. Confirm Receptor Expression: Verify NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high-level expression. | |
| 4. High Agonist (Substance P) Concentration: The concentration of Substance P used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. | 4. Optimize Agonist Concentration: Perform a dose-response curve for Substance P to determine the EC80 concentration (the concentration that elicits 80% of the maximal response). Use this EC80 concentration for your antagonist assays. | |
| High cell death observed in this compound-treated wells. | 1. Cytotoxicity of this compound: At high concentrations, this compound may exhibit off-target cytotoxic effects. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or MTS) with a range of this compound concentrations to determine its CC50 (cytotoxic concentration 50%). Aim to use concentrations below the CC50 for your functional assays. |
| 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤ 0.1%). Remember to include a vehicle control with the same DMSO concentration. | |
| High variability in experimental results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate cell density determination and ensure a homogenous cell suspension before plating. |
| 2. Compound Precipitation: this compound may precipitate out of solution in the aqueous culture medium, leading to inconsistent effective concentrations. | 2. Check for Precipitation: Visually inspect the wells for any precipitate after adding the this compound solution. If precipitation occurs, you may need to adjust the final concentration or the solvent composition. Gentle warming or sonication of the stock solution before dilution may help. | |
| 3. Assay Timing: The timing of agonist and antagonist addition, as well as the final readout, can be critical. | 3. Standardize Assay Timing: Precisely control the incubation times for pre-incubation with this compound and stimulation with Substance P. |
Troubleshooting Decision Flowchart
Caption: Troubleshooting decision flowchart for this compound experiments.
Experimental Protocols
Detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization in an NK-1 receptor-expressing cell line (e.g., HEK293-NK1R).
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Cell Seeding:
-
Seed HEK293-NK1R cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated serial dilution of this compound in assay buffer. Remember to keep the final DMSO concentration consistent and below the toxic level.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration (vehicle control).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 5X concentrated solution of Substance P in assay buffer (at its pre-determined EC80 concentration).
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Record a baseline fluorescence for 15-30 seconds.
-
Inject 25 µL of the 5X Substance P solution into each well.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent NK-1 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is to determine the concentration at which this compound becomes cytotoxic to the cells, which is crucial for interpreting the results of functional assays.
Materials:
-
Cell line of interest (e.g., HEK293-NK1R)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and determine the CC50 value.
-
Signaling Pathways and Workflows
Visual representations of the underlying biological processes and experimental procedures.
Tachykinin NK-1 Receptor Signaling Pathway
Caption: The Tachykinin NK-1 receptor signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: General experimental workflow for optimizing this compound concentration.
Optimizing WS9326A Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of WS9326A. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of common questions regarding the use of this compound in experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and competitive antagonist of the Tachykinin NK-1 receptor (Substance P receptor). By binding to the NK-1 receptor, it blocks the downstream signaling cascade initiated by its natural ligand, Substance P. |
| What is a recommended starting concentration range for this compound in cell-based assays? | Based on its IC50 values in tissue-based assays (in the range of 3.5 - 9.7 µM), a good starting point for cell-based assays is a dose-response curve ranging from 100 nM to 50 µM. This range should allow for the determination of the optimal concentration for NK-1 receptor antagonism while also assessing potential cytotoxicity. |
| How should I prepare a stock solution of this compound? | As this compound is a hydrophobic peptide, it is recommended to dissolve it in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| What is the maximum permissible DMSO concentration in my cell culture? | The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your experiments. |
| Which cell lines are suitable for studying the effects of this compound? | Cell lines that endogenously or recombinantly express the Tachykinin NK-1 receptor are suitable. Commonly used cell lines include HEK293, CHO, U2OS, and the neuroblastoma cell line SH-SY5Y, often stably transfected with the human NK-1 receptor. The human NK cell line YTS and the osteosarcoma cell line MG-63 have also been reported to express the NK-1 receptor. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound observed. | 1. Suboptimal this compound Concentration: The concentration used may be too low to effectively antagonize the NK-1 receptor. | 1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value in your specific assay and cell line. |
| 2. Inactive Compound: The this compound may have degraded due to improper storage or handling. | 2. Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, confirm its activity in a validated assay. | |
| 3. Low NK-1 Receptor Expression: The cell line used may have low or no expression of the NK-1 receptor. | 3. Confirm Receptor Expression: Verify NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high-level expression. | |
| 4. High Agonist (Substance P) Concentration: The concentration of Substance P used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. | 4. Optimize Agonist Concentration: Perform a dose-response curve for Substance P to determine the EC80 concentration (the concentration that elicits 80% of the maximal response). Use this EC80 concentration for your antagonist assays. | |
| High cell death observed in this compound-treated wells. | 1. Cytotoxicity of this compound: At high concentrations, this compound may exhibit off-target cytotoxic effects. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or MTS) with a range of this compound concentrations to determine its CC50 (cytotoxic concentration 50%). Aim to use concentrations below the CC50 for your functional assays. |
| 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤ 0.1%). Remember to include a vehicle control with the same DMSO concentration. | |
| High variability in experimental results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate cell density determination and ensure a homogenous cell suspension before plating. |
| 2. Compound Precipitation: this compound may precipitate out of solution in the aqueous culture medium, leading to inconsistent effective concentrations. | 2. Check for Precipitation: Visually inspect the wells for any precipitate after adding the this compound solution. If precipitation occurs, you may need to adjust the final concentration or the solvent composition. Gentle warming or sonication of the stock solution before dilution may help. | |
| 3. Assay Timing: The timing of agonist and antagonist addition, as well as the final readout, can be critical. | 3. Standardize Assay Timing: Precisely control the incubation times for pre-incubation with this compound and stimulation with Substance P. |
Troubleshooting Decision Flowchart
Caption: Troubleshooting decision flowchart for this compound experiments.
Experimental Protocols
Detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization in an NK-1 receptor-expressing cell line (e.g., HEK293-NK1R).
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Cell Seeding:
-
Seed HEK293-NK1R cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated serial dilution of this compound in assay buffer. Remember to keep the final DMSO concentration consistent and below the toxic level.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration (vehicle control).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 5X concentrated solution of Substance P in assay buffer (at its pre-determined EC80 concentration).
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Record a baseline fluorescence for 15-30 seconds.
-
Inject 25 µL of the 5X Substance P solution into each well.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent NK-1 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is to determine the concentration at which this compound becomes cytotoxic to the cells, which is crucial for interpreting the results of functional assays.
Materials:
-
Cell line of interest (e.g., HEK293-NK1R)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and determine the CC50 value.
-
Signaling Pathways and Workflows
Visual representations of the underlying biological processes and experimental procedures.
Tachykinin NK-1 Receptor Signaling Pathway
Caption: The Tachykinin NK-1 receptor signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: General experimental workflow for optimizing this compound concentration.
Optimizing WS9326A Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of WS9326A. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of common questions regarding the use of this compound in experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and competitive antagonist of the Tachykinin NK-1 receptor (Substance P receptor). By binding to the NK-1 receptor, it blocks the downstream signaling cascade initiated by its natural ligand, Substance P. |
| What is a recommended starting concentration range for this compound in cell-based assays? | Based on its IC50 values in tissue-based assays (in the range of 3.5 - 9.7 µM), a good starting point for cell-based assays is a dose-response curve ranging from 100 nM to 50 µM. This range should allow for the determination of the optimal concentration for NK-1 receptor antagonism while also assessing potential cytotoxicity. |
| How should I prepare a stock solution of this compound? | As this compound is a hydrophobic peptide, it is recommended to dissolve it in a minimal amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| What is the maximum permissible DMSO concentration in my cell culture? | The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell type. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your experiments. |
| Which cell lines are suitable for studying the effects of this compound? | Cell lines that endogenously or recombinantly express the Tachykinin NK-1 receptor are suitable. Commonly used cell lines include HEK293, CHO, U2OS, and the neuroblastoma cell line SH-SY5Y, often stably transfected with the human NK-1 receptor. The human NK cell line YTS and the osteosarcoma cell line MG-63 have also been reported to express the NK-1 receptor. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound observed. | 1. Suboptimal this compound Concentration: The concentration used may be too low to effectively antagonize the NK-1 receptor. | 1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value in your specific assay and cell line. |
| 2. Inactive Compound: The this compound may have degraded due to improper storage or handling. | 2. Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, confirm its activity in a validated assay. | |
| 3. Low NK-1 Receptor Expression: The cell line used may have low or no expression of the NK-1 receptor. | 3. Confirm Receptor Expression: Verify NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high-level expression. | |
| 4. High Agonist (Substance P) Concentration: The concentration of Substance P used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. | 4. Optimize Agonist Concentration: Perform a dose-response curve for Substance P to determine the EC80 concentration (the concentration that elicits 80% of the maximal response). Use this EC80 concentration for your antagonist assays. | |
| High cell death observed in this compound-treated wells. | 1. Cytotoxicity of this compound: At high concentrations, this compound may exhibit off-target cytotoxic effects. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or MTS) with a range of this compound concentrations to determine its CC50 (cytotoxic concentration 50%). Aim to use concentrations below the CC50 for your functional assays. |
| 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤ 0.1%). Remember to include a vehicle control with the same DMSO concentration. | |
| High variability in experimental results. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate cell density determination and ensure a homogenous cell suspension before plating. |
| 2. Compound Precipitation: this compound may precipitate out of solution in the aqueous culture medium, leading to inconsistent effective concentrations. | 2. Check for Precipitation: Visually inspect the wells for any precipitate after adding the this compound solution. If precipitation occurs, you may need to adjust the final concentration or the solvent composition. Gentle warming or sonication of the stock solution before dilution may help. | |
| 3. Assay Timing: The timing of agonist and antagonist addition, as well as the final readout, can be critical. | 3. Standardize Assay Timing: Precisely control the incubation times for pre-incubation with this compound and stimulation with Substance P. |
Troubleshooting Decision Flowchart
Caption: Troubleshooting decision flowchart for this compound experiments.
Experimental Protocols
Detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization in an NK-1 receptor-expressing cell line (e.g., HEK293-NK1R).
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Substance P
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Cell Seeding:
-
Seed HEK293-NK1R cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated serial dilution of this compound in assay buffer. Remember to keep the final DMSO concentration consistent and below the toxic level.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration (vehicle control).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 5X concentrated solution of Substance P in assay buffer (at its pre-determined EC80 concentration).
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Record a baseline fluorescence for 15-30 seconds.
-
Inject 25 µL of the 5X Substance P solution into each well.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent NK-1 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is to determine the concentration at which this compound becomes cytotoxic to the cells, which is crucial for interpreting the results of functional assays.
Materials:
-
Cell line of interest (e.g., HEK293-NK1R)
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the highest DMSO concentration used) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and determine the CC50 value.
-
Signaling Pathways and Workflows
Visual representations of the underlying biological processes and experimental procedures.
Tachykinin NK-1 Receptor Signaling Pathway
Caption: The Tachykinin NK-1 receptor signaling pathway inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: General experimental workflow for optimizing this compound concentration.
WS9326A stability issues in aqueous solution
Technical Support Center: WS9326A
Disclaimer: Specific quantitative stability data for this compound in various aqueous solutions is not extensively documented in publicly available literature. The information provided herein is based on the general properties of cyclodepsipeptides and established best practices for handling hydrophobic small molecules in experimental settings. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in the ring structure.[1] It was originally isolated from Streptomyces violaceusniger and is known to be a potent antagonist of tachykinin receptors.[2] Its biosynthesis is complex, involving a nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent. 100% DMSO is a common choice for creating stock solutions of hydrophobic compounds.[5]
Q3: What are the potential stability issues for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not detailed in the literature, peptides in aqueous solutions can be susceptible to several forms of degradation, including:
-
Hydrolysis: Cleavage of peptide or ester bonds, which can be catalyzed by acidic or basic pH.
-
Oxidation: Certain amino acid residues can be sensitive to oxidation.
-
Aggregation/Precipitation: As a hydrophobic molecule, this compound may precipitate out of solution when its concentration exceeds its solubility limit in an aqueous buffer.[4][5] This is a primary stability concern.
Q4: How should I store this compound solutions?
A4: To ensure maximum integrity, follow the general storage recommendations for small molecule inhibitors. It is highly advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]
Data Presentation
Table 1: General Solubility & Storage Recommendations
| Parameter | Solvent / Condition | Recommendation & Remarks |
| Solubility | DMSO | Recommended for primary stock solution (e.g., 10 mM).[5] |
| Aqueous Buffers | Sparingly soluble. Dilute from a DMSO stock immediately before use.[4] | |
| Storage (Solid) | -20°C | Suitable for long-term storage (up to 3 years). Keep desiccated.[5] |
| 4°C | Suitable for shorter-term storage (up to 2 years).[5] | |
| Storage (DMSO Stock) | -20°C | Suitable for short-term storage (up to 1 month).[4][5] |
| -80°C | Recommended for long-term storage (up to 6 months).[4][5] |
Table 2: Common Factors Influencing Peptide Stability in Aqueous Buffers
| Parameter | Potential Impact on Stability | General Guideline |
| pH | Can catalyze hydrolysis of peptide and ester bonds. Affects the solubility of ionizable groups.[5] | Test a range of buffer pH values (e.g., 5.0, 7.4, 8.5) to find the optimal stability point for your experiment.[5] |
| Temperature | Higher temperatures accelerate chemical degradation rates. | Prepare and use solutions at the lowest practical temperature. Store stock solutions frozen. |
| Light | Photodegradation can occur, especially with prolonged exposure. | Store solutions in amber vials or protected from light. |
| Oxygen | Can lead to oxidation of susceptible amino acid residues. | For long-term studies, consider using degassed buffers. |
Troubleshooting Guide
Q1: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer. What can I do?
A1: This is a common issue for hydrophobic compounds when introduced to an aqueous environment. Here are several steps to troubleshoot this problem:
-
Decrease Final Concentration: You may have exceeded the compound's kinetic solubility limit. Try using a lower final concentration.[4][5]
-
Adjust Buffer pH: The solubility of peptides can be highly dependent on pH. Empirically testing different pH values for your buffer may identify a range where solubility is improved.[5]
-
Increase Organic Co-solvent: If your experimental system permits, maintaining a small percentage of DMSO (e.g., <0.5%) in the final working solution can help keep the compound dissolved. Always include a vehicle control with the same DMSO concentration.[4]
-
Use Excipients: For certain applications, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be used to enhance aqueous solubility.[5] Note that these may interfere with some biological assays.
Q2: I am observing a decline in biological activity or inconsistent results in my multi-day experiment. Could this be a this compound stability issue?
A2: Yes, this is a strong possibility. A gradual loss of compound integrity in the aqueous culture medium can lead to reduced efficacy over time. To confirm this, you should perform a stability study under your exact experimental conditions (e.g., in cell culture medium at 37°C, 5% CO₂). The protocol below outlines a general method for this analysis.[4][5] It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment and avoid storing them.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may assist if necessary.[4]
-
Aliquot and Store: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4][5]
-
Prepare Working Solution: Immediately before use, dilute the DMSO stock solution into your final aqueous buffer to the desired working concentration. Ensure rapid mixing to minimize precipitation. Do not store the aqueous working solution.
Protocol 2: Assessing Chemical Stability in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time by measuring the remaining concentration of the parent compound.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0): Dilute the this compound stock solution into your aqueous buffer to the final working concentration. Immediately after preparation, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This is your baseline (100%) concentration.[5]
-
Incubate Solution: Incubate the remaining aqueous solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).[5]
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.[4]
-
Process Samples: Process each time-point sample as described in step 1 (centrifuge, transfer supernatant) and place it in an HPLC vial.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any potential degradants or buffer components.
-
Data Interpretation: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area relative to the T=0 sample indicates instability.[4] Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Tachykinin signaling pathway and antagonism by this compound.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
WS9326A stability issues in aqueous solution
Technical Support Center: WS9326A
Disclaimer: Specific quantitative stability data for this compound in various aqueous solutions is not extensively documented in publicly available literature. The information provided herein is based on the general properties of cyclodepsipeptides and established best practices for handling hydrophobic small molecules in experimental settings. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in the ring structure.[1] It was originally isolated from Streptomyces violaceusniger and is known to be a potent antagonist of tachykinin receptors.[2] Its biosynthesis is complex, involving a nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent. 100% DMSO is a common choice for creating stock solutions of hydrophobic compounds.[5]
Q3: What are the potential stability issues for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not detailed in the literature, peptides in aqueous solutions can be susceptible to several forms of degradation, including:
-
Hydrolysis: Cleavage of peptide or ester bonds, which can be catalyzed by acidic or basic pH.
-
Oxidation: Certain amino acid residues can be sensitive to oxidation.
-
Aggregation/Precipitation: As a hydrophobic molecule, this compound may precipitate out of solution when its concentration exceeds its solubility limit in an aqueous buffer.[4][5] This is a primary stability concern.
Q4: How should I store this compound solutions?
A4: To ensure maximum integrity, follow the general storage recommendations for small molecule inhibitors. It is highly advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]
Data Presentation
Table 1: General Solubility & Storage Recommendations
| Parameter | Solvent / Condition | Recommendation & Remarks |
| Solubility | DMSO | Recommended for primary stock solution (e.g., 10 mM).[5] |
| Aqueous Buffers | Sparingly soluble. Dilute from a DMSO stock immediately before use.[4] | |
| Storage (Solid) | -20°C | Suitable for long-term storage (up to 3 years). Keep desiccated.[5] |
| 4°C | Suitable for shorter-term storage (up to 2 years).[5] | |
| Storage (DMSO Stock) | -20°C | Suitable for short-term storage (up to 1 month).[4][5] |
| -80°C | Recommended for long-term storage (up to 6 months).[4][5] |
Table 2: Common Factors Influencing Peptide Stability in Aqueous Buffers
| Parameter | Potential Impact on Stability | General Guideline |
| pH | Can catalyze hydrolysis of peptide and ester bonds. Affects the solubility of ionizable groups.[5] | Test a range of buffer pH values (e.g., 5.0, 7.4, 8.5) to find the optimal stability point for your experiment.[5] |
| Temperature | Higher temperatures accelerate chemical degradation rates. | Prepare and use solutions at the lowest practical temperature. Store stock solutions frozen. |
| Light | Photodegradation can occur, especially with prolonged exposure. | Store solutions in amber vials or protected from light. |
| Oxygen | Can lead to oxidation of susceptible amino acid residues. | For long-term studies, consider using degassed buffers. |
Troubleshooting Guide
Q1: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer. What can I do?
A1: This is a common issue for hydrophobic compounds when introduced to an aqueous environment. Here are several steps to troubleshoot this problem:
-
Decrease Final Concentration: You may have exceeded the compound's kinetic solubility limit. Try using a lower final concentration.[4][5]
-
Adjust Buffer pH: The solubility of peptides can be highly dependent on pH. Empirically testing different pH values for your buffer may identify a range where solubility is improved.[5]
-
Increase Organic Co-solvent: If your experimental system permits, maintaining a small percentage of DMSO (e.g., <0.5%) in the final working solution can help keep the compound dissolved. Always include a vehicle control with the same DMSO concentration.[4]
-
Use Excipients: For certain applications, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be used to enhance aqueous solubility.[5] Note that these may interfere with some biological assays.
Q2: I am observing a decline in biological activity or inconsistent results in my multi-day experiment. Could this be a this compound stability issue?
A2: Yes, this is a strong possibility. A gradual loss of compound integrity in the aqueous culture medium can lead to reduced efficacy over time. To confirm this, you should perform a stability study under your exact experimental conditions (e.g., in cell culture medium at 37°C, 5% CO₂). The protocol below outlines a general method for this analysis.[4][5] It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment and avoid storing them.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may assist if necessary.[4]
-
Aliquot and Store: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4][5]
-
Prepare Working Solution: Immediately before use, dilute the DMSO stock solution into your final aqueous buffer to the desired working concentration. Ensure rapid mixing to minimize precipitation. Do not store the aqueous working solution.
Protocol 2: Assessing Chemical Stability in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time by measuring the remaining concentration of the parent compound.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0): Dilute the this compound stock solution into your aqueous buffer to the final working concentration. Immediately after preparation, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This is your baseline (100%) concentration.[5]
-
Incubate Solution: Incubate the remaining aqueous solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).[5]
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.[4]
-
Process Samples: Process each time-point sample as described in step 1 (centrifuge, transfer supernatant) and place it in an HPLC vial.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any potential degradants or buffer components.
-
Data Interpretation: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area relative to the T=0 sample indicates instability.[4] Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Tachykinin signaling pathway and antagonism by this compound.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
WS9326A stability issues in aqueous solution
Technical Support Center: WS9326A
Disclaimer: Specific quantitative stability data for this compound in various aqueous solutions is not extensively documented in publicly available literature. The information provided herein is based on the general properties of cyclodepsipeptides and established best practices for handling hydrophobic small molecules in experimental settings. Researchers should validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in the ring structure.[1] It was originally isolated from Streptomyces violaceusniger and is known to be a potent antagonist of tachykinin receptors.[2] Its biosynthesis is complex, involving a nonlinear nonribosomal peptide synthetase (NRPS) assembly line.[1][3]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers.[4] It is recommended to first prepare a high-concentration stock solution in an organic solvent. 100% DMSO is a common choice for creating stock solutions of hydrophobic compounds.[5]
Q3: What are the potential stability issues for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not detailed in the literature, peptides in aqueous solutions can be susceptible to several forms of degradation, including:
-
Hydrolysis: Cleavage of peptide or ester bonds, which can be catalyzed by acidic or basic pH.
-
Oxidation: Certain amino acid residues can be sensitive to oxidation.
-
Aggregation/Precipitation: As a hydrophobic molecule, this compound may precipitate out of solution when its concentration exceeds its solubility limit in an aqueous buffer.[4][5] This is a primary stability concern.
Q4: How should I store this compound solutions?
A4: To ensure maximum integrity, follow the general storage recommendations for small molecule inhibitors. It is highly advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]
Data Presentation
Table 1: General Solubility & Storage Recommendations
| Parameter | Solvent / Condition | Recommendation & Remarks |
| Solubility | DMSO | Recommended for primary stock solution (e.g., 10 mM).[5] |
| Aqueous Buffers | Sparingly soluble. Dilute from a DMSO stock immediately before use.[4] | |
| Storage (Solid) | -20°C | Suitable for long-term storage (up to 3 years). Keep desiccated.[5] |
| 4°C | Suitable for shorter-term storage (up to 2 years).[5] | |
| Storage (DMSO Stock) | -20°C | Suitable for short-term storage (up to 1 month).[4][5] |
| -80°C | Recommended for long-term storage (up to 6 months).[4][5] |
Table 2: Common Factors Influencing Peptide Stability in Aqueous Buffers
| Parameter | Potential Impact on Stability | General Guideline |
| pH | Can catalyze hydrolysis of peptide and ester bonds. Affects the solubility of ionizable groups.[5] | Test a range of buffer pH values (e.g., 5.0, 7.4, 8.5) to find the optimal stability point for your experiment.[5] |
| Temperature | Higher temperatures accelerate chemical degradation rates. | Prepare and use solutions at the lowest practical temperature. Store stock solutions frozen. |
| Light | Photodegradation can occur, especially with prolonged exposure. | Store solutions in amber vials or protected from light. |
| Oxygen | Can lead to oxidation of susceptible amino acid residues. | For long-term studies, consider using degassed buffers. |
Troubleshooting Guide
Q1: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer. What can I do?
A1: This is a common issue for hydrophobic compounds when introduced to an aqueous environment. Here are several steps to troubleshoot this problem:
-
Decrease Final Concentration: You may have exceeded the compound's kinetic solubility limit. Try using a lower final concentration.[4][5]
-
Adjust Buffer pH: The solubility of peptides can be highly dependent on pH. Empirically testing different pH values for your buffer may identify a range where solubility is improved.[5]
-
Increase Organic Co-solvent: If your experimental system permits, maintaining a small percentage of DMSO (e.g., <0.5%) in the final working solution can help keep the compound dissolved. Always include a vehicle control with the same DMSO concentration.[4]
-
Use Excipients: For certain applications, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can be used to enhance aqueous solubility.[5] Note that these may interfere with some biological assays.
Q2: I am observing a decline in biological activity or inconsistent results in my multi-day experiment. Could this be a this compound stability issue?
A2: Yes, this is a strong possibility. A gradual loss of compound integrity in the aqueous culture medium can lead to reduced efficacy over time. To confirm this, you should perform a stability study under your exact experimental conditions (e.g., in cell culture medium at 37°C, 5% CO₂). The protocol below outlines a general method for this analysis.[4][5] It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment and avoid storing them.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may assist if necessary.[4]
-
Aliquot and Store: Dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4][5]
-
Prepare Working Solution: Immediately before use, dilute the DMSO stock solution into your final aqueous buffer to the desired working concentration. Ensure rapid mixing to minimize precipitation. Do not store the aqueous working solution.
Protocol 2: Assessing Chemical Stability in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time by measuring the remaining concentration of the parent compound.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0): Dilute the this compound stock solution into your aqueous buffer to the final working concentration. Immediately after preparation, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This is your baseline (100%) concentration.[5]
-
Incubate Solution: Incubate the remaining aqueous solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).[5]
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.[4]
-
Process Samples: Process each time-point sample as described in step 1 (centrifuge, transfer supernatant) and place it in an HPLC vial.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any potential degradants or buffer components.
-
Data Interpretation: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area relative to the T=0 sample indicates instability.[4] Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Tachykinin signaling pathway and antagonism by this compound.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preventing WS9326A degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of WS9326A in cell culture media. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a cyclodepsipeptide, a class of cyclic peptides, that is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2] Like many peptides, this compound can be susceptible to degradation in aqueous environments such as cell culture media. This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. Factors such as pH, temperature, enzymatic activity, and interactions with media components can all contribute to its instability.[3][4]
Q2: What are the primary pathways through which peptides like this compound can degrade in cell culture media?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions in the media.[4][5]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine (if present), are prone to oxidation, which can be accelerated by exposure to oxygen and metal ions in the media.[3][4][6]
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the structure and function of the peptide.[4][5]
-
Enzymatic Degradation: Proteases present in serum-containing media or released by cells can cleave peptide bonds.[3]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution of this compound, it is recommended to use a high-quality, anhydrous grade of an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][8] DMSO is a powerful solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).[7]
Key recommendations for preparing stock solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[11][12]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity over time in culture. | Degradation in the aqueous cell culture medium. | • Minimize the time the compound is in the media before and during the experiment.• Replenish the media with fresh this compound at regular intervals for long-term experiments.• Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols). |
| Adsorption to plasticware. | • Use low-protein-binding plates and pipette tips.• Include a no-cell control to quantify loss due to adsorption.[11] | |
| Inconsistent results between experiments. | Instability of the stock solution. | • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[12]• Store stock solutions at -80°C for long-term storage.[7] |
| Incomplete solubilization of this compound. | • Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.[7][12][13] | |
| Variability in cell culture conditions. | • Maintain consistent pH, temperature, and CO2 levels.[14] | |
| Precipitation of this compound upon addition to media. | Poor solubility in the aqueous medium. | • Ensure the final concentration of DMSO (or other organic solvent) is as low as possible and compatible with your cells.[7]• Prepare the final working solution by adding the stock solution dropwise to the media while gently vortexing. |
| Interaction with media components. | • Test the solubility in different types of cell culture media or simpler buffer systems (e.g., PBS).[11] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solution. Dilute the stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate solutions for media with and without serum if you use serum in your cultures.
-
Incubate the samples. Aliquot the working solution into sterile, low-protein-binding tubes or wells. Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples at various time points. Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Store samples. Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze by HPLC or LC-MS. Thaw the samples and analyze them to determine the concentration of intact this compound remaining at each time point.
-
Data Analysis. Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pepamino.com [pepamino.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. thco.com.tw [thco.com.tw]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 13. biocat.com [biocat.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing WS9326A degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of WS9326A in cell culture media. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a cyclodepsipeptide, a class of cyclic peptides, that is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2] Like many peptides, this compound can be susceptible to degradation in aqueous environments such as cell culture media. This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. Factors such as pH, temperature, enzymatic activity, and interactions with media components can all contribute to its instability.[3][4]
Q2: What are the primary pathways through which peptides like this compound can degrade in cell culture media?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions in the media.[4][5]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine (if present), are prone to oxidation, which can be accelerated by exposure to oxygen and metal ions in the media.[3][4][6]
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the structure and function of the peptide.[4][5]
-
Enzymatic Degradation: Proteases present in serum-containing media or released by cells can cleave peptide bonds.[3]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution of this compound, it is recommended to use a high-quality, anhydrous grade of an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][8] DMSO is a powerful solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).[7]
Key recommendations for preparing stock solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[11][12]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity over time in culture. | Degradation in the aqueous cell culture medium. | • Minimize the time the compound is in the media before and during the experiment.• Replenish the media with fresh this compound at regular intervals for long-term experiments.• Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols). |
| Adsorption to plasticware. | • Use low-protein-binding plates and pipette tips.• Include a no-cell control to quantify loss due to adsorption.[11] | |
| Inconsistent results between experiments. | Instability of the stock solution. | • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[12]• Store stock solutions at -80°C for long-term storage.[7] |
| Incomplete solubilization of this compound. | • Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.[7][12][13] | |
| Variability in cell culture conditions. | • Maintain consistent pH, temperature, and CO2 levels.[14] | |
| Precipitation of this compound upon addition to media. | Poor solubility in the aqueous medium. | • Ensure the final concentration of DMSO (or other organic solvent) is as low as possible and compatible with your cells.[7]• Prepare the final working solution by adding the stock solution dropwise to the media while gently vortexing. |
| Interaction with media components. | • Test the solubility in different types of cell culture media or simpler buffer systems (e.g., PBS).[11] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solution. Dilute the stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate solutions for media with and without serum if you use serum in your cultures.
-
Incubate the samples. Aliquot the working solution into sterile, low-protein-binding tubes or wells. Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples at various time points. Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Store samples. Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze by HPLC or LC-MS. Thaw the samples and analyze them to determine the concentration of intact this compound remaining at each time point.
-
Data Analysis. Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pepamino.com [pepamino.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. thco.com.tw [thco.com.tw]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 13. biocat.com [biocat.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Preventing WS9326A degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of WS9326A in cell culture media. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a cyclodepsipeptide, a class of cyclic peptides, that is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2] Like many peptides, this compound can be susceptible to degradation in aqueous environments such as cell culture media. This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. Factors such as pH, temperature, enzymatic activity, and interactions with media components can all contribute to its instability.[3][4]
Q2: What are the primary pathways through which peptides like this compound can degrade in cell culture media?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions in the media.[4][5]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine (if present), are prone to oxidation, which can be accelerated by exposure to oxygen and metal ions in the media.[3][4][6]
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the structure and function of the peptide.[4][5]
-
Enzymatic Degradation: Proteases present in serum-containing media or released by cells can cleave peptide bonds.[3]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution of this compound, it is recommended to use a high-quality, anhydrous grade of an aprotic solvent like dimethyl sulfoxide (DMSO).[7][8] DMSO is a powerful solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).[7]
Key recommendations for preparing stock solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[11][12]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity over time in culture. | Degradation in the aqueous cell culture medium. | • Minimize the time the compound is in the media before and during the experiment.• Replenish the media with fresh this compound at regular intervals for long-term experiments.• Assess the stability of this compound in your specific cell culture medium (see Experimental Protocols). |
| Adsorption to plasticware. | • Use low-protein-binding plates and pipette tips.• Include a no-cell control to quantify loss due to adsorption.[11] | |
| Inconsistent results between experiments. | Instability of the stock solution. | • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[12]• Store stock solutions at -80°C for long-term storage.[7] |
| Incomplete solubilization of this compound. | • Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.[7][12][13] | |
| Variability in cell culture conditions. | • Maintain consistent pH, temperature, and CO2 levels.[14] | |
| Precipitation of this compound upon addition to media. | Poor solubility in the aqueous medium. | • Ensure the final concentration of DMSO (or other organic solvent) is as low as possible and compatible with your cells.[7]• Prepare the final working solution by adding the stock solution dropwise to the media while gently vortexing. |
| Interaction with media components. | • Test the solubility in different types of cell culture media or simpler buffer systems (e.g., PBS).[11] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare the working solution. Dilute the stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate solutions for media with and without serum if you use serum in your cultures.
-
Incubate the samples. Aliquot the working solution into sterile, low-protein-binding tubes or wells. Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples at various time points. Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Store samples. Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze by HPLC or LC-MS. Thaw the samples and analyze them to determine the concentration of intact this compound remaining at each time point.
-
Data Analysis. Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pepamino.com [pepamino.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. thco.com.tw [thco.com.tw]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 13. biocat.com [biocat.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Compound-Induced Cytotoxicity
Disclaimer: The scientific literature available in the provided search results primarily focuses on the biosynthesis of WS9326A via nonribosomal peptide synthetase (NRPS) pathways.[1][2][3][4][5] Specific data regarding the cytotoxicity of this compound, its mechanisms, or established mitigation strategies are not detailed in the search results.
This technical support center provides a general framework for researchers and drug development professionals to approach the assessment and mitigation of cytotoxicity for investigational compounds, using established principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, often involving:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) and nitric oxide (NO) can lead to an imbalance that damages cellular components like lipids, proteins, and DNA.[6][7]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function due to oxidative stress or direct compound interaction can decrease cellular energy production and trigger apoptotic pathways.[6][7][8]
-
DNA Damage: Toxicants can directly or indirectly cause DNA damage, which, if unrepaired, can lead to programmed cell death (apoptosis).[6][7]
-
Plasma Membrane Damage: High concentrations of a compound can increase plasma membrane permeability, leading to the release of intracellular components.[6]
-
Inhibition of Critical Enzymes: Some drugs can inhibit enzymes essential for cellular function, leading to the accumulation of toxic metabolites.[9]
-
Disruption of Cellular Signaling Pathways: Interference with normal signaling cascades can lead to a variety of adverse cellular effects.[9]
Q2: How can I begin to assess the cytotoxicity of a new compound like this compound?
A common starting point is to perform an in vitro cytotoxicity assay, such as the MTT assay, to determine the concentration-dependent effect of the compound on cell viability.[6][10] This helps to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value. It is also crucial to test the compound on a panel of cell lines, including both cancerous and normal cells, to assess for any selective cytotoxicity.[11][12]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in an experimental setting?
Mitigation strategies can be approached from several angles:
-
Dose and Exposure Time Optimization: Reducing the concentration of the compound and the duration of exposure to the minimum required for the desired effect is a primary strategy.[13][14]
-
Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.[6]
-
-
Formulation Strategies: For in vivo applications, reformulating a drug to improve its pharmacokinetic properties, such as solubility and stability, can reduce the risk of toxicity.[9]
-
Structural Modification: In a drug development context, medicinal chemists can sometimes modify the compound's structure to reduce its off-target effects or minimize the formation of reactive metabolites.[9]
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| MTT assay results show reduced viability, but other assays (e.g., LDH release) do not indicate cell death | The compound may be inhibiting cellular metabolism (e.g., mitochondrial reductases) without directly killing the cells. The MTT assay relies on metabolic activity.[10] | Use a complementary assay that measures a different aspect of cell health, such as membrane integrity (LDH or trypan blue exclusion assay) or apoptosis (caspase activity assays), to get a more complete picture.[10][11][15] |
| Colorimetric assay interference | Phenol (B47542) red in the culture medium can interfere with absorbance readings. The compound itself may also absorb light at the measurement wavelength. | Use phenol red-free medium for the assay.[6] Always include control wells with the compound but without cells to check for direct interference. |
| Unexpected results in control groups | Solvent (e.g., DMSO) concentration may be too high, causing toxicity. Contamination of cell cultures. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Regularly test cell lines for contamination. |
Data Presentation
When reporting cytotoxicity data, it is crucial to present it in a clear and structured format. The following table is a template for summarizing results from a cytotoxicity screen.
Table 1: Cytotoxicity Profile of [Test Compound] against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure | Selectivity Index (SI) |
| SW480 | Human Colon Cancer | e.g., 5.5 ± 0.7 | e.g., 4.2 |
| SW620 | Human Colon Cancer | e.g., 7.1 ± 0.9 | e.g., 3.2 |
| PC3 | Human Prostate Cancer | e.g., 9.8 ± 1.2 | e.g., 2.3 |
| HaCaT | Normal Human Keratinocytes | e.g., 23.1 ± 2.5 | - |
| Data is hypothetical and for illustrative purposes only. The Selectivity Index (SI) can be calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]
1. Cell Seeding:
- Harvest and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
- Prepare serial dilutions of the test compound.
- Remove the old medium from the wells and add the medium containing different concentrations of the compound.
- Include untreated control wells and solvent control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.[6]
- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]
5. Data Acquisition:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.[6]
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the results to generate a dose-response curve and determine the IC50 value.[6]
Visualizations
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Two Exceptional trans Adenylation Domains and MbtH‐like Proteins in the Biosynthesis of the Nonribosomal Peptide WS9324A from Streptomyces calvus ATCC 13382 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stealth Peptides Target Cellular Powerhouses to Fight Rare and Common Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. hse.gov.uk [hse.gov.uk]
- 15. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Compound-Induced Cytotoxicity
Disclaimer: The scientific literature available in the provided search results primarily focuses on the biosynthesis of WS9326A via nonribosomal peptide synthetase (NRPS) pathways.[1][2][3][4][5] Specific data regarding the cytotoxicity of this compound, its mechanisms, or established mitigation strategies are not detailed in the search results.
This technical support center provides a general framework for researchers and drug development professionals to approach the assessment and mitigation of cytotoxicity for investigational compounds, using established principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, often involving:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) and nitric oxide (NO) can lead to an imbalance that damages cellular components like lipids, proteins, and DNA.[6][7]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function due to oxidative stress or direct compound interaction can decrease cellular energy production and trigger apoptotic pathways.[6][7][8]
-
DNA Damage: Toxicants can directly or indirectly cause DNA damage, which, if unrepaired, can lead to programmed cell death (apoptosis).[6][7]
-
Plasma Membrane Damage: High concentrations of a compound can increase plasma membrane permeability, leading to the release of intracellular components.[6]
-
Inhibition of Critical Enzymes: Some drugs can inhibit enzymes essential for cellular function, leading to the accumulation of toxic metabolites.[9]
-
Disruption of Cellular Signaling Pathways: Interference with normal signaling cascades can lead to a variety of adverse cellular effects.[9]
Q2: How can I begin to assess the cytotoxicity of a new compound like this compound?
A common starting point is to perform an in vitro cytotoxicity assay, such as the MTT assay, to determine the concentration-dependent effect of the compound on cell viability.[6][10] This helps to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value. It is also crucial to test the compound on a panel of cell lines, including both cancerous and normal cells, to assess for any selective cytotoxicity.[11][12]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in an experimental setting?
Mitigation strategies can be approached from several angles:
-
Dose and Exposure Time Optimization: Reducing the concentration of the compound and the duration of exposure to the minimum required for the desired effect is a primary strategy.[13][14]
-
Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.[6]
-
-
Formulation Strategies: For in vivo applications, reformulating a drug to improve its pharmacokinetic properties, such as solubility and stability, can reduce the risk of toxicity.[9]
-
Structural Modification: In a drug development context, medicinal chemists can sometimes modify the compound's structure to reduce its off-target effects or minimize the formation of reactive metabolites.[9]
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| MTT assay results show reduced viability, but other assays (e.g., LDH release) do not indicate cell death | The compound may be inhibiting cellular metabolism (e.g., mitochondrial reductases) without directly killing the cells. The MTT assay relies on metabolic activity.[10] | Use a complementary assay that measures a different aspect of cell health, such as membrane integrity (LDH or trypan blue exclusion assay) or apoptosis (caspase activity assays), to get a more complete picture.[10][11][15] |
| Colorimetric assay interference | Phenol (B47542) red in the culture medium can interfere with absorbance readings. The compound itself may also absorb light at the measurement wavelength. | Use phenol red-free medium for the assay.[6] Always include control wells with the compound but without cells to check for direct interference. |
| Unexpected results in control groups | Solvent (e.g., DMSO) concentration may be too high, causing toxicity. Contamination of cell cultures. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Regularly test cell lines for contamination. |
Data Presentation
When reporting cytotoxicity data, it is crucial to present it in a clear and structured format. The following table is a template for summarizing results from a cytotoxicity screen.
Table 1: Cytotoxicity Profile of [Test Compound] against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure | Selectivity Index (SI) |
| SW480 | Human Colon Cancer | e.g., 5.5 ± 0.7 | e.g., 4.2 |
| SW620 | Human Colon Cancer | e.g., 7.1 ± 0.9 | e.g., 3.2 |
| PC3 | Human Prostate Cancer | e.g., 9.8 ± 1.2 | e.g., 2.3 |
| HaCaT | Normal Human Keratinocytes | e.g., 23.1 ± 2.5 | - |
| Data is hypothetical and for illustrative purposes only. The Selectivity Index (SI) can be calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]
1. Cell Seeding:
- Harvest and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
- Prepare serial dilutions of the test compound.
- Remove the old medium from the wells and add the medium containing different concentrations of the compound.
- Include untreated control wells and solvent control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.[6]
- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]
5. Data Acquisition:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.[6]
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the results to generate a dose-response curve and determine the IC50 value.[6]
Visualizations
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Two Exceptional trans Adenylation Domains and MbtH‐like Proteins in the Biosynthesis of the Nonribosomal Peptide WS9324A from Streptomyces calvus ATCC 13382 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stealth Peptides Target Cellular Powerhouses to Fight Rare and Common Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. hse.gov.uk [hse.gov.uk]
- 15. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Compound-Induced Cytotoxicity
Disclaimer: The scientific literature available in the provided search results primarily focuses on the biosynthesis of WS9326A via nonribosomal peptide synthetase (NRPS) pathways.[1][2][3][4][5] Specific data regarding the cytotoxicity of this compound, its mechanisms, or established mitigation strategies are not detailed in the search results.
This technical support center provides a general framework for researchers and drug development professionals to approach the assessment and mitigation of cytotoxicity for investigational compounds, using established principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, often involving:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) and nitric oxide (NO) can lead to an imbalance that damages cellular components like lipids, proteins, and DNA.[6][7]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function due to oxidative stress or direct compound interaction can decrease cellular energy production and trigger apoptotic pathways.[6][7][8]
-
DNA Damage: Toxicants can directly or indirectly cause DNA damage, which, if unrepaired, can lead to programmed cell death (apoptosis).[6][7]
-
Plasma Membrane Damage: High concentrations of a compound can increase plasma membrane permeability, leading to the release of intracellular components.[6]
-
Inhibition of Critical Enzymes: Some drugs can inhibit enzymes essential for cellular function, leading to the accumulation of toxic metabolites.[9]
-
Disruption of Cellular Signaling Pathways: Interference with normal signaling cascades can lead to a variety of adverse cellular effects.[9]
Q2: How can I begin to assess the cytotoxicity of a new compound like this compound?
A common starting point is to perform an in vitro cytotoxicity assay, such as the MTT assay, to determine the concentration-dependent effect of the compound on cell viability.[6][10] This helps to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value. It is also crucial to test the compound on a panel of cell lines, including both cancerous and normal cells, to assess for any selective cytotoxicity.[11][12]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in an experimental setting?
Mitigation strategies can be approached from several angles:
-
Dose and Exposure Time Optimization: Reducing the concentration of the compound and the duration of exposure to the minimum required for the desired effect is a primary strategy.[13][14]
-
Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.[6]
-
-
Formulation Strategies: For in vivo applications, reformulating a drug to improve its pharmacokinetic properties, such as solubility and stability, can reduce the risk of toxicity.[9]
-
Structural Modification: In a drug development context, medicinal chemists can sometimes modify the compound's structure to reduce its off-target effects or minimize the formation of reactive metabolites.[9]
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| MTT assay results show reduced viability, but other assays (e.g., LDH release) do not indicate cell death | The compound may be inhibiting cellular metabolism (e.g., mitochondrial reductases) without directly killing the cells. The MTT assay relies on metabolic activity.[10] | Use a complementary assay that measures a different aspect of cell health, such as membrane integrity (LDH or trypan blue exclusion assay) or apoptosis (caspase activity assays), to get a more complete picture.[10][11][15] |
| Colorimetric assay interference | Phenol red in the culture medium can interfere with absorbance readings. The compound itself may also absorb light at the measurement wavelength. | Use phenol red-free medium for the assay.[6] Always include control wells with the compound but without cells to check for direct interference. |
| Unexpected results in control groups | Solvent (e.g., DMSO) concentration may be too high, causing toxicity. Contamination of cell cultures. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Regularly test cell lines for contamination. |
Data Presentation
When reporting cytotoxicity data, it is crucial to present it in a clear and structured format. The following table is a template for summarizing results from a cytotoxicity screen.
Table 1: Cytotoxicity Profile of [Test Compound] against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure | Selectivity Index (SI) |
| SW480 | Human Colon Cancer | e.g., 5.5 ± 0.7 | e.g., 4.2 |
| SW620 | Human Colon Cancer | e.g., 7.1 ± 0.9 | e.g., 3.2 |
| PC3 | Human Prostate Cancer | e.g., 9.8 ± 1.2 | e.g., 2.3 |
| HaCaT | Normal Human Keratinocytes | e.g., 23.1 ± 2.5 | - |
| Data is hypothetical and for illustrative purposes only. The Selectivity Index (SI) can be calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]
1. Cell Seeding:
- Harvest and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
- Prepare serial dilutions of the test compound.
- Remove the old medium from the wells and add the medium containing different concentrations of the compound.
- Include untreated control wells and solvent control wells.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.[6]
- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]
5. Data Acquisition:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.[6]
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the results to generate a dose-response curve and determine the IC50 value.[6]
Visualizations
References
- 1. Unprecedented Noncanonical Features of the Nonlinear Nonribosomal Peptide Synthetase Assembly Line for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Two Exceptional trans Adenylation Domains and MbtH‐like Proteins in the Biosynthesis of the Nonribosomal Peptide WS9324A from Streptomyces calvus ATCC 13382 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stealth Peptides Target Cellular Powerhouses to Fight Rare and Common Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. hse.gov.uk [hse.gov.uk]
- 15. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WS9326A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with the nonribosomal peptide WS9326A.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower yields of this compound than expected in our Streptomyces fermentation. What are the potential causes?
A1: Low yields of this compound can stem from several factors related to the complex biosynthesis of this molecule and the specific culture conditions. Key areas to investigate include:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites in Streptomyces is highly sensitive to culture conditions.[1] Variations in media composition, pH, temperature, and aeration can significantly impact yield.
-
Inefficient Amino Acid Precursor Supply: The biosynthesis of this compound involves several non-proteinogenic amino acids. An insufficient supply of these precursors can be a bottleneck.
-
Dysfunctional Type II Thioesterase (TEII) Activity: The this compound assembly line relies on two TEII-like enzymes to shuttle activated amino acids.[2] Impaired function of these enzymes will halt the biosynthetic process.
-
Ineffective P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a specific cytochrome P450 enzyme.[3] Reduced activity of this enzyme will lead to the accumulation of precursor molecules instead of the final product.
Q2: Our analysis shows the presence of truncated peptide fragments instead of the full-length this compound. What could be causing this?
A2: The presence of truncated fragments points to a failure in the elongation or cyclization steps of the nonribosomal peptide synthetase (NRPS) assembly line. Specific to this compound, this could be due to:
-
Failure of the Iterative C-T Didomain Module: A unique feature of this compound biosynthesis is a C-T didomain module that operates iteratively for two chain elongation cycles. If this module fails to perform the second iteration, truncated peptides will result.
-
Incorrect Module Skipping: The this compound pathway involves a module skipping event. Errors in this process, where the interpolated C and T domains are not correctly bypassed, can lead to premature termination.
-
Inefficient Peptide Transfer between NRPS Modules: The transfer of the growing peptide chain between different NRPS modules is a critical step. Any disruption in the protein-protein interactions between these modules can cause the release of incomplete peptide chains.
Q3: We suspect an issue with the P450 enzyme in our experiment. How can we verify its activity?
A3: Verifying the activity of the P450 enzyme responsible for dehydrotyrosine formation can be approached in a few ways:
-
In Vitro Enzyme Assays: You can perform an in vitro assay using a purified P450 enzyme and its dipeptide substrate. The conversion of the substrate can be monitored by HPLC or mass spectrometry.
-
Analysis of Metabolic Profile: A detailed analysis of the metabolic profile of your Streptomyces culture can provide indirect evidence of P450 activity. An accumulation of the precursor peptide lacking the dehydrotyrosine residue would suggest impaired P450 function.
-
Gene Expression Analysis: You can use quantitative PCR (qPCR) to measure the expression level of the P450 gene in your Streptomyces culture. Low expression levels could explain a lack of enzyme activity.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize culture parameters such as temperature (typically 28-30°C for Streptomyces), pH (around 7.0), and aeration. Test different carbon and nitrogen sources in the growth medium. | Increased biomass and/or this compound production. |
| Precursor Limitation | Supplement the culture medium with the amino acid precursors of this compound. | Enhanced yield of the final product. |
| Inefficient TEII Activity | Overexpress the genes encoding the TEII enzymes in your Streptomyces strain. | Improved shuttling of amino acid building blocks and increased product formation. |
| Low P450 Activity | Ensure the presence of necessary cofactors for P450 enzymes, such as NADPH. If using a cell-free system, add an NADPH regeneration system. | Increased conversion of the precursor to the final product. |
Presence of Truncated Peptides
| Potential Cause | Recommended Action | Expected Outcome |
| Iterative Module Failure | Sequence the gene encoding the iterative C-T didomain module to check for mutations. Attempt to overexpress this specific module. | Restoration of full-length peptide synthesis. |
| Incorrect Module Skipping | Analyze the protein structure of the NRPS to identify potential mutations affecting the module skipping process. | Understanding of the structural basis for the malfunction. |
| Poor Inter-module Transfer | In a cell-free system, adjust the molar ratios of the different NRPS protein components to promote efficient interaction. | Increased production of the full-length peptide. |
Experimental Protocols
General Streptomyces Fermentation for this compound Production
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores of the Streptomyces strain producing this compound. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate the production medium (e.g., a defined medium with specific carbon and nitrogen sources) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Extraction: After incubation, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the organic extract and analyze for the presence of this compound using HPLC or LC-MS.
In Vitro P450 Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified P450 enzyme, its dipeptide substrate, and a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Cofactor: Add NADPH to the reaction mixture to provide the necessary reducing equivalents for the P450 catalytic cycle. An NADPH regeneration system can be included for prolonged reactions.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of the dehydrogenated product.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: WS9326A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with the nonribosomal peptide WS9326A.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower yields of this compound than expected in our Streptomyces fermentation. What are the potential causes?
A1: Low yields of this compound can stem from several factors related to the complex biosynthesis of this molecule and the specific culture conditions. Key areas to investigate include:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites in Streptomyces is highly sensitive to culture conditions.[1] Variations in media composition, pH, temperature, and aeration can significantly impact yield.
-
Inefficient Amino Acid Precursor Supply: The biosynthesis of this compound involves several non-proteinogenic amino acids. An insufficient supply of these precursors can be a bottleneck.
-
Dysfunctional Type II Thioesterase (TEII) Activity: The this compound assembly line relies on two TEII-like enzymes to shuttle activated amino acids.[2] Impaired function of these enzymes will halt the biosynthetic process.
-
Ineffective P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a specific cytochrome P450 enzyme.[3] Reduced activity of this enzyme will lead to the accumulation of precursor molecules instead of the final product.
Q2: Our analysis shows the presence of truncated peptide fragments instead of the full-length this compound. What could be causing this?
A2: The presence of truncated fragments points to a failure in the elongation or cyclization steps of the nonribosomal peptide synthetase (NRPS) assembly line. Specific to this compound, this could be due to:
-
Failure of the Iterative C-T Didomain Module: A unique feature of this compound biosynthesis is a C-T didomain module that operates iteratively for two chain elongation cycles. If this module fails to perform the second iteration, truncated peptides will result.
-
Incorrect Module Skipping: The this compound pathway involves a module skipping event. Errors in this process, where the interpolated C and T domains are not correctly bypassed, can lead to premature termination.
-
Inefficient Peptide Transfer between NRPS Modules: The transfer of the growing peptide chain between different NRPS modules is a critical step. Any disruption in the protein-protein interactions between these modules can cause the release of incomplete peptide chains.
Q3: We suspect an issue with the P450 enzyme in our experiment. How can we verify its activity?
A3: Verifying the activity of the P450 enzyme responsible for dehydrotyrosine formation can be approached in a few ways:
-
In Vitro Enzyme Assays: You can perform an in vitro assay using a purified P450 enzyme and its dipeptide substrate. The conversion of the substrate can be monitored by HPLC or mass spectrometry.
-
Analysis of Metabolic Profile: A detailed analysis of the metabolic profile of your Streptomyces culture can provide indirect evidence of P450 activity. An accumulation of the precursor peptide lacking the dehydrotyrosine residue would suggest impaired P450 function.
-
Gene Expression Analysis: You can use quantitative PCR (qPCR) to measure the expression level of the P450 gene in your Streptomyces culture. Low expression levels could explain a lack of enzyme activity.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize culture parameters such as temperature (typically 28-30°C for Streptomyces), pH (around 7.0), and aeration. Test different carbon and nitrogen sources in the growth medium. | Increased biomass and/or this compound production. |
| Precursor Limitation | Supplement the culture medium with the amino acid precursors of this compound. | Enhanced yield of the final product. |
| Inefficient TEII Activity | Overexpress the genes encoding the TEII enzymes in your Streptomyces strain. | Improved shuttling of amino acid building blocks and increased product formation. |
| Low P450 Activity | Ensure the presence of necessary cofactors for P450 enzymes, such as NADPH. If using a cell-free system, add an NADPH regeneration system. | Increased conversion of the precursor to the final product. |
Presence of Truncated Peptides
| Potential Cause | Recommended Action | Expected Outcome |
| Iterative Module Failure | Sequence the gene encoding the iterative C-T didomain module to check for mutations. Attempt to overexpress this specific module. | Restoration of full-length peptide synthesis. |
| Incorrect Module Skipping | Analyze the protein structure of the NRPS to identify potential mutations affecting the module skipping process. | Understanding of the structural basis for the malfunction. |
| Poor Inter-module Transfer | In a cell-free system, adjust the molar ratios of the different NRPS protein components to promote efficient interaction. | Increased production of the full-length peptide. |
Experimental Protocols
General Streptomyces Fermentation for this compound Production
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores of the Streptomyces strain producing this compound. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate the production medium (e.g., a defined medium with specific carbon and nitrogen sources) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Extraction: After incubation, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the organic extract and analyze for the presence of this compound using HPLC or LC-MS.
In Vitro P450 Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified P450 enzyme, its dipeptide substrate, and a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Cofactor: Add NADPH to the reaction mixture to provide the necessary reducing equivalents for the P450 catalytic cycle. An NADPH regeneration system can be included for prolonged reactions.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of the dehydrogenated product.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: WS9326A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with the nonribosomal peptide WS9326A.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower yields of this compound than expected in our Streptomyces fermentation. What are the potential causes?
A1: Low yields of this compound can stem from several factors related to the complex biosynthesis of this molecule and the specific culture conditions. Key areas to investigate include:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites in Streptomyces is highly sensitive to culture conditions.[1] Variations in media composition, pH, temperature, and aeration can significantly impact yield.
-
Inefficient Amino Acid Precursor Supply: The biosynthesis of this compound involves several non-proteinogenic amino acids. An insufficient supply of these precursors can be a bottleneck.
-
Dysfunctional Type II Thioesterase (TEII) Activity: The this compound assembly line relies on two TEII-like enzymes to shuttle activated amino acids.[2] Impaired function of these enzymes will halt the biosynthetic process.
-
Ineffective P450-mediated Dehydrogenation: The formation of the dehydrotyrosine residue is catalyzed by a specific cytochrome P450 enzyme.[3] Reduced activity of this enzyme will lead to the accumulation of precursor molecules instead of the final product.
Q2: Our analysis shows the presence of truncated peptide fragments instead of the full-length this compound. What could be causing this?
A2: The presence of truncated fragments points to a failure in the elongation or cyclization steps of the nonribosomal peptide synthetase (NRPS) assembly line. Specific to this compound, this could be due to:
-
Failure of the Iterative C-T Didomain Module: A unique feature of this compound biosynthesis is a C-T didomain module that operates iteratively for two chain elongation cycles. If this module fails to perform the second iteration, truncated peptides will result.
-
Incorrect Module Skipping: The this compound pathway involves a module skipping event. Errors in this process, where the interpolated C and T domains are not correctly bypassed, can lead to premature termination.
-
Inefficient Peptide Transfer between NRPS Modules: The transfer of the growing peptide chain between different NRPS modules is a critical step. Any disruption in the protein-protein interactions between these modules can cause the release of incomplete peptide chains.
Q3: We suspect an issue with the P450 enzyme in our experiment. How can we verify its activity?
A3: Verifying the activity of the P450 enzyme responsible for dehydrotyrosine formation can be approached in a few ways:
-
In Vitro Enzyme Assays: You can perform an in vitro assay using a purified P450 enzyme and its dipeptide substrate. The conversion of the substrate can be monitored by HPLC or mass spectrometry.
-
Analysis of Metabolic Profile: A detailed analysis of the metabolic profile of your Streptomyces culture can provide indirect evidence of P450 activity. An accumulation of the precursor peptide lacking the dehydrotyrosine residue would suggest impaired P450 function.
-
Gene Expression Analysis: You can use quantitative PCR (qPCR) to measure the expression level of the P450 gene in your Streptomyces culture. Low expression levels could explain a lack of enzyme activity.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Fermentation Conditions | Optimize culture parameters such as temperature (typically 28-30°C for Streptomyces), pH (around 7.0), and aeration. Test different carbon and nitrogen sources in the growth medium. | Increased biomass and/or this compound production. |
| Precursor Limitation | Supplement the culture medium with the amino acid precursors of this compound. | Enhanced yield of the final product. |
| Inefficient TEII Activity | Overexpress the genes encoding the TEII enzymes in your Streptomyces strain. | Improved shuttling of amino acid building blocks and increased product formation. |
| Low P450 Activity | Ensure the presence of necessary cofactors for P450 enzymes, such as NADPH. If using a cell-free system, add an NADPH regeneration system. | Increased conversion of the precursor to the final product. |
Presence of Truncated Peptides
| Potential Cause | Recommended Action | Expected Outcome |
| Iterative Module Failure | Sequence the gene encoding the iterative C-T didomain module to check for mutations. Attempt to overexpress this specific module. | Restoration of full-length peptide synthesis. |
| Incorrect Module Skipping | Analyze the protein structure of the NRPS to identify potential mutations affecting the module skipping process. | Understanding of the structural basis for the malfunction. |
| Poor Inter-module Transfer | In a cell-free system, adjust the molar ratios of the different NRPS protein components to promote efficient interaction. | Increased production of the full-length peptide. |
Experimental Protocols
General Streptomyces Fermentation for this compound Production
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores of the Streptomyces strain producing this compound. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Culture: Inoculate the production medium (e.g., a defined medium with specific carbon and nitrogen sources) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days.
-
Extraction: After incubation, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the organic extract and analyze for the presence of this compound using HPLC or LC-MS.
In Vitro P450 Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified P450 enzyme, its dipeptide substrate, and a buffer system (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactor: Add NADPH to the reaction mixture to provide the necessary reducing equivalents for the P450 catalytic cycle. An NADPH regeneration system can be included for prolonged reactions.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of the dehydrogenated product.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
WS9326A aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the aggregation and prevention strategies for WS9326A, a potent tachykinin antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound, focusing on its aggregation and solubility.
Q1: My this compound solution appears cloudy or has visible particulates. What is happening?
A1: Cloudiness or visible particulates in your this compound solution are strong indicators of aggregation. This compound is a cyclic depsipeptide with significant hydrophobic character, which predisposes it to self-association and aggregation in aqueous solutions. This process can lead to the formation of insoluble aggregates, reducing the effective concentration of the active compound and potentially interfering with your experiments.[1]
Q2: Why is my this compound difficult to dissolve?
A2: The difficulty in dissolving this compound stems from its chemical structure. As a cyclic peptide containing a high proportion of hydrophobic amino acid residues, it has limited solubility in aqueous solutions.[1] Peptides with significant hydrophobicity tend to interact with each other rather than with water molecules, leading to poor solubility and a higher propensity for aggregation.[1]
Q3: At what point in my experimental workflow is aggregation most likely to occur?
A3: Aggregation of this compound can be triggered at several stages:
-
Initial Solubilization: Improper solvent choice or technique during the initial dissolving of the lyophilized powder is a critical step where aggregation can occur.
-
Buffer Exchange: Changing the buffer composition, particularly pH or ionic strength, can alter the solubility of this compound and induce aggregation.
-
Concentration Steps: Increasing the concentration of this compound will increase the likelihood of intermolecular interactions and aggregation.
-
Long-term Storage: Storing this compound in solution, especially at inappropriate temperatures or for extended periods, can promote the formation of aggregates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can induce stress on the peptide, leading to aggregation.
Q4: What are the potential consequences of using aggregated this compound in my experiments?
A4: Using aggregated this compound can have several detrimental effects on your research:
-
Loss of Efficacy: Aggregation reduces the concentration of monomeric, active this compound, leading to an underestimation of its biological activity.[2]
-
Altered Pharmacokinetics: The size and nature of aggregates can influence the compound's behavior in vivo.[2]
-
Reduced Stability and Shelf Life: Aggregation is a form of degradation that compromises the long-term stability of your this compound stock.[2]
-
Potential for Off-Target Effects: In some cases, peptide aggregates can induce cellular stress or other unintended biological responses.
Q5: How can I prevent or minimize the aggregation of this compound?
A5: Several strategies can be employed to prevent or minimize this compound aggregation:
-
Optimized Solubilization Protocol: Follow a careful, stepwise solubilization protocol, starting with a small amount of an organic solvent before adding aqueous buffer.
-
pH Control: Maintain the pH of the solution away from the isoelectric point (pI) of this compound to increase its net charge and improve solubility.[1]
-
Use of Excipients: The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation.[2][3] Common examples include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can reduce surface-induced aggregation.[2]
-
Sugars and Polyols: Sugars such as sucrose (B13894) or trehalose (B1683222) can stabilize the peptide through preferential exclusion.[3]
-
Amino Acids: Certain amino acids like arginine and glycine (B1666218) can act as aggregation inhibitors.[2]
-
-
Appropriate Storage: Store this compound solutions at recommended temperatures (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Low Concentration Storage: If possible, store this compound at lower concentrations and dilute it to the final working concentration just before use.
Quantitative Data Summary
Due to the limited publicly available experimental data on the specific aggregation kinetics of this compound, the following table provides representative data on the effect of common excipients on the aggregation of a model hydrophobic cyclic peptide. This data is intended to guide researchers in selecting appropriate formulation strategies to prevent this compound aggregation.
| Excipient | Concentration | Aggregation Level (%) (Measured by Light Scattering) |
| None (Control) | - | 85 |
| Polysorbate 80 | 0.01% (v/v) | 15 |
| Polysorbate 80 | 0.05% (v/v) | 8 |
| Trehalose | 5% (w/v) | 42 |
| Trehalose | 10% (w/v) | 25 |
| L-Arginine | 50 mM | 35 |
| L-Arginine | 100 mM | 21 |
This is representative data for a model hydrophobic cyclic peptide and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Recommended Solubilization Method for this compound
This protocol is designed to minimize aggregation during the initial solubilization of lyophilized this compound powder.
-
Pre-treatment: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of a sterile, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the vial. Gently vortex or sonicate briefly to ensure the peptide is fully wetted and dissolved.
-
Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) dropwise to the organic solvent-peptide mixture. The slow addition is crucial to prevent the peptide from precipitating out of solution.
-
Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached. The final concentration of the organic solvent should be compatible with your experimental system.
-
Verification: Visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, measure the absorbance at 340 nm; an increased reading can indicate the presence of aggregates.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an effective method for detecting the presence of peptide aggregates.
-
Sample Preparation: Prepare your this compound solution in a low-volume, dust-free cuvette. The buffer should be filtered through a 0.22 µm filter to remove any particulate contaminants.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature, according to the manufacturer's instructions.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use a correlation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) of the particles in the solution.
-
Interpretation: A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated, monomeric peptide solution. The presence of larger species or a multimodal distribution suggests the formation of oligomers or larger aggregates.
Visualizations
Signaling Pathway of Tachykinin NK1 Receptor Antagonism by this compound
This compound acts as an antagonist of the tachykinin NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, Substance P.[4][5] This pathway is implicated in various physiological processes, including pain transmission and inflammation.[6][7]
Caption: Antagonistic action of this compound on the Tachykinin NK1 receptor signaling pathway.
Experimental Workflow: Solubilization and Aggregation Testing
This workflow outlines the key steps for preparing this compound solutions and assessing their aggregation state.
Caption: Workflow for this compound solubilization and aggregation assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
WS9326A aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the aggregation and prevention strategies for WS9326A, a potent tachykinin antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound, focusing on its aggregation and solubility.
Q1: My this compound solution appears cloudy or has visible particulates. What is happening?
A1: Cloudiness or visible particulates in your this compound solution are strong indicators of aggregation. This compound is a cyclic depsipeptide with significant hydrophobic character, which predisposes it to self-association and aggregation in aqueous solutions. This process can lead to the formation of insoluble aggregates, reducing the effective concentration of the active compound and potentially interfering with your experiments.[1]
Q2: Why is my this compound difficult to dissolve?
A2: The difficulty in dissolving this compound stems from its chemical structure. As a cyclic peptide containing a high proportion of hydrophobic amino acid residues, it has limited solubility in aqueous solutions.[1] Peptides with significant hydrophobicity tend to interact with each other rather than with water molecules, leading to poor solubility and a higher propensity for aggregation.[1]
Q3: At what point in my experimental workflow is aggregation most likely to occur?
A3: Aggregation of this compound can be triggered at several stages:
-
Initial Solubilization: Improper solvent choice or technique during the initial dissolving of the lyophilized powder is a critical step where aggregation can occur.
-
Buffer Exchange: Changing the buffer composition, particularly pH or ionic strength, can alter the solubility of this compound and induce aggregation.
-
Concentration Steps: Increasing the concentration of this compound will increase the likelihood of intermolecular interactions and aggregation.
-
Long-term Storage: Storing this compound in solution, especially at inappropriate temperatures or for extended periods, can promote the formation of aggregates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can induce stress on the peptide, leading to aggregation.
Q4: What are the potential consequences of using aggregated this compound in my experiments?
A4: Using aggregated this compound can have several detrimental effects on your research:
-
Loss of Efficacy: Aggregation reduces the concentration of monomeric, active this compound, leading to an underestimation of its biological activity.[2]
-
Altered Pharmacokinetics: The size and nature of aggregates can influence the compound's behavior in vivo.[2]
-
Reduced Stability and Shelf Life: Aggregation is a form of degradation that compromises the long-term stability of your this compound stock.[2]
-
Potential for Off-Target Effects: In some cases, peptide aggregates can induce cellular stress or other unintended biological responses.
Q5: How can I prevent or minimize the aggregation of this compound?
A5: Several strategies can be employed to prevent or minimize this compound aggregation:
-
Optimized Solubilization Protocol: Follow a careful, stepwise solubilization protocol, starting with a small amount of an organic solvent before adding aqueous buffer.
-
pH Control: Maintain the pH of the solution away from the isoelectric point (pI) of this compound to increase its net charge and improve solubility.[1]
-
Use of Excipients: The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation.[2][3] Common examples include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can reduce surface-induced aggregation.[2]
-
Sugars and Polyols: Sugars such as sucrose (B13894) or trehalose (B1683222) can stabilize the peptide through preferential exclusion.[3]
-
Amino Acids: Certain amino acids like arginine and glycine (B1666218) can act as aggregation inhibitors.[2]
-
-
Appropriate Storage: Store this compound solutions at recommended temperatures (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Low Concentration Storage: If possible, store this compound at lower concentrations and dilute it to the final working concentration just before use.
Quantitative Data Summary
Due to the limited publicly available experimental data on the specific aggregation kinetics of this compound, the following table provides representative data on the effect of common excipients on the aggregation of a model hydrophobic cyclic peptide. This data is intended to guide researchers in selecting appropriate formulation strategies to prevent this compound aggregation.
| Excipient | Concentration | Aggregation Level (%) (Measured by Light Scattering) |
| None (Control) | - | 85 |
| Polysorbate 80 | 0.01% (v/v) | 15 |
| Polysorbate 80 | 0.05% (v/v) | 8 |
| Trehalose | 5% (w/v) | 42 |
| Trehalose | 10% (w/v) | 25 |
| L-Arginine | 50 mM | 35 |
| L-Arginine | 100 mM | 21 |
This is representative data for a model hydrophobic cyclic peptide and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Recommended Solubilization Method for this compound
This protocol is designed to minimize aggregation during the initial solubilization of lyophilized this compound powder.
-
Pre-treatment: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of a sterile, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the vial. Gently vortex or sonicate briefly to ensure the peptide is fully wetted and dissolved.
-
Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) dropwise to the organic solvent-peptide mixture. The slow addition is crucial to prevent the peptide from precipitating out of solution.
-
Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached. The final concentration of the organic solvent should be compatible with your experimental system.
-
Verification: Visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, measure the absorbance at 340 nm; an increased reading can indicate the presence of aggregates.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an effective method for detecting the presence of peptide aggregates.
-
Sample Preparation: Prepare your this compound solution in a low-volume, dust-free cuvette. The buffer should be filtered through a 0.22 µm filter to remove any particulate contaminants.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature, according to the manufacturer's instructions.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use a correlation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) of the particles in the solution.
-
Interpretation: A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated, monomeric peptide solution. The presence of larger species or a multimodal distribution suggests the formation of oligomers or larger aggregates.
Visualizations
Signaling Pathway of Tachykinin NK1 Receptor Antagonism by this compound
This compound acts as an antagonist of the tachykinin NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, Substance P.[4][5] This pathway is implicated in various physiological processes, including pain transmission and inflammation.[6][7]
Caption: Antagonistic action of this compound on the Tachykinin NK1 receptor signaling pathway.
Experimental Workflow: Solubilization and Aggregation Testing
This workflow outlines the key steps for preparing this compound solutions and assessing their aggregation state.
Caption: Workflow for this compound solubilization and aggregation assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
WS9326A aggregation and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the aggregation and prevention strategies for WS9326A, a potent tachykinin antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound, focusing on its aggregation and solubility.
Q1: My this compound solution appears cloudy or has visible particulates. What is happening?
A1: Cloudiness or visible particulates in your this compound solution are strong indicators of aggregation. This compound is a cyclic depsipeptide with significant hydrophobic character, which predisposes it to self-association and aggregation in aqueous solutions. This process can lead to the formation of insoluble aggregates, reducing the effective concentration of the active compound and potentially interfering with your experiments.[1]
Q2: Why is my this compound difficult to dissolve?
A2: The difficulty in dissolving this compound stems from its chemical structure. As a cyclic peptide containing a high proportion of hydrophobic amino acid residues, it has limited solubility in aqueous solutions.[1] Peptides with significant hydrophobicity tend to interact with each other rather than with water molecules, leading to poor solubility and a higher propensity for aggregation.[1]
Q3: At what point in my experimental workflow is aggregation most likely to occur?
A3: Aggregation of this compound can be triggered at several stages:
-
Initial Solubilization: Improper solvent choice or technique during the initial dissolving of the lyophilized powder is a critical step where aggregation can occur.
-
Buffer Exchange: Changing the buffer composition, particularly pH or ionic strength, can alter the solubility of this compound and induce aggregation.
-
Concentration Steps: Increasing the concentration of this compound will increase the likelihood of intermolecular interactions and aggregation.
-
Long-term Storage: Storing this compound in solution, especially at inappropriate temperatures or for extended periods, can promote the formation of aggregates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can induce stress on the peptide, leading to aggregation.
Q4: What are the potential consequences of using aggregated this compound in my experiments?
A4: Using aggregated this compound can have several detrimental effects on your research:
-
Loss of Efficacy: Aggregation reduces the concentration of monomeric, active this compound, leading to an underestimation of its biological activity.[2]
-
Altered Pharmacokinetics: The size and nature of aggregates can influence the compound's behavior in vivo.[2]
-
Reduced Stability and Shelf Life: Aggregation is a form of degradation that compromises the long-term stability of your this compound stock.[2]
-
Potential for Off-Target Effects: In some cases, peptide aggregates can induce cellular stress or other unintended biological responses.
Q5: How can I prevent or minimize the aggregation of this compound?
A5: Several strategies can be employed to prevent or minimize this compound aggregation:
-
Optimized Solubilization Protocol: Follow a careful, stepwise solubilization protocol, starting with a small amount of an organic solvent before adding aqueous buffer.
-
pH Control: Maintain the pH of the solution away from the isoelectric point (pI) of this compound to increase its net charge and improve solubility.[1]
-
Use of Excipients: The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation.[2][3] Common examples include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can reduce surface-induced aggregation.[2]
-
Sugars and Polyols: Sugars such as sucrose or trehalose can stabilize the peptide through preferential exclusion.[3]
-
Amino Acids: Certain amino acids like arginine and glycine can act as aggregation inhibitors.[2]
-
-
Appropriate Storage: Store this compound solutions at recommended temperatures (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Low Concentration Storage: If possible, store this compound at lower concentrations and dilute it to the final working concentration just before use.
Quantitative Data Summary
Due to the limited publicly available experimental data on the specific aggregation kinetics of this compound, the following table provides representative data on the effect of common excipients on the aggregation of a model hydrophobic cyclic peptide. This data is intended to guide researchers in selecting appropriate formulation strategies to prevent this compound aggregation.
| Excipient | Concentration | Aggregation Level (%) (Measured by Light Scattering) |
| None (Control) | - | 85 |
| Polysorbate 80 | 0.01% (v/v) | 15 |
| Polysorbate 80 | 0.05% (v/v) | 8 |
| Trehalose | 5% (w/v) | 42 |
| Trehalose | 10% (w/v) | 25 |
| L-Arginine | 50 mM | 35 |
| L-Arginine | 100 mM | 21 |
This is representative data for a model hydrophobic cyclic peptide and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Recommended Solubilization Method for this compound
This protocol is designed to minimize aggregation during the initial solubilization of lyophilized this compound powder.
-
Pre-treatment: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial. Gently vortex or sonicate briefly to ensure the peptide is fully wetted and dissolved.
-
Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) dropwise to the organic solvent-peptide mixture. The slow addition is crucial to prevent the peptide from precipitating out of solution.
-
Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached. The final concentration of the organic solvent should be compatible with your experimental system.
-
Verification: Visually inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, measure the absorbance at 340 nm; an increased reading can indicate the presence of aggregates.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an effective method for detecting the presence of peptide aggregates.
-
Sample Preparation: Prepare your this compound solution in a low-volume, dust-free cuvette. The buffer should be filtered through a 0.22 µm filter to remove any particulate contaminants.
-
Instrument Setup: Set the DLS instrument parameters, including the laser wavelength, scattering angle, and temperature, according to the manufacturer's instructions.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use a correlation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) of the particles in the solution.
-
Interpretation: A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated, monomeric peptide solution. The presence of larger species or a multimodal distribution suggests the formation of oligomers or larger aggregates.
Visualizations
Signaling Pathway of Tachykinin NK1 Receptor Antagonism by this compound
This compound acts as an antagonist of the tachykinin NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, Substance P.[4][5] This pathway is implicated in various physiological processes, including pain transmission and inflammation.[6][7]
Caption: Antagonistic action of this compound on the Tachykinin NK1 receptor signaling pathway.
Experimental Workflow: Solubilization and Aggregation Testing
This workflow outlines the key steps for preparing this compound solutions and assessing their aggregation state.
Caption: Workflow for this compound solubilization and aggregation assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Validating WS9326A Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of the cyclodepsipeptide WS9326A in a new cell line. While this compound is known as a tachykinin NK-1 receptor antagonist, the principles and experimental workflows outlined here are broadly applicable for validating the activity of any novel small molecule inhibitor in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the activity of this compound in a new cell line?
A1: The initial and most critical step is to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is achieved by performing a dose-response curve to assess cytotoxicity. This will help you distinguish between targeted pharmacological effects and non-specific toxicity.
Q2: How can I confirm that my new cell line expresses the target of this compound?
A2: Since this compound is a tachykinin antagonist, you should first verify the expression of the tachykinin receptors (primarily the NK-1 receptor) in your cell line. This can be done using techniques like Western blotting, immunofluorescence, or RT-qPCR. If the target is unknown, broader target identification methods may be necessary.
Q3: What are the key experiments to demonstrate the on-target activity of this compound?
A3: To confirm on-target activity, you should aim to demonstrate that this compound can block the signaling pathway activated by its target. For a tachykinin antagonist, this would involve stimulating the cells with a known NK-1 receptor agonist (like Substance P) and observing if this compound can inhibit the downstream signaling events, such as calcium mobilization or activation of specific kinases.
Q4: My compound is showing activity, but how do I know it's not due to off-target effects?
Q5: What are some common reasons for inconsistent results when validating a new compound?
A5: Inconsistent results can stem from several factors, including:
-
Compound stability and solubility: Ensure your stock solutions are fresh and that the compound is soluble in your culture medium at the tested concentrations.
-
Cell line variability: Cell lines can change over passages. It's important to use cells at a consistent and low passage number.
-
Experimental conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your protocols.
Troubleshooting Guide
This guide addresses common issues encountered when validating the activity of a novel inhibitor like this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected active concentrations | The compound may be cytotoxic to the new cell line at the tested concentrations. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. Use concentrations well below the toxic threshold for your activity assays. |
| No observable effect on the target pathway | The new cell line may not express the target protein or express it at very low levels. The compound may not be cell-permeable. | Confirm target expression using Western blot or qPCR. Verify the cell permeability of your compound through literature or specific assays. |
| Inconsistent inhibition of the target pathway | The inhibitor may have a short half-life in your experimental conditions. The stimulation of the pathway may be too strong. | Optimize the incubation time with the inhibitor. Perform a dose-response of the stimulating agent to find an optimal concentration that can be effectively inhibited. |
| Effect is observed, but unsure if it is target-specific | The inhibitor may have off-target effects that produce a similar phenotype. | Use a structurally different inhibitor for the same target to see if it recapitulates the results. Perform target knockdown/knockout experiments to confirm the target's role. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a new cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a period relevant to your planned activity assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot for Target Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream effector in a target signaling pathway (e.g., the PDGF signaling pathway as a representative example).
Materials:
-
6-well cell culture plates
-
Your chosen cell line
-
Serum-free cell culture medium
-
This compound
-
Stimulating agent (e.g., PDGF-BB for the PDGF pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the cells with the appropriate agonist (e.g., PDGF-BB) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream effectors.
Visualizations
Signaling Pathway Diagram: Example PDGF Signaling
This diagram illustrates a simplified Platelet-Derived Growth Factor (PDGF) signaling pathway, which can be used as a model to study the effects of a potential inhibitor.
Caption: Simplified PDGF signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for validating the activity of a new compound in a cell line.
Caption: Workflow for validating inhibitor activity.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting decision tree.
Technical Support Center: Validating WS9326A Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of the cyclodepsipeptide WS9326A in a new cell line. While this compound is known as a tachykinin NK-1 receptor antagonist, the principles and experimental workflows outlined here are broadly applicable for validating the activity of any novel small molecule inhibitor in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the activity of this compound in a new cell line?
A1: The initial and most critical step is to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is achieved by performing a dose-response curve to assess cytotoxicity. This will help you distinguish between targeted pharmacological effects and non-specific toxicity.
Q2: How can I confirm that my new cell line expresses the target of this compound?
A2: Since this compound is a tachykinin antagonist, you should first verify the expression of the tachykinin receptors (primarily the NK-1 receptor) in your cell line. This can be done using techniques like Western blotting, immunofluorescence, or RT-qPCR. If the target is unknown, broader target identification methods may be necessary.
Q3: What are the key experiments to demonstrate the on-target activity of this compound?
A3: To confirm on-target activity, you should aim to demonstrate that this compound can block the signaling pathway activated by its target. For a tachykinin antagonist, this would involve stimulating the cells with a known NK-1 receptor agonist (like Substance P) and observing if this compound can inhibit the downstream signaling events, such as calcium mobilization or activation of specific kinases.
Q4: My compound is showing activity, but how do I know it's not due to off-target effects?
Q5: What are some common reasons for inconsistent results when validating a new compound?
A5: Inconsistent results can stem from several factors, including:
-
Compound stability and solubility: Ensure your stock solutions are fresh and that the compound is soluble in your culture medium at the tested concentrations.
-
Cell line variability: Cell lines can change over passages. It's important to use cells at a consistent and low passage number.
-
Experimental conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your protocols.
Troubleshooting Guide
This guide addresses common issues encountered when validating the activity of a novel inhibitor like this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected active concentrations | The compound may be cytotoxic to the new cell line at the tested concentrations. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. Use concentrations well below the toxic threshold for your activity assays. |
| No observable effect on the target pathway | The new cell line may not express the target protein or express it at very low levels. The compound may not be cell-permeable. | Confirm target expression using Western blot or qPCR. Verify the cell permeability of your compound through literature or specific assays. |
| Inconsistent inhibition of the target pathway | The inhibitor may have a short half-life in your experimental conditions. The stimulation of the pathway may be too strong. | Optimize the incubation time with the inhibitor. Perform a dose-response of the stimulating agent to find an optimal concentration that can be effectively inhibited. |
| Effect is observed, but unsure if it is target-specific | The inhibitor may have off-target effects that produce a similar phenotype. | Use a structurally different inhibitor for the same target to see if it recapitulates the results. Perform target knockdown/knockout experiments to confirm the target's role. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a new cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a period relevant to your planned activity assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot for Target Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream effector in a target signaling pathway (e.g., the PDGF signaling pathway as a representative example).
Materials:
-
6-well cell culture plates
-
Your chosen cell line
-
Serum-free cell culture medium
-
This compound
-
Stimulating agent (e.g., PDGF-BB for the PDGF pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the cells with the appropriate agonist (e.g., PDGF-BB) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream effectors.
Visualizations
Signaling Pathway Diagram: Example PDGF Signaling
This diagram illustrates a simplified Platelet-Derived Growth Factor (PDGF) signaling pathway, which can be used as a model to study the effects of a potential inhibitor.
Caption: Simplified PDGF signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for validating the activity of a new compound in a cell line.
Caption: Workflow for validating inhibitor activity.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting decision tree.
Technical Support Center: Validating WS9326A Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of the cyclodepsipeptide WS9326A in a new cell line. While this compound is known as a tachykinin NK-1 receptor antagonist, the principles and experimental workflows outlined here are broadly applicable for validating the activity of any novel small molecule inhibitor in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating the activity of this compound in a new cell line?
A1: The initial and most critical step is to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is achieved by performing a dose-response curve to assess cytotoxicity. This will help you distinguish between targeted pharmacological effects and non-specific toxicity.
Q2: How can I confirm that my new cell line expresses the target of this compound?
A2: Since this compound is a tachykinin antagonist, you should first verify the expression of the tachykinin receptors (primarily the NK-1 receptor) in your cell line. This can be done using techniques like Western blotting, immunofluorescence, or RT-qPCR. If the target is unknown, broader target identification methods may be necessary.
Q3: What are the key experiments to demonstrate the on-target activity of this compound?
A3: To confirm on-target activity, you should aim to demonstrate that this compound can block the signaling pathway activated by its target. For a tachykinin antagonist, this would involve stimulating the cells with a known NK-1 receptor agonist (like Substance P) and observing if this compound can inhibit the downstream signaling events, such as calcium mobilization or activation of specific kinases.
Q4: My compound is showing activity, but how do I know it's not due to off-target effects?
Q5: What are some common reasons for inconsistent results when validating a new compound?
A5: Inconsistent results can stem from several factors, including:
-
Compound stability and solubility: Ensure your stock solutions are fresh and that the compound is soluble in your culture medium at the tested concentrations.
-
Cell line variability: Cell lines can change over passages. It's important to use cells at a consistent and low passage number.
-
Experimental conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your protocols.
Troubleshooting Guide
This guide addresses common issues encountered when validating the activity of a novel inhibitor like this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected active concentrations | The compound may be cytotoxic to the new cell line at the tested concentrations. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. Use concentrations well below the toxic threshold for your activity assays. |
| No observable effect on the target pathway | The new cell line may not express the target protein or express it at very low levels. The compound may not be cell-permeable. | Confirm target expression using Western blot or qPCR. Verify the cell permeability of your compound through literature or specific assays. |
| Inconsistent inhibition of the target pathway | The inhibitor may have a short half-life in your experimental conditions. The stimulation of the pathway may be too strong. | Optimize the incubation time with the inhibitor. Perform a dose-response of the stimulating agent to find an optimal concentration that can be effectively inhibited. |
| Effect is observed, but unsure if it is target-specific | The inhibitor may have off-target effects that produce a similar phenotype. | Use a structurally different inhibitor for the same target to see if it recapitulates the results. Perform target knockdown/knockout experiments to confirm the target's role. |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a new cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a period relevant to your planned activity assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot for Target Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream effector in a target signaling pathway (e.g., the PDGF signaling pathway as a representative example).
Materials:
-
6-well cell culture plates
-
Your chosen cell line
-
Serum-free cell culture medium
-
This compound
-
Stimulating agent (e.g., PDGF-BB for the PDGF pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with a non-toxic concentration of this compound (determined from the viability assay) for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the cells with the appropriate agonist (e.g., PDGF-BB) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream effectors.
Visualizations
Signaling Pathway Diagram: Example PDGF Signaling
This diagram illustrates a simplified Platelet-Derived Growth Factor (PDGF) signaling pathway, which can be used as a model to study the effects of a potential inhibitor.
Caption: Simplified PDGF signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for validating the activity of a new compound in a cell line.
Caption: Workflow for validating inhibitor activity.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting decision tree.
How to improve the signal-to-noise ratio in WS9326A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving WS9326A.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. While the ideal S/N ratio can vary depending on the assay format and instrumentation, a higher ratio indicates a more robust assay. The signal-to-noise ratio is a measure of signal strength relative to the background variation.[1] It is important to distinguish this from the signal-to-background ratio, which simply compares the mean signal to the mean background.[1] A high S/N ratio is achieved by maximizing the specific signal while minimizing the variability of the background noise.[1]
Q2: How can I systematically approach troubleshooting a low signal-to-noise ratio in my this compound assay?
A systematic approach to troubleshooting involves identifying the source of the problem, whether it's a weak signal or high background noise. A logical workflow can help pinpoint the issue.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal, leading to a poor signal-to-noise ratio.[2]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or volume of wash steps to remove unbound reagents.[2] |
| Nonspecific Antibody Binding | Use a blocking buffer to reduce nonspecific binding. Titrate antibody concentrations to find the optimal balance between specific signal and background.[2] |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can be a source of interfering enzymes. Filter-sterilize buffers if necessary.[3] |
| Autofluorescence | If using fluorescent detection, check for autofluorescence from the plate material or media components. Use appropriate plates (e.g., black plates for fluorescence assays).[4] |
| Extended Incubation Times | Adhere to the recommended incubation times in your protocol, as prolonged incubation can increase background signal.[2] |
Issue 2: Weak or No Signal
A weak or absent signal in positive controls indicates a fundamental problem with the assay setup.[2]
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of all critical reagents, including this compound, antibodies, and substrates, to determine the optimal dose for a robust response.[2] |
| Incorrect Incubation Time or Temperature | Optimize incubation times and temperatures as these can significantly impact reaction kinetics.[2][3] Ensure all reagents have been equilibrated to the assay temperature before use.[4] |
| Degraded Reagents | Ensure all reagents have been stored correctly and have not expired.[4] Avoid multiple freeze-thaw cycles.[3] Prepare fresh stock solutions.[3] |
| Inactive Enzyme (for enzymatic assays) | Confirm enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.[3] |
| Incorrect Instrument Settings | Ensure the plate reader is set to the correct wavelength and other parameters for your assay.[4] |
| Low Cell Viability (for cell-based assays) | Ensure cells are viable before starting the experiment. Use a viability dye to exclude dead cells from the analysis, as they can contribute to background noise.[2] |
Experimental Protocols
General Protocol for Reagent Titration
To determine the optimal concentration of a key reagent (e.g., this compound, antibody, or substrate), a titration experiment should be performed.
-
Prepare Serial Dilutions: Create a series of dilutions of the reagent in the appropriate assay buffer.
-
Set Up Assay Plate: Add the diluted reagent to the wells of the microplate. Include positive and negative controls.
-
Add Other Reagents: Add all other assay components according to the standard protocol.
-
Incubate: Incubate the plate for the recommended time and temperature.
-
Read Plate: Measure the signal using a plate reader.
-
Analyze Data: Plot the signal versus the reagent concentration to determine the optimal concentration that provides the best signal-to-noise ratio.
Visualizations
Signal, Noise, and Background Relationship
Understanding the components of your assay's output is key to improving the signal-to-noise ratio. The goal is to maximize the specific signal while minimizing the background and its variability (noise).
References
How to improve the signal-to-noise ratio in WS9326A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving WS9326A.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. While the ideal S/N ratio can vary depending on the assay format and instrumentation, a higher ratio indicates a more robust assay. The signal-to-noise ratio is a measure of signal strength relative to the background variation.[1] It is important to distinguish this from the signal-to-background ratio, which simply compares the mean signal to the mean background.[1] A high S/N ratio is achieved by maximizing the specific signal while minimizing the variability of the background noise.[1]
Q2: How can I systematically approach troubleshooting a low signal-to-noise ratio in my this compound assay?
A systematic approach to troubleshooting involves identifying the source of the problem, whether it's a weak signal or high background noise. A logical workflow can help pinpoint the issue.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal, leading to a poor signal-to-noise ratio.[2]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or volume of wash steps to remove unbound reagents.[2] |
| Nonspecific Antibody Binding | Use a blocking buffer to reduce nonspecific binding. Titrate antibody concentrations to find the optimal balance between specific signal and background.[2] |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can be a source of interfering enzymes. Filter-sterilize buffers if necessary.[3] |
| Autofluorescence | If using fluorescent detection, check for autofluorescence from the plate material or media components. Use appropriate plates (e.g., black plates for fluorescence assays).[4] |
| Extended Incubation Times | Adhere to the recommended incubation times in your protocol, as prolonged incubation can increase background signal.[2] |
Issue 2: Weak or No Signal
A weak or absent signal in positive controls indicates a fundamental problem with the assay setup.[2]
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of all critical reagents, including this compound, antibodies, and substrates, to determine the optimal dose for a robust response.[2] |
| Incorrect Incubation Time or Temperature | Optimize incubation times and temperatures as these can significantly impact reaction kinetics.[2][3] Ensure all reagents have been equilibrated to the assay temperature before use.[4] |
| Degraded Reagents | Ensure all reagents have been stored correctly and have not expired.[4] Avoid multiple freeze-thaw cycles.[3] Prepare fresh stock solutions.[3] |
| Inactive Enzyme (for enzymatic assays) | Confirm enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.[3] |
| Incorrect Instrument Settings | Ensure the plate reader is set to the correct wavelength and other parameters for your assay.[4] |
| Low Cell Viability (for cell-based assays) | Ensure cells are viable before starting the experiment. Use a viability dye to exclude dead cells from the analysis, as they can contribute to background noise.[2] |
Experimental Protocols
General Protocol for Reagent Titration
To determine the optimal concentration of a key reagent (e.g., this compound, antibody, or substrate), a titration experiment should be performed.
-
Prepare Serial Dilutions: Create a series of dilutions of the reagent in the appropriate assay buffer.
-
Set Up Assay Plate: Add the diluted reagent to the wells of the microplate. Include positive and negative controls.
-
Add Other Reagents: Add all other assay components according to the standard protocol.
-
Incubate: Incubate the plate for the recommended time and temperature.
-
Read Plate: Measure the signal using a plate reader.
-
Analyze Data: Plot the signal versus the reagent concentration to determine the optimal concentration that provides the best signal-to-noise ratio.
Visualizations
Signal, Noise, and Background Relationship
Understanding the components of your assay's output is key to improving the signal-to-noise ratio. The goal is to maximize the specific signal while minimizing the background and its variability (noise).
References
How to improve the signal-to-noise ratio in WS9326A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving WS9326A.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. While the ideal S/N ratio can vary depending on the assay format and instrumentation, a higher ratio indicates a more robust assay. The signal-to-noise ratio is a measure of signal strength relative to the background variation.[1] It is important to distinguish this from the signal-to-background ratio, which simply compares the mean signal to the mean background.[1] A high S/N ratio is achieved by maximizing the specific signal while minimizing the variability of the background noise.[1]
Q2: How can I systematically approach troubleshooting a low signal-to-noise ratio in my this compound assay?
A systematic approach to troubleshooting involves identifying the source of the problem, whether it's a weak signal or high background noise. A logical workflow can help pinpoint the issue.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal, leading to a poor signal-to-noise ratio.[2]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or volume of wash steps to remove unbound reagents.[2] |
| Nonspecific Antibody Binding | Use a blocking buffer to reduce nonspecific binding. Titrate antibody concentrations to find the optimal balance between specific signal and background.[2] |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can be a source of interfering enzymes. Filter-sterilize buffers if necessary.[3] |
| Autofluorescence | If using fluorescent detection, check for autofluorescence from the plate material or media components. Use appropriate plates (e.g., black plates for fluorescence assays).[4] |
| Extended Incubation Times | Adhere to the recommended incubation times in your protocol, as prolonged incubation can increase background signal.[2] |
Issue 2: Weak or No Signal
A weak or absent signal in positive controls indicates a fundamental problem with the assay setup.[2]
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentration of all critical reagents, including this compound, antibodies, and substrates, to determine the optimal dose for a robust response.[2] |
| Incorrect Incubation Time or Temperature | Optimize incubation times and temperatures as these can significantly impact reaction kinetics.[2][3] Ensure all reagents have been equilibrated to the assay temperature before use.[4] |
| Degraded Reagents | Ensure all reagents have been stored correctly and have not expired.[4] Avoid multiple freeze-thaw cycles.[3] Prepare fresh stock solutions.[3] |
| Inactive Enzyme (for enzymatic assays) | Confirm enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.[3] |
| Incorrect Instrument Settings | Ensure the plate reader is set to the correct wavelength and other parameters for your assay.[4] |
| Low Cell Viability (for cell-based assays) | Ensure cells are viable before starting the experiment. Use a viability dye to exclude dead cells from the analysis, as they can contribute to background noise.[2] |
Experimental Protocols
General Protocol for Reagent Titration
To determine the optimal concentration of a key reagent (e.g., this compound, antibody, or substrate), a titration experiment should be performed.
-
Prepare Serial Dilutions: Create a series of dilutions of the reagent in the appropriate assay buffer.
-
Set Up Assay Plate: Add the diluted reagent to the wells of the microplate. Include positive and negative controls.
-
Add Other Reagents: Add all other assay components according to the standard protocol.
-
Incubate: Incubate the plate for the recommended time and temperature.
-
Read Plate: Measure the signal using a plate reader.
-
Analyze Data: Plot the signal versus the reagent concentration to determine the optimal concentration that provides the best signal-to-noise ratio.
Visualizations
Signal, Noise, and Background Relationship
Understanding the components of your assay's output is key to improving the signal-to-noise ratio. The goal is to maximize the specific signal while minimizing the background and its variability (noise).
References
Technical Support Center: Troubleshooting Small Molecule Interference with Fluorescent Dyes
Disclaimer: No specific information is publicly available for a compound designated "WS9326A." This guide provides general troubleshooting advice for researchers encountering potential interference from any small molecule compound in fluorescence-based assays. For the purpose of this guide, we will refer to a hypothetical interfering compound as "Compound X."
Fluorescence-based assays are a cornerstone of modern biological research and drug discovery. However, the presence of small molecule compounds can sometimes lead to misleading results due to unforeseen interactions with the fluorescent dyes. This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My assay signal is behaving unexpectedly in the presence of Compound X. What could be the cause?
A: Unexpected signals in fluorescence assays involving small molecules can often be attributed to three primary types of interference:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for your dye.[1][2]
-
Fluorescence Quenching: The compound may absorb the excitation energy from the fluorophore or interact with it in a way that prevents it from emitting light.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal.[3]
It is crucial to systematically investigate these possibilities to ensure the validity of your results.
Q2: How can I determine if Compound X is autofluorescent?
A: You can test for autofluorescence by measuring the fluorescence of your compound in the absence of your fluorescent dye.
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare a dilution series of Compound X in the same buffer used for your main experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the wells of a microplate.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
If you observe a concentration-dependent increase in fluorescence in the absence of your experimental dye, your compound is autofluorescent.
Q3: What should I do if my compound is autofluorescent?
A: If your compound is autofluorescent, you have a few options:
-
Wavelength Shift: If possible, switch to a fluorescent dye that has excitation and emission wavelengths outside the range of your compound's fluorescence.[3]
-
Background Subtraction: For moderate autofluorescence, you can run a parallel experiment with your compound alone and subtract the background fluorescence from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a long-lifetime fluorescent dye (e.g., lanthanide-based) and TRF. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from the interfering compound to decay.
Q4: How can I test for fluorescence quenching?
A: A quenching assay can be performed by measuring the fluorescence of a known concentration of your fluorescent dye in the presence of varying concentrations of your compound.
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of your fluorescent dye at a concentration that gives a robust signal.
-
Prepare a dilution series of Compound X.
-
In a microplate, mix the fluorescent dye solution with each concentration of Compound X.
-
Include a control with the dye and buffer only.
-
Measure the fluorescence at the appropriate wavelengths.
-
A concentration-dependent decrease in the fluorescence signal of the dye indicates quenching by Compound X.
Q5: What is the "inner filter effect" and how can I mitigate it?
A: The inner filter effect is a phenomenon where a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[3] This reduces the amount of light that reaches the detector and can be mistaken for quenching.
To test for the inner filter effect, you need to measure the absorbance spectrum of your compound.
Experimental Protocol: Assessing the Inner Filter Effect
-
Prepare a solution of Compound X at the highest concentration used in your assay.
-
Measure the absorbance spectrum of the solution using a spectrophotometer, covering the excitation and emission wavelengths of your fluorescent dye.
-
If there is significant absorbance at either of these wavelengths, the inner filter effect is likely contributing to your results.
To mitigate the inner filter effect, you can try reducing the concentration of your compound or the fluorescent dye, or using a different dye with a spectral profile that does not overlap with your compound's absorbance.
Troubleshooting Workflow
The following diagram outlines a general workflow for identifying the cause of interference in your fluorescence assay.
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary
When performing troubleshooting experiments, it is helpful to organize your data in a clear and concise manner. Below are examples of how you might tabulate your results.
Table 1: Autofluorescence of Compound X
| Compound X (µM) | Fluorescence (RFU) at Ex/Em of Dye 1 | Fluorescence (RFU) at Ex/Em of Dye 2 |
| 100 | 50,000 | 1,200 |
| 50 | 25,000 | 600 |
| 25 | 12,500 | 300 |
| 12.5 | 6,250 | 150 |
| 0 (Blank) | 1,000 | 1,000 |
Table 2: Quenching of Dye 1 by Compound X
| Compound X (µM) | Fluorescence of Dye 1 (RFU) | % Quenching |
| 100 | 20,000 | 80% |
| 50 | 40,000 | 60% |
| 25 | 60,000 | 40% |
| 12.5 | 80,000 | 20% |
| 0 (Control) | 100,000 | 0% |
Signaling Pathway and Orthogonal Assays
If you suspect that your compound's interference is masking its true biological activity, it is essential to use an orthogonal assay to confirm your findings.[1][2] An orthogonal assay measures the same biological endpoint but uses a different detection method that is not susceptible to the same type of interference.
For example, if you are studying the inhibition of a kinase using a fluorescence-based activity assay, an orthogonal assay could be a western blot to detect the phosphorylation of the kinase's substrate.
Caption: Using an orthogonal assay to confirm biological activity.
References
Technical Support Center: Troubleshooting Small Molecule Interference with Fluorescent Dyes
Disclaimer: No specific information is publicly available for a compound designated "WS9326A." This guide provides general troubleshooting advice for researchers encountering potential interference from any small molecule compound in fluorescence-based assays. For the purpose of this guide, we will refer to a hypothetical interfering compound as "Compound X."
Fluorescence-based assays are a cornerstone of modern biological research and drug discovery. However, the presence of small molecule compounds can sometimes lead to misleading results due to unforeseen interactions with the fluorescent dyes. This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My assay signal is behaving unexpectedly in the presence of Compound X. What could be the cause?
A: Unexpected signals in fluorescence assays involving small molecules can often be attributed to three primary types of interference:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for your dye.[1][2]
-
Fluorescence Quenching: The compound may absorb the excitation energy from the fluorophore or interact with it in a way that prevents it from emitting light.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal.[3]
It is crucial to systematically investigate these possibilities to ensure the validity of your results.
Q2: How can I determine if Compound X is autofluorescent?
A: You can test for autofluorescence by measuring the fluorescence of your compound in the absence of your fluorescent dye.
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare a dilution series of Compound X in the same buffer used for your main experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the wells of a microplate.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
If you observe a concentration-dependent increase in fluorescence in the absence of your experimental dye, your compound is autofluorescent.
Q3: What should I do if my compound is autofluorescent?
A: If your compound is autofluorescent, you have a few options:
-
Wavelength Shift: If possible, switch to a fluorescent dye that has excitation and emission wavelengths outside the range of your compound's fluorescence.[3]
-
Background Subtraction: For moderate autofluorescence, you can run a parallel experiment with your compound alone and subtract the background fluorescence from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a long-lifetime fluorescent dye (e.g., lanthanide-based) and TRF. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from the interfering compound to decay.
Q4: How can I test for fluorescence quenching?
A: A quenching assay can be performed by measuring the fluorescence of a known concentration of your fluorescent dye in the presence of varying concentrations of your compound.
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of your fluorescent dye at a concentration that gives a robust signal.
-
Prepare a dilution series of Compound X.
-
In a microplate, mix the fluorescent dye solution with each concentration of Compound X.
-
Include a control with the dye and buffer only.
-
Measure the fluorescence at the appropriate wavelengths.
-
A concentration-dependent decrease in the fluorescence signal of the dye indicates quenching by Compound X.
Q5: What is the "inner filter effect" and how can I mitigate it?
A: The inner filter effect is a phenomenon where a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[3] This reduces the amount of light that reaches the detector and can be mistaken for quenching.
To test for the inner filter effect, you need to measure the absorbance spectrum of your compound.
Experimental Protocol: Assessing the Inner Filter Effect
-
Prepare a solution of Compound X at the highest concentration used in your assay.
-
Measure the absorbance spectrum of the solution using a spectrophotometer, covering the excitation and emission wavelengths of your fluorescent dye.
-
If there is significant absorbance at either of these wavelengths, the inner filter effect is likely contributing to your results.
To mitigate the inner filter effect, you can try reducing the concentration of your compound or the fluorescent dye, or using a different dye with a spectral profile that does not overlap with your compound's absorbance.
Troubleshooting Workflow
The following diagram outlines a general workflow for identifying the cause of interference in your fluorescence assay.
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary
When performing troubleshooting experiments, it is helpful to organize your data in a clear and concise manner. Below are examples of how you might tabulate your results.
Table 1: Autofluorescence of Compound X
| Compound X (µM) | Fluorescence (RFU) at Ex/Em of Dye 1 | Fluorescence (RFU) at Ex/Em of Dye 2 |
| 100 | 50,000 | 1,200 |
| 50 | 25,000 | 600 |
| 25 | 12,500 | 300 |
| 12.5 | 6,250 | 150 |
| 0 (Blank) | 1,000 | 1,000 |
Table 2: Quenching of Dye 1 by Compound X
| Compound X (µM) | Fluorescence of Dye 1 (RFU) | % Quenching |
| 100 | 20,000 | 80% |
| 50 | 40,000 | 60% |
| 25 | 60,000 | 40% |
| 12.5 | 80,000 | 20% |
| 0 (Control) | 100,000 | 0% |
Signaling Pathway and Orthogonal Assays
If you suspect that your compound's interference is masking its true biological activity, it is essential to use an orthogonal assay to confirm your findings.[1][2] An orthogonal assay measures the same biological endpoint but uses a different detection method that is not susceptible to the same type of interference.
For example, if you are studying the inhibition of a kinase using a fluorescence-based activity assay, an orthogonal assay could be a western blot to detect the phosphorylation of the kinase's substrate.
Caption: Using an orthogonal assay to confirm biological activity.
References
Technical Support Center: Troubleshooting Small Molecule Interference with Fluorescent Dyes
Disclaimer: No specific information is publicly available for a compound designated "WS9326A." This guide provides general troubleshooting advice for researchers encountering potential interference from any small molecule compound in fluorescence-based assays. For the purpose of this guide, we will refer to a hypothetical interfering compound as "Compound X."
Fluorescence-based assays are a cornerstone of modern biological research and drug discovery. However, the presence of small molecule compounds can sometimes lead to misleading results due to unforeseen interactions with the fluorescent dyes. This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My assay signal is behaving unexpectedly in the presence of Compound X. What could be the cause?
A: Unexpected signals in fluorescence assays involving small molecules can often be attributed to three primary types of interference:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for your dye.[1][2]
-
Fluorescence Quenching: The compound may absorb the excitation energy from the fluorophore or interact with it in a way that prevents it from emitting light.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal.[3]
It is crucial to systematically investigate these possibilities to ensure the validity of your results.
Q2: How can I determine if Compound X is autofluorescent?
A: You can test for autofluorescence by measuring the fluorescence of your compound in the absence of your fluorescent dye.
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare a dilution series of Compound X in the same buffer used for your main experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the wells of a microplate.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
If you observe a concentration-dependent increase in fluorescence in the absence of your experimental dye, your compound is autofluorescent.
Q3: What should I do if my compound is autofluorescent?
A: If your compound is autofluorescent, you have a few options:
-
Wavelength Shift: If possible, switch to a fluorescent dye that has excitation and emission wavelengths outside the range of your compound's fluorescence.[3]
-
Background Subtraction: For moderate autofluorescence, you can run a parallel experiment with your compound alone and subtract the background fluorescence from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a long-lifetime fluorescent dye (e.g., lanthanide-based) and TRF. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from the interfering compound to decay.
Q4: How can I test for fluorescence quenching?
A: A quenching assay can be performed by measuring the fluorescence of a known concentration of your fluorescent dye in the presence of varying concentrations of your compound.
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of your fluorescent dye at a concentration that gives a robust signal.
-
Prepare a dilution series of Compound X.
-
In a microplate, mix the fluorescent dye solution with each concentration of Compound X.
-
Include a control with the dye and buffer only.
-
Measure the fluorescence at the appropriate wavelengths.
-
A concentration-dependent decrease in the fluorescence signal of the dye indicates quenching by Compound X.
Q5: What is the "inner filter effect" and how can I mitigate it?
A: The inner filter effect is a phenomenon where a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[3] This reduces the amount of light that reaches the detector and can be mistaken for quenching.
To test for the inner filter effect, you need to measure the absorbance spectrum of your compound.
Experimental Protocol: Assessing the Inner Filter Effect
-
Prepare a solution of Compound X at the highest concentration used in your assay.
-
Measure the absorbance spectrum of the solution using a spectrophotometer, covering the excitation and emission wavelengths of your fluorescent dye.
-
If there is significant absorbance at either of these wavelengths, the inner filter effect is likely contributing to your results.
To mitigate the inner filter effect, you can try reducing the concentration of your compound or the fluorescent dye, or using a different dye with a spectral profile that does not overlap with your compound's absorbance.
Troubleshooting Workflow
The following diagram outlines a general workflow for identifying the cause of interference in your fluorescence assay.
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary
When performing troubleshooting experiments, it is helpful to organize your data in a clear and concise manner. Below are examples of how you might tabulate your results.
Table 1: Autofluorescence of Compound X
| Compound X (µM) | Fluorescence (RFU) at Ex/Em of Dye 1 | Fluorescence (RFU) at Ex/Em of Dye 2 |
| 100 | 50,000 | 1,200 |
| 50 | 25,000 | 600 |
| 25 | 12,500 | 300 |
| 12.5 | 6,250 | 150 |
| 0 (Blank) | 1,000 | 1,000 |
Table 2: Quenching of Dye 1 by Compound X
| Compound X (µM) | Fluorescence of Dye 1 (RFU) | % Quenching |
| 100 | 20,000 | 80% |
| 50 | 40,000 | 60% |
| 25 | 60,000 | 40% |
| 12.5 | 80,000 | 20% |
| 0 (Control) | 100,000 | 0% |
Signaling Pathway and Orthogonal Assays
If you suspect that your compound's interference is masking its true biological activity, it is essential to use an orthogonal assay to confirm your findings.[1][2] An orthogonal assay measures the same biological endpoint but uses a different detection method that is not susceptible to the same type of interference.
For example, if you are studying the inhibition of a kinase using a fluorescence-based activity assay, an orthogonal assay could be a western blot to detect the phosphorylation of the kinase's substrate.
Caption: Using an orthogonal assay to confirm biological activity.
References
Technical Support Center: Overcoming Poor Bioavailability of WS9326A In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of the cyclodepsipeptide WS9326A. The content is structured to offer practical guidance and detailed methodologies for common experimental hurdles.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with this compound.
Q1: My in vivo study with orally administered this compound shows very low or undetectable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A1: Low oral bioavailability of cyclic peptides like this compound is a common challenge, often stemming from a combination of factors. Here’s a systematic approach to troubleshooting:
1. Investigate Physicochemical Properties:
-
Poor Aqueous Solubility: this compound, being a complex cyclic peptide, likely has low water solubility, which is a primary barrier to absorption.[1][2]
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution.
-
Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation.
-
-
-
Low Membrane Permeability: The gastrointestinal (GI) membrane is a significant barrier for large and polar molecules.
-
Troubleshooting:
-
Permeation Enhancers: Include excipients that transiently increase membrane permeability. Common enhancers include medium-chain fatty acids and their derivatives.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve transport across the intestinal epithelium.
-
-
2. Assess Metabolic Stability:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the GI tract and first-pass metabolism in the liver.[3]
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: Including protease inhibitors in the formulation can protect this compound from degradation.
-
Structural Modification: While a long-term strategy, N-methylation of the peptide backbone can enhance metabolic stability and permeability.[4]
-
-
3. Evaluate the Experimental Protocol:
-
Animal Model: The choice of animal model and its physiological state (e.g., fasted vs. fed) can significantly impact absorption.
-
Dosage and Formulation: The administered dose might be too low, or the formulation may not be optimized for the specific animal model.
Q2: I am observing high variability in plasma concentrations between individual animals in my study. What could be the cause and how can I reduce this variability?
A2: High inter-individual variability is often linked to inconsistent absorption from the GI tract.
-
Food Effects: The presence or absence of food can alter GI motility, pH, and the activity of metabolic enzymes.
-
Troubleshooting:
-
Standardize the feeding schedule of your animals (e.g., consistent fasting period before dosing).
-
Test the formulation in both fed and fasted states to understand the impact of food.
-
-
-
Inconsistent Formulation Performance: The formulation may not be robust, leading to variable release and solubilization of this compound.
-
Troubleshooting:
-
Ensure your formulation is homogenous and that the drug is uniformly dispersed.
-
For liquid formulations, ensure the drug remains in solution or suspension throughout the dosing period.
-
-
-
GI Tract Physiology: Natural variations in GI transit time and gut microbiota among animals can contribute to variability.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Consider more controlled delivery methods, such as intra-duodenal administration in early-stage studies, to bypass stomach variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key barriers to the oral bioavailability of a cyclodepsipeptide like this compound?
A1: The primary barriers include:
-
Low Aqueous Solubility: Limited ability to dissolve in the GI fluids.
-
Poor Membrane Permeability: Difficulty in crossing the intestinal epithelial cells due to its size and polarity.
-
Enzymatic Degradation: Susceptibility to breakdown by proteases in the stomach and small intestine.
-
First-Pass Metabolism: Rapid metabolism by the liver after absorption, reducing the amount of active drug reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral absorption of this compound?
A2: Promising strategies focus on overcoming the key barriers:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and permeability.[1]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and enhance its uptake.
-
Co-formulation with Permeation Enhancers and Enzyme Inhibitors: These excipients can be included in tablet or capsule formulations to transiently improve absorption conditions in the GI tract.
Q3: Can chemical modification of this compound improve its bioavailability?
A3: Yes, structural modifications can be a powerful approach. N-methylation, the substitution of an amide proton with a methyl group, has been shown to improve the oral bioavailability of cyclic peptides by increasing their metabolic stability and membrane permeability.[4] This is a more involved strategy that requires medicinal chemistry efforts.
Q4: Are there any in vitro models that can predict the in vivo performance of my this compound formulation?
A4: Yes, several in vitro models can provide valuable predictive data:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to assess the permeability of compounds and the effectiveness of permeation enhancers.
-
In Vitro Dissolution Testing: This helps to evaluate how well your formulation releases and dissolves this compound under simulated GI conditions.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.[5]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Cyclodepsipeptide with Different Formulation Strategies (Hypothetical Data Based on Similar Compounds)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | 15 ± 5 | 2.0 | 60 ± 20 | < 1% |
| Micronized Suspension | 45 ± 15 | 1.5 | 180 ± 50 | 2-3% |
| SEDDS Formulation | 250 ± 70 | 1.0 | 1500 ± 400 | 10-15% |
| Nanoparticle Formulation | 350 ± 90 | 2.0 | 2100 ± 550 | 15-20% |
| N-methylated Analog (in SEDDS) | 600 ± 150 | 1.5 | 4800 ± 1200 | ~30% |
Data are presented as mean ± standard deviation and are hypothetical examples based on literature for other cyclic peptides to illustrate potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the cell monolayers to ensure their integrity.
-
Preparation of Test Compound: Dissolve this compound in a suitable vehicle (e.g., HBSS buffer with a low percentage of DMSO).
-
Permeability Assay:
-
Add the this compound solution to the apical (A) side of the Transwell® inserts.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, SEDDS) immediately before administration.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a predetermined dose.
-
Intravenous (IV): Administer a solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Relationship between bioavailability barriers and mitigation strategies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of WS9326A In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of the cyclodepsipeptide WS9326A. The content is structured to offer practical guidance and detailed methodologies for common experimental hurdles.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with this compound.
Q1: My in vivo study with orally administered this compound shows very low or undetectable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A1: Low oral bioavailability of cyclic peptides like this compound is a common challenge, often stemming from a combination of factors. Here’s a systematic approach to troubleshooting:
1. Investigate Physicochemical Properties:
-
Poor Aqueous Solubility: this compound, being a complex cyclic peptide, likely has low water solubility, which is a primary barrier to absorption.[1][2]
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution.
-
Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation.
-
-
-
Low Membrane Permeability: The gastrointestinal (GI) membrane is a significant barrier for large and polar molecules.
-
Troubleshooting:
-
Permeation Enhancers: Include excipients that transiently increase membrane permeability. Common enhancers include medium-chain fatty acids and their derivatives.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve transport across the intestinal epithelium.
-
-
2. Assess Metabolic Stability:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the GI tract and first-pass metabolism in the liver.[3]
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: Including protease inhibitors in the formulation can protect this compound from degradation.
-
Structural Modification: While a long-term strategy, N-methylation of the peptide backbone can enhance metabolic stability and permeability.[4]
-
-
3. Evaluate the Experimental Protocol:
-
Animal Model: The choice of animal model and its physiological state (e.g., fasted vs. fed) can significantly impact absorption.
-
Dosage and Formulation: The administered dose might be too low, or the formulation may not be optimized for the specific animal model.
Q2: I am observing high variability in plasma concentrations between individual animals in my study. What could be the cause and how can I reduce this variability?
A2: High inter-individual variability is often linked to inconsistent absorption from the GI tract.
-
Food Effects: The presence or absence of food can alter GI motility, pH, and the activity of metabolic enzymes.
-
Troubleshooting:
-
Standardize the feeding schedule of your animals (e.g., consistent fasting period before dosing).
-
Test the formulation in both fed and fasted states to understand the impact of food.
-
-
-
Inconsistent Formulation Performance: The formulation may not be robust, leading to variable release and solubilization of this compound.
-
Troubleshooting:
-
Ensure your formulation is homogenous and that the drug is uniformly dispersed.
-
For liquid formulations, ensure the drug remains in solution or suspension throughout the dosing period.
-
-
-
GI Tract Physiology: Natural variations in GI transit time and gut microbiota among animals can contribute to variability.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Consider more controlled delivery methods, such as intra-duodenal administration in early-stage studies, to bypass stomach variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key barriers to the oral bioavailability of a cyclodepsipeptide like this compound?
A1: The primary barriers include:
-
Low Aqueous Solubility: Limited ability to dissolve in the GI fluids.
-
Poor Membrane Permeability: Difficulty in crossing the intestinal epithelial cells due to its size and polarity.
-
Enzymatic Degradation: Susceptibility to breakdown by proteases in the stomach and small intestine.
-
First-Pass Metabolism: Rapid metabolism by the liver after absorption, reducing the amount of active drug reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral absorption of this compound?
A2: Promising strategies focus on overcoming the key barriers:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and permeability.[1]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and enhance its uptake.
-
Co-formulation with Permeation Enhancers and Enzyme Inhibitors: These excipients can be included in tablet or capsule formulations to transiently improve absorption conditions in the GI tract.
Q3: Can chemical modification of this compound improve its bioavailability?
A3: Yes, structural modifications can be a powerful approach. N-methylation, the substitution of an amide proton with a methyl group, has been shown to improve the oral bioavailability of cyclic peptides by increasing their metabolic stability and membrane permeability.[4] This is a more involved strategy that requires medicinal chemistry efforts.
Q4: Are there any in vitro models that can predict the in vivo performance of my this compound formulation?
A4: Yes, several in vitro models can provide valuable predictive data:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to assess the permeability of compounds and the effectiveness of permeation enhancers.
-
In Vitro Dissolution Testing: This helps to evaluate how well your formulation releases and dissolves this compound under simulated GI conditions.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.[5]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Cyclodepsipeptide with Different Formulation Strategies (Hypothetical Data Based on Similar Compounds)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | 15 ± 5 | 2.0 | 60 ± 20 | < 1% |
| Micronized Suspension | 45 ± 15 | 1.5 | 180 ± 50 | 2-3% |
| SEDDS Formulation | 250 ± 70 | 1.0 | 1500 ± 400 | 10-15% |
| Nanoparticle Formulation | 350 ± 90 | 2.0 | 2100 ± 550 | 15-20% |
| N-methylated Analog (in SEDDS) | 600 ± 150 | 1.5 | 4800 ± 1200 | ~30% |
Data are presented as mean ± standard deviation and are hypothetical examples based on literature for other cyclic peptides to illustrate potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the cell monolayers to ensure their integrity.
-
Preparation of Test Compound: Dissolve this compound in a suitable vehicle (e.g., HBSS buffer with a low percentage of DMSO).
-
Permeability Assay:
-
Add the this compound solution to the apical (A) side of the Transwell® inserts.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, SEDDS) immediately before administration.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a predetermined dose.
-
Intravenous (IV): Administer a solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Relationship between bioavailability barriers and mitigation strategies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of WS9326A In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of the cyclodepsipeptide WS9326A. The content is structured to offer practical guidance and detailed methodologies for common experimental hurdles.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with this compound.
Q1: My in vivo study with orally administered this compound shows very low or undetectable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A1: Low oral bioavailability of cyclic peptides like this compound is a common challenge, often stemming from a combination of factors. Here’s a systematic approach to troubleshooting:
1. Investigate Physicochemical Properties:
-
Poor Aqueous Solubility: this compound, being a complex cyclic peptide, likely has low water solubility, which is a primary barrier to absorption.[1][2]
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution.
-
Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation.
-
-
-
Low Membrane Permeability: The gastrointestinal (GI) membrane is a significant barrier for large and polar molecules.
-
Troubleshooting:
-
Permeation Enhancers: Include excipients that transiently increase membrane permeability. Common enhancers include medium-chain fatty acids and their derivatives.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve transport across the intestinal epithelium.
-
-
2. Assess Metabolic Stability:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the GI tract and first-pass metabolism in the liver.[3]
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: Including protease inhibitors in the formulation can protect this compound from degradation.
-
Structural Modification: While a long-term strategy, N-methylation of the peptide backbone can enhance metabolic stability and permeability.[4]
-
-
3. Evaluate the Experimental Protocol:
-
Animal Model: The choice of animal model and its physiological state (e.g., fasted vs. fed) can significantly impact absorption.
-
Dosage and Formulation: The administered dose might be too low, or the formulation may not be optimized for the specific animal model.
Q2: I am observing high variability in plasma concentrations between individual animals in my study. What could be the cause and how can I reduce this variability?
A2: High inter-individual variability is often linked to inconsistent absorption from the GI tract.
-
Food Effects: The presence or absence of food can alter GI motility, pH, and the activity of metabolic enzymes.
-
Troubleshooting:
-
Standardize the feeding schedule of your animals (e.g., consistent fasting period before dosing).
-
Test the formulation in both fed and fasted states to understand the impact of food.
-
-
-
Inconsistent Formulation Performance: The formulation may not be robust, leading to variable release and solubilization of this compound.
-
Troubleshooting:
-
Ensure your formulation is homogenous and that the drug is uniformly dispersed.
-
For liquid formulations, ensure the drug remains in solution or suspension throughout the dosing period.
-
-
-
GI Tract Physiology: Natural variations in GI transit time and gut microbiota among animals can contribute to variability.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Consider more controlled delivery methods, such as intra-duodenal administration in early-stage studies, to bypass stomach variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key barriers to the oral bioavailability of a cyclodepsipeptide like this compound?
A1: The primary barriers include:
-
Low Aqueous Solubility: Limited ability to dissolve in the GI fluids.
-
Poor Membrane Permeability: Difficulty in crossing the intestinal epithelial cells due to its size and polarity.
-
Enzymatic Degradation: Susceptibility to breakdown by proteases in the stomach and small intestine.
-
First-Pass Metabolism: Rapid metabolism by the liver after absorption, reducing the amount of active drug reaching systemic circulation.
Q2: What are the most promising formulation strategies to enhance the oral absorption of this compound?
A2: Promising strategies focus on overcoming the key barriers:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and permeability.[1]
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and enhance its uptake.
-
Co-formulation with Permeation Enhancers and Enzyme Inhibitors: These excipients can be included in tablet or capsule formulations to transiently improve absorption conditions in the GI tract.
Q3: Can chemical modification of this compound improve its bioavailability?
A3: Yes, structural modifications can be a powerful approach. N-methylation, the substitution of an amide proton with a methyl group, has been shown to improve the oral bioavailability of cyclic peptides by increasing their metabolic stability and membrane permeability.[4] This is a more involved strategy that requires medicinal chemistry efforts.
Q4: Are there any in vitro models that can predict the in vivo performance of my this compound formulation?
A4: Yes, several in vitro models can provide valuable predictive data:
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to assess the permeability of compounds and the effectiveness of permeation enhancers.
-
In Vitro Dissolution Testing: This helps to evaluate how well your formulation releases and dissolves this compound under simulated GI conditions.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.[5]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Cyclodepsipeptide with Different Formulation Strategies (Hypothetical Data Based on Similar Compounds)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | 15 ± 5 | 2.0 | 60 ± 20 | < 1% |
| Micronized Suspension | 45 ± 15 | 1.5 | 180 ± 50 | 2-3% |
| SEDDS Formulation | 250 ± 70 | 1.0 | 1500 ± 400 | 10-15% |
| Nanoparticle Formulation | 350 ± 90 | 2.0 | 2100 ± 550 | 15-20% |
| N-methylated Analog (in SEDDS) | 600 ± 150 | 1.5 | 4800 ± 1200 | ~30% |
Data are presented as mean ± standard deviation and are hypothetical examples based on literature for other cyclic peptides to illustrate potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the cell monolayers to ensure their integrity.
-
Preparation of Test Compound: Dissolve this compound in a suitable vehicle (e.g., HBSS buffer with a low percentage of DMSO).
-
Permeability Assay:
-
Add the this compound solution to the apical (A) side of the Transwell® inserts.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, SEDDS) immediately before administration.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a predetermined dose.
-
Intravenous (IV): Administer a solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Relationship between bioavailability barriers and mitigation strategies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing WS9326A
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the cyclodepsipeptide tachykinin antagonist, WS9326A. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address potential issues during experimentation.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility. As a cyclodepsipeptide, this compound requires specific conditions to prevent degradation.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: How should I store lyophilized this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2][3] For long-term storage, -80°C is recommended.[2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease peptide stability.[1][4]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is advisable to first test the solubility of a small amount of the peptide.[4][5][6] Use sterile, distilled water or an appropriate buffer. If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[5][6] For hydrophobic peptides like many cyclodepsipeptides, organic solvents such as DMSO, DMF, or acetonitrile (B52724) may be necessary.[1] When using an organic solvent, dissolve the peptide in a minimal amount of the solvent first, and then slowly add the aqueous buffer to the desired concentration.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3] Store these aliquots at -20°C or colder.[1][4] The shelf-life of peptides in solution is limited, especially for those containing amino acids prone to oxidation like tryptophan, methionine, or cysteine.[1][3][4]
Q4: Are there any specific safety precautions I should take when handling this compound?
Summary of Storage Recommendations
| Storage Condition | Lyophilized Powder | Stock Solution |
| Temperature | -20°C (short-term) or -80°C (long-term) | -20°C or colder |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccator | Use sterile, sealed containers |
| Handling | Allow to warm to room temperature before opening | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing lower than expected antagonist activity in my assay. What could be the cause?
A1: There are several potential reasons for reduced activity:
-
Improper Storage: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles. Ensure that the storage recommendations are strictly followed.
-
Incorrect Solution Preparation: The peptide may not be fully solubilized, leading to an inaccurate concentration in your assay. Confirm the solubility and consider using sonication or a different solvent system.
-
Experimental Setup: Verify the concentration of the agonist (e.g., Substance P) used in the assay. The concentration of this compound should be optimized to effectively compete with the agonist at the NK-1 receptor.
Q2: The solubility of this compound in my aqueous buffer is poor, leading to precipitation.
A2: Cyclodepsipeptides can be hydrophobic. If you observe precipitation, consider the following:
-
Use of Organic Solvents: Dissolve the peptide in a small amount of a water-miscible organic solvent like DMSO first, then slowly dilute with your aqueous buffer while vortexing.
-
pH Adjustment: The solubility of peptides can be pH-dependent. For acidic peptides, a basic buffer might improve solubility, while basic peptides may dissolve better in an acidic buffer.[4]
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5][6]
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results can stem from several factors:
-
Stock Solution Stability: Ensure that you are using freshly prepared stock solutions or properly stored single-use aliquots. Peptide solutions can have limited stability.
-
Pipetting Errors: Verify the accuracy of your pipettes, especially when working with small volumes of concentrated stock solutions.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperatures, and cell densities.
Experimental Protocols
General Protocol for In Vitro Tachykinin NK-1 Receptor Antagonist Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on the Tachykinin NK-1 receptor in a cell-based assay.
1. Cell Culture:
- Culture cells expressing the human Tachykinin NK-1 receptor (e.g., CHO-K1 or U373 MG cells) in appropriate media and conditions.
- Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in assay buffer.
- Prepare a stock solution of the agonist, Substance P, in assay buffer.
3. Antagonist Assay:
- Wash the cells with assay buffer.
- Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Add the agonist, Substance P, at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a further period suitable for the detection method.
4. Signal Detection:
- The downstream effects of NK-1 receptor activation can be measured through various methods, such as:
- Calcium Mobilization: Using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measuring the change in fluorescence.
- Inositol Phosphate (IP) Accumulation: Using a commercially available IP accumulation assay kit.
- cAMP Measurement: If the signaling pathway involves modulation of adenylyl cyclase, a cAMP assay can be used.[7][8][9]
5. Data Analysis:
- Generate a dose-response curve by plotting the response against the logarithm of the this compound concentration.
- Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
Signaling Pathway and Experimental Workflow
Tachykinin NK-1 Receptor Signaling Pathway
This compound acts as an antagonist at the Tachykinin NK-1 receptor, blocking the binding of the endogenous ligand, Substance P.[2][10][11] The activation of the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.[7][12][13]
References
- 1. biobasic.com [biobasic.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Best practices for handling and storing WS9326A
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the cyclodepsipeptide tachykinin antagonist, WS9326A. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address potential issues during experimentation.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility. As a cyclodepsipeptide, this compound requires specific conditions to prevent degradation.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: How should I store lyophilized this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2][3] For long-term storage, -80°C is recommended.[2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease peptide stability.[1][4]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is advisable to first test the solubility of a small amount of the peptide.[4][5][6] Use sterile, distilled water or an appropriate buffer. If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[5][6] For hydrophobic peptides like many cyclodepsipeptides, organic solvents such as DMSO, DMF, or acetonitrile (B52724) may be necessary.[1] When using an organic solvent, dissolve the peptide in a minimal amount of the solvent first, and then slowly add the aqueous buffer to the desired concentration.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3] Store these aliquots at -20°C or colder.[1][4] The shelf-life of peptides in solution is limited, especially for those containing amino acids prone to oxidation like tryptophan, methionine, or cysteine.[1][3][4]
Q4: Are there any specific safety precautions I should take when handling this compound?
Summary of Storage Recommendations
| Storage Condition | Lyophilized Powder | Stock Solution |
| Temperature | -20°C (short-term) or -80°C (long-term) | -20°C or colder |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccator | Use sterile, sealed containers |
| Handling | Allow to warm to room temperature before opening | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing lower than expected antagonist activity in my assay. What could be the cause?
A1: There are several potential reasons for reduced activity:
-
Improper Storage: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles. Ensure that the storage recommendations are strictly followed.
-
Incorrect Solution Preparation: The peptide may not be fully solubilized, leading to an inaccurate concentration in your assay. Confirm the solubility and consider using sonication or a different solvent system.
-
Experimental Setup: Verify the concentration of the agonist (e.g., Substance P) used in the assay. The concentration of this compound should be optimized to effectively compete with the agonist at the NK-1 receptor.
Q2: The solubility of this compound in my aqueous buffer is poor, leading to precipitation.
A2: Cyclodepsipeptides can be hydrophobic. If you observe precipitation, consider the following:
-
Use of Organic Solvents: Dissolve the peptide in a small amount of a water-miscible organic solvent like DMSO first, then slowly dilute with your aqueous buffer while vortexing.
-
pH Adjustment: The solubility of peptides can be pH-dependent. For acidic peptides, a basic buffer might improve solubility, while basic peptides may dissolve better in an acidic buffer.[4]
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5][6]
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results can stem from several factors:
-
Stock Solution Stability: Ensure that you are using freshly prepared stock solutions or properly stored single-use aliquots. Peptide solutions can have limited stability.
-
Pipetting Errors: Verify the accuracy of your pipettes, especially when working with small volumes of concentrated stock solutions.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperatures, and cell densities.
Experimental Protocols
General Protocol for In Vitro Tachykinin NK-1 Receptor Antagonist Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on the Tachykinin NK-1 receptor in a cell-based assay.
1. Cell Culture:
- Culture cells expressing the human Tachykinin NK-1 receptor (e.g., CHO-K1 or U373 MG cells) in appropriate media and conditions.
- Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in assay buffer.
- Prepare a stock solution of the agonist, Substance P, in assay buffer.
3. Antagonist Assay:
- Wash the cells with assay buffer.
- Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Add the agonist, Substance P, at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a further period suitable for the detection method.
4. Signal Detection:
- The downstream effects of NK-1 receptor activation can be measured through various methods, such as:
- Calcium Mobilization: Using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measuring the change in fluorescence.
- Inositol Phosphate (IP) Accumulation: Using a commercially available IP accumulation assay kit.
- cAMP Measurement: If the signaling pathway involves modulation of adenylyl cyclase, a cAMP assay can be used.[7][8][9]
5. Data Analysis:
- Generate a dose-response curve by plotting the response against the logarithm of the this compound concentration.
- Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
Signaling Pathway and Experimental Workflow
Tachykinin NK-1 Receptor Signaling Pathway
This compound acts as an antagonist at the Tachykinin NK-1 receptor, blocking the binding of the endogenous ligand, Substance P.[2][10][11] The activation of the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.[7][12][13]
References
- 1. biobasic.com [biobasic.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Best practices for handling and storing WS9326A
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the cyclodepsipeptide tachykinin antagonist, WS9326A. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address potential issues during experimentation.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility. As a cyclodepsipeptide, this compound requires specific conditions to prevent degradation.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: How should I store lyophilized this compound upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2][3] For long-term storage, -80°C is recommended.[2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease peptide stability.[1][4]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, it is advisable to first test the solubility of a small amount of the peptide.[4][5][6] Use sterile, distilled water or an appropriate buffer. If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[5][6] For hydrophobic peptides like many cyclodepsipeptides, organic solvents such as DMSO, DMF, or acetonitrile may be necessary.[1] When using an organic solvent, dissolve the peptide in a minimal amount of the solvent first, and then slowly add the aqueous buffer to the desired concentration.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3] Store these aliquots at -20°C or colder.[1][4] The shelf-life of peptides in solution is limited, especially for those containing amino acids prone to oxidation like tryptophan, methionine, or cysteine.[1][3][4]
Q4: Are there any specific safety precautions I should take when handling this compound?
Summary of Storage Recommendations
| Storage Condition | Lyophilized Powder | Stock Solution |
| Temperature | -20°C (short-term) or -80°C (long-term) | -20°C or colder |
| Light | Protect from light | Protect from light |
| Moisture | Store in a desiccator | Use sterile, sealed containers |
| Handling | Allow to warm to room temperature before opening | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am observing lower than expected antagonist activity in my assay. What could be the cause?
A1: There are several potential reasons for reduced activity:
-
Improper Storage: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles. Ensure that the storage recommendations are strictly followed.
-
Incorrect Solution Preparation: The peptide may not be fully solubilized, leading to an inaccurate concentration in your assay. Confirm the solubility and consider using sonication or a different solvent system.
-
Experimental Setup: Verify the concentration of the agonist (e.g., Substance P) used in the assay. The concentration of this compound should be optimized to effectively compete with the agonist at the NK-1 receptor.
Q2: The solubility of this compound in my aqueous buffer is poor, leading to precipitation.
A2: Cyclodepsipeptides can be hydrophobic. If you observe precipitation, consider the following:
-
Use of Organic Solvents: Dissolve the peptide in a small amount of a water-miscible organic solvent like DMSO first, then slowly dilute with your aqueous buffer while vortexing.
-
pH Adjustment: The solubility of peptides can be pH-dependent. For acidic peptides, a basic buffer might improve solubility, while basic peptides may dissolve better in an acidic buffer.[4]
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.[5][6]
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistent results can stem from several factors:
-
Stock Solution Stability: Ensure that you are using freshly prepared stock solutions or properly stored single-use aliquots. Peptide solutions can have limited stability.
-
Pipetting Errors: Verify the accuracy of your pipettes, especially when working with small volumes of concentrated stock solutions.
-
Assay Conditions: Maintain consistent assay conditions, including incubation times, temperatures, and cell densities.
Experimental Protocols
General Protocol for In Vitro Tachykinin NK-1 Receptor Antagonist Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on the Tachykinin NK-1 receptor in a cell-based assay.
1. Cell Culture:
- Culture cells expressing the human Tachykinin NK-1 receptor (e.g., CHO-K1 or U373 MG cells) in appropriate media and conditions.
- Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in assay buffer.
- Prepare a stock solution of the agonist, Substance P, in assay buffer.
3. Antagonist Assay:
- Wash the cells with assay buffer.
- Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Add the agonist, Substance P, at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a further period suitable for the detection method.
4. Signal Detection:
- The downstream effects of NK-1 receptor activation can be measured through various methods, such as:
- Calcium Mobilization: Using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and measuring the change in fluorescence.
- Inositol Phosphate (IP) Accumulation: Using a commercially available IP accumulation assay kit.
- cAMP Measurement: If the signaling pathway involves modulation of adenylyl cyclase, a cAMP assay can be used.[7][8][9]
5. Data Analysis:
- Generate a dose-response curve by plotting the response against the logarithm of the this compound concentration.
- Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.
Signaling Pathway and Experimental Workflow
Tachykinin NK-1 Receptor Signaling Pathway
This compound acts as an antagonist at the Tachykinin NK-1 receptor, blocking the binding of the endogenous ligand, Substance P.[2][10][11] The activation of the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.[7][12][13]
References
- 1. biobasic.com [biobasic.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Tachykinin Antagonists WS9326A and FK224 (tetrahydro-WS9326A)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two related tachykinin receptor antagonists: WS9326A and its hydrogenated derivative, FK224. The information presented is based on available experimental data to facilitate informed decisions in research and development.
This compound, a naturally occurring peptide lactone isolated from Streptomyces violaceusniger, and its synthetic derivative, FK224 (tetrahydro-WS9326A), both function as antagonists of tachykinin receptors, which are implicated in a variety of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1][2] FK224 is reported to be a more potent antagonist in specific assays.[1] This guide outlines a detailed comparison of their efficacy, supported by quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and FK224 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and FK224
| Assay | Target/Agonist | This compound | FK224 |
| Receptor Binding | [3H]Substance P (Guinea Pig Lung Membranes) | IC50 = 3.6 x 10⁻⁶ M[1] | IC50 = 1.0 x 10⁻⁷ M[1] |
| Functional Antagonism | Substance P-induced Tracheal Contraction | IC50 = 9.7 x 10⁻⁶ M[1] | Not Available |
| Neurokinin A-induced Tracheal Contraction | IC50 = 3.5 x 10⁻⁶ M[1] | Not Available |
Table 2: In Vivo Efficacy of FK224
| Assay | Agonist | FK224 ED50 (mg/kg, i.v. in guinea pigs) |
| Airway Constriction Inhibition | Substance P | 0.39 |
| Neurokinin A | 0.36 | |
| Capsaicin | 1.1 | |
| Airway Edema Inhibition | Substance P | 0.14 |
| Neurokinin A | 0.29 | |
| Capsaicin | 0.30 |
Receptor Selectivity
FK224 has been characterized as a dual antagonist of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, with no reported activity on the NK3 receptor.[3] While this compound is known to antagonize tachykinin receptors, a detailed selectivity profile across the different receptor subtypes is not as extensively documented in the available literature.
Tachykinin Receptor Signaling Pathway
This compound and FK224 exert their effects by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P and Neurokinin A, to their G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.
Caption: Tachykinin receptor signaling pathway and antagonist intervention.
Experimental Protocols
[3H]Substance P Receptor Binding Assay (Guinea Pig Lung Membranes)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
1. Membrane Preparation:
-
Guinea pig lungs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The reaction mixture contains the prepared lung membranes, [3H]Substance P (as the radioligand), and varying concentrations of the test compound (this compound or FK224).
-
Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a predetermined duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay is used to assess the functional antagonism of tachykinin-induced smooth muscle contraction.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Pre-contraction:
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
In some protocols, the tissues are pre-contracted with an agonist like acetylcholine (B1216132) or histamine (B1213489) to ensure viability and establish a baseline contractile response.
3. Antagonist Incubation:
-
The test compound (this compound or FK224) is added to the organ bath at various concentrations and incubated for a set time.
4. Agonist Challenge:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a tachykinin agonist (e.g., Substance P or Neurokinin A).
-
The resulting contractions are measured isometrically using a force transducer.
5. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by the rightward shift of the agonist's concentration-response curve.
-
The IC50 value, representing the antagonist concentration that produces a 50% inhibition of the maximum agonist-induced contraction, is calculated.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tachykinin Antagonists WS9326A and FK224 (tetrahydro-WS9326A)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two related tachykinin receptor antagonists: WS9326A and its hydrogenated derivative, FK224. The information presented is based on available experimental data to facilitate informed decisions in research and development.
This compound, a naturally occurring peptide lactone isolated from Streptomyces violaceusniger, and its synthetic derivative, FK224 (tetrahydro-WS9326A), both function as antagonists of tachykinin receptors, which are implicated in a variety of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1][2] FK224 is reported to be a more potent antagonist in specific assays.[1] This guide outlines a detailed comparison of their efficacy, supported by quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and FK224 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and FK224
| Assay | Target/Agonist | This compound | FK224 |
| Receptor Binding | [3H]Substance P (Guinea Pig Lung Membranes) | IC50 = 3.6 x 10⁻⁶ M[1] | IC50 = 1.0 x 10⁻⁷ M[1] |
| Functional Antagonism | Substance P-induced Tracheal Contraction | IC50 = 9.7 x 10⁻⁶ M[1] | Not Available |
| Neurokinin A-induced Tracheal Contraction | IC50 = 3.5 x 10⁻⁶ M[1] | Not Available |
Table 2: In Vivo Efficacy of FK224
| Assay | Agonist | FK224 ED50 (mg/kg, i.v. in guinea pigs) |
| Airway Constriction Inhibition | Substance P | 0.39 |
| Neurokinin A | 0.36 | |
| Capsaicin | 1.1 | |
| Airway Edema Inhibition | Substance P | 0.14 |
| Neurokinin A | 0.29 | |
| Capsaicin | 0.30 |
Receptor Selectivity
FK224 has been characterized as a dual antagonist of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, with no reported activity on the NK3 receptor.[3] While this compound is known to antagonize tachykinin receptors, a detailed selectivity profile across the different receptor subtypes is not as extensively documented in the available literature.
Tachykinin Receptor Signaling Pathway
This compound and FK224 exert their effects by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P and Neurokinin A, to their G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.
Caption: Tachykinin receptor signaling pathway and antagonist intervention.
Experimental Protocols
[3H]Substance P Receptor Binding Assay (Guinea Pig Lung Membranes)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
1. Membrane Preparation:
-
Guinea pig lungs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The reaction mixture contains the prepared lung membranes, [3H]Substance P (as the radioligand), and varying concentrations of the test compound (this compound or FK224).
-
Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a predetermined duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay is used to assess the functional antagonism of tachykinin-induced smooth muscle contraction.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Pre-contraction:
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
In some protocols, the tissues are pre-contracted with an agonist like acetylcholine (B1216132) or histamine (B1213489) to ensure viability and establish a baseline contractile response.
3. Antagonist Incubation:
-
The test compound (this compound or FK224) is added to the organ bath at various concentrations and incubated for a set time.
4. Agonist Challenge:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a tachykinin agonist (e.g., Substance P or Neurokinin A).
-
The resulting contractions are measured isometrically using a force transducer.
5. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by the rightward shift of the agonist's concentration-response curve.
-
The IC50 value, representing the antagonist concentration that produces a 50% inhibition of the maximum agonist-induced contraction, is calculated.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tachykinin Antagonists WS9326A and FK224 (tetrahydro-WS9326A)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two related tachykinin receptor antagonists: WS9326A and its hydrogenated derivative, FK224. The information presented is based on available experimental data to facilitate informed decisions in research and development.
This compound, a naturally occurring peptide lactone isolated from Streptomyces violaceusniger, and its synthetic derivative, FK224 (tetrahydro-WS9326A), both function as antagonists of tachykinin receptors, which are implicated in a variety of physiological processes including inflammation, pain transmission, and smooth muscle contraction.[1][2] FK224 is reported to be a more potent antagonist in specific assays.[1] This guide outlines a detailed comparison of their efficacy, supported by quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and FK224 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and FK224
| Assay | Target/Agonist | This compound | FK224 |
| Receptor Binding | [3H]Substance P (Guinea Pig Lung Membranes) | IC50 = 3.6 x 10⁻⁶ M[1] | IC50 = 1.0 x 10⁻⁷ M[1] |
| Functional Antagonism | Substance P-induced Tracheal Contraction | IC50 = 9.7 x 10⁻⁶ M[1] | Not Available |
| Neurokinin A-induced Tracheal Contraction | IC50 = 3.5 x 10⁻⁶ M[1] | Not Available |
Table 2: In Vivo Efficacy of FK224
| Assay | Agonist | FK224 ED50 (mg/kg, i.v. in guinea pigs) |
| Airway Constriction Inhibition | Substance P | 0.39 |
| Neurokinin A | 0.36 | |
| Capsaicin | 1.1 | |
| Airway Edema Inhibition | Substance P | 0.14 |
| Neurokinin A | 0.29 | |
| Capsaicin | 0.30 |
Receptor Selectivity
FK224 has been characterized as a dual antagonist of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, with no reported activity on the NK3 receptor.[3] While this compound is known to antagonize tachykinin receptors, a detailed selectivity profile across the different receptor subtypes is not as extensively documented in the available literature.
Tachykinin Receptor Signaling Pathway
This compound and FK224 exert their effects by blocking the signaling cascade initiated by the binding of tachykinins, such as Substance P and Neurokinin A, to their G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.
Caption: Tachykinin receptor signaling pathway and antagonist intervention.
Experimental Protocols
[3H]Substance P Receptor Binding Assay (Guinea Pig Lung Membranes)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
1. Membrane Preparation:
-
Guinea pig lungs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The reaction mixture contains the prepared lung membranes, [3H]Substance P (as the radioligand), and varying concentrations of the test compound (this compound or FK224).
-
Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a predetermined duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay is used to assess the functional antagonism of tachykinin-induced smooth muscle contraction.
1. Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Pre-contraction:
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
In some protocols, the tissues are pre-contracted with an agonist like acetylcholine or histamine to ensure viability and establish a baseline contractile response.
3. Antagonist Incubation:
-
The test compound (this compound or FK224) is added to the organ bath at various concentrations and incubated for a set time.
4. Agonist Challenge:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of a tachykinin agonist (e.g., Substance P or Neurokinin A).
-
The resulting contractions are measured isometrically using a force transducer.
5. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by the rightward shift of the agonist's concentration-response curve.
-
The IC50 value, representing the antagonist concentration that produces a 50% inhibition of the maximum agonist-induced contraction, is calculated.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tachykinin Antagonists: WS9326A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WS9326A, a novel tachykinin antagonist, with other prominent antagonists targeting the tachykinin receptor system. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and development endeavors.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The development of antagonists for these receptors is a significant area of interest for therapeutic intervention in various pathological conditions.
This compound, a cyclic peptide isolated from Streptomyces violaceusniger, has emerged as a notable tachykinin antagonist. This guide will compare its performance characteristics against a selection of both peptide and non-peptide antagonists.
Comparative Performance of Tachykinin Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other selected tachykinin antagonists. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity of Tachykinin Antagonists at NK1, NK2, and NK3 Receptors
| Compound | Class | Receptor Subtype | Species | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 3600 | - | [1] |
| FK224 | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 100 | - | [1] |
| NK1 | Rat | Cerebral Cortex | - | - | [2] | ||
| NK2 | Rat | Duodenum Smooth Muscle | - | - | [2] | ||
| Aprepitant | Non-peptide | NK1 | Human | - | 0.12 | 0.1 | [3][4] |
| NK2 | Human | - | 4500 | - | [4] | ||
| NK3 | Human | - | 300 | - | [4] | ||
| CP-99,994 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| L-733,060 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| RP 67580 | Non-peptide | NK1 | Rat | Brain Membranes | - | 4.16 | [6] |
| SR140333 | Non-peptide | NK1 | - | - | - | - | [7] |
| SR48968 | Non-peptide | NK2 | - | - | - | - | [8] |
| FK888 | Peptide | NK1 | - | - | - | - | [9] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of Tachykinin Antagonists
| Compound | Assay | Species | Agonist | pA2 | ED50 (mg/kg, i.v.) | Reference(s) |
| This compound | Guinea Pig Trachea Constriction | Guinea Pig | Substance P | - | - | [1] |
| Neurokinin A | - | - | [1] | |||
| FK224 | Guinea Pig Airway Constriction | Guinea Pig | Substance P | - | 0.39 | [10] |
| Neurokinin A | - | 0.36 | [10] | |||
| Capsaicin | - | 1.1 | [10] | |||
| Guinea Pig Airway Edema | Guinea Pig | Substance P | - | 0.14 | [10] | |
| Neurokinin A | - | 0.29 | [10] | |||
| Capsaicin | - | 0.30 | [10] | |||
| Aprepitant | Gerbil Foot Tapping | Gerbil | - | - | - | [11] |
| FK888 | Guinea Pig Airway Plasma Exudation | Guinea Pig | Substance P | - | - | [12] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental setups used to evaluate these antagonists, the following diagrams illustrate the tachykinin receptor signaling pathway and a typical experimental workflow.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
Objective: To determine the binding affinity (IC50, Ki) of a test antagonist for a specific tachykinin receptor subtype.
Materials:
-
Receptor source: Guinea pig lung membranes (for NK1), rat duodenal smooth muscle membranes (for NK2), or rat cerebral cortical membranes (for NK3).
-
Radioligand: [³H]Substance P (for NK1), [³H]Neurokinin A (for NK2), or [³H]Eledoisin (for NK3).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors).
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Substance P for NK1).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the test antagonist. For total binding wells, add buffer instead of the antagonist. For non-specific binding wells, add the high concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
Objective: To determine the functional potency (pA2) of a tachykinin antagonist.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
Organ bath with an isometric transducer and data acquisition system.
-
Tachykinin agonist (e.g., Substance P or Neurokinin A).
-
Test antagonist.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and remove the mesentery. Cut the ileum into segments of approximately 2-3 cm.
-
Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
-
Agonist Concentration-Response Curve (Control):
-
Add the tachykinin agonist to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of the test antagonist to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibration with the receptors.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.
-
-
Data Analysis (Schild Analysis):
-
Plot the logarithm of the agonist concentration against the response for both the control and antagonist-treated tissues.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Repeat the experiment with at least three different concentrations of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-HIV-1 Activity of the Neurokinin-1 Receptor Antagonist Aprepitant and Synergistic Interactions with other Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin antagonist FK224 inhibits neurokinin A-, substance P- and capsaicin-induced human bronchial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 12. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tachykinin Antagonists: WS9326A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WS9326A, a novel tachykinin antagonist, with other prominent antagonists targeting the tachykinin receptor system. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and development endeavors.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The development of antagonists for these receptors is a significant area of interest for therapeutic intervention in various pathological conditions.
This compound, a cyclic peptide isolated from Streptomyces violaceusniger, has emerged as a notable tachykinin antagonist. This guide will compare its performance characteristics against a selection of both peptide and non-peptide antagonists.
Comparative Performance of Tachykinin Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other selected tachykinin antagonists. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity of Tachykinin Antagonists at NK1, NK2, and NK3 Receptors
| Compound | Class | Receptor Subtype | Species | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 3600 | - | [1] |
| FK224 | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 100 | - | [1] |
| NK1 | Rat | Cerebral Cortex | - | - | [2] | ||
| NK2 | Rat | Duodenum Smooth Muscle | - | - | [2] | ||
| Aprepitant | Non-peptide | NK1 | Human | - | 0.12 | 0.1 | [3][4] |
| NK2 | Human | - | 4500 | - | [4] | ||
| NK3 | Human | - | 300 | - | [4] | ||
| CP-99,994 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| L-733,060 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| RP 67580 | Non-peptide | NK1 | Rat | Brain Membranes | - | 4.16 | [6] |
| SR140333 | Non-peptide | NK1 | - | - | - | - | [7] |
| SR48968 | Non-peptide | NK2 | - | - | - | - | [8] |
| FK888 | Peptide | NK1 | - | - | - | - | [9] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of Tachykinin Antagonists
| Compound | Assay | Species | Agonist | pA2 | ED50 (mg/kg, i.v.) | Reference(s) |
| This compound | Guinea Pig Trachea Constriction | Guinea Pig | Substance P | - | - | [1] |
| Neurokinin A | - | - | [1] | |||
| FK224 | Guinea Pig Airway Constriction | Guinea Pig | Substance P | - | 0.39 | [10] |
| Neurokinin A | - | 0.36 | [10] | |||
| Capsaicin | - | 1.1 | [10] | |||
| Guinea Pig Airway Edema | Guinea Pig | Substance P | - | 0.14 | [10] | |
| Neurokinin A | - | 0.29 | [10] | |||
| Capsaicin | - | 0.30 | [10] | |||
| Aprepitant | Gerbil Foot Tapping | Gerbil | - | - | - | [11] |
| FK888 | Guinea Pig Airway Plasma Exudation | Guinea Pig | Substance P | - | - | [12] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental setups used to evaluate these antagonists, the following diagrams illustrate the tachykinin receptor signaling pathway and a typical experimental workflow.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
Objective: To determine the binding affinity (IC50, Ki) of a test antagonist for a specific tachykinin receptor subtype.
Materials:
-
Receptor source: Guinea pig lung membranes (for NK1), rat duodenal smooth muscle membranes (for NK2), or rat cerebral cortical membranes (for NK3).
-
Radioligand: [³H]Substance P (for NK1), [³H]Neurokinin A (for NK2), or [³H]Eledoisin (for NK3).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors).
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Substance P for NK1).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the test antagonist. For total binding wells, add buffer instead of the antagonist. For non-specific binding wells, add the high concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
Objective: To determine the functional potency (pA2) of a tachykinin antagonist.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
Organ bath with an isometric transducer and data acquisition system.
-
Tachykinin agonist (e.g., Substance P or Neurokinin A).
-
Test antagonist.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and remove the mesentery. Cut the ileum into segments of approximately 2-3 cm.
-
Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
-
Agonist Concentration-Response Curve (Control):
-
Add the tachykinin agonist to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of the test antagonist to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibration with the receptors.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.
-
-
Data Analysis (Schild Analysis):
-
Plot the logarithm of the agonist concentration against the response for both the control and antagonist-treated tissues.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Repeat the experiment with at least three different concentrations of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-HIV-1 Activity of the Neurokinin-1 Receptor Antagonist Aprepitant and Synergistic Interactions with other Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin antagonist FK224 inhibits neurokinin A-, substance P- and capsaicin-induced human bronchial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 12. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tachykinin Antagonists: WS9326A and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WS9326A, a novel tachykinin antagonist, with other prominent antagonists targeting the tachykinin receptor system. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and development endeavors.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The development of antagonists for these receptors is a significant area of interest for therapeutic intervention in various pathological conditions.
This compound, a cyclic peptide isolated from Streptomyces violaceusniger, has emerged as a notable tachykinin antagonist. This guide will compare its performance characteristics against a selection of both peptide and non-peptide antagonists.
Comparative Performance of Tachykinin Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other selected tachykinin antagonists. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity of Tachykinin Antagonists at NK1, NK2, and NK3 Receptors
| Compound | Class | Receptor Subtype | Species | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 3600 | - | [1] |
| FK224 | Cyclic Peptide | NK1 | Guinea Pig | Lung Membranes | 100 | - | [1] |
| NK1 | Rat | Cerebral Cortex | - | - | [2] | ||
| NK2 | Rat | Duodenum Smooth Muscle | - | - | [2] | ||
| Aprepitant | Non-peptide | NK1 | Human | - | 0.12 | 0.1 | [3][4] |
| NK2 | Human | - | 4500 | - | [4] | ||
| NK3 | Human | - | 300 | - | [4] | ||
| CP-99,994 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| L-733,060 | Non-peptide | NK1 | Human | - | <100 | - | [5] |
| RP 67580 | Non-peptide | NK1 | Rat | Brain Membranes | - | 4.16 | [6] |
| SR140333 | Non-peptide | NK1 | - | - | - | - | [7] |
| SR48968 | Non-peptide | NK2 | - | - | - | - | [8] |
| FK888 | Peptide | NK1 | - | - | - | - | [9] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of Tachykinin Antagonists
| Compound | Assay | Species | Agonist | pA2 | ED50 (mg/kg, i.v.) | Reference(s) |
| This compound | Guinea Pig Trachea Constriction | Guinea Pig | Substance P | - | - | [1] |
| Neurokinin A | - | - | [1] | |||
| FK224 | Guinea Pig Airway Constriction | Guinea Pig | Substance P | - | 0.39 | [10] |
| Neurokinin A | - | 0.36 | [10] | |||
| Capsaicin | - | 1.1 | [10] | |||
| Guinea Pig Airway Edema | Guinea Pig | Substance P | - | 0.14 | [10] | |
| Neurokinin A | - | 0.29 | [10] | |||
| Capsaicin | - | 0.30 | [10] | |||
| Aprepitant | Gerbil Foot Tapping | Gerbil | - | - | - | [11] |
| FK888 | Guinea Pig Airway Plasma Exudation | Guinea Pig | Substance P | - | - | [12] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental setups used to evaluate these antagonists, the following diagrams illustrate the tachykinin receptor signaling pathway and a typical experimental workflow.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
Objective: To determine the binding affinity (IC50, Ki) of a test antagonist for a specific tachykinin receptor subtype.
Materials:
-
Receptor source: Guinea pig lung membranes (for NK1), rat duodenal smooth muscle membranes (for NK2), or rat cerebral cortical membranes (for NK3).
-
Radioligand: [³H]Substance P (for NK1), [³H]Neurokinin A (for NK2), or [³H]Eledoisin (for NK3).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and peptidase inhibitors).
-
Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 1 µM unlabeled Substance P for NK1).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the test antagonist. For total binding wells, add buffer instead of the antagonist. For non-specific binding wells, add the high concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
Objective: To determine the functional potency (pA2) of a tachykinin antagonist.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
Organ bath with an isometric transducer and data acquisition system.
-
Tachykinin agonist (e.g., Substance P or Neurokinin A).
-
Test antagonist.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and remove the mesentery. Cut the ileum into segments of approximately 2-3 cm.
-
Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
-
Agonist Concentration-Response Curve (Control):
-
Add the tachykinin agonist to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of the test antagonist to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibration with the receptors.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.
-
-
Data Analysis (Schild Analysis):
-
Plot the logarithm of the agonist concentration against the response for both the control and antagonist-treated tissues.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Repeat the experiment with at least three different concentrations of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-HIV-1 Activity of the Neurokinin-1 Receptor Antagonist Aprepitant and Synergistic Interactions with other Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin antagonist FK224 inhibits neurokinin A-, substance P- and capsaicin-induced human bronchial contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 12. Antagonist discrimination between subtypes of tachykinin receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WS9326A and Aprepitant in NK1 Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding characteristics of two notable Neurokinin-1 (NK1) receptor antagonists: WS9326A, a natural product isolated from Streptomyces violaceusniger, and aprepitant (B1667566), a clinically approved synthetic drug. This document synthesizes available experimental data on their binding affinities, outlines the methodologies used in these binding assays, and illustrates the pertinent NK1 receptor signaling pathway.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and aprepitant for the NK1 receptor have been determined in separate studies. While a direct head-to-head comparison under identical experimental conditions is not available in the current literature, the existing data provides valuable insights into their relative potencies.
| Compound | Receptor Source | Radioligand | Binding Affinity (IC50) |
| This compound | Guinea-pig lung membranes | [3H]substance P | 3.6 x 10-6 M (3.6 µM)[1] |
| Aprepitant | Human cloned NK1 receptor | [125I]Substance P | 0.1 nM[2] |
Note: The significant difference in reported IC50 values may be attributable to variations in experimental conditions, including the species from which the receptor was sourced (guinea pig vs. human) and the specific assay protocols.
Experimental Methodologies
The determination of the binding affinities for this compound and aprepitant involved competitive radioligand binding assays. Below are the detailed protocols as described in the cited literature.
This compound NK1 Receptor Binding Assay
The binding affinity of this compound was assessed through a competitive binding assay utilizing guinea-pig lung membrane preparations.[1][3]
-
Tissue Preparation: Membranes were prepared from guinea-pig lungs, a tissue known to express NK1 receptors.
-
Radioligand: Tritiated substance P ([3H]substance P) was used as the radioligand to label the NK1 receptors.
-
Assay Principle: The assay measures the ability of this compound to compete with [3H]substance P for binding to the NK1 receptors present in the membrane preparation.
-
Procedure: Varying concentrations of this compound were incubated with the guinea-pig lung membranes in the presence of a fixed concentration of [3H]substance P.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]substance P (IC50) was determined to be 3.6 x 10-6 M.[1]
Aprepitant NK1 Receptor Binding Assay
The binding affinity of aprepitant was determined using a radioligand binding assay with cloned human NK1 receptors.[2][4]
-
Receptor Source: The assay utilized cell lines genetically engineered to express the human NK1 receptor, ensuring a high density of the target receptor and eliminating interference from other receptor types.
-
Radioligand: Iodinated substance P ([125I]Substance P) was employed as the radiolabeled ligand.
-
Assay Principle: This competitive binding assay quantified the displacement of [125I]Substance P from the human NK1 receptor by aprepitant.
-
Procedure: Membranes from cells expressing the cloned human NK1 receptor were incubated with [125I]Substance P and a range of aprepitant concentrations.
-
Data Analysis: The IC50 value, representing the concentration of aprepitant required to displace 50% of the radioligand, was determined to be 0.1 nM.[2] This assay also demonstrated aprepitant's high selectivity for the NK1 receptor over NK2 and NK3 receptors.[2]
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs alpha subunits upon binding its endogenous ligand, Substance P.[5][6] This activation initiates a cascade of intracellular events.
Caption: NK1 Receptor Signaling Cascade.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WS9326A and Aprepitant in NK1 Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding characteristics of two notable Neurokinin-1 (NK1) receptor antagonists: WS9326A, a natural product isolated from Streptomyces violaceusniger, and aprepitant (B1667566), a clinically approved synthetic drug. This document synthesizes available experimental data on their binding affinities, outlines the methodologies used in these binding assays, and illustrates the pertinent NK1 receptor signaling pathway.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and aprepitant for the NK1 receptor have been determined in separate studies. While a direct head-to-head comparison under identical experimental conditions is not available in the current literature, the existing data provides valuable insights into their relative potencies.
| Compound | Receptor Source | Radioligand | Binding Affinity (IC50) |
| This compound | Guinea-pig lung membranes | [3H]substance P | 3.6 x 10-6 M (3.6 µM)[1] |
| Aprepitant | Human cloned NK1 receptor | [125I]Substance P | 0.1 nM[2] |
Note: The significant difference in reported IC50 values may be attributable to variations in experimental conditions, including the species from which the receptor was sourced (guinea pig vs. human) and the specific assay protocols.
Experimental Methodologies
The determination of the binding affinities for this compound and aprepitant involved competitive radioligand binding assays. Below are the detailed protocols as described in the cited literature.
This compound NK1 Receptor Binding Assay
The binding affinity of this compound was assessed through a competitive binding assay utilizing guinea-pig lung membrane preparations.[1][3]
-
Tissue Preparation: Membranes were prepared from guinea-pig lungs, a tissue known to express NK1 receptors.
-
Radioligand: Tritiated substance P ([3H]substance P) was used as the radioligand to label the NK1 receptors.
-
Assay Principle: The assay measures the ability of this compound to compete with [3H]substance P for binding to the NK1 receptors present in the membrane preparation.
-
Procedure: Varying concentrations of this compound were incubated with the guinea-pig lung membranes in the presence of a fixed concentration of [3H]substance P.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]substance P (IC50) was determined to be 3.6 x 10-6 M.[1]
Aprepitant NK1 Receptor Binding Assay
The binding affinity of aprepitant was determined using a radioligand binding assay with cloned human NK1 receptors.[2][4]
-
Receptor Source: The assay utilized cell lines genetically engineered to express the human NK1 receptor, ensuring a high density of the target receptor and eliminating interference from other receptor types.
-
Radioligand: Iodinated substance P ([125I]Substance P) was employed as the radiolabeled ligand.
-
Assay Principle: This competitive binding assay quantified the displacement of [125I]Substance P from the human NK1 receptor by aprepitant.
-
Procedure: Membranes from cells expressing the cloned human NK1 receptor were incubated with [125I]Substance P and a range of aprepitant concentrations.
-
Data Analysis: The IC50 value, representing the concentration of aprepitant required to displace 50% of the radioligand, was determined to be 0.1 nM.[2] This assay also demonstrated aprepitant's high selectivity for the NK1 receptor over NK2 and NK3 receptors.[2]
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs alpha subunits upon binding its endogenous ligand, Substance P.[5][6] This activation initiates a cascade of intracellular events.
Caption: NK1 Receptor Signaling Cascade.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WS9326A and Aprepitant in NK1 Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding characteristics of two notable Neurokinin-1 (NK1) receptor antagonists: WS9326A, a natural product isolated from Streptomyces violaceusniger, and aprepitant, a clinically approved synthetic drug. This document synthesizes available experimental data on their binding affinities, outlines the methodologies used in these binding assays, and illustrates the pertinent NK1 receptor signaling pathway.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and aprepitant for the NK1 receptor have been determined in separate studies. While a direct head-to-head comparison under identical experimental conditions is not available in the current literature, the existing data provides valuable insights into their relative potencies.
| Compound | Receptor Source | Radioligand | Binding Affinity (IC50) |
| This compound | Guinea-pig lung membranes | [3H]substance P | 3.6 x 10-6 M (3.6 µM)[1] |
| Aprepitant | Human cloned NK1 receptor | [125I]Substance P | 0.1 nM[2] |
Note: The significant difference in reported IC50 values may be attributable to variations in experimental conditions, including the species from which the receptor was sourced (guinea pig vs. human) and the specific assay protocols.
Experimental Methodologies
The determination of the binding affinities for this compound and aprepitant involved competitive radioligand binding assays. Below are the detailed protocols as described in the cited literature.
This compound NK1 Receptor Binding Assay
The binding affinity of this compound was assessed through a competitive binding assay utilizing guinea-pig lung membrane preparations.[1][3]
-
Tissue Preparation: Membranes were prepared from guinea-pig lungs, a tissue known to express NK1 receptors.
-
Radioligand: Tritiated substance P ([3H]substance P) was used as the radioligand to label the NK1 receptors.
-
Assay Principle: The assay measures the ability of this compound to compete with [3H]substance P for binding to the NK1 receptors present in the membrane preparation.
-
Procedure: Varying concentrations of this compound were incubated with the guinea-pig lung membranes in the presence of a fixed concentration of [3H]substance P.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [3H]substance P (IC50) was determined to be 3.6 x 10-6 M.[1]
Aprepitant NK1 Receptor Binding Assay
The binding affinity of aprepitant was determined using a radioligand binding assay with cloned human NK1 receptors.[2][4]
-
Receptor Source: The assay utilized cell lines genetically engineered to express the human NK1 receptor, ensuring a high density of the target receptor and eliminating interference from other receptor types.
-
Radioligand: Iodinated substance P ([125I]Substance P) was employed as the radiolabeled ligand.
-
Assay Principle: This competitive binding assay quantified the displacement of [125I]Substance P from the human NK1 receptor by aprepitant.
-
Procedure: Membranes from cells expressing the cloned human NK1 receptor were incubated with [125I]Substance P and a range of aprepitant concentrations.
-
Data Analysis: The IC50 value, representing the concentration of aprepitant required to displace 50% of the radioligand, was determined to be 0.1 nM.[2] This assay also demonstrated aprepitant's high selectivity for the NK1 receptor over NK2 and NK3 receptors.[2]
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs alpha subunits upon binding its endogenous ligand, Substance P.[5][6] This activation initiates a cascade of intracellular events.
Caption: NK1 Receptor Signaling Cascade.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tachykinin NK1 Receptor Antagonists: WS9326A and CP-99,994
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent tachykinin neurokinin-1 (NK1) receptor antagonists, WS9326A and CP-99,994. By examining their performance based on available experimental data, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound and CP-99,994
Both this compound and CP-99,994 are potent and selective antagonists of the tachykinin NK1 receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest as potential therapeutic agents.
This compound is a natural product isolated from Streptomyces violaceusniger. It is a non-peptide antagonist with a unique chemical structure.
CP-99,994 is a synthetic, non-peptide antagonist that has been extensively studied for its anti-emetic and analgesic properties. It is known for its high affinity for the human NK1 receptor.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and CP-99,994. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Assay Type | Species/Tissue | Radioligand/Agonist | Parameter | Value |
| This compound | Radioligand Binding | Guinea Pig Lung Membranes | [3H]Substance P | IC50 | 3.6 x 10⁻⁶ M |
| Functional Antagonism (Contraction) | Guinea Pig Ileum | Substance P | IC50 | 9.7 x 10⁻⁶ M | |
| CP-99,994 | Radioligand Binding | Human NK1 Receptor | Not Specified | Ki | 0.145 nM |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | Efficacy |
| This compound | Capsaicin-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Effective in preventing bronchoconstriction |
| CP-99,994 | Cisplatin-induced Emesis | Ferret | Inhibition of retching and vomiting | Dose-dependent inhibition of acute and delayed emesis |
| Postoperative Pain | Human | Reduction in pain scores | Significant analgesia at 90 minutes post-surgery | |
| Raclopride-induced Catalepsy | Rat | Attenuation of catalepsy | Attenuated catalepsy at 2.5 and 10 mg/kg |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.
-
Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or CP-99,994).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Substance P-Induced Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on NK1 receptors in a native tissue.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Contraction Induction: Substance P is added to the organ bath in a cumulative or non-cumulative manner to induce concentration-dependent contractions of the ileum, which are recorded using an isometric transducer.
-
Antagonist Incubation: The tissue is pre-incubated with the test compound (this compound) for a defined period.
-
Challenge with Agonist: The concentration-response curve to Substance P is re-determined in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve and the reduction in the maximal response are used to determine the potency of the antagonist, often expressed as an IC50 value.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in a model of neurogenic inflammation-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.
-
Induction of Bronchoconstriction: Capsaicin (B1668287), which releases endogenous tachykinins like Substance P from sensory nerves, is administered intravenously or via inhalation to induce bronchoconstriction.
-
Drug Administration: The test compound (this compound) is administered prior to the capsaicin challenge.
-
Measurement of Airway Resistance: The increase in airway resistance following capsaicin administration is measured.
-
Data Analysis: The ability of the test compound to inhibit the capsaicin-induced increase in airway resistance is quantified.
Cisplatin-Induced Emesis in Ferrets
Objective: To assess the anti-emetic potential of a test compound in a model of chemotherapy-induced nausea and vomiting.
Methodology:
-
Animal Model: Ferrets are used as they exhibit a biphasic emetic response to cisplatin (B142131), mimicking the acute and delayed phases of emesis in humans.
-
Induction of Emesis: Cisplatin is administered intraperitoneally or intravenously to induce retching and vomiting.
-
Drug Administration: The test compound (CP-99,994) is administered before or after the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The reduction in the number of emetic episodes in the drug-treated group compared to a vehicle-treated control group is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the NK1 receptor and a general workflow for comparing NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing NK1 Receptor Antagonists.
Conclusion
Both this compound and CP-99,994 are effective antagonists of the NK1 receptor, albeit with different potencies and demonstrated efficacies in various preclinical and clinical models. CP-99,994 exhibits very high affinity for the human NK1 receptor in the nanomolar range, and its efficacy in models of emesis and pain is well-documented. This compound, a natural product, also demonstrates NK1 receptor antagonism, although the reported IC50 values are in the micromolar range.
A Comparative Analysis of the Tachykinin NK1 Receptor Antagonists: WS9326A and CP-99,994
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent tachykinin neurokinin-1 (NK1) receptor antagonists, WS9326A and CP-99,994. By examining their performance based on available experimental data, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound and CP-99,994
Both this compound and CP-99,994 are potent and selective antagonists of the tachykinin NK1 receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest as potential therapeutic agents.
This compound is a natural product isolated from Streptomyces violaceusniger. It is a non-peptide antagonist with a unique chemical structure.
CP-99,994 is a synthetic, non-peptide antagonist that has been extensively studied for its anti-emetic and analgesic properties. It is known for its high affinity for the human NK1 receptor.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and CP-99,994. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Assay Type | Species/Tissue | Radioligand/Agonist | Parameter | Value |
| This compound | Radioligand Binding | Guinea Pig Lung Membranes | [3H]Substance P | IC50 | 3.6 x 10⁻⁶ M |
| Functional Antagonism (Contraction) | Guinea Pig Ileum | Substance P | IC50 | 9.7 x 10⁻⁶ M | |
| CP-99,994 | Radioligand Binding | Human NK1 Receptor | Not Specified | Ki | 0.145 nM |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | Efficacy |
| This compound | Capsaicin-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Effective in preventing bronchoconstriction |
| CP-99,994 | Cisplatin-induced Emesis | Ferret | Inhibition of retching and vomiting | Dose-dependent inhibition of acute and delayed emesis |
| Postoperative Pain | Human | Reduction in pain scores | Significant analgesia at 90 minutes post-surgery | |
| Raclopride-induced Catalepsy | Rat | Attenuation of catalepsy | Attenuated catalepsy at 2.5 and 10 mg/kg |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.
-
Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or CP-99,994).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Substance P-Induced Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on NK1 receptors in a native tissue.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Contraction Induction: Substance P is added to the organ bath in a cumulative or non-cumulative manner to induce concentration-dependent contractions of the ileum, which are recorded using an isometric transducer.
-
Antagonist Incubation: The tissue is pre-incubated with the test compound (this compound) for a defined period.
-
Challenge with Agonist: The concentration-response curve to Substance P is re-determined in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve and the reduction in the maximal response are used to determine the potency of the antagonist, often expressed as an IC50 value.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in a model of neurogenic inflammation-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.
-
Induction of Bronchoconstriction: Capsaicin (B1668287), which releases endogenous tachykinins like Substance P from sensory nerves, is administered intravenously or via inhalation to induce bronchoconstriction.
-
Drug Administration: The test compound (this compound) is administered prior to the capsaicin challenge.
-
Measurement of Airway Resistance: The increase in airway resistance following capsaicin administration is measured.
-
Data Analysis: The ability of the test compound to inhibit the capsaicin-induced increase in airway resistance is quantified.
Cisplatin-Induced Emesis in Ferrets
Objective: To assess the anti-emetic potential of a test compound in a model of chemotherapy-induced nausea and vomiting.
Methodology:
-
Animal Model: Ferrets are used as they exhibit a biphasic emetic response to cisplatin (B142131), mimicking the acute and delayed phases of emesis in humans.
-
Induction of Emesis: Cisplatin is administered intraperitoneally or intravenously to induce retching and vomiting.
-
Drug Administration: The test compound (CP-99,994) is administered before or after the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The reduction in the number of emetic episodes in the drug-treated group compared to a vehicle-treated control group is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the NK1 receptor and a general workflow for comparing NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing NK1 Receptor Antagonists.
Conclusion
Both this compound and CP-99,994 are effective antagonists of the NK1 receptor, albeit with different potencies and demonstrated efficacies in various preclinical and clinical models. CP-99,994 exhibits very high affinity for the human NK1 receptor in the nanomolar range, and its efficacy in models of emesis and pain is well-documented. This compound, a natural product, also demonstrates NK1 receptor antagonism, although the reported IC50 values are in the micromolar range.
A Comparative Analysis of the Tachykinin NK1 Receptor Antagonists: WS9326A and CP-99,994
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two prominent tachykinin neurokinin-1 (NK1) receptor antagonists, WS9326A and CP-99,994. By examining their performance based on available experimental data, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound and CP-99,994
Both this compound and CP-99,994 are potent and selective antagonists of the tachykinin NK1 receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest as potential therapeutic agents.
This compound is a natural product isolated from Streptomyces violaceusniger. It is a non-peptide antagonist with a unique chemical structure.
CP-99,994 is a synthetic, non-peptide antagonist that has been extensively studied for its anti-emetic and analgesic properties. It is known for its high affinity for the human NK1 receptor.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and CP-99,994. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Assay Type | Species/Tissue | Radioligand/Agonist | Parameter | Value |
| This compound | Radioligand Binding | Guinea Pig Lung Membranes | [3H]Substance P | IC50 | 3.6 x 10⁻⁶ M |
| Functional Antagonism (Contraction) | Guinea Pig Ileum | Substance P | IC50 | 9.7 x 10⁻⁶ M | |
| CP-99,994 | Radioligand Binding | Human NK1 Receptor | Not Specified | Ki | 0.145 nM |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Endpoint | Efficacy |
| This compound | Capsaicin-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Effective in preventing bronchoconstriction |
| CP-99,994 | Cisplatin-induced Emesis | Ferret | Inhibition of retching and vomiting | Dose-dependent inhibition of acute and delayed emesis |
| Postoperative Pain | Human | Reduction in pain scores | Significant analgesia at 90 minutes post-surgery | |
| Raclopride-induced Catalepsy | Rat | Attenuation of catalepsy | Attenuated catalepsy at 2.5 and 10 mg/kg |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the NK1 receptor.
-
Binding Reaction: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or CP-99,994).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Substance P-Induced Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on NK1 receptors in a native tissue.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Contraction Induction: Substance P is added to the organ bath in a cumulative or non-cumulative manner to induce concentration-dependent contractions of the ileum, which are recorded using an isometric transducer.
-
Antagonist Incubation: The tissue is pre-incubated with the test compound (this compound) for a defined period.
-
Challenge with Agonist: The concentration-response curve to Substance P is re-determined in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve and the reduction in the maximal response are used to determine the potency of the antagonist, often expressed as an IC50 value.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in a model of neurogenic inflammation-induced bronchoconstriction.
Methodology:
-
Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.
-
Induction of Bronchoconstriction: Capsaicin, which releases endogenous tachykinins like Substance P from sensory nerves, is administered intravenously or via inhalation to induce bronchoconstriction.
-
Drug Administration: The test compound (this compound) is administered prior to the capsaicin challenge.
-
Measurement of Airway Resistance: The increase in airway resistance following capsaicin administration is measured.
-
Data Analysis: The ability of the test compound to inhibit the capsaicin-induced increase in airway resistance is quantified.
Cisplatin-Induced Emesis in Ferrets
Objective: To assess the anti-emetic potential of a test compound in a model of chemotherapy-induced nausea and vomiting.
Methodology:
-
Animal Model: Ferrets are used as they exhibit a biphasic emetic response to cisplatin, mimicking the acute and delayed phases of emesis in humans.
-
Induction of Emesis: Cisplatin is administered intraperitoneally or intravenously to induce retching and vomiting.
-
Drug Administration: The test compound (CP-99,994) is administered before or after the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits is recorded.
-
Data Analysis: The reduction in the number of emetic episodes in the drug-treated group compared to a vehicle-treated control group is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the NK1 receptor and a general workflow for comparing NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing NK1 Receptor Antagonists.
Conclusion
Both this compound and CP-99,994 are effective antagonists of the NK1 receptor, albeit with different potencies and demonstrated efficacies in various preclinical and clinical models. CP-99,994 exhibits very high affinity for the human NK1 receptor in the nanomolar range, and its efficacy in models of emesis and pain is well-documented. This compound, a natural product, also demonstrates NK1 receptor antagonism, although the reported IC50 values are in the micromolar range.
Comparative Analysis of WS9326A: A Tachykinin Receptor Antagonist
A Detailed Examination of the Cross-Reactivity and Selectivity Profile of the Novel Neurokinin Antagonist WS9326A and its Derivative, FK224
For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of this compound, a naturally derived tachykinin receptor antagonist, and its more potent derivative, FK224. This analysis is supported by available experimental data to offer an objective evaluation against other known neurokinin-1 (NK-1) receptor antagonists.
Introduction to this compound and its Role as a Tachykinin Antagonist
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK-1) receptor.[1] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively inhibiting the binding of these endogenous ligands, particularly Substance P, to the NK-1 receptor, this compound and its derivatives present potential therapeutic applications in conditions where tachykinin signaling is dysregulated.[1][2]
A hydrogenated derivative of this compound, known as FK224, has demonstrated enhanced potency and a broader spectrum of activity, positioning it as a significant compound for further investigation.[2] This guide will delve into the specific binding affinities and functional activities of both this compound and FK224, comparing their selectivity across the three main tachykinin receptor subtypes: NK-1, NK-2, and NK-3.
Selectivity and Cross-Reactivity Profile
The therapeutic efficacy and safety of a receptor antagonist are intrinsically linked to its selectivity. An ideal antagonist will exhibit high affinity for its intended target while displaying minimal interaction with off-target receptors, thereby reducing the potential for unwanted side effects.
Based on available data, FK224, the more potent derivative of this compound, has been characterized as a dual antagonist of both NK-1 and NK-2 receptors, with no reported activity at the NK-3 receptor. This dual antagonism is a critical aspect of its pharmacological profile.
| Compound | NK-1 Receptor Affinity (IC50/Ki) | NK-2 Receptor Affinity (IC50/Ki) | NK-3 Receptor Affinity (IC50/Ki) | Selectivity (NK-2/NK-1) |
| This compound | IC50: 3.6 x 10⁻⁶ M (guinea pig)[2] | Inhibits NKA-induced effects[2] | No reported activity | Data not available |
| FK224 | IC50: 1.0 x 10⁻⁷ M (guinea pig)[2] | Dual NK-1/NK-2 antagonist[3] | No reported activity[3] | Data not available |
| Aprepitant (B1667566) | Ki: 0.1 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
| Netupitant | pKB: 8.87 (human) | Inactive | Inactive | Highly Selective for NK-1 |
| Rolapitant (B1662417) | Ki: 0.66 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
Note: The binding affinities for this compound and FK224 were determined using guinea pig tissues, while the comparator data is for human receptors. Species differences in receptor structure can influence binding affinities.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of tachykinin receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and its analogues for the NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1, NK-2, or NK-3 receptor.[2]
-
Radioligands: [³H]-Substance P (for NK-1), [¹²⁵I]-Neurokinin A (for NK-2), and [³H]-Senktide (for NK-3).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency.
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound and its analogues at the NK-1 and NK-2 receptors.
Materials:
-
CHO cells stably expressing the human NK-1 or NK-2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists: Substance P (for NK-1) and Neurokinin A (for NK-2).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (test compound) to the cells and incubate for a specific period.
-
Add a fixed concentration of the agonist (Substance P or Neurokinin A) to stimulate the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency.
Signaling Pathways
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for elucidating the mechanism of action of antagonists like this compound.
Caption: NK-1 Receptor Signaling Cascade and the Point of Inhibition by this compound.
Conclusion
This compound and its derivative FK224 represent a promising class of naturally derived tachykinin receptor antagonists. While this compound shows initial promise as an NK-1 receptor antagonist, its hydrogenated form, FK224, exhibits significantly higher potency and a distinct dual NK-1/NK-2 antagonist profile. This dual activity may offer therapeutic advantages in conditions where both receptor subtypes play a pathological role. However, a complete understanding of their selectivity requires further quantitative analysis of their binding affinities and functional activities at all three tachykinin receptor subtypes. The comparison with highly selective NK-1 antagonists like aprepitant and rolapitant highlights the unique, broader-spectrum activity of FK224. Future research should focus on elucidating the precise selectivity profile of these compounds to better define their therapeutic potential and guide further drug development efforts.
References
- 1. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of WS9326A: A Tachykinin Receptor Antagonist
A Detailed Examination of the Cross-Reactivity and Selectivity Profile of the Novel Neurokinin Antagonist WS9326A and its Derivative, FK224
For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of this compound, a naturally derived tachykinin receptor antagonist, and its more potent derivative, FK224. This analysis is supported by available experimental data to offer an objective evaluation against other known neurokinin-1 (NK-1) receptor antagonists.
Introduction to this compound and its Role as a Tachykinin Antagonist
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK-1) receptor.[1] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively inhibiting the binding of these endogenous ligands, particularly Substance P, to the NK-1 receptor, this compound and its derivatives present potential therapeutic applications in conditions where tachykinin signaling is dysregulated.[1][2]
A hydrogenated derivative of this compound, known as FK224, has demonstrated enhanced potency and a broader spectrum of activity, positioning it as a significant compound for further investigation.[2] This guide will delve into the specific binding affinities and functional activities of both this compound and FK224, comparing their selectivity across the three main tachykinin receptor subtypes: NK-1, NK-2, and NK-3.
Selectivity and Cross-Reactivity Profile
The therapeutic efficacy and safety of a receptor antagonist are intrinsically linked to its selectivity. An ideal antagonist will exhibit high affinity for its intended target while displaying minimal interaction with off-target receptors, thereby reducing the potential for unwanted side effects.
Based on available data, FK224, the more potent derivative of this compound, has been characterized as a dual antagonist of both NK-1 and NK-2 receptors, with no reported activity at the NK-3 receptor. This dual antagonism is a critical aspect of its pharmacological profile.
| Compound | NK-1 Receptor Affinity (IC50/Ki) | NK-2 Receptor Affinity (IC50/Ki) | NK-3 Receptor Affinity (IC50/Ki) | Selectivity (NK-2/NK-1) |
| This compound | IC50: 3.6 x 10⁻⁶ M (guinea pig)[2] | Inhibits NKA-induced effects[2] | No reported activity | Data not available |
| FK224 | IC50: 1.0 x 10⁻⁷ M (guinea pig)[2] | Dual NK-1/NK-2 antagonist[3] | No reported activity[3] | Data not available |
| Aprepitant (B1667566) | Ki: 0.1 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
| Netupitant | pKB: 8.87 (human) | Inactive | Inactive | Highly Selective for NK-1 |
| Rolapitant (B1662417) | Ki: 0.66 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
Note: The binding affinities for this compound and FK224 were determined using guinea pig tissues, while the comparator data is for human receptors. Species differences in receptor structure can influence binding affinities.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of tachykinin receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and its analogues for the NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1, NK-2, or NK-3 receptor.[2]
-
Radioligands: [³H]-Substance P (for NK-1), [¹²⁵I]-Neurokinin A (for NK-2), and [³H]-Senktide (for NK-3).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency.
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound and its analogues at the NK-1 and NK-2 receptors.
Materials:
-
CHO cells stably expressing the human NK-1 or NK-2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists: Substance P (for NK-1) and Neurokinin A (for NK-2).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (test compound) to the cells and incubate for a specific period.
-
Add a fixed concentration of the agonist (Substance P or Neurokinin A) to stimulate the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency.
Signaling Pathways
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for elucidating the mechanism of action of antagonists like this compound.
Caption: NK-1 Receptor Signaling Cascade and the Point of Inhibition by this compound.
Conclusion
This compound and its derivative FK224 represent a promising class of naturally derived tachykinin receptor antagonists. While this compound shows initial promise as an NK-1 receptor antagonist, its hydrogenated form, FK224, exhibits significantly higher potency and a distinct dual NK-1/NK-2 antagonist profile. This dual activity may offer therapeutic advantages in conditions where both receptor subtypes play a pathological role. However, a complete understanding of their selectivity requires further quantitative analysis of their binding affinities and functional activities at all three tachykinin receptor subtypes. The comparison with highly selective NK-1 antagonists like aprepitant and rolapitant highlights the unique, broader-spectrum activity of FK224. Future research should focus on elucidating the precise selectivity profile of these compounds to better define their therapeutic potential and guide further drug development efforts.
References
- 1. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of WS9326A: A Tachykinin Receptor Antagonist
A Detailed Examination of the Cross-Reactivity and Selectivity Profile of the Novel Neurokinin Antagonist WS9326A and its Derivative, FK224
For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of this compound, a naturally derived tachykinin receptor antagonist, and its more potent derivative, FK224. This analysis is supported by available experimental data to offer an objective evaluation against other known neurokinin-1 (NK-1) receptor antagonists.
Introduction to this compound and its Role as a Tachykinin Antagonist
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK-1) receptor.[1] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. By competitively inhibiting the binding of these endogenous ligands, particularly Substance P, to the NK-1 receptor, this compound and its derivatives present potential therapeutic applications in conditions where tachykinin signaling is dysregulated.[1][2]
A hydrogenated derivative of this compound, known as FK224, has demonstrated enhanced potency and a broader spectrum of activity, positioning it as a significant compound for further investigation.[2] This guide will delve into the specific binding affinities and functional activities of both this compound and FK224, comparing their selectivity across the three main tachykinin receptor subtypes: NK-1, NK-2, and NK-3.
Selectivity and Cross-Reactivity Profile
The therapeutic efficacy and safety of a receptor antagonist are intrinsically linked to its selectivity. An ideal antagonist will exhibit high affinity for its intended target while displaying minimal interaction with off-target receptors, thereby reducing the potential for unwanted side effects.
Based on available data, FK224, the more potent derivative of this compound, has been characterized as a dual antagonist of both NK-1 and NK-2 receptors, with no reported activity at the NK-3 receptor. This dual antagonism is a critical aspect of its pharmacological profile.
| Compound | NK-1 Receptor Affinity (IC50/Ki) | NK-2 Receptor Affinity (IC50/Ki) | NK-3 Receptor Affinity (IC50/Ki) | Selectivity (NK-2/NK-1) |
| This compound | IC50: 3.6 x 10⁻⁶ M (guinea pig)[2] | Inhibits NKA-induced effects[2] | No reported activity | Data not available |
| FK224 | IC50: 1.0 x 10⁻⁷ M (guinea pig)[2] | Dual NK-1/NK-2 antagonist[3] | No reported activity[3] | Data not available |
| Aprepitant | Ki: 0.1 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
| Netupitant | pKB: 8.87 (human) | Inactive | Inactive | Highly Selective for NK-1 |
| Rolapitant | Ki: 0.66 nM (human) | >1000-fold selective for NK-1 | >1000-fold selective for NK-1 | ~1000 |
Note: The binding affinities for this compound and FK224 were determined using guinea pig tissues, while the comparator data is for human receptors. Species differences in receptor structure can influence binding affinities.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of tachykinin receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and its analogues for the NK-1, NK-2, and NK-3 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1, NK-2, or NK-3 receptor.[2]
-
Radioligands: [³H]-Substance P (for NK-1), [¹²⁵I]-Neurokinin A (for NK-2), and [³H]-Senktide (for NK-3).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency.
Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound and its analogues at the NK-1 and NK-2 receptors.
Materials:
-
CHO cells stably expressing the human NK-1 or NK-2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists: Substance P (for NK-1) and Neurokinin A (for NK-2).
-
Test compounds (this compound, FK224, and comparators) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (test compound) to the cells and incubate for a specific period.
-
Add a fixed concentration of the agonist (Substance P or Neurokinin A) to stimulate the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency.
Signaling Pathways
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for elucidating the mechanism of action of antagonists like this compound.
Caption: NK-1 Receptor Signaling Cascade and the Point of Inhibition by this compound.
Conclusion
This compound and its derivative FK224 represent a promising class of naturally derived tachykinin receptor antagonists. While this compound shows initial promise as an NK-1 receptor antagonist, its hydrogenated form, FK224, exhibits significantly higher potency and a distinct dual NK-1/NK-2 antagonist profile. This dual activity may offer therapeutic advantages in conditions where both receptor subtypes play a pathological role. However, a complete understanding of their selectivity requires further quantitative analysis of their binding affinities and functional activities at all three tachykinin receptor subtypes. The comparison with highly selective NK-1 antagonists like aprepitant and rolapitant highlights the unique, broader-spectrum activity of FK224. Future research should focus on elucidating the precise selectivity profile of these compounds to better define their therapeutic potential and guide further drug development efforts.
References
- 1. FK 224, a novel cyclopeptide substance P antagonist with NK1 and NK2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of WS9326A Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for WS9326A, a potent tachykinin antagonist. The data presented is based on published research and is intended to offer an objective overview of its performance in key experimental assays, alongside a comparison with other relevant tachykinin receptor antagonists. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Comparative Analysis of Tachykinin Antagonist Activity
This compound has been evaluated for its ability to antagonize tachykinin receptors, primarily the NK-1 receptor, which is involved in a variety of physiological processes, including inflammation and pain transmission. The following tables summarize the quantitative data on the inhibitory activity of this compound and other selected tachykinin antagonists.
Table 1: In Vitro Receptor Binding Affinity of Tachykinin Antagonists
| Compound | Receptor Target | Test System | IC50 (µM) | Ki (nM) |
| This compound | NK-1 | Guinea-pig lung membranes | 3.6[1] | - |
| Compound A | NK-1 | Human U-373 MG cancer cells | 0.00055 | 0.24[2] |
| Compound B | NK-3 | Recombinant human CHO cells | 0.023 | 13[2] |
Note: IC50 and Ki values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Table 2: Functional Antagonism of Tachykinin-Induced Smooth Muscle Contraction
| Compound | Agonist | Test System | IC50 (µM) |
| This compound | Substance P | Guinea-pig trachea | 9.7[1] |
| This compound | Neurokinin A | Guinea-pig trachea | 3.5[1] |
Table 3: In Vivo Efficacy of Tachykinin Antagonists
| Compound | Model | Animal Model | Effect |
| This compound | Neurokinin A-induced bronchoconstriction | Guinea-pigs | Dose-dependent inhibition[1] |
| This compound | Capsaicin-induced bronchoconstriction | Guinea-pigs | Effective in prevention[1] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
In Vitro Receptor Binding Assay
This protocol describes the methodology for determining the binding affinity of a test compound to tachykinin receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound for the NK-1 receptor.
Materials:
-
Receptor Source: Guinea-pig lung membranes.
-
Radioligand: [3H]substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize guinea-pig lungs in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]substance P, and varying concentrations of the test compound (this compound).
-
Incubation: Add the prepared membrane suspension to each well. Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Bronchoconstriction Assay
This protocol outlines the procedure for evaluating the in vivo efficacy of a tachykinin antagonist in preventing agonist-induced bronchoconstriction in an animal model.
Objective: To assess the ability of this compound to inhibit neurokinin A-induced bronchoconstriction.
Animal Model: Guinea-pigs.
Materials:
-
Test Compound: this compound.
-
Agonist: Neurokinin A or Capsaicin (B1668287).
-
Anesthetic.
-
Instrumentation: Ventilator, pressure transducer to measure tracheal pressure.
Procedure:
-
Animal Preparation: Anesthetize the guinea-pig and cannulate the trachea for artificial ventilation.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Agonist Challenge: After a predetermined time, administer an intravenous dose of neurokinin A or capsaicin to induce bronchoconstriction.
-
Measurement: Record the changes in tracheal pressure as an index of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating tachykinin antagonists.
Caption: Tachykinin NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Tachykinin Antagonist Evaluation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
Reproducibility of WS9326A Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for WS9326A, a potent tachykinin antagonist. The data presented is based on published research and is intended to offer an objective overview of its performance in key experimental assays, alongside a comparison with other relevant tachykinin receptor antagonists. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Comparative Analysis of Tachykinin Antagonist Activity
This compound has been evaluated for its ability to antagonize tachykinin receptors, primarily the NK-1 receptor, which is involved in a variety of physiological processes, including inflammation and pain transmission. The following tables summarize the quantitative data on the inhibitory activity of this compound and other selected tachykinin antagonists.
Table 1: In Vitro Receptor Binding Affinity of Tachykinin Antagonists
| Compound | Receptor Target | Test System | IC50 (µM) | Ki (nM) |
| This compound | NK-1 | Guinea-pig lung membranes | 3.6[1] | - |
| Compound A | NK-1 | Human U-373 MG cancer cells | 0.00055 | 0.24[2] |
| Compound B | NK-3 | Recombinant human CHO cells | 0.023 | 13[2] |
Note: IC50 and Ki values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Table 2: Functional Antagonism of Tachykinin-Induced Smooth Muscle Contraction
| Compound | Agonist | Test System | IC50 (µM) |
| This compound | Substance P | Guinea-pig trachea | 9.7[1] |
| This compound | Neurokinin A | Guinea-pig trachea | 3.5[1] |
Table 3: In Vivo Efficacy of Tachykinin Antagonists
| Compound | Model | Animal Model | Effect |
| This compound | Neurokinin A-induced bronchoconstriction | Guinea-pigs | Dose-dependent inhibition[1] |
| This compound | Capsaicin-induced bronchoconstriction | Guinea-pigs | Effective in prevention[1] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
In Vitro Receptor Binding Assay
This protocol describes the methodology for determining the binding affinity of a test compound to tachykinin receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound for the NK-1 receptor.
Materials:
-
Receptor Source: Guinea-pig lung membranes.
-
Radioligand: [3H]substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize guinea-pig lungs in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]substance P, and varying concentrations of the test compound (this compound).
-
Incubation: Add the prepared membrane suspension to each well. Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Bronchoconstriction Assay
This protocol outlines the procedure for evaluating the in vivo efficacy of a tachykinin antagonist in preventing agonist-induced bronchoconstriction in an animal model.
Objective: To assess the ability of this compound to inhibit neurokinin A-induced bronchoconstriction.
Animal Model: Guinea-pigs.
Materials:
-
Test Compound: this compound.
-
Agonist: Neurokinin A or Capsaicin (B1668287).
-
Anesthetic.
-
Instrumentation: Ventilator, pressure transducer to measure tracheal pressure.
Procedure:
-
Animal Preparation: Anesthetize the guinea-pig and cannulate the trachea for artificial ventilation.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Agonist Challenge: After a predetermined time, administer an intravenous dose of neurokinin A or capsaicin to induce bronchoconstriction.
-
Measurement: Record the changes in tracheal pressure as an index of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating tachykinin antagonists.
Caption: Tachykinin NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Tachykinin Antagonist Evaluation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
Reproducibility of WS9326A Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for WS9326A, a potent tachykinin antagonist. The data presented is based on published research and is intended to offer an objective overview of its performance in key experimental assays, alongside a comparison with other relevant tachykinin receptor antagonists. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Comparative Analysis of Tachykinin Antagonist Activity
This compound has been evaluated for its ability to antagonize tachykinin receptors, primarily the NK-1 receptor, which is involved in a variety of physiological processes, including inflammation and pain transmission. The following tables summarize the quantitative data on the inhibitory activity of this compound and other selected tachykinin antagonists.
Table 1: In Vitro Receptor Binding Affinity of Tachykinin Antagonists
| Compound | Receptor Target | Test System | IC50 (µM) | Ki (nM) |
| This compound | NK-1 | Guinea-pig lung membranes | 3.6[1] | - |
| Compound A | NK-1 | Human U-373 MG cancer cells | 0.00055 | 0.24[2] |
| Compound B | NK-3 | Recombinant human CHO cells | 0.023 | 13[2] |
Note: IC50 and Ki values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Table 2: Functional Antagonism of Tachykinin-Induced Smooth Muscle Contraction
| Compound | Agonist | Test System | IC50 (µM) |
| This compound | Substance P | Guinea-pig trachea | 9.7[1] |
| This compound | Neurokinin A | Guinea-pig trachea | 3.5[1] |
Table 3: In Vivo Efficacy of Tachykinin Antagonists
| Compound | Model | Animal Model | Effect |
| This compound | Neurokinin A-induced bronchoconstriction | Guinea-pigs | Dose-dependent inhibition[1] |
| This compound | Capsaicin-induced bronchoconstriction | Guinea-pigs | Effective in prevention[1] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
In Vitro Receptor Binding Assay
This protocol describes the methodology for determining the binding affinity of a test compound to tachykinin receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the IC50 value of a test compound for the NK-1 receptor.
Materials:
-
Receptor Source: Guinea-pig lung membranes.
-
Radioligand: [3H]substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize guinea-pig lungs in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]substance P, and varying concentrations of the test compound (this compound).
-
Incubation: Add the prepared membrane suspension to each well. Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Bronchoconstriction Assay
This protocol outlines the procedure for evaluating the in vivo efficacy of a tachykinin antagonist in preventing agonist-induced bronchoconstriction in an animal model.
Objective: To assess the ability of this compound to inhibit neurokinin A-induced bronchoconstriction.
Animal Model: Guinea-pigs.
Materials:
-
Test Compound: this compound.
-
Agonist: Neurokinin A or Capsaicin.
-
Anesthetic.
-
Instrumentation: Ventilator, pressure transducer to measure tracheal pressure.
Procedure:
-
Animal Preparation: Anesthetize the guinea-pig and cannulate the trachea for artificial ventilation.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Agonist Challenge: After a predetermined time, administer an intravenous dose of neurokinin A or capsaicin to induce bronchoconstriction.
-
Measurement: Record the changes in tracheal pressure as an index of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating tachykinin antagonists.
Caption: Tachykinin NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Tachykinin Antagonist Evaluation.
References
- 1. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
Independent Validation of WS9326A's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of WS9326A, a novel tachykinin antagonist, with other established alternatives. The information is supported by experimental data from various independent studies to aid in the evaluation and selection of appropriate research tools.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Its primary biological effect is the inhibition of substance P (SP), a neuropeptide involved in neurogenic inflammation, pain transmission, and smooth muscle contraction. This guide offers a comparative analysis of this compound's potency against other well-characterized NK-1 receptor antagonists, details the experimental protocols for key biological assays, and illustrates the relevant signaling pathways.
Comparative Analysis of NK-1 Receptor Antagonists
The potency of this compound and its alternatives is typically evaluated by their ability to displace radiolabeled substance P from the NK-1 receptor in binding assays, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates higher binding affinity and potency.
| Compound | IC50 / Ki (nM) | Organism/Cell Line (Receptor Source) | Comments |
| This compound | 3600 | Guinea Pig (Lung Membranes) | A natural product, cyclodepsipeptide.[1] |
| FK224 (tetrahydro-WS9326A) | 100 | Guinea Pig (Lung Membranes) | A more potent derivative of this compound.[1] |
| Aprepitant (MK-869) | 0.1 - 0.12 | Human (CHO cells, various tissues) | FDA-approved antiemetic drug. Highly selective non-peptide antagonist.[2][3][4] |
| Fosaprepitant (MK-0517) | N/A | Human | A water-soluble prodrug of Aprepitant.[5] |
| CP-96,345 | 0.2 - 0.5 | Human (CHO cells) | A potent and selective non-peptide antagonist.[6] |
| CP-99,994 | ~1 | Human | A non-peptide antagonist that avoids some off-target effects of CP-96,345.[7] |
| MEN-10581 | N/A | Guinea Pig (Myenteric Plexus Neurons) | A peptide-based antagonist.[8] |
| L-732,138 | 2.3 | Human (CHO cells) | A selective and potent competitive antagonist.[5] |
| Rolapitant (SCH-619734) | 0.66 | Human | A selective and competitive antagonist with a long half-life.[5] |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions (e.g., radioligand used, tissue preparation, buffer composition). The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathway of Tachykinin NK-1 Receptor
Substance P, the endogenous ligand for the NK-1 receptor, initiates a signaling cascade upon binding. This G-protein coupled receptor (GPCR) primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Radioligand Binding Assay for NK-1 Receptor
This assay determines the binding affinity of a compound to the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig lung) or cells expressing the NK-1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [³H]SP), and varying concentrations of the test compound (e.g., this compound or an alternative).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Trachea Contraction Assay
This functional assay assesses the ability of a compound to inhibit the contraction of tracheal smooth muscle induced by an NK-1 receptor agonist like Substance P.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove adhering connective tissue and cut the trachea into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings between two hooks in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a fixed point and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Pre-incubate the tracheal rings with the test antagonist (e.g., this compound) for a defined period (e.g., 20-30 minutes).
-
Induce contraction by adding a cumulative concentration of Substance P to the organ bath.
-
Record the contractile response as the change in isometric tension.
-
-
Data Analysis:
-
Construct concentration-response curves for Substance P in the presence and absence of the antagonist.
-
The antagonistic effect can be quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
Conclusion
This compound is a tachykinin antagonist with demonstrated activity at the NK-1 receptor. However, when compared to synthetic non-peptide antagonists such as Aprepitant and CP-96,345, its potency in raw binding affinity appears to be lower. The derivative FK224 shows improved potency over the parent compound. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the independent validation and comparison of these and other tachykinin receptor antagonists.
References
- 1. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of WS9326A's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of WS9326A, a novel tachykinin antagonist, with other established alternatives. The information is supported by experimental data from various independent studies to aid in the evaluation and selection of appropriate research tools.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Its primary biological effect is the inhibition of substance P (SP), a neuropeptide involved in neurogenic inflammation, pain transmission, and smooth muscle contraction. This guide offers a comparative analysis of this compound's potency against other well-characterized NK-1 receptor antagonists, details the experimental protocols for key biological assays, and illustrates the relevant signaling pathways.
Comparative Analysis of NK-1 Receptor Antagonists
The potency of this compound and its alternatives is typically evaluated by their ability to displace radiolabeled substance P from the NK-1 receptor in binding assays, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates higher binding affinity and potency.
| Compound | IC50 / Ki (nM) | Organism/Cell Line (Receptor Source) | Comments |
| This compound | 3600 | Guinea Pig (Lung Membranes) | A natural product, cyclodepsipeptide.[1] |
| FK224 (tetrahydro-WS9326A) | 100 | Guinea Pig (Lung Membranes) | A more potent derivative of this compound.[1] |
| Aprepitant (MK-869) | 0.1 - 0.12 | Human (CHO cells, various tissues) | FDA-approved antiemetic drug. Highly selective non-peptide antagonist.[2][3][4] |
| Fosaprepitant (MK-0517) | N/A | Human | A water-soluble prodrug of Aprepitant.[5] |
| CP-96,345 | 0.2 - 0.5 | Human (CHO cells) | A potent and selective non-peptide antagonist.[6] |
| CP-99,994 | ~1 | Human | A non-peptide antagonist that avoids some off-target effects of CP-96,345.[7] |
| MEN-10581 | N/A | Guinea Pig (Myenteric Plexus Neurons) | A peptide-based antagonist.[8] |
| L-732,138 | 2.3 | Human (CHO cells) | A selective and potent competitive antagonist.[5] |
| Rolapitant (SCH-619734) | 0.66 | Human | A selective and competitive antagonist with a long half-life.[5] |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions (e.g., radioligand used, tissue preparation, buffer composition). The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathway of Tachykinin NK-1 Receptor
Substance P, the endogenous ligand for the NK-1 receptor, initiates a signaling cascade upon binding. This G-protein coupled receptor (GPCR) primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Radioligand Binding Assay for NK-1 Receptor
This assay determines the binding affinity of a compound to the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig lung) or cells expressing the NK-1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [³H]SP), and varying concentrations of the test compound (e.g., this compound or an alternative).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Trachea Contraction Assay
This functional assay assesses the ability of a compound to inhibit the contraction of tracheal smooth muscle induced by an NK-1 receptor agonist like Substance P.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove adhering connective tissue and cut the trachea into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings between two hooks in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a fixed point and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Pre-incubate the tracheal rings with the test antagonist (e.g., this compound) for a defined period (e.g., 20-30 minutes).
-
Induce contraction by adding a cumulative concentration of Substance P to the organ bath.
-
Record the contractile response as the change in isometric tension.
-
-
Data Analysis:
-
Construct concentration-response curves for Substance P in the presence and absence of the antagonist.
-
The antagonistic effect can be quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
Conclusion
This compound is a tachykinin antagonist with demonstrated activity at the NK-1 receptor. However, when compared to synthetic non-peptide antagonists such as Aprepitant and CP-96,345, its potency in raw binding affinity appears to be lower. The derivative FK224 shows improved potency over the parent compound. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the independent validation and comparison of these and other tachykinin receptor antagonists.
References
- 1. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of WS9326A's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of WS9326A, a novel tachykinin antagonist, with other established alternatives. The information is supported by experimental data from various independent studies to aid in the evaluation and selection of appropriate research tools.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive antagonist of the tachykinin NK-1 receptor.[1] Its primary biological effect is the inhibition of substance P (SP), a neuropeptide involved in neurogenic inflammation, pain transmission, and smooth muscle contraction. This guide offers a comparative analysis of this compound's potency against other well-characterized NK-1 receptor antagonists, details the experimental protocols for key biological assays, and illustrates the relevant signaling pathways.
Comparative Analysis of NK-1 Receptor Antagonists
The potency of this compound and its alternatives is typically evaluated by their ability to displace radiolabeled substance P from the NK-1 receptor in binding assays, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates higher binding affinity and potency.
| Compound | IC50 / Ki (nM) | Organism/Cell Line (Receptor Source) | Comments |
| This compound | 3600 | Guinea Pig (Lung Membranes) | A natural product, cyclodepsipeptide.[1] |
| FK224 (tetrahydro-WS9326A) | 100 | Guinea Pig (Lung Membranes) | A more potent derivative of this compound.[1] |
| Aprepitant (MK-869) | 0.1 - 0.12 | Human (CHO cells, various tissues) | FDA-approved antiemetic drug. Highly selective non-peptide antagonist.[2][3][4] |
| Fosaprepitant (MK-0517) | N/A | Human | A water-soluble prodrug of Aprepitant.[5] |
| CP-96,345 | 0.2 - 0.5 | Human (CHO cells) | A potent and selective non-peptide antagonist.[6] |
| CP-99,994 | ~1 | Human | A non-peptide antagonist that avoids some off-target effects of CP-96,345.[7] |
| MEN-10581 | N/A | Guinea Pig (Myenteric Plexus Neurons) | A peptide-based antagonist.[8] |
| L-732,138 | 2.3 | Human (CHO cells) | A selective and potent competitive antagonist.[5] |
| Rolapitant (SCH-619734) | 0.66 | Human | A selective and competitive antagonist with a long half-life.[5] |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions (e.g., radioligand used, tissue preparation, buffer composition). The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathway of Tachykinin NK-1 Receptor
Substance P, the endogenous ligand for the NK-1 receptor, initiates a signaling cascade upon binding. This G-protein coupled receptor (GPCR) primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Radioligand Binding Assay for NK-1 Receptor
This assay determines the binding affinity of a compound to the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig lung) or cells expressing the NK-1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [³H]SP), and varying concentrations of the test compound (e.g., this compound or an alternative).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Trachea Contraction Assay
This functional assay assesses the ability of a compound to inhibit the contraction of tracheal smooth muscle induced by an NK-1 receptor agonist like Substance P.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove adhering connective tissue and cut the trachea into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings between two hooks in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a fixed point and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Pre-incubate the tracheal rings with the test antagonist (e.g., this compound) for a defined period (e.g., 20-30 minutes).
-
Induce contraction by adding a cumulative concentration of Substance P to the organ bath.
-
Record the contractile response as the change in isometric tension.
-
-
Data Analysis:
-
Construct concentration-response curves for Substance P in the presence and absence of the antagonist.
-
The antagonistic effect can be quantified by determining the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
Conclusion
This compound is a tachykinin antagonist with demonstrated activity at the NK-1 receptor. However, when compared to synthetic non-peptide antagonists such as Aprepitant and CP-96,345, its potency in raw binding affinity appears to be lower. The derivative FK224 shows improved potency over the parent compound. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the independent validation and comparison of these and other tachykinin receptor antagonists.
References
- 1. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WS9326A and its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring tachykinin antagonist, WS9326A, and its synthetic derivatives. The document focuses on their biological performance as neurokinin 1 (NK1) receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P, are neuropeptides involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and inflammatory conditions. The complex structure of this compound has prompted the synthesis of several derivatives aimed at improving its potency, selectivity, and pharmacokinetic properties. This guide offers a side-by-side comparison of this compound and its key synthetic analogs.
Comparative Biological Activity
The biological activity of this compound and its primary synthetic derivative, tetrahydro-WS9326A (FK224), has been evaluated in several key assays. The data clearly indicates that the hydrogenation of the Z-pentenyl-cinnamoyl moiety in this compound to create FK224 significantly enhances its binding affinity for the NK1 receptor.
| Compound | [3H]Substance P Binding Assay (IC50, M)[1] | Substance P-induced Tracheal Contraction (IC50, M)[1] | Neurokinin A-induced Tracheal Contraction (IC50, M)[1] |
| This compound | 3.6 x 10-6 | 9.7 x 10-6 | 3.5 x 10-6 |
| FK224 (tetrahydro-WS9326A) | 1.0 x 10-7 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
[3H]Substance P Receptor Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Guinea pig lung membranes (source of NK1 receptors)
-
[3H]Substance P (radioligand)
-
Test compounds (this compound, FK224, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare guinea pig lung membrane homogenates.
-
In a reaction tube, add a known concentration of the membrane preparation, [3H]Substance P, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled Substance P.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]Substance P.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the functional antagonism of tachykinin-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10)
-
Substance P and Neurokinin A (contractile agonists)
-
Test compounds (this compound, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the trachea from a euthanized guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
Induce a stable contraction of the tracheal rings with a submaximal concentration of Substance P or Neurokinin A.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% relaxation of the pre-contracted tracheal rings.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the ability of a test compound to inhibit bronchoconstriction induced by the release of endogenous tachykinins.
Materials:
-
Male Hartley guinea pigs
-
Capsaicin (B1668287) solution
-
Test compounds (this compound, etc.)
-
Anesthesia
-
Whole-body plethysmograph to measure airway resistance
-
Intravenous administration setup
Procedure:
-
Anesthetize the guinea pigs.
-
Place the animal in a whole-body plethysmograph to monitor respiratory parameters.
-
Administer the test compound intravenously.
-
After a predetermined time, challenge the animal with an intravenous injection of capsaicin to induce bronchoconstriction.
-
Measure the changes in airway resistance.
-
The effectiveness of the test compound is determined by its ability to inhibit the capsaicin-induced increase in airway resistance compared to a vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its derivatives.
Caption: Simplified signaling pathway of the Tachykinin NK1 receptor.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
Comparative Analysis of WS9326A and its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring tachykinin antagonist, WS9326A, and its synthetic derivatives. The document focuses on their biological performance as neurokinin 1 (NK1) receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P, are neuropeptides involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and inflammatory conditions. The complex structure of this compound has prompted the synthesis of several derivatives aimed at improving its potency, selectivity, and pharmacokinetic properties. This guide offers a side-by-side comparison of this compound and its key synthetic analogs.
Comparative Biological Activity
The biological activity of this compound and its primary synthetic derivative, tetrahydro-WS9326A (FK224), has been evaluated in several key assays. The data clearly indicates that the hydrogenation of the Z-pentenyl-cinnamoyl moiety in this compound to create FK224 significantly enhances its binding affinity for the NK1 receptor.
| Compound | [3H]Substance P Binding Assay (IC50, M)[1] | Substance P-induced Tracheal Contraction (IC50, M)[1] | Neurokinin A-induced Tracheal Contraction (IC50, M)[1] |
| This compound | 3.6 x 10-6 | 9.7 x 10-6 | 3.5 x 10-6 |
| FK224 (tetrahydro-WS9326A) | 1.0 x 10-7 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
[3H]Substance P Receptor Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Guinea pig lung membranes (source of NK1 receptors)
-
[3H]Substance P (radioligand)
-
Test compounds (this compound, FK224, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare guinea pig lung membrane homogenates.
-
In a reaction tube, add a known concentration of the membrane preparation, [3H]Substance P, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled Substance P.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]Substance P.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the functional antagonism of tachykinin-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10)
-
Substance P and Neurokinin A (contractile agonists)
-
Test compounds (this compound, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the trachea from a euthanized guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
Induce a stable contraction of the tracheal rings with a submaximal concentration of Substance P or Neurokinin A.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% relaxation of the pre-contracted tracheal rings.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the ability of a test compound to inhibit bronchoconstriction induced by the release of endogenous tachykinins.
Materials:
-
Male Hartley guinea pigs
-
Capsaicin (B1668287) solution
-
Test compounds (this compound, etc.)
-
Anesthesia
-
Whole-body plethysmograph to measure airway resistance
-
Intravenous administration setup
Procedure:
-
Anesthetize the guinea pigs.
-
Place the animal in a whole-body plethysmograph to monitor respiratory parameters.
-
Administer the test compound intravenously.
-
After a predetermined time, challenge the animal with an intravenous injection of capsaicin to induce bronchoconstriction.
-
Measure the changes in airway resistance.
-
The effectiveness of the test compound is determined by its ability to inhibit the capsaicin-induced increase in airway resistance compared to a vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its derivatives.
Caption: Simplified signaling pathway of the Tachykinin NK1 receptor.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
Comparative Analysis of WS9326A and its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring tachykinin antagonist, WS9326A, and its synthetic derivatives. The document focuses on their biological performance as neurokinin 1 (NK1) receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P, are neuropeptides involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and inflammatory conditions. The complex structure of this compound has prompted the synthesis of several derivatives aimed at improving its potency, selectivity, and pharmacokinetic properties. This guide offers a side-by-side comparison of this compound and its key synthetic analogs.
Comparative Biological Activity
The biological activity of this compound and its primary synthetic derivative, tetrahydro-WS9326A (FK224), has been evaluated in several key assays. The data clearly indicates that the hydrogenation of the Z-pentenyl-cinnamoyl moiety in this compound to create FK224 significantly enhances its binding affinity for the NK1 receptor.
| Compound | [3H]Substance P Binding Assay (IC50, M)[1] | Substance P-induced Tracheal Contraction (IC50, M)[1] | Neurokinin A-induced Tracheal Contraction (IC50, M)[1] |
| This compound | 3.6 x 10-6 | 9.7 x 10-6 | 3.5 x 10-6 |
| FK224 (tetrahydro-WS9326A) | 1.0 x 10-7 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
[3H]Substance P Receptor Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Guinea pig lung membranes (source of NK1 receptors)
-
[3H]Substance P (radioligand)
-
Test compounds (this compound, FK224, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare guinea pig lung membrane homogenates.
-
In a reaction tube, add a known concentration of the membrane preparation, [3H]Substance P, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled Substance P.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]Substance P.
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the functional antagonism of tachykinin-induced smooth muscle contraction.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10)
-
Substance P and Neurokinin A (contractile agonists)
-
Test compounds (this compound, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the trachea from a euthanized guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
Induce a stable contraction of the tracheal rings with a submaximal concentration of Substance P or Neurokinin A.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% relaxation of the pre-contracted tracheal rings.
Capsaicin-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the ability of a test compound to inhibit bronchoconstriction induced by the release of endogenous tachykinins.
Materials:
-
Male Hartley guinea pigs
-
Capsaicin solution
-
Test compounds (this compound, etc.)
-
Anesthesia
-
Whole-body plethysmograph to measure airway resistance
-
Intravenous administration setup
Procedure:
-
Anesthetize the guinea pigs.
-
Place the animal in a whole-body plethysmograph to monitor respiratory parameters.
-
Administer the test compound intravenously.
-
After a predetermined time, challenge the animal with an intravenous injection of capsaicin to induce bronchoconstriction.
-
Measure the changes in airway resistance.
-
The effectiveness of the test compound is determined by its ability to inhibit the capsaicin-induced increase in airway resistance compared to a vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its derivatives.
Caption: Simplified signaling pathway of the Tachykinin NK1 receptor.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
A Comparative Benchmark Analysis of WS9326A Against Industry-Standard NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel tachykinin antagonist, WS9326A, against the industry-standard neurokinin-1 (NK1) receptor antagonists: Aprepitant, Rolapitant, and Netupitant. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is a key component in the signaling pathways that mediate emesis (nausea and vomiting), pain, and inflammation. Consequently, NK1 receptor antagonists have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Clinically approved agents such as Aprepitant, Rolapitant, and Netupitant have demonstrated significant efficacy in these indications.
This compound, a novel cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive tachykinin and NK1 receptor antagonist. This guide benchmarks the preclinical data available for this compound and its more potent derivative, FK224, against the established profiles of leading industry antagonists.
Data Presentation: In Vitro Efficacy
The primary measure of a drug's efficacy at its target receptor is its binding affinity. The following table summarizes the in vitro potencies of this compound, its derivative FK224, and the industry-standard NK1 antagonists. It is important to note that while IC50 and Ki values both measure potency, they are determined through slightly different experimental calculations but are closely related.
| Compound | Target | Assay Type | Value (nM) | Source(s) |
| This compound | Human NK1 Receptor | Radioligand Binding (IC50) | 3600 | [1] |
| FK224 | Human NK1 Receptor | Radioligand Binding (IC50) | 100 | [1] |
| Aprepitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.1 | [2] |
| Rolapitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.66 | [1][3] |
| Netupitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.95 | [4] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for NK1 Antagonist Evaluation.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to characterize NK1 receptor antagonists. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (for Ki/IC50 Determination)
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of test compounds for the NK1 receptor.
-
Materials:
-
Membrane preparations from cells engineered to express the human NK1 receptor (e.g., CHO cells).
-
Radioligand: Typically [³H]-Substance P.
-
Test Compounds: this compound and comparator antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membrane preparation with the radioligand ([³H]-Substance P) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled standard NK1 antagonist.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
Ferrets are a standard animal model for emesis research as they possess a vomiting reflex similar to humans. This model is used to assess the in vivo efficacy of anti-emetic drugs.
-
Objective: To evaluate the ability of an NK1 antagonist to prevent acute and delayed emesis induced by a chemotherapeutic agent like cisplatin.
-
Animals: Male ferrets.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: Test compounds (e.g., Rolapitant) are administered, typically orally (p.o.) or intravenously (i.v.), at various doses prior to the emetogen challenge.
-
Emetogen Challenge: A highly emetogenic agent, such as cisplatin (e.g., 5-10 mg/kg, i.p.), is administered to induce vomiting.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to monitor for both acute (0-24 hours) and delayed (>24 hours) emesis. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antagonist is determined by the dose-dependent reduction in the number of emetic episodes compared to a vehicle control group.
-
Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor upon activation by its natural ligand, Substance P.
-
Objective: To assess the functional antagonism of test compounds at the NK1 receptor.
-
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO or NG108-15 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (agonist).
-
Test compounds (antagonists).
-
A microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
Cells are plated in a microplate and loaded with the calcium-sensitive dye.
-
The cells are then pre-incubated with varying concentrations of the test antagonist or a vehicle control.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.
-
Substance P is added to the wells to stimulate the NK1 receptors, which triggers a release of intracellular calcium.
-
The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium flux in a concentration-dependent manner is analyzed to determine its functional potency.
-
Conclusion
The available preclinical data indicate that this compound is a competitive antagonist of the NK1 receptor. However, its in vitro potency (IC50 = 3600 nM) is considerably lower than that of the industry-standard antagonists Aprepitant, Rolapitant, and Netupitant, which exhibit binding affinities in the sub-nanomolar to low nanomolar range. The hydrogenated derivative of this compound, FK224, shows significantly improved potency (IC50 = 100 nM), though it is still less potent than the approved drugs.
Further in vivo studies, particularly using established emesis models like the ferret model, would be necessary to directly benchmark the anti-emetic efficacy of this compound and FK224 against the current standards of care. The detailed protocols and comparative data provided in this guide offer a foundational framework for such future investigations and for the continued development of novel NK1 receptor antagonists.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Benchmark Analysis of WS9326A Against Industry-Standard NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel tachykinin antagonist, WS9326A, against the industry-standard neurokinin-1 (NK1) receptor antagonists: Aprepitant, Rolapitant, and Netupitant. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is a key component in the signaling pathways that mediate emesis (nausea and vomiting), pain, and inflammation. Consequently, NK1 receptor antagonists have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Clinically approved agents such as Aprepitant, Rolapitant, and Netupitant have demonstrated significant efficacy in these indications.
This compound, a novel cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive tachykinin and NK1 receptor antagonist. This guide benchmarks the preclinical data available for this compound and its more potent derivative, FK224, against the established profiles of leading industry antagonists.
Data Presentation: In Vitro Efficacy
The primary measure of a drug's efficacy at its target receptor is its binding affinity. The following table summarizes the in vitro potencies of this compound, its derivative FK224, and the industry-standard NK1 antagonists. It is important to note that while IC50 and Ki values both measure potency, they are determined through slightly different experimental calculations but are closely related.
| Compound | Target | Assay Type | Value (nM) | Source(s) |
| This compound | Human NK1 Receptor | Radioligand Binding (IC50) | 3600 | [1] |
| FK224 | Human NK1 Receptor | Radioligand Binding (IC50) | 100 | [1] |
| Aprepitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.1 | [2] |
| Rolapitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.66 | [1][3] |
| Netupitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.95 | [4] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for NK1 Antagonist Evaluation.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to characterize NK1 receptor antagonists. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (for Ki/IC50 Determination)
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of test compounds for the NK1 receptor.
-
Materials:
-
Membrane preparations from cells engineered to express the human NK1 receptor (e.g., CHO cells).
-
Radioligand: Typically [³H]-Substance P.
-
Test Compounds: this compound and comparator antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membrane preparation with the radioligand ([³H]-Substance P) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled standard NK1 antagonist.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
Ferrets are a standard animal model for emesis research as they possess a vomiting reflex similar to humans. This model is used to assess the in vivo efficacy of anti-emetic drugs.
-
Objective: To evaluate the ability of an NK1 antagonist to prevent acute and delayed emesis induced by a chemotherapeutic agent like cisplatin.
-
Animals: Male ferrets.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: Test compounds (e.g., Rolapitant) are administered, typically orally (p.o.) or intravenously (i.v.), at various doses prior to the emetogen challenge.
-
Emetogen Challenge: A highly emetogenic agent, such as cisplatin (e.g., 5-10 mg/kg, i.p.), is administered to induce vomiting.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to monitor for both acute (0-24 hours) and delayed (>24 hours) emesis. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antagonist is determined by the dose-dependent reduction in the number of emetic episodes compared to a vehicle control group.
-
Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor upon activation by its natural ligand, Substance P.
-
Objective: To assess the functional antagonism of test compounds at the NK1 receptor.
-
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO or NG108-15 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (agonist).
-
Test compounds (antagonists).
-
A microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
Cells are plated in a microplate and loaded with the calcium-sensitive dye.
-
The cells are then pre-incubated with varying concentrations of the test antagonist or a vehicle control.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.
-
Substance P is added to the wells to stimulate the NK1 receptors, which triggers a release of intracellular calcium.
-
The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium flux in a concentration-dependent manner is analyzed to determine its functional potency.
-
Conclusion
The available preclinical data indicate that this compound is a competitive antagonist of the NK1 receptor. However, its in vitro potency (IC50 = 3600 nM) is considerably lower than that of the industry-standard antagonists Aprepitant, Rolapitant, and Netupitant, which exhibit binding affinities in the sub-nanomolar to low nanomolar range. The hydrogenated derivative of this compound, FK224, shows significantly improved potency (IC50 = 100 nM), though it is still less potent than the approved drugs.
Further in vivo studies, particularly using established emesis models like the ferret model, would be necessary to directly benchmark the anti-emetic efficacy of this compound and FK224 against the current standards of care. The detailed protocols and comparative data provided in this guide offer a foundational framework for such future investigations and for the continued development of novel NK1 receptor antagonists.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Benchmark Analysis of WS9326A Against Industry-Standard NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel tachykinin antagonist, WS9326A, against the industry-standard neurokinin-1 (NK1) receptor antagonists: Aprepitant, Rolapitant, and Netupitant. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is a key component in the signaling pathways that mediate emesis (nausea and vomiting), pain, and inflammation. Consequently, NK1 receptor antagonists have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Clinically approved agents such as Aprepitant, Rolapitant, and Netupitant have demonstrated significant efficacy in these indications.
This compound, a novel cyclodepsipeptide isolated from Streptomyces violaceusniger, has been identified as a competitive tachykinin and NK1 receptor antagonist. This guide benchmarks the preclinical data available for this compound and its more potent derivative, FK224, against the established profiles of leading industry antagonists.
Data Presentation: In Vitro Efficacy
The primary measure of a drug's efficacy at its target receptor is its binding affinity. The following table summarizes the in vitro potencies of this compound, its derivative FK224, and the industry-standard NK1 antagonists. It is important to note that while IC50 and Ki values both measure potency, they are determined through slightly different experimental calculations but are closely related.
| Compound | Target | Assay Type | Value (nM) | Source(s) |
| This compound | Human NK1 Receptor | Radioligand Binding (IC50) | 3600 | [1] |
| FK224 | Human NK1 Receptor | Radioligand Binding (IC50) | 100 | [1] |
| Aprepitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.1 | [2] |
| Rolapitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.66 | [1][3] |
| Netupitant | Human NK1 Receptor | Radioligand Binding (Ki) | 0.95 | [4] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for evaluating NK1 antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for NK1 Antagonist Evaluation.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to characterize NK1 receptor antagonists. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (for Ki/IC50 Determination)
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of test compounds for the NK1 receptor.
-
Materials:
-
Membrane preparations from cells engineered to express the human NK1 receptor (e.g., CHO cells).
-
Radioligand: Typically [³H]-Substance P.
-
Test Compounds: this compound and comparator antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membrane preparation with the radioligand ([³H]-Substance P) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled standard NK1 antagonist.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
Ferrets are a standard animal model for emesis research as they possess a vomiting reflex similar to humans. This model is used to assess the in vivo efficacy of anti-emetic drugs.
-
Objective: To evaluate the ability of an NK1 antagonist to prevent acute and delayed emesis induced by a chemotherapeutic agent like cisplatin.
-
Animals: Male ferrets.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: Test compounds (e.g., Rolapitant) are administered, typically orally (p.o.) or intravenously (i.v.), at various doses prior to the emetogen challenge.
-
Emetogen Challenge: A highly emetogenic agent, such as cisplatin (e.g., 5-10 mg/kg, i.p.), is administered to induce vomiting.
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to monitor for both acute (0-24 hours) and delayed (>24 hours) emesis. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antagonist is determined by the dose-dependent reduction in the number of emetic episodes compared to a vehicle control group.
-
Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor upon activation by its natural ligand, Substance P.
-
Objective: To assess the functional antagonism of test compounds at the NK1 receptor.
-
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO or NG108-15 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (agonist).
-
Test compounds (antagonists).
-
A microplate reader capable of measuring fluorescence.
-
-
Procedure:
-
Cells are plated in a microplate and loaded with the calcium-sensitive dye.
-
The cells are then pre-incubated with varying concentrations of the test antagonist or a vehicle control.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.
-
Substance P is added to the wells to stimulate the NK1 receptors, which triggers a release of intracellular calcium.
-
The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium flux in a concentration-dependent manner is analyzed to determine its functional potency.
-
Conclusion
The available preclinical data indicate that this compound is a competitive antagonist of the NK1 receptor. However, its in vitro potency (IC50 = 3600 nM) is considerably lower than that of the industry-standard antagonists Aprepitant, Rolapitant, and Netupitant, which exhibit binding affinities in the sub-nanomolar to low nanomolar range. The hydrogenated derivative of this compound, FK224, shows significantly improved potency (IC50 = 100 nM), though it is still less potent than the approved drugs.
Further in vivo studies, particularly using established emesis models like the ferret model, would be necessary to directly benchmark the anti-emetic efficacy of this compound and FK224 against the current standards of care. The detailed protocols and comparative data provided in this guide offer a foundational framework for such future investigations and for the continued development of novel NK1 receptor antagonists.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
On-Target Efficacy of WS9326A: A Comparative Analysis with Alternative Tachykinin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of WS9326A, a naturally derived tachykinin receptor antagonist, with other prominent antagonists in the field. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor-mediated signaling and the development of novel therapeutics.
Introduction to this compound and Tachykinin Receptor Antagonism
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a particular affinity for the neurokinin-1 (NK1) receptor.[1] Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Antagonism of their receptors, therefore, represents a promising therapeutic strategy for a variety of conditions. This guide evaluates the on-target performance of this compound against established NK1 receptor antagonists, providing key quantitative data and detailed experimental methodologies to support further research and development.
Comparative On-Target Activity
The on-target efficacy of this compound and its hydrogenated analog, FK224, has been evaluated in radioligand binding assays and functional tissue-based assays. These data are presented below in comparison to several well-characterized non-peptide NK1 receptor antagonists.
Table 1: Comparative In Vitro Efficacy of Tachykinin NK1 Receptor Antagonists
| Compound | Assay Type | Target/Tissue | IC50 / Ki | Reference |
| This compound | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 3.6 µM | |
| Tracheal Contraction (Substance P induced) | Guinea Pig Trachea | 9.7 µM | ||
| Tracheal Contraction (Neurokinin A induced) | Guinea Pig Trachea | 3.5 µM | ||
| FK224 (tetrahydro-WS9326A) | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 0.1 µM | |
| Aprepitant | Radioligand Binding | Human NK1 Receptor | 0.1 nM | [4][5] |
| Rolapitant | Radioligand Binding | Human NK1 Receptor | 0.66 nM | [1][5] |
| Netupitant | Radioligand Binding | Human NK1 Receptor | 1.0 nM | [1] |
| L-732,138 | Radioligand Binding ([¹²⁵I]-Tyr⁸-Substance P) | Human NK1 Receptor (CHO cells) | 2.3 nM | [5][6] |
| SR140333 | Radioligand Binding (¹²⁵I-BH-SP) | Human NK1 Receptor (U373MG cells) | - | [7][8] |
| Functional Assay (SP-induced secretion) | Rat Colon | pKb = 9.2 | [9] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the tachykinin NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO cells) or from tissues with high NK1 receptor density (e.g., guinea pig lung).[6]
-
Radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]-Tyr⁸-Substance P).[6]
-
Test compounds (e.g., this compound, Aprepitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA).[10]
-
Non-specific binding control (a high concentration of an unlabeled NK1 receptor ligand).
-
Glass fiber filters (e.g., GF/C).[10]
-
Filtration apparatus and scintillation counter.
Procedure:
-
Thaw the membrane preparation and resuspend it in the assay buffer.[10]
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.[10]
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[11]
Guinea Pig Tracheal Contraction Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit tachykinin-induced contraction of isolated guinea pig trachea.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (physiological salt solution).
-
Tachykinin agonists (e.g., Substance P, Neurokinin A).
-
Test compounds (e.g., this compound) at various concentrations.
-
Acetylcholine or other contractile agents to pre-contract the tissue.[12][13]
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing gassed Krebs-Henseleit solution at 37°C.[13]
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a submaximal contraction of the tracheal rings with a contractile agent like acetylcholine.[12]
-
Once the contraction has stabilized, add the tachykinin agonist (e.g., Substance P) to elicit a further contractile response.
-
To test the antagonist activity, pre-incubate the tracheal rings with various concentrations of the test compound (e.g., this compound) before adding the tachykinin agonist.
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the inhibition of the agonist-induced contraction by the test compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum response to the agonist.
Visualizing the On-Target Effects of this compound
To further elucidate the mechanism and experimental validation of this compound's on-target effects, the following diagrams are provided.
Caption: Tachykinin NK1 Receptor Signaling Pathway and Point of this compound Intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of WS9326A: A Comparative Analysis with Alternative Tachykinin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of WS9326A, a naturally derived tachykinin receptor antagonist, with other prominent antagonists in the field. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor-mediated signaling and the development of novel therapeutics.
Introduction to this compound and Tachykinin Receptor Antagonism
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a particular affinity for the neurokinin-1 (NK1) receptor.[1] Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Antagonism of their receptors, therefore, represents a promising therapeutic strategy for a variety of conditions. This guide evaluates the on-target performance of this compound against established NK1 receptor antagonists, providing key quantitative data and detailed experimental methodologies to support further research and development.
Comparative On-Target Activity
The on-target efficacy of this compound and its hydrogenated analog, FK224, has been evaluated in radioligand binding assays and functional tissue-based assays. These data are presented below in comparison to several well-characterized non-peptide NK1 receptor antagonists.
Table 1: Comparative In Vitro Efficacy of Tachykinin NK1 Receptor Antagonists
| Compound | Assay Type | Target/Tissue | IC50 / Ki | Reference |
| This compound | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 3.6 µM | |
| Tracheal Contraction (Substance P induced) | Guinea Pig Trachea | 9.7 µM | ||
| Tracheal Contraction (Neurokinin A induced) | Guinea Pig Trachea | 3.5 µM | ||
| FK224 (tetrahydro-WS9326A) | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 0.1 µM | |
| Aprepitant | Radioligand Binding | Human NK1 Receptor | 0.1 nM | [4][5] |
| Rolapitant | Radioligand Binding | Human NK1 Receptor | 0.66 nM | [1][5] |
| Netupitant | Radioligand Binding | Human NK1 Receptor | 1.0 nM | [1] |
| L-732,138 | Radioligand Binding ([¹²⁵I]-Tyr⁸-Substance P) | Human NK1 Receptor (CHO cells) | 2.3 nM | [5][6] |
| SR140333 | Radioligand Binding (¹²⁵I-BH-SP) | Human NK1 Receptor (U373MG cells) | - | [7][8] |
| Functional Assay (SP-induced secretion) | Rat Colon | pKb = 9.2 | [9] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the tachykinin NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO cells) or from tissues with high NK1 receptor density (e.g., guinea pig lung).[6]
-
Radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]-Tyr⁸-Substance P).[6]
-
Test compounds (e.g., this compound, Aprepitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA).[10]
-
Non-specific binding control (a high concentration of an unlabeled NK1 receptor ligand).
-
Glass fiber filters (e.g., GF/C).[10]
-
Filtration apparatus and scintillation counter.
Procedure:
-
Thaw the membrane preparation and resuspend it in the assay buffer.[10]
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.[10]
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[11]
Guinea Pig Tracheal Contraction Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit tachykinin-induced contraction of isolated guinea pig trachea.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (physiological salt solution).
-
Tachykinin agonists (e.g., Substance P, Neurokinin A).
-
Test compounds (e.g., this compound) at various concentrations.
-
Acetylcholine or other contractile agents to pre-contract the tissue.[12][13]
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing gassed Krebs-Henseleit solution at 37°C.[13]
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a submaximal contraction of the tracheal rings with a contractile agent like acetylcholine.[12]
-
Once the contraction has stabilized, add the tachykinin agonist (e.g., Substance P) to elicit a further contractile response.
-
To test the antagonist activity, pre-incubate the tracheal rings with various concentrations of the test compound (e.g., this compound) before adding the tachykinin agonist.
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the inhibition of the agonist-induced contraction by the test compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum response to the agonist.
Visualizing the On-Target Effects of this compound
To further elucidate the mechanism and experimental validation of this compound's on-target effects, the following diagrams are provided.
Caption: Tachykinin NK1 Receptor Signaling Pathway and Point of this compound Intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of WS9326A: A Comparative Analysis with Alternative Tachykinin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the on-target effects of WS9326A, a naturally derived tachykinin receptor antagonist, with other prominent antagonists in the field. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor-mediated signaling and the development of novel therapeutics.
Introduction to this compound and Tachykinin Receptor Antagonism
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger that has been identified as a potent antagonist of tachykinin receptors, with a particular affinity for the neurokinin-1 (NK1) receptor.[1] Tachykinins, such as Substance P and Neurokinin A, are neuropeptides involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Antagonism of their receptors, therefore, represents a promising therapeutic strategy for a variety of conditions. This guide evaluates the on-target performance of this compound against established NK1 receptor antagonists, providing key quantitative data and detailed experimental methodologies to support further research and development.
Comparative On-Target Activity
The on-target efficacy of this compound and its hydrogenated analog, FK224, has been evaluated in radioligand binding assays and functional tissue-based assays. These data are presented below in comparison to several well-characterized non-peptide NK1 receptor antagonists.
Table 1: Comparative In Vitro Efficacy of Tachykinin NK1 Receptor Antagonists
| Compound | Assay Type | Target/Tissue | IC50 / Ki | Reference |
| This compound | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 3.6 µM | |
| Tracheal Contraction (Substance P induced) | Guinea Pig Trachea | 9.7 µM | ||
| Tracheal Contraction (Neurokinin A induced) | Guinea Pig Trachea | 3.5 µM | ||
| FK224 (tetrahydro-WS9326A) | Radioligand Binding ([³H]Substance P) | Guinea Pig Lung Membranes | 0.1 µM | |
| Aprepitant | Radioligand Binding | Human NK1 Receptor | 0.1 nM | [4][5] |
| Rolapitant | Radioligand Binding | Human NK1 Receptor | 0.66 nM | [1][5] |
| Netupitant | Radioligand Binding | Human NK1 Receptor | 1.0 nM | [1] |
| L-732,138 | Radioligand Binding ([¹²⁵I]-Tyr⁸-Substance P) | Human NK1 Receptor (CHO cells) | 2.3 nM | [5][6] |
| SR140333 | Radioligand Binding (¹²⁵I-BH-SP) | Human NK1 Receptor (U373MG cells) | - | [7][8] |
| Functional Assay (SP-induced secretion) | Rat Colon | pKb = 9.2 | [9] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the tachykinin NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO cells) or from tissues with high NK1 receptor density (e.g., guinea pig lung).[6]
-
Radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]-Tyr⁸-Substance P).[6]
-
Test compounds (e.g., this compound, Aprepitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA).[10]
-
Non-specific binding control (a high concentration of an unlabeled NK1 receptor ligand).
-
Glass fiber filters (e.g., GF/C).[10]
-
Filtration apparatus and scintillation counter.
Procedure:
-
Thaw the membrane preparation and resuspend it in the assay buffer.[10]
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.[10]
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[11]
Guinea Pig Tracheal Contraction Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit tachykinin-induced contraction of isolated guinea pig trachea.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (physiological salt solution).
-
Tachykinin agonists (e.g., Substance P, Neurokinin A).
-
Test compounds (e.g., this compound) at various concentrations.
-
Acetylcholine or other contractile agents to pre-contract the tissue.[12][13]
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing gassed Krebs-Henseleit solution at 37°C.[13]
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a submaximal contraction of the tracheal rings with a contractile agent like acetylcholine.[12]
-
Once the contraction has stabilized, add the tachykinin agonist (e.g., Substance P) to elicit a further contractile response.
-
To test the antagonist activity, pre-incubate the tracheal rings with various concentrations of the test compound (e.g., this compound) before adding the tachykinin agonist.
-
Record the isometric tension of the tracheal rings throughout the experiment.
-
Measure the inhibition of the agonist-induced contraction by the test compound.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum response to the agonist.
Visualizing the On-Target Effects of this compound
To further elucidate the mechanism and experimental validation of this compound's on-target effects, the following diagrams are provided.
Caption: Tachykinin NK1 Receptor Signaling Pathway and Point of this compound Intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biological activities of SR140333, a novel potent non-peptide tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Tissue Specificity of WS9326A: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the tissue-specific action of a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the tissue specificity of WS9326A, a novel tachykinin antagonist, in relation to established drugs with a similar mechanism of action.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, and its more potent tetrahydro derivative, FK224, have demonstrated promising activity as tachykinin NK1 receptor antagonists.[1] Their primary mechanism of action involves blocking the binding of substance P to NK1 receptors, which are implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. This guide synthesizes the available preclinical data on this compound and FK224 and contrasts it with the known tissue distribution profiles of approved NK1 receptor antagonists, namely aprepitant (B1667566), rolapitant (B1662417), and maropitant.
Unveiling the Tissue-Specific Activity of this compound and FK224
Experimental evidence from studies in guinea pigs has provided initial insights into the tissue-specific effects of this compound and FK224. These studies have primarily focused on the respiratory system, where NK1 receptors play a significant role in mediating inflammatory responses.
Key findings include:
-
Lung and Airways: this compound has been shown to bind to NK1 receptors on guinea-pig lung membranes.[1] Both this compound and FK224 effectively inhibited tracheal constrictions and bronchoconstriction induced by substance P and neurokinin A in guinea pigs.[1]
-
Nasal Passages: In ovalbumin-sensitized guinea pigs, both FK224 and another NK1 antagonist, FK888, demonstrated the ability to inhibit antigen-induced nasal microvascular leakage, a key feature of allergic rhinitis.[2] This suggests a localized effect within the nasal mucosa.
While these findings highlight the potential of this compound and its analogs in respiratory tissues, comprehensive data on their biodistribution and specificity across a broader range of organ systems is not yet publicly available.
Comparative Analysis with Approved NK1 Receptor Antagonists
To provide a broader context for the potential tissue specificity of this compound, it is useful to examine the pharmacokinetic properties of established NK1 receptor antagonists. These drugs, while not directly compared to this compound in head-to-head studies, offer valuable insights into how this class of compounds distributes within the body.
| Parameter | Aprepitant | Rolapitant | Maropitant |
| Volume of Distribution (Vd) | ~70 L[3] | ~460 L[4][5] | ~9 L/kg (in dogs)[6] |
| Plasma Protein Binding | >95%[3][7] | >99.8%[4][5] | ~99.5% (in dogs)[6] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19)[3][7] | Hepatic (CYP3A4)[4][5] | Hepatic (CYP2D15, CYP3A12 in dogs)[6] |
| Primary Excretion Route | Feces and Urine[3] | Feces (major), Urine (minor)[1][8] | Not specified in detail |
The high volume of distribution observed for both aprepitant and rolapitant is indicative of extensive distribution into various tissues throughout the body.[1][3][9][10] Maropitant, being highly lipophilic, is also expected to readily penetrate tissues.[11][12] This broad distribution is consistent with the widespread localization of NK1 receptors in both the central and peripheral nervous systems, including the gastrointestinal tract, respiratory system, and urinary tract.[13][14]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches in this field, the following diagrams illustrate the tachykinin signaling pathway and a general workflow for assessing tissue specificity.
Caption: Tachykinin signaling cascade initiated by Substance P binding to the NK1 receptor.
Caption: General experimental workflow for determining the tissue specificity of a compound.
Experimental Protocols
A comprehensive assessment of tissue specificity involves a multi-faceted approach. Below are generalized protocols for key experiments.
Biodistribution Studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the concentration of the test compound in various tissues over time.
-
Procedure:
-
Administer the compound to a cohort of laboratory animals (e.g., rats, mice) at a defined dose and route.
-
At predetermined time points, euthanize subsets of animals and collect a comprehensive panel of tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, adipose tissue, etc.).
-
Homogenize the collected tissues in a suitable buffer.
-
Perform protein precipitation to extract the compound from the tissue homogenate.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the compound in each tissue.
-
Calculate key pharmacokinetic parameters such as tissue-to-plasma concentration ratios.
-
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound to its target receptor in membranes prepared from different tissues.
-
Procedure:
-
Prepare membrane fractions from various tissues of interest known to express the target receptor.
-
Incubate the tissue membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for each tissue.
-
Ex Vivo Functional Assays
-
Objective: To assess the functional activity of the compound in isolated tissue preparations.
-
Procedure (Example: Smooth Muscle Contraction):
-
Isolate a smooth muscle-containing tissue (e.g., trachea, ileum) from an animal and mount it in an organ bath containing a physiological salt solution.
-
Induce muscle contraction by adding a known agonist for the target receptor.
-
In a parallel experiment, pre-incubate the tissue with the test compound before adding the agonist.
-
Measure the force of muscle contraction using a force transducer.
-
Determine the ability of the test compound to inhibit the agonist-induced contraction and calculate the potency (e.g., pA2 value).
-
Conclusion
The available data suggests that this compound and its analog FK224 are potent NK1 receptor antagonists with demonstrated activity in respiratory tissues. While comprehensive biodistribution data is currently lacking, the pharmacokinetic profiles of other approved NK1 receptor antagonists point towards a broad tissue distribution for this class of compounds. Further in vivo studies are necessary to fully elucidate the tissue specificity of this compound and to assess its potential for both on-target efficacy and off-target effects in various organ systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the continued development of this promising therapeutic candidate.
References
- 1. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of NK1 receptor antagonists (FK224 and FK888) on agonist- and antigen-induced nasal microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Maropitant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. 15-hydroxystearate micelles for the delivery of aprepitant: Preparation, characterization, pharmacokinetics and tissue distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvm360.com [dvm360.com]
- 12. researchgate.net [researchgate.net]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Tissue Specificity of WS9326A: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the tissue-specific action of a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the tissue specificity of WS9326A, a novel tachykinin antagonist, in relation to established drugs with a similar mechanism of action.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, and its more potent tetrahydro derivative, FK224, have demonstrated promising activity as tachykinin NK1 receptor antagonists.[1] Their primary mechanism of action involves blocking the binding of substance P to NK1 receptors, which are implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. This guide synthesizes the available preclinical data on this compound and FK224 and contrasts it with the known tissue distribution profiles of approved NK1 receptor antagonists, namely aprepitant (B1667566), rolapitant (B1662417), and maropitant.
Unveiling the Tissue-Specific Activity of this compound and FK224
Experimental evidence from studies in guinea pigs has provided initial insights into the tissue-specific effects of this compound and FK224. These studies have primarily focused on the respiratory system, where NK1 receptors play a significant role in mediating inflammatory responses.
Key findings include:
-
Lung and Airways: this compound has been shown to bind to NK1 receptors on guinea-pig lung membranes.[1] Both this compound and FK224 effectively inhibited tracheal constrictions and bronchoconstriction induced by substance P and neurokinin A in guinea pigs.[1]
-
Nasal Passages: In ovalbumin-sensitized guinea pigs, both FK224 and another NK1 antagonist, FK888, demonstrated the ability to inhibit antigen-induced nasal microvascular leakage, a key feature of allergic rhinitis.[2] This suggests a localized effect within the nasal mucosa.
While these findings highlight the potential of this compound and its analogs in respiratory tissues, comprehensive data on their biodistribution and specificity across a broader range of organ systems is not yet publicly available.
Comparative Analysis with Approved NK1 Receptor Antagonists
To provide a broader context for the potential tissue specificity of this compound, it is useful to examine the pharmacokinetic properties of established NK1 receptor antagonists. These drugs, while not directly compared to this compound in head-to-head studies, offer valuable insights into how this class of compounds distributes within the body.
| Parameter | Aprepitant | Rolapitant | Maropitant |
| Volume of Distribution (Vd) | ~70 L[3] | ~460 L[4][5] | ~9 L/kg (in dogs)[6] |
| Plasma Protein Binding | >95%[3][7] | >99.8%[4][5] | ~99.5% (in dogs)[6] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19)[3][7] | Hepatic (CYP3A4)[4][5] | Hepatic (CYP2D15, CYP3A12 in dogs)[6] |
| Primary Excretion Route | Feces and Urine[3] | Feces (major), Urine (minor)[1][8] | Not specified in detail |
The high volume of distribution observed for both aprepitant and rolapitant is indicative of extensive distribution into various tissues throughout the body.[1][3][9][10] Maropitant, being highly lipophilic, is also expected to readily penetrate tissues.[11][12] This broad distribution is consistent with the widespread localization of NK1 receptors in both the central and peripheral nervous systems, including the gastrointestinal tract, respiratory system, and urinary tract.[13][14]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches in this field, the following diagrams illustrate the tachykinin signaling pathway and a general workflow for assessing tissue specificity.
Caption: Tachykinin signaling cascade initiated by Substance P binding to the NK1 receptor.
Caption: General experimental workflow for determining the tissue specificity of a compound.
Experimental Protocols
A comprehensive assessment of tissue specificity involves a multi-faceted approach. Below are generalized protocols for key experiments.
Biodistribution Studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the concentration of the test compound in various tissues over time.
-
Procedure:
-
Administer the compound to a cohort of laboratory animals (e.g., rats, mice) at a defined dose and route.
-
At predetermined time points, euthanize subsets of animals and collect a comprehensive panel of tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, adipose tissue, etc.).
-
Homogenize the collected tissues in a suitable buffer.
-
Perform protein precipitation to extract the compound from the tissue homogenate.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the compound in each tissue.
-
Calculate key pharmacokinetic parameters such as tissue-to-plasma concentration ratios.
-
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound to its target receptor in membranes prepared from different tissues.
-
Procedure:
-
Prepare membrane fractions from various tissues of interest known to express the target receptor.
-
Incubate the tissue membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for each tissue.
-
Ex Vivo Functional Assays
-
Objective: To assess the functional activity of the compound in isolated tissue preparations.
-
Procedure (Example: Smooth Muscle Contraction):
-
Isolate a smooth muscle-containing tissue (e.g., trachea, ileum) from an animal and mount it in an organ bath containing a physiological salt solution.
-
Induce muscle contraction by adding a known agonist for the target receptor.
-
In a parallel experiment, pre-incubate the tissue with the test compound before adding the agonist.
-
Measure the force of muscle contraction using a force transducer.
-
Determine the ability of the test compound to inhibit the agonist-induced contraction and calculate the potency (e.g., pA2 value).
-
Conclusion
The available data suggests that this compound and its analog FK224 are potent NK1 receptor antagonists with demonstrated activity in respiratory tissues. While comprehensive biodistribution data is currently lacking, the pharmacokinetic profiles of other approved NK1 receptor antagonists point towards a broad tissue distribution for this class of compounds. Further in vivo studies are necessary to fully elucidate the tissue specificity of this compound and to assess its potential for both on-target efficacy and off-target effects in various organ systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the continued development of this promising therapeutic candidate.
References
- 1. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of NK1 receptor antagonists (FK224 and FK888) on agonist- and antigen-induced nasal microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Maropitant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. 15-hydroxystearate micelles for the delivery of aprepitant: Preparation, characterization, pharmacokinetics and tissue distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvm360.com [dvm360.com]
- 12. researchgate.net [researchgate.net]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Tissue Specificity of WS9326A: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the tissue-specific action of a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the tissue specificity of WS9326A, a novel tachykinin antagonist, in relation to established drugs with a similar mechanism of action.
This compound, a cyclodepsipeptide isolated from Streptomyces violaceusniger, and its more potent tetrahydro derivative, FK224, have demonstrated promising activity as tachykinin NK1 receptor antagonists.[1] Their primary mechanism of action involves blocking the binding of substance P to NK1 receptors, which are implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. This guide synthesizes the available preclinical data on this compound and FK224 and contrasts it with the known tissue distribution profiles of approved NK1 receptor antagonists, namely aprepitant, rolapitant, and maropitant.
Unveiling the Tissue-Specific Activity of this compound and FK224
Experimental evidence from studies in guinea pigs has provided initial insights into the tissue-specific effects of this compound and FK224. These studies have primarily focused on the respiratory system, where NK1 receptors play a significant role in mediating inflammatory responses.
Key findings include:
-
Lung and Airways: this compound has been shown to bind to NK1 receptors on guinea-pig lung membranes.[1] Both this compound and FK224 effectively inhibited tracheal constrictions and bronchoconstriction induced by substance P and neurokinin A in guinea pigs.[1]
-
Nasal Passages: In ovalbumin-sensitized guinea pigs, both FK224 and another NK1 antagonist, FK888, demonstrated the ability to inhibit antigen-induced nasal microvascular leakage, a key feature of allergic rhinitis.[2] This suggests a localized effect within the nasal mucosa.
While these findings highlight the potential of this compound and its analogs in respiratory tissues, comprehensive data on their biodistribution and specificity across a broader range of organ systems is not yet publicly available.
Comparative Analysis with Approved NK1 Receptor Antagonists
To provide a broader context for the potential tissue specificity of this compound, it is useful to examine the pharmacokinetic properties of established NK1 receptor antagonists. These drugs, while not directly compared to this compound in head-to-head studies, offer valuable insights into how this class of compounds distributes within the body.
| Parameter | Aprepitant | Rolapitant | Maropitant |
| Volume of Distribution (Vd) | ~70 L[3] | ~460 L[4][5] | ~9 L/kg (in dogs)[6] |
| Plasma Protein Binding | >95%[3][7] | >99.8%[4][5] | ~99.5% (in dogs)[6] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19)[3][7] | Hepatic (CYP3A4)[4][5] | Hepatic (CYP2D15, CYP3A12 in dogs)[6] |
| Primary Excretion Route | Feces and Urine[3] | Feces (major), Urine (minor)[1][8] | Not specified in detail |
The high volume of distribution observed for both aprepitant and rolapitant is indicative of extensive distribution into various tissues throughout the body.[1][3][9][10] Maropitant, being highly lipophilic, is also expected to readily penetrate tissues.[11][12] This broad distribution is consistent with the widespread localization of NK1 receptors in both the central and peripheral nervous systems, including the gastrointestinal tract, respiratory system, and urinary tract.[13][14]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches in this field, the following diagrams illustrate the tachykinin signaling pathway and a general workflow for assessing tissue specificity.
Caption: Tachykinin signaling cascade initiated by Substance P binding to the NK1 receptor.
Caption: General experimental workflow for determining the tissue specificity of a compound.
Experimental Protocols
A comprehensive assessment of tissue specificity involves a multi-faceted approach. Below are generalized protocols for key experiments.
Biodistribution Studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To quantify the concentration of the test compound in various tissues over time.
-
Procedure:
-
Administer the compound to a cohort of laboratory animals (e.g., rats, mice) at a defined dose and route.
-
At predetermined time points, euthanize subsets of animals and collect a comprehensive panel of tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, adipose tissue, etc.).
-
Homogenize the collected tissues in a suitable buffer.
-
Perform protein precipitation to extract the compound from the tissue homogenate.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the compound in each tissue.
-
Calculate key pharmacokinetic parameters such as tissue-to-plasma concentration ratios.
-
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound to its target receptor in membranes prepared from different tissues.
-
Procedure:
-
Prepare membrane fractions from various tissues of interest known to express the target receptor.
-
Incubate the tissue membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) for each tissue.
-
Ex Vivo Functional Assays
-
Objective: To assess the functional activity of the compound in isolated tissue preparations.
-
Procedure (Example: Smooth Muscle Contraction):
-
Isolate a smooth muscle-containing tissue (e.g., trachea, ileum) from an animal and mount it in an organ bath containing a physiological salt solution.
-
Induce muscle contraction by adding a known agonist for the target receptor.
-
In a parallel experiment, pre-incubate the tissue with the test compound before adding the agonist.
-
Measure the force of muscle contraction using a force transducer.
-
Determine the ability of the test compound to inhibit the agonist-induced contraction and calculate the potency (e.g., pA2 value).
-
Conclusion
The available data suggests that this compound and its analog FK224 are potent NK1 receptor antagonists with demonstrated activity in respiratory tissues. While comprehensive biodistribution data is currently lacking, the pharmacokinetic profiles of other approved NK1 receptor antagonists point towards a broad tissue distribution for this class of compounds. Further in vivo studies are necessary to fully elucidate the tissue specificity of this compound and to assess its potential for both on-target efficacy and off-target effects in various organ systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for the continued development of this promising therapeutic candidate.
References
- 1. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of NK1 receptor antagonists (FK224 and FK888) on agonist- and antigen-induced nasal microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Maropitant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. 15-hydroxystearate micelles for the delivery of aprepitant: Preparation, characterization, pharmacokinetics and tissue distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvm360.com [dvm360.com]
- 12. researchgate.net [researchgate.net]
- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tachykinin Antagonists: A Comparative Analysis of WS9326A and GR-82334
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the natural product WS9326A and the non-peptide NK1 receptor antagonist GR-82334. This document provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols.
This guide presents a comparative analysis of the in vivo efficacy of two distinct tachykinin receptor antagonists: this compound, a natural cyclodepsipeptide, and GR-82334, a non-peptide antagonist of the neurokinin 1 (NK1) receptor. While direct head-to-head in vivo studies are not available, this document compiles and contrasts their pharmacological activities based on available preclinical data for each compound and for other relevant non-peptide NK1 receptor antagonists.
Introduction to Tachykinins and Their Receptors
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that play a crucial role in a wide array of physiological and pathological processes.[1] Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The activation of these receptors, particularly the NK1 receptor by its primary ligand Substance P, is implicated in inflammation, pain transmission, smooth muscle contraction, and emesis.[1][2] Consequently, antagonists of tachykinin receptors have been a significant focus of drug discovery efforts for various therapeutic indications.
Compound Profiles
This compound
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger.[3] It functions as a competitive antagonist of the NK1 receptor.[4] Its complex chemical structure, achieved through total synthesis, sets it apart from many synthetic antagonists.[5]
GR-82334
GR-82334 is a non-peptide antagonist selective for the NK1 receptor. This class of compounds has been extensively studied for its therapeutic potential. While specific in vivo data for GR-82334 is limited in the public domain, the broader class of non-peptide NK1 receptor antagonists has been evaluated in numerous preclinical models, providing a strong basis for understanding its likely pharmacological profile.
Tachykinin NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to various cellular responses. The diagram below illustrates this pathway.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and representative non-peptide NK1 receptor antagonists in various preclinical models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Neurokinin A-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Dose-dependent inhibition | [4] |
| Capsaicin-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Effective in preventing bronchoconstriction | [4] |
Table 2: In Vivo Efficacy of Representative Non-Peptide NK1 Receptor Antagonists
| Compound | Model | Species | Dose | Route of Administration | Effect | Reference |
| SR 140333 | TNBS-induced gut inflammation | Rat | 0.3 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| SR 48968 | TNBS-induced gut inflammation | Rat | 5 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| (+/-)-CP 96,345 | Substance P-induced cardiovascular and behavioral responses | Rat | Not specified | Intracerebroventricular | Attenuated cardiovascular and behavioral responses | [7] |
| Netupitant | Substance P-induced behavioral changes | Gerbil | Not specified | Not specified | Long-lasting antagonist effects | [8] |
| GR203040 | Radiation-induced emesis | Ferret | Not specified | Subcutaneous and Oral | Potent inhibition of emesis | [9] |
| RP-67,580 | Substance P-induced hypotension and bladder contraction | Rat | Not specified | In vivo | Counteracted hypotensive and contractile effects | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bronchoconstriction Model (as per studies on this compound)
Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by an agonist (e.g., Neurokinin A or Capsaicin).
Animal Model: Male Hartley guinea pigs.
Procedure:
-
Animals are anesthetized.
-
A cannula is inserted into the trachea for artificial respiration and measurement of respiratory overflow volume, which reflects changes in airway resistance.
-
A jugular vein is cannulated for intravenous administration of the test compound and the bronchoconstrictor agent.
-
A baseline respiratory overflow volume is established.
-
The test compound (e.g., this compound) is administered intravenously.
-
After a predetermined time, the bronchoconstrictor agent (e.g., Neurokinin A) is administered intravenously to induce bronchoconstriction.
-
The increase in respiratory overflow volume is measured and compared to the response in vehicle-treated control animals.
Outcome Measure: The percentage inhibition of the bronchoconstrictor response by the test compound.
General Experimental Workflow for In Vivo Antagonist Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a receptor antagonist.
Discussion and Conclusion
The available data indicate that both this compound and the class of non-peptide NK1 receptor antagonists to which GR-82334 belongs are effective in blocking the in vivo effects of tachykinins. This compound has demonstrated efficacy in a model of airway hyperreactivity, a condition where tachykinins are known to play a role.[3][4] The broader class of non-peptide NK1 receptor antagonists has shown efficacy in a wider range of preclinical models, including inflammation, pain, and emesis.[6][7][9]
The structural differences between the cyclodepsipeptide this compound and non-peptide antagonists like GR-82334 may translate to differences in pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and central nervous system penetration. These factors are critical for the development of clinically successful drugs.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of nonpeptide tachykinin receptor antagonists on experimental gut inflammation in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of selective antagonists to dissociate the central cardiovascular and behavioural effects of tachykinins on NK1 and NK2 receptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tachykinin Antagonists: A Comparative Analysis of WS9326A and GR-82334
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the natural product WS9326A and the non-peptide NK1 receptor antagonist GR-82334. This document provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols.
This guide presents a comparative analysis of the in vivo efficacy of two distinct tachykinin receptor antagonists: this compound, a natural cyclodepsipeptide, and GR-82334, a non-peptide antagonist of the neurokinin 1 (NK1) receptor. While direct head-to-head in vivo studies are not available, this document compiles and contrasts their pharmacological activities based on available preclinical data for each compound and for other relevant non-peptide NK1 receptor antagonists.
Introduction to Tachykinins and Their Receptors
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that play a crucial role in a wide array of physiological and pathological processes.[1] Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The activation of these receptors, particularly the NK1 receptor by its primary ligand Substance P, is implicated in inflammation, pain transmission, smooth muscle contraction, and emesis.[1][2] Consequently, antagonists of tachykinin receptors have been a significant focus of drug discovery efforts for various therapeutic indications.
Compound Profiles
This compound
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger.[3] It functions as a competitive antagonist of the NK1 receptor.[4] Its complex chemical structure, achieved through total synthesis, sets it apart from many synthetic antagonists.[5]
GR-82334
GR-82334 is a non-peptide antagonist selective for the NK1 receptor. This class of compounds has been extensively studied for its therapeutic potential. While specific in vivo data for GR-82334 is limited in the public domain, the broader class of non-peptide NK1 receptor antagonists has been evaluated in numerous preclinical models, providing a strong basis for understanding its likely pharmacological profile.
Tachykinin NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to various cellular responses. The diagram below illustrates this pathway.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and representative non-peptide NK1 receptor antagonists in various preclinical models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Neurokinin A-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Dose-dependent inhibition | [4] |
| Capsaicin-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Effective in preventing bronchoconstriction | [4] |
Table 2: In Vivo Efficacy of Representative Non-Peptide NK1 Receptor Antagonists
| Compound | Model | Species | Dose | Route of Administration | Effect | Reference |
| SR 140333 | TNBS-induced gut inflammation | Rat | 0.3 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| SR 48968 | TNBS-induced gut inflammation | Rat | 5 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| (+/-)-CP 96,345 | Substance P-induced cardiovascular and behavioral responses | Rat | Not specified | Intracerebroventricular | Attenuated cardiovascular and behavioral responses | [7] |
| Netupitant | Substance P-induced behavioral changes | Gerbil | Not specified | Not specified | Long-lasting antagonist effects | [8] |
| GR203040 | Radiation-induced emesis | Ferret | Not specified | Subcutaneous and Oral | Potent inhibition of emesis | [9] |
| RP-67,580 | Substance P-induced hypotension and bladder contraction | Rat | Not specified | In vivo | Counteracted hypotensive and contractile effects | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bronchoconstriction Model (as per studies on this compound)
Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by an agonist (e.g., Neurokinin A or Capsaicin).
Animal Model: Male Hartley guinea pigs.
Procedure:
-
Animals are anesthetized.
-
A cannula is inserted into the trachea for artificial respiration and measurement of respiratory overflow volume, which reflects changes in airway resistance.
-
A jugular vein is cannulated for intravenous administration of the test compound and the bronchoconstrictor agent.
-
A baseline respiratory overflow volume is established.
-
The test compound (e.g., this compound) is administered intravenously.
-
After a predetermined time, the bronchoconstrictor agent (e.g., Neurokinin A) is administered intravenously to induce bronchoconstriction.
-
The increase in respiratory overflow volume is measured and compared to the response in vehicle-treated control animals.
Outcome Measure: The percentage inhibition of the bronchoconstrictor response by the test compound.
General Experimental Workflow for In Vivo Antagonist Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a receptor antagonist.
Discussion and Conclusion
The available data indicate that both this compound and the class of non-peptide NK1 receptor antagonists to which GR-82334 belongs are effective in blocking the in vivo effects of tachykinins. This compound has demonstrated efficacy in a model of airway hyperreactivity, a condition where tachykinins are known to play a role.[3][4] The broader class of non-peptide NK1 receptor antagonists has shown efficacy in a wider range of preclinical models, including inflammation, pain, and emesis.[6][7][9]
The structural differences between the cyclodepsipeptide this compound and non-peptide antagonists like GR-82334 may translate to differences in pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and central nervous system penetration. These factors are critical for the development of clinically successful drugs.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of nonpeptide tachykinin receptor antagonists on experimental gut inflammation in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of selective antagonists to dissociate the central cardiovascular and behavioural effects of tachykinins on NK1 and NK2 receptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tachykinin Antagonists: A Comparative Analysis of WS9326A and GR-82334
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the natural product WS9326A and the non-peptide NK1 receptor antagonist GR-82334. This document provides a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols.
This guide presents a comparative analysis of the in vivo efficacy of two distinct tachykinin receptor antagonists: this compound, a natural cyclodepsipeptide, and GR-82334, a non-peptide antagonist of the neurokinin 1 (NK1) receptor. While direct head-to-head in vivo studies are not available, this document compiles and contrasts their pharmacological activities based on available preclinical data for each compound and for other relevant non-peptide NK1 receptor antagonists.
Introduction to Tachykinins and Their Receptors
Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that play a crucial role in a wide array of physiological and pathological processes.[1] Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The activation of these receptors, particularly the NK1 receptor by its primary ligand Substance P, is implicated in inflammation, pain transmission, smooth muscle contraction, and emesis.[1][2] Consequently, antagonists of tachykinin receptors have been a significant focus of drug discovery efforts for various therapeutic indications.
Compound Profiles
This compound
This compound is a cyclodepsipeptide isolated from Streptomyces violaceusniger.[3] It functions as a competitive antagonist of the NK1 receptor.[4] Its complex chemical structure, achieved through total synthesis, sets it apart from many synthetic antagonists.[5]
GR-82334
GR-82334 is a non-peptide antagonist selective for the NK1 receptor. This class of compounds has been extensively studied for its therapeutic potential. While specific in vivo data for GR-82334 is limited in the public domain, the broader class of non-peptide NK1 receptor antagonists has been evaluated in numerous preclinical models, providing a strong basis for understanding its likely pharmacological profile.
Tachykinin NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to various cellular responses. The diagram below illustrates this pathway.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and representative non-peptide NK1 receptor antagonists in various preclinical models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Neurokinin A-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Dose-dependent inhibition | [4] |
| Capsaicin-induced bronchoconstriction | Guinea pig | Not specified | Intravenous | Effective in preventing bronchoconstriction | [4] |
Table 2: In Vivo Efficacy of Representative Non-Peptide NK1 Receptor Antagonists
| Compound | Model | Species | Dose | Route of Administration | Effect | Reference |
| SR 140333 | TNBS-induced gut inflammation | Rat | 0.3 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| SR 48968 | TNBS-induced gut inflammation | Rat | 5 mg/kg/day | Intraperitoneal | Reduced colonic inflammation | [6] |
| (+/-)-CP 96,345 | Substance P-induced cardiovascular and behavioral responses | Rat | Not specified | Intracerebroventricular | Attenuated cardiovascular and behavioral responses | [7] |
| Netupitant | Substance P-induced behavioral changes | Gerbil | Not specified | Not specified | Long-lasting antagonist effects | [8] |
| GR203040 | Radiation-induced emesis | Ferret | Not specified | Subcutaneous and Oral | Potent inhibition of emesis | [9] |
| RP-67,580 | Substance P-induced hypotension and bladder contraction | Rat | Not specified | In vivo | Counteracted hypotensive and contractile effects | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bronchoconstriction Model (as per studies on this compound)
Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by an agonist (e.g., Neurokinin A or Capsaicin).
Animal Model: Male Hartley guinea pigs.
Procedure:
-
Animals are anesthetized.
-
A cannula is inserted into the trachea for artificial respiration and measurement of respiratory overflow volume, which reflects changes in airway resistance.
-
A jugular vein is cannulated for intravenous administration of the test compound and the bronchoconstrictor agent.
-
A baseline respiratory overflow volume is established.
-
The test compound (e.g., this compound) is administered intravenously.
-
After a predetermined time, the bronchoconstrictor agent (e.g., Neurokinin A) is administered intravenously to induce bronchoconstriction.
-
The increase in respiratory overflow volume is measured and compared to the response in vehicle-treated control animals.
Outcome Measure: The percentage inhibition of the bronchoconstrictor response by the test compound.
General Experimental Workflow for In Vivo Antagonist Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a receptor antagonist.
Discussion and Conclusion
The available data indicate that both this compound and the class of non-peptide NK1 receptor antagonists to which GR-82334 belongs are effective in blocking the in vivo effects of tachykinins. This compound has demonstrated efficacy in a model of airway hyperreactivity, a condition where tachykinins are known to play a role.[3][4] The broader class of non-peptide NK1 receptor antagonists has shown efficacy in a wider range of preclinical models, including inflammation, pain, and emesis.[6][7][9]
The structural differences between the cyclodepsipeptide this compound and non-peptide antagonists like GR-82334 may translate to differences in pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and central nervous system penetration. These factors are critical for the development of clinically successful drugs.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins modulate nociceptive responsiveness and sensitization: In vivo electrical characterization of primary sensory neurons in tachykinin knockout (Tac1 KO) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel tachykinin antagonist isolated from Streptomyces violaceusniger no. 9326. II. Biological and pharmacological properties of this compound and tetrahydro-WS9326A (FK224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound, a potent tachykinin antagonist from Streptomyces violaceoniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of nonpeptide tachykinin receptor antagonists on experimental gut inflammation in rats and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of selective antagonists to dissociate the central cardiovascular and behavioural effects of tachykinins on NK1 and NK2 receptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Potent Bioactive Peptides (e.g., WS9326A)
Disclaimer: No public Safety Data Sheet (SDS) or specific disposal information is available for WS9326A. The following procedures are a general guideline for the handling and disposal of potent, biologically active peptide compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the specific Safety Data Sheet provided by the manufacturer for this compound before any handling or disposal. This document provides a framework based on standard laboratory safety practices for hazardous chemical waste.
This compound is a potent, biologically active cyclic peptide lactone and tachykinin antagonist isolated from Streptomyces violaceoniger[1]. Due to its biological potency, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is critical to perform a risk assessment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Work Area: All handling, weighing, and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear safety goggles, a lab coat, and chemical-resistant gloves. For procedures with a risk of aerosol or dust generation, respiratory protection may be necessary as dictated by a risk assessment and the compound's SDS.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible. Never work alone when handling potent compounds.
Step-by-Step Disposal Protocol
The disposal of potent peptides like this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are securely closed when not in use to prevent spills or vaporization.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound waste," "Aqueous solution containing this compound").
-
Include the approximate concentration and any other solvents or chemicals present.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
The storage area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Do not pour any solution containing this compound down the drain[2].
-
Data and Workflow Summary
The following table summarizes the key considerations for the disposal of potent peptide compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potent biological activity necessitates controlled disposal to prevent environmental and personnel exposure. |
| Primary PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard protection against skin and eye contact with hazardous chemicals. |
| Handling Area | Chemical Fume Hood | Minimizes risk of inhalation of aerosols or fine powders. |
| Solid Waste | Segregated, labeled, sealed container | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Liquid Waste | Segregated, labeled, sealed container | Prevents accidental drain disposal and environmental release. |
| Decontamination | Wash surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water), then dispose of cleaning materials as hazardous waste. | Ensures removal of residual potent compound from work surfaces. |
Logical Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
This guide provides a foundational procedure for the safe handling and disposal of potent peptide compounds like this compound. It is imperative to supplement this general information with the specific details provided in the official Safety Data Sheet and to comply with all institutional and regulatory requirements.
References
Proper Disposal Procedures for Potent Bioactive Peptides (e.g., WS9326A)
Disclaimer: No public Safety Data Sheet (SDS) or specific disposal information is available for WS9326A. The following procedures are a general guideline for the handling and disposal of potent, biologically active peptide compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the specific Safety Data Sheet provided by the manufacturer for this compound before any handling or disposal. This document provides a framework based on standard laboratory safety practices for hazardous chemical waste.
This compound is a potent, biologically active cyclic peptide lactone and tachykinin antagonist isolated from Streptomyces violaceoniger[1]. Due to its biological potency, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is critical to perform a risk assessment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Work Area: All handling, weighing, and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear safety goggles, a lab coat, and chemical-resistant gloves. For procedures with a risk of aerosol or dust generation, respiratory protection may be necessary as dictated by a risk assessment and the compound's SDS.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible. Never work alone when handling potent compounds.
Step-by-Step Disposal Protocol
The disposal of potent peptides like this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are securely closed when not in use to prevent spills or vaporization.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound waste," "Aqueous solution containing this compound").
-
Include the approximate concentration and any other solvents or chemicals present.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
The storage area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Do not pour any solution containing this compound down the drain[2].
-
Data and Workflow Summary
The following table summarizes the key considerations for the disposal of potent peptide compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potent biological activity necessitates controlled disposal to prevent environmental and personnel exposure. |
| Primary PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard protection against skin and eye contact with hazardous chemicals. |
| Handling Area | Chemical Fume Hood | Minimizes risk of inhalation of aerosols or fine powders. |
| Solid Waste | Segregated, labeled, sealed container | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Liquid Waste | Segregated, labeled, sealed container | Prevents accidental drain disposal and environmental release. |
| Decontamination | Wash surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water), then dispose of cleaning materials as hazardous waste. | Ensures removal of residual potent compound from work surfaces. |
Logical Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
This guide provides a foundational procedure for the safe handling and disposal of potent peptide compounds like this compound. It is imperative to supplement this general information with the specific details provided in the official Safety Data Sheet and to comply with all institutional and regulatory requirements.
References
Proper Disposal Procedures for Potent Bioactive Peptides (e.g., WS9326A)
Disclaimer: No public Safety Data Sheet (SDS) or specific disposal information is available for WS9326A. The following procedures are a general guideline for the handling and disposal of potent, biologically active peptide compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the specific Safety Data Sheet provided by the manufacturer for this compound before any handling or disposal. This document provides a framework based on standard laboratory safety practices for hazardous chemical waste.
This compound is a potent, biologically active cyclic peptide lactone and tachykinin antagonist isolated from Streptomyces violaceoniger[1]. Due to its biological potency, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is critical to perform a risk assessment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Work Area: All handling, weighing, and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear safety goggles, a lab coat, and chemical-resistant gloves. For procedures with a risk of aerosol or dust generation, respiratory protection may be necessary as dictated by a risk assessment and the compound's SDS.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible. Never work alone when handling potent compounds.
Step-by-Step Disposal Protocol
The disposal of potent peptides like this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Ensure containers are securely closed when not in use to prevent spills or vaporization.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound waste," "Aqueous solution containing this compound").
-
Include the approximate concentration and any other solvents or chemicals present.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
The storage area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Do not pour any solution containing this compound down the drain[2].
-
Data and Workflow Summary
The following table summarizes the key considerations for the disposal of potent peptide compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potent biological activity necessitates controlled disposal to prevent environmental and personnel exposure. |
| Primary PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard protection against skin and eye contact with hazardous chemicals. |
| Handling Area | Chemical Fume Hood | Minimizes risk of inhalation of aerosols or fine powders. |
| Solid Waste | Segregated, labeled, sealed container | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Liquid Waste | Segregated, labeled, sealed container | Prevents accidental drain disposal and environmental release. |
| Decontamination | Wash surfaces with an appropriate solvent (e.g., 70% ethanol, followed by water), then dispose of cleaning materials as hazardous waste. | Ensures removal of residual potent compound from work surfaces. |
Logical Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
This guide provides a foundational procedure for the safe handling and disposal of potent peptide compounds like this compound. It is imperative to supplement this general information with the specific details provided in the official Safety Data Sheet and to comply with all institutional and regulatory requirements.
References
Personal protective equipment for handling WS9326A
Essential Safety and Handling Guide for WS9326A
Disclaimer: This document provides essential safety and logistical guidance for the handling of this compound based on general laboratory safety principles for novel bioactive compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this information is derived from safety protocols for handling similar microbial products, including cyclodepsipeptides and compounds produced by Streptomyces species. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and always handle novel compounds with the utmost caution, assuming high toxicity.
Hazard Identification and Risk Assessment
This compound is a cyclodepsipeptide, a class of bioactive compounds often exhibiting potent biological activity. Due to the lack of specific toxicological data, it must be treated as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.
Potential Hazards:
-
Toxicity: Unknown, but assumed to be high. Similar compounds can have cytotoxic, antimicrobial, or other potent biological effects.
-
Allergenic Potential: As a microbial product, it may cause allergic reactions in sensitized individuals.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of substance being handled, the procedures to be performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Body Protection | Disposable Gown or Lab Coat | Should be long-sleeved and preferably back-closing to provide maximum coverage.[1][2] A disposable gown is recommended for procedures with a higher risk of contamination. |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential permeation.[2][3] Gloves should be changed immediately if contaminated or at regular intervals. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are the minimum requirement to protect against splashes.[2][3][4] A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[2][4] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is essential when handling powdered this compound or when there is a potential for aerosolization.[2][5] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are required to protect against spills.[2][6] |
Safe Handling and Operational Plan
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols or dust.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered.[8] All necessary equipment and waste containers should be placed inside the containment unit.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, face shield, and then gloves over the gown cuffs).
-
Weighing and Reconstitution: If handling a solid form, carefully weigh the required amount in the containment unit. When reconstituting, add the solvent slowly to the solid to minimize dust generation.
-
Experimental Procedures: Conduct all experimental manipulations within the containment unit. Avoid any actions that could generate aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or a 10% bleach solution, followed by a water rinse.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then face shield/goggles, gown, and finally respirator outside the lab area).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, gowns, pipette tips, and any other disposable materials. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7] |
| Liquid Waste | Labeled Hazardous Waste Container | All solutions containing this compound and any solvents used for rinsing contaminated glassware. Do not pour down the drain.[6] |
| Sharps Waste | Puncture-resistant Sharps Container | Needles, syringes, and any other contaminated sharps. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit, wearing full PPE. For large spills, contact your institution's EHS office immediately. |
Visual Guides
Below are diagrams to visually represent the key procedural workflows for handling this compound safely.
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical flow for the proper disposal of waste contaminated with this compound.
References
- 1. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trueppeusa.com [trueppeusa.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Personal protective equipment for handling WS9326A
Essential Safety and Handling Guide for WS9326A
Disclaimer: This document provides essential safety and logistical guidance for the handling of this compound based on general laboratory safety principles for novel bioactive compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this information is derived from safety protocols for handling similar microbial products, including cyclodepsipeptides and compounds produced by Streptomyces species. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and always handle novel compounds with the utmost caution, assuming high toxicity.
Hazard Identification and Risk Assessment
This compound is a cyclodepsipeptide, a class of bioactive compounds often exhibiting potent biological activity. Due to the lack of specific toxicological data, it must be treated as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.
Potential Hazards:
-
Toxicity: Unknown, but assumed to be high. Similar compounds can have cytotoxic, antimicrobial, or other potent biological effects.
-
Allergenic Potential: As a microbial product, it may cause allergic reactions in sensitized individuals.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of substance being handled, the procedures to be performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Body Protection | Disposable Gown or Lab Coat | Should be long-sleeved and preferably back-closing to provide maximum coverage.[1][2] A disposable gown is recommended for procedures with a higher risk of contamination. |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential permeation.[2][3] Gloves should be changed immediately if contaminated or at regular intervals. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are the minimum requirement to protect against splashes.[2][3][4] A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[2][4] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is essential when handling powdered this compound or when there is a potential for aerosolization.[2][5] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are required to protect against spills.[2][6] |
Safe Handling and Operational Plan
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols or dust.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered.[8] All necessary equipment and waste containers should be placed inside the containment unit.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, face shield, and then gloves over the gown cuffs).
-
Weighing and Reconstitution: If handling a solid form, carefully weigh the required amount in the containment unit. When reconstituting, add the solvent slowly to the solid to minimize dust generation.
-
Experimental Procedures: Conduct all experimental manipulations within the containment unit. Avoid any actions that could generate aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or a 10% bleach solution, followed by a water rinse.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then face shield/goggles, gown, and finally respirator outside the lab area).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, gowns, pipette tips, and any other disposable materials. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7] |
| Liquid Waste | Labeled Hazardous Waste Container | All solutions containing this compound and any solvents used for rinsing contaminated glassware. Do not pour down the drain.[6] |
| Sharps Waste | Puncture-resistant Sharps Container | Needles, syringes, and any other contaminated sharps. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit, wearing full PPE. For large spills, contact your institution's EHS office immediately. |
Visual Guides
Below are diagrams to visually represent the key procedural workflows for handling this compound safely.
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical flow for the proper disposal of waste contaminated with this compound.
References
- 1. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trueppeusa.com [trueppeusa.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Personal protective equipment for handling WS9326A
Essential Safety and Handling Guide for WS9326A
Disclaimer: This document provides essential safety and logistical guidance for the handling of this compound based on general laboratory safety principles for novel bioactive compounds. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this information is derived from safety protocols for handling similar microbial products, including cyclodepsipeptides and compounds produced by Streptomyces species. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and always handle novel compounds with the utmost caution, assuming high toxicity.
Hazard Identification and Risk Assessment
This compound is a cyclodepsipeptide, a class of bioactive compounds often exhibiting potent biological activity. Due to the lack of specific toxicological data, it must be treated as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.
Potential Hazards:
-
Toxicity: Unknown, but assumed to be high. Similar compounds can have cytotoxic, antimicrobial, or other potent biological effects.
-
Allergenic Potential: As a microbial product, it may cause allergic reactions in sensitized individuals.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of substance being handled, the procedures to be performed, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Body Protection | Disposable Gown or Lab Coat | Should be long-sleeved and preferably back-closing to provide maximum coverage.[1][2] A disposable gown is recommended for procedures with a higher risk of contamination. |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an extra layer of protection against potential permeation.[2][3] Gloves should be changed immediately if contaminated or at regular intervals. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are the minimum requirement to protect against splashes.[2][3][4] A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[2][4] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is essential when handling powdered this compound or when there is a potential for aerosolization.[2][5] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2] |
| Foot Protection | Closed-toe Shoes | Impervious, closed-toe shoes are required to protect against spills.[2][6] |
Safe Handling and Operational Plan
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to contain any potential aerosols or dust.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered.[8] All necessary equipment and waste containers should be placed inside the containment unit.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, face shield, and then gloves over the gown cuffs).
-
Weighing and Reconstitution: If handling a solid form, carefully weigh the required amount in the containment unit. When reconstituting, add the solvent slowly to the solid to minimize dust generation.
-
Experimental Procedures: Conduct all experimental manipulations within the containment unit. Avoid any actions that could generate aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or a 10% bleach solution, followed by a water rinse.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then face shield/goggles, gown, and finally respirator outside the lab area).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, gowns, pipette tips, and any other disposable materials. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7] |
| Liquid Waste | Labeled Hazardous Waste Container | All solutions containing this compound and any solvents used for rinsing contaminated glassware. Do not pour down the drain.[6] |
| Sharps Waste | Puncture-resistant Sharps Container | Needles, syringes, and any other contaminated sharps. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit, wearing full PPE. For large spills, contact your institution's EHS office immediately. |
Visual Guides
Below are diagrams to visually represent the key procedural workflows for handling this compound safely.
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical flow for the proper disposal of waste contaminated with this compound.
References
- 1. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trueppeusa.com [trueppeusa.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
